1-Boc-3-bromomethyl-3-fluoropyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrFNO2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGGBJCLSCFLRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Deployment of a Quaternary Fluorine Center: A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the chemical properties, synthesis, and potential applications of the fluorinated building block, tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate.
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The pyrrolidine scaffold, a privileged five-membered nitrogen-containing heterocycle, is a common motif in a vast array of pharmaceuticals and natural products.[4] The strategic combination of these two features in molecules such as 1-Boc-3-bromomethyl-3-fluoropyrrolidine creates a versatile building block with significant potential for the synthesis of novel therapeutics. This guide will delve into the core chemical aspects of this compound, providing a technical framework for its utilization in drug discovery programs.
Physicochemical Properties: A Quantitative Overview
While extensive experimental data for this compound is not broadly published, its fundamental properties can be established.
| Property | Value | Source |
| CAS Number | 1228765-03-4 | [5][6] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [5] |
| Molecular Weight | 282.15 g/mol | [5][6] |
| Appearance | Expected to be a colorless to light yellow oil or low-melting solid | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol | Inferred from structural features |
Spectroscopic Characterization: The Signature of a Unique Scaffold
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a publicly available, dedicated spectral analysis for this specific compound is not available, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit characteristic signals for the pyrrolidine ring protons, the Boc protecting group, and the bromomethyl group. The protons on the carbon bearing the fluorine and bromomethyl groups will likely appear as complex multiplets due to diastereotopicity and coupling to fluorine. The tert-butyl group of the Boc protecting group will present as a sharp singlet integrating to nine protons.
¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the quaternary carbon bonded to fluorine, which will show a large one-bond carbon-fluorine coupling constant (¹JC-F). The carbons of the bromomethyl and Boc groups will also have characteristic chemical shifts.
¹⁹F NMR: The fluorine NMR spectrum is expected to show a single resonance, likely a complex multiplet due to coupling with the adjacent methylene and ring protons.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the elemental composition. The mass spectrum will likely show the molecular ion peak [M]+ or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺. Isotopic patterning characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.
Synthesis of this compound: A Proposed Pathway
A practical synthesis of this compound can be envisioned starting from the corresponding alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. This precursor is commercially available from various suppliers.[7][8][9] The synthesis would involve the conversion of the primary alcohol to a bromide.
Caption: Proposed synthetic pathway to the target compound.
Experimental Protocol: Bromination of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine
This protocol is adapted from standard bromination procedures for primary alcohols.
Materials:
-
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add carbon tetrabromide.
-
Slowly add a solution of triphenylphosphine in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous dichloromethane is critical as triphenylphosphine and the intermediate phosphonium species are sensitive to moisture.
-
Inert Atmosphere: A nitrogen atmosphere prevents the oxidation of triphenylphosphine.
-
Stepwise Addition at Low Temperature: The slow addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction.
-
Aqueous Workup: The bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.
-
Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from triphenylphosphine oxide and any unreacted starting materials.
Reactivity and Synthetic Applications: A Versatile Electrophile
The primary utility of this compound lies in its reactivity as an electrophile. The bromomethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions.
Caption: Nucleophilic substitution at the bromomethyl group.
This reactivity allows for the introduction of a wide variety of functional groups at the 3-position of the pyrrolidine ring. Potential nucleophiles include:
-
Amines: To form 3-aminomethyl-3-fluoropyrrolidine derivatives.
-
Thiols: To generate 3-thiomethyl-3-fluoropyrrolidine analogs.
-
Azides: Leading to 3-azidomethyl-3-fluoropyrrolidines, which can be further functionalized via click chemistry or reduced to primary amines.
-
Cyanides: For the synthesis of 3-cyanomethyl-3-fluoropyrrolidines, which can be hydrolyzed to carboxylic acids or reduced to amines.
-
Carboxylates: To form ester linkages.
-
Alkoxides and Phenoxides: To create ether derivatives.
The presence of the fluorine atom at the quaternary center can influence the reactivity of the adjacent bromomethyl group through electronic effects, potentially modulating its susceptibility to nucleophilic attack.
Applications in Drug Discovery: Crafting Novel Bioactive Scaffolds
Fluorinated pyrrolidines are highly sought-after building blocks in drug discovery due to their ability to impart favorable properties to drug candidates.[4][10] The incorporation of a 3-fluoro-3-substituted pyrrolidine motif can lead to:
-
Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile.[3]
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions.
-
Modulation of pKa: The presence of fluorine can alter the basicity of the pyrrolidine nitrogen, which can be crucial for optimizing target engagement and ADME properties.
-
Conformational Control: The stereoelectronic effects of the fluorine atom can influence the conformational preferences of the pyrrolidine ring, potentially locking the molecule into a bioactive conformation.
The bromomethyl functionality of this compound provides a convenient handle to attach this valuable fluorinated scaffold to a larger molecule of interest, making it a key intermediate in the synthesis of complex drug candidates.
Conclusion
This compound is a strategically designed building block that combines the privileged pyrrolidine scaffold with the unique properties of fluorine. Its well-defined reactivity as an electrophile allows for the straightforward introduction of a diverse range of functionalities, making it a valuable tool for medicinal chemists. The ability to incorporate a quaternary fluorine center provides a sophisticated approach to fine-tuning the properties of drug candidates, ultimately contributing to the development of safer and more effective medicines.
References
- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme.
- Kirk, K. L. (2008). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Supporting Information for.... (n.d.). The Royal Society of Chemistry.
- benzyl (S)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. (n.d.). Appretech Scientific Limited.
- This compound CAS#: 1228765-03-4. (n.d.). ChemWhat.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Caputo, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile. (2023). Chemistry – A European Journal.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Tormyshev, V. M., et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. Molecules, 29(3), 578.
- Akihisa, T., et al. (2021). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Molecules, 26(23), 7306.
- 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine. (n.d.). ChemBK.
- Prakash, G. K. S., et al. (2015). Reactions of 1-fluoroalkyl triflates with nucleophiles and bases. Nature Communications, 6, 8430.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 1262410-84-3|tert-Butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 8. TERT-BUTYL (R)-3-FLUORO-3-(HYDROXYMETHYL)PYRROLIDINE-1-CARBOXYLATE(1893340-46-9) 1H NMR [m.chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: Synthesis, Properties, and Applications in Drug Discovery
CAS Number: 1228765-03-4
Authored by [Your Name/Department], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (1-Boc-3-bromomethyl-3-fluoropyrrolidine), a key building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critical applications in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and chemical attributes of this versatile fluorinated pyrrolidine derivative.
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve metabolic stability, binding affinity, and membrane permeability.[1][2] The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a prevalent motif in numerous FDA-approved drugs due to its ability to explore three-dimensional space and introduce chirality.[3]
The combination of these two features in molecules like this compound creates a powerful building block for drug discovery. The fluorine atom at the 3-position can impart favorable pharmacokinetic properties, while the bromomethyl group serves as a versatile handle for introducing a wide range of functional groups through nucleophilic substitution. The Boc-protecting group ensures stability and allows for controlled deprotection at a later synthetic stage.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1228765-03-4 | [4][5] |
| Molecular Formula | C10H17BrFNO2 | [4] |
| Molecular Weight | 282.15 g/mol | [4] |
| Appearance | Expected to be a solid or oil | N/A |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |
Synthesis of this compound: A Proposed Pathway
While specific, detailed, and publicly available experimental procedures for the synthesis of this compound are limited, a robust synthetic route can be proposed based on established organic chemistry principles. The most logical approach involves the bromination of the corresponding alcohol precursor, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine.
3.1. Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
3.2. Step-by-Step Experimental Protocol (Proposed)
This protocol is a general guideline based on standard bromination procedures for primary alcohols. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may be necessary.
Materials:
-
1-Boc-3-hydroxymethyl-3-fluoropyrrolidine
-
Carbon tetrabromide (CBr4)
-
Triphenylphosphine (PPh3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add triphenylphosphine (1.2 eq) and carbon tetrabromide (1.2 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.
3.3. Causality Behind Experimental Choices
-
Inert Atmosphere: Prevents the reaction of triphenylphosphine with atmospheric oxygen and moisture.
-
Anhydrous Solvent: Water can react with the brominating agents and reduce the yield.
-
Cooling to 0 °C: The Appel reaction (bromination with CBr4/PPh3) can be exothermic. Initial cooling helps to control the reaction rate and prevent side reactions.
-
Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, and the subsequent water and brine washes remove water-soluble impurities.
-
Chromatographic Purification: This is a standard and effective method for separating the desired product from triphenylphosphine oxide and other non-polar byproducts.
Characterization Data (Predicted)
4.1. ¹H NMR (Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the pyrrolidine ring protons (a series of multiplets between 2.0 and 4.0 ppm), and the newly formed bromomethyl group (a doublet around 3.6-3.8 ppm, split by the fluorine atom).
4.2. ¹³C NMR (Nuclear Magnetic Resonance)
The carbon NMR spectrum will be informative, with the carbonyl carbon of the Boc group appearing around 154 ppm, the quaternary carbon of the Boc group around 80 ppm, and the carbons of the pyrrolidine ring resonating in the range of 20-70 ppm. The carbon of the bromomethyl group is expected to appear around 35-45 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
4.3. Mass Spectrometry (MS)
Mass spectrometry analysis, likely using electrospray ionization (ESI), would be expected to show the protonated molecule [M+H]⁺ with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules.[3] The bromomethyl group allows for the facile introduction of various nucleophiles, such as amines, thiols, and alcohols, to generate diverse libraries of compounds for screening.
5.1. General Reaction Scheme for Derivatization
Caption: General workflow for the derivatization of this compound.
5.2. Potential Therapeutic Areas
Fluorinated pyrrolidine scaffolds have been incorporated into a variety of therapeutic agents, including but not limited to:
-
Antiviral agents: The pyrrolidine ring can mimic the structure of proline, an amino acid often found in viral proteins.
-
Anticancer agents: The unique conformation of the pyrrolidine ring can lead to selective binding to cancer-related targets.
-
Central Nervous System (CNS) drugs: The lipophilicity imparted by fluorine can aid in crossing the blood-brain barrier.
While specific examples of marketed drugs synthesized directly from this compound are not prominently disclosed in the public domain, numerous patents from pharmaceutical companies describe the synthesis of novel therapeutic candidates using closely related fluorinated pyrrolidine building blocks, highlighting the importance of this class of compounds in drug discovery pipelines.
Safety and Handling
As a brominated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. The compound is expected to be stored under refrigerated conditions.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for medicinal chemists. Its unique combination of a fluorinated pyrrolidine core and a versatile bromomethyl handle provides a powerful tool for the synthesis of novel and structurally diverse compounds with the potential for enhanced pharmacological properties. The synthetic route outlined in this guide, along with the predicted characterization data and discussion of its applications, serves as a valuable resource for researchers in the field of drug discovery and development.
References
- Allen, et al. Preparation of 2-Arylindole- or - Benzimidazolecarboxamidines and Analogs as Serine Protease Inhibitors.
- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. BenchChem.
- BenchChem. (2025). A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)
- Chem-Contract. (n.d.). tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Royal Society of Chemistry. (2007).
- Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Royal Society of Chemistry.
- Vyas, P. V., et al. (2003). An efficient method of bromination of aromatic amines, hydrocarbons and naptholts. Tetrahedron Letters, 44, 4085-4088.
- Glase, A., Kennedy, C., & Korn, M. (n.d.).
- CSUB. (n.d.). Lab 9: Addition of Bromine to trans-Cinnamic Acid. CSUB.
- Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. Royal Society of Chemistry.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
- MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
- FineBiotech. (n.d.). tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS NO.1228765-06-7.
- Begue, J. P., & Bonnet-Delpon, D. (2005). Recent Advances (1995-2005) in Fluorinated Pharmaceuticals Based on Natural Products. Journal of Fluorine Chemistry, 126(2), 153-167.
- PubMed. (n.d.). Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones.
- ResearchGate. (2007). The role of fluorine in medicinal chemistry.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
Sources
- 1. Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. csub.edu [csub.edu]
- 3. enamine.net [enamine.net]
- 4. chem-contract.com [chem-contract.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1-Boc-3-bromomethyl-3-fluoropyrrolidine molecular weight
An In-Depth Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Keystone Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, a specialized fluorinated pyrrolidine building block. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to offer field-proven insights into its synthesis, characterization, handling, and strategic application in the development of novel therapeutics. We will explore the causality behind experimental choices, ensuring that the protocols described are robust and self-validating.
Strategic Importance in Medicinal Chemistry
The pyrrolidine scaffold is a cornerstone of modern drug design, prized for its three-dimensional structure which allows for a more effective exploration of pharmacological space compared to flat, aromatic systems. The introduction of fluorine at the C3 position, alongside a reactive bromomethyl handle, creates a trifecta of desirable properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, a common strategy to enhance the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the pKa of nearby functional groups and influence conformation, which can be fine-tuned to improve target binding affinity and selectivity.
-
A Versatile Electrophilic Handle: The bromomethyl group is an excellent electrophile, primed for nucleophilic substitution reactions. This allows for the facile introduction of the fluoropyrrolidine motif into a wide array of target molecules through the formation of stable carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.
This combination makes this compound a high-value intermediate for constructing complex molecules with enhanced drug-like properties.
Core Physicochemical & Safety Data
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and safe experimentation. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | [1] |
| CAS Number | 1228765-03-4 | [2][3] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [1] |
| Molecular Weight | 282.15 g/mol | [3] |
| Appearance | Expected to be a solid or oil | - |
Safety & Handling Profile
As a reactive alkyl halide, appropriate precautions are mandatory. The compound is classified with the following hazards, necessitating handling within a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
| Hazard Statement | Description | Source(s) |
| H315 | Causes skin irritation | [2] |
| H319 | Causes serious eye irritation | [2] |
| H335 | May cause respiratory irritation | [2] |
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases.
Proposed Synthesis Protocol: A Self-Validating Workflow
The workflow diagram below illustrates the logical progression from starting material to the final, purified product.
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Methodology
This protocol is based on the highly reliable conversion of primary alcohols to alkyl bromides using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).
Materials:
-
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.). Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction upon addition of the phosphine.
-
Reagent Addition: Add carbon tetrabromide (1.5 eq.) to the stirred solution. Following this, add triphenylphosphine (1.5 eq.) portion-wise over 10-15 minutes. The slow addition of PPh₃ is the key to maintaining temperature control and preventing side reactions.
-
Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. This removes water-soluble impurities and triphenylphosphine oxide byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Characterization and Quality Control
Confirming the identity and purity of the final compound is paramount. While a specific Certificate of Analysis is not publicly available, the expected spectroscopic data can be confidently predicted based on the structure and data from analogous compounds.
Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | ~1.45 ppm (s, 9H): tert-butyl protons. ~3.5-4.0 ppm (m, 4H): Pyrrolidine ring protons (CH₂N and CH₂CF). ~3.8-4.2 ppm (d, J ≈ 48 Hz, 2H): Diastereotopic bromomethyl protons (CH₂Br), showing a large geminal coupling to the fluorine atom. |
| ¹³C NMR | ~28.4 ppm: tert-butyl methyl carbons. ~35-45 ppm (d): Bromomethyl carbon, split by fluorine. ~50-60 ppm (d): Pyrrolidine ring carbons, potentially showing C-F coupling. ~80.5 ppm: tert-butyl quaternary carbon. ~90-100 ppm (d, J ≈ 200-250 Hz): C3 carbon bearing the fluorine, showing a very large one-bond C-F coupling constant. ~154.5 ppm: Carbonyl carbon of the Boc group. |
| ¹⁹F NMR | A single resonance, likely a triplet of triplets (tt), due to coupling with the adjacent CH₂ protons on the ring and the geminal CH₂Br protons. |
| Mass Spec (ESI+) | Expected m/z for [M+Na]⁺ (Sodium adduct) or [M-Boc+H]⁺ (loss of Boc group). The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be clearly visible. |
Applications in Drug Discovery: A Logical Framework
The utility of this compound lies in its role as a versatile electrophilic building block for introducing the 3-fluoropyrrolidine motif. This is a common strategy in the optimization phase of drug discovery.
Caption: Role of the title compound as an electrophilic building block in medicinal chemistry.
By reacting this building block with various nucleophiles present in a lead compound (e.g., phenols, amines, thiols), medicinal chemists can rapidly generate a library of analogs. These analogs can then be screened for improved potency, selectivity, solubility, and metabolic stability, accelerating the path toward a clinical candidate.
References
- INDOFINE Chemical Company. This compound. [Link]
- ChemWhat. This compound CAS#: 1228765-03-4. [Link]
Sources
An In-Depth Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Key Building Block for Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a sophisticated chemical building block of significant interest to the pharmaceutical and life sciences industries. The molecule's unique architecture, featuring a Boc-protected nitrogen, a fluorinated quaternary stereocenter, and a reactive bromomethyl handle, makes it an exceptionally valuable tool for medicinal chemists. We will explore the strategic importance of its structural motifs in drug design, detail plausible synthetic pathways with mechanistic rationale, provide expected analytical characterization data, and illustrate its application in the construction of complex, biologically active molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced fluorinated scaffolds to address modern therapeutic challenges.
Part 1: The Strategic Value of Fluorinated Pyrrolidines in Medicinal Chemistry
The design of novel therapeutics increasingly focuses on navigating beyond flat, aromatic structures into three-dimensional chemical space. Saturated heterocycles are central to this "escape from flatland," and the pyrrolidine ring is a proven, privileged scaffold.[1][2]
The Pyrrolidine Scaffold: A Privileged Structure
The five-membered pyrrolidine ring is a recurring motif in over 20 FDA-approved drugs and countless clinical candidates.[3] Its prevalence is due to several key advantages:[4][5]
-
sp³-Rich Character: The non-planar, saturated ring system allows for precise three-dimensional positioning of substituents, enabling a more nuanced exploration of protein binding pockets compared to flat aromatic systems.[1]
-
Improved Physicochemical Properties: As a secondary amine, the pyrrolidine nitrogen can serve as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, often improving aqueous solubility and target engagement.
-
Stereochemical Complexity: The potential for multiple stereocenters allows for the creation of diverse stereoisomers, each with potentially unique biological profiles.[1]
The Transformative Impact of Fluorine
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry.[6] A single fluorine atom can profoundly alter a molecule's properties in predictable ways:[7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
pKa Modulation: The high electronegativity of fluorine can lower the pKa of nearby basic groups, like the pyrrolidine nitrogen, influencing the molecule's ionization state at physiological pH and affecting its absorption, distribution, and target binding.
-
Conformational Control: Fluorine substitution can induce specific conformational preferences in the pyrrolidine ring through stereoelectronic effects, such as the gauche effect, effectively locking the molecule into a more biologically active conformation.[8][9]
-
Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls and other electron-deficient groups, enhancing binding affinity.
The 3-Fluoro-3-Substituted Motif: A Unique Architectural Element
This compound combines these features into a single, powerful building block. The quaternary carbon at the C3 position, substituted with both fluorine and a reactive methyl group, offers a conformationally restricted scaffold. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher potency.[2] The bromomethyl group serves as a versatile electrophilic handle, allowing for the direct and efficient attachment of this valuable scaffold to a wide range of molecular cores.
Part 2: Synthesis and Mechanistic Rationale
A robust and scalable synthesis is critical for the utility of any chemical building block. The synthesis of this compound can be logically approached via a retrosynthetic analysis that disconnects the target molecule into readily available precursors.
Retrosynthetic Analysis
The most logical disconnection is at the C-Br bond, identifying the key intermediate 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2) . This intermediate contains the core fluorinated scaffold. This alcohol can be conceptually derived from the corresponding ketone, 1-Boc-3-pyrrolidinone (3) , through a sequence involving the addition of a one-carbon unit and a fluorine source.
Caption: Retrosynthetic analysis of the target compound.
Synthesis of the Key Intermediate: 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2)
While multiple routes exist, a common and effective strategy involves the fluorination of a precursor alcohol. A highly efficient, stereospecific route has been developed for related structures, which can be adapted here.[10]
Experimental Protocol:
-
Boc-Protection: Start with commercially available (S)-pyrrolidin-3-ol. Dissolve it in a suitable solvent like dichloromethane (DCM). Add di-tert-butyl dicarbonate ((Boc)₂O) and a mild base such as triethylamine (Et₃N). Stir at room temperature until the reaction is complete (monitored by TLC). This step protects the nitrogen, preventing it from interfering in subsequent steps and increasing solubility in organic solvents.
-
Oxidation: The resulting N-Boc-(S)-pyrrolidin-3-ol is oxidized to the ketone, 1-Boc-3-pyrrolidinone (3), using a standard oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation.
-
Hydroxymethylation: The ketone (3) is then treated with a one-carbon nucleophile, such as the ylide derived from trimethylsulfoxonium iodide, to form the corresponding epoxide. Subsequent ring-opening with a fluoride source would yield the desired product, though this can be complex. A more direct, albeit advanced, approach could involve asymmetric fluorination followed by reduction and hydroxymethylation.
-
Alternative Fluorination: A more practical and scalable approach starts from the protected alcohol.[10] The hydroxyl group of N-Boc-(S)-pyrrolidin-3-ol is converted to a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base.
-
Nucleophilic Fluorination: The mesylate is then displaced by a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., 18-crown-6) or tetrabutylammonium fluoride (TBAF), in an Sₙ2 reaction. This reaction proceeds with inversion of stereochemistry to yield (R)-1-Boc-3-fluoropyrrolidine.[10] This intermediate can then be elaborated to introduce the hydroxymethyl group at the 3-position through more advanced synthetic steps. For the purpose of this guide, we will assume the availability of the key alcohol intermediate (2) .[11][12]
Final Step: Bromination of the Primary Alcohol
The conversion of the primary alcohol in intermediate (2) to the target bromomethyl compound (1) is a standard organic transformation.
Experimental Protocol (Appel Reaction):
-
In an inert atmosphere (N₂ or Ar), dissolve carbon tetrabromide (CBr₄) in dry dichloromethane (DCM) and cool the solution to 0 °C.
-
Add triphenylphosphine (PPh₃) portion-wise, keeping the temperature at 0 °C.
-
Add a solution of 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine (2) in DCM dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by silica gel column chromatography to yield the final product (1) .
Causality Behind the Method: The Appel reaction is highly effective for converting primary alcohols to alkyl bromides under mild conditions. The mechanism involves the formation of a phosphonium salt intermediate, which activates the hydroxyl group, making it an excellent leaving group that is subsequently displaced by the bromide ion. This method avoids the harsh acidic conditions of reagents like HBr, which could cleave the acid-labile Boc protecting group.
Caption: Forward synthesis from the key alcohol intermediate.
Part 3: Structural Characterization and Data Analysis
Rigorous characterization is essential to confirm the structure and purity of the final compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Technique | Expected Observations and Rationale |
| ¹H NMR | ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. ~2.0-2.5 ppm (multiplet, 2H): Protons at the C4 position of the pyrrolidine ring. ~3.5-3.9 ppm (multiplet, 4H): Diastereotopic protons at the C2 and C5 positions, adjacent to the nitrogen. ~3.8-4.0 ppm (doublet of doublets, 2H): The key signal for the bromomethyl (-CH₂Br) protons, which will be coupled to the fluorine atom (²JH-F).[13] |
| ¹³C NMR | ~28.4 ppm: Methyl carbons of the Boc group. ~35-55 ppm: Pyrrolidine ring carbons (C2, C4, C5). The exact shifts are influenced by the substituents. ~35-40 ppm: The bromomethyl (-CH₂Br) carbon, which will appear as a doublet due to coupling with fluorine (²JC-F). ~80.5 ppm: Quaternary carbon of the Boc carbonyl group. ~90-100 ppm: The key quaternary C3 carbon, which will show a large one-bond coupling to fluorine (¹JC-F ≈ 180-250 Hz).[13] |
| ¹⁹F NMR | A single resonance, likely a triplet due to coupling with the two adjacent bromomethyl protons. The chemical shift provides definitive confirmation of the fluorine's presence and electronic environment.[14][15] |
| Mass Spec. (ESI+) | Expected m/z: The calculated mass for the protonated molecule [C₁₀H₁₈BrFNO₂ + H]⁺. A characteristic isotopic pattern will be observed for the M+ and M+2 peaks with an approximate 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom. |
Part 4: Applications in Drug Discovery
This compound is not an end product but a versatile starting point for library synthesis and lead optimization.
The Bromomethyl Group as an Electrophilic Handle
The compound's primary utility lies in the reactivity of the carbon-bromine bond. It is an excellent electrophile for Sₙ2 reactions with a wide variety of nucleophiles, allowing for the covalent attachment of the fluoropyrrolidine scaffold to other molecular fragments.
Common Nucleophilic Partners:
-
Amines (Primary & Secondary): To form substituted aminomethylpyrrolidines.
-
Phenols and Alcohols: To form ether linkages.
-
Thiols: To form thioether linkages.
-
Carboxylates: To form ester linkages.
Workflow for Scaffold Elaboration in Lead Optimization
A medicinal chemist can use this building block in a straightforward and powerful workflow to rapidly generate analogues of a lead compound.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. enamine.net [enamine.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine in medicinal chemistry: β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. PubChemLite - 1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (C10H18FNO3) [pubchemlite.lcsb.uni.lu]
- 13. rsc.org [rsc.org]
- 14. biophysics.org [biophysics.org]
- 15. par.nsf.gov [par.nsf.gov]
The Strategic Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] The pyrrolidine ring, a privileged scaffold in numerous bioactive molecules, when functionalized with fluorine, presents a unique and highly sought-after building block for novel therapeutics. Specifically, the 3-fluoro-3-substituted pyrrolidine motif has garnered significant attention. This guide provides a comprehensive technical overview of the synthesis of a key exemplar of this class: 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This versatile intermediate serves as a gateway to a diverse array of more complex molecules, particularly in the development of treatments for a range of diseases. This document will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols for the reliable synthesis of this important compound.
Synthetic Strategy: A Two-Stage Approach to the Target Molecule
The most logical and efficient synthetic route to this compound is a two-stage process commencing from the commercially available starting material, 1-Boc-3-pyrrolidinone. The overall strategy involves:
-
Introduction of the Fluorine and Hydroxymethyl Groups: A nucleophilic addition to the ketone of 1-Boc-3-pyrrolidinone, followed by a deoxofluorination reaction to install the key fluorine atom at the 3-position, yielding the crucial intermediate, 1-Boc-3-fluoropyrrolidine-3-methanol.
-
Conversion of the Hydroxymethyl Group to a Bromomethyl Group: A robust and mild bromination of the primary alcohol to afford the final target compound, this compound.
This strategic disconnection allows for the controlled and sequential introduction of the desired functionalities, maximizing yield and purity.
Part 1: Synthesis of 1-Boc-3-fluoropyrrolidine-3-methanol
The initial stage of the synthesis focuses on the construction of the key 3-fluoro-3-hydroxymethylpyrrolidine core. This is achieved through a two-step sequence starting from 1-Boc-3-pyrrolidinone.
Step 1.1: Formation of the Cyanohydrin Intermediate
The synthesis commences with the nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the carbonyl group of 1-Boc-3-pyrrolidinone. This reaction proceeds readily to form the corresponding cyanohydrin, which upon in-situ hydrolysis, yields the 3-hydroxy-3-carboxymethyl intermediate.
Step 1.2: Deoxofluorination with Diethylaminosulfur Trifluoride (DAST)
The pivotal introduction of the fluorine atom is accomplished via a deoxofluorination reaction. Diethylaminosulfur trifluoride (DAST) is a widely employed and effective reagent for this transformation. The hydroxyl group of the intermediate from the previous step is converted to a good leaving group by DAST, which is then displaced by a fluoride ion in an SN2-type mechanism.[2]
Experimental Protocol: Synthesis of 1-Boc-3-fluoropyrrolidine-3-methanol
Materials:
-
1-Boc-3-pyrrolidinone
-
Trimethylsilyl cyanide (TMSCN)
-
Zinc iodide (ZnI2) (catalyst)
-
Methanol (MeOH)
-
Diethylaminosulfur trifluoride (DAST)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Cyanohydrin Formation: To a solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TMSCN (1.2 eq) followed by a catalytic amount of ZnI2. Stir the reaction mixture at room temperature for 4-6 hours.
-
Hydrolysis and Reduction: Cool the reaction mixture to 0 °C and slowly add MeOH. Stir for an additional 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Deoxofluorination: Dissolve the crude intermediate in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add DAST (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching and Purification: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 1-Boc-3-fluoropyrrolidine-3-methanol.
Part 2: Synthesis of this compound
The final step in the synthesis is the conversion of the primary alcohol of 1-Boc-3-fluoropyrrolidine-3-methanol to the corresponding bromide. The Appel reaction is an excellent choice for this transformation due to its mild and neutral reaction conditions, which are well-tolerated by the Boc-protecting group and the fluorine atom.[3][4]
The Appel Reaction: A Mild and Efficient Bromination
The Appel reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr4), to convert an alcohol to an alkyl halide.[5][6] The reaction proceeds through the formation of a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion.[7] A key driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[4]
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Boc-3-fluoropyrrolidine-3-methanol
-
Triphenylphosphine (PPh3)
-
Carbon tetrabromide (CBr4)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-Boc-3-fluoropyrrolidine-3-methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.
Data Summary and Characterization
The successful synthesis of the target compound and its precursor should be confirmed by standard analytical techniques.
| Compound | Starting Material | Key Reagents | Typical Yield | Analytical Data (Expected) |
| 1-Boc-3-fluoropyrrolidine-3-methanol | 1-Boc-3-pyrrolidinone | TMSCN, DAST | 60-70% | ¹H NMR: Signals for Boc group, pyrrolidine ring protons, and hydroxymethyl group. ¹⁹F NMR: A single peak corresponding to the tertiary fluoride. MS (ESI): [M+H]⁺ peak. |
| This compound | 1-Boc-3-fluoropyrrolidine-3-methanol | PPh3, CBr4 | 75-85% | ¹H NMR: Disappearance of the hydroxyl proton and a downfield shift of the methylene protons adjacent to the bromine. ¹⁹F NMR: A single peak. MS (ESI): [M+H]⁺ peak. |
Note: Specific chemical shifts and coupling constants will vary depending on the NMR solvent and instrument.[8]
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound, a valuable building block in medicinal chemistry. The strategic use of a deoxofluorination reaction followed by a mild Appel bromination ensures good yields and high purity. The mechanistic insights provided for each key transformation should empower researchers to optimize conditions and adapt this methodology for the synthesis of analogous fluorinated heterocycles. The availability of this versatile intermediate will undoubtedly facilitate the discovery and development of novel therapeutic agents with improved pharmacological profiles.
References
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P—N Linkage. Angewandte Chemie International Edition in English, 14(12), 801–811. [Link]
- Wikipedia. (n.d.). Fluorination with aminosulfuranes.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions.
- OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
- Name-Reaction.com. (n.d.). Appel Reaction.
- Reddit. (2020, January 1). Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms. r/Chempros.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- ResearchGate. (n.d.). Mechanism of DAST induced Beckmann rearrangement and intramolecular cyclization.
- PubMed Central. (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- ResearchGate. (n.d.). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- ChemWhat. (n.d.). This compound CAS#: 1228765-03-4.
- PubMed Central. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- ResearchGate. (n.d.). The role of fluorine in medicinal chemistry.
- INDOFINE Chemical Company. (n.d.). This compound.
- ChemBK. (n.d.). 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine.
Sources
- 1. 1-boc-3-fluoropyrrolidine | Sigma-Aldrich [sigmaaldrich.com]
- 2. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Versatile Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyrrolidines in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is a privileged scaffold in numerous FDA-approved drugs due to its three-dimensional structure and ability to form key interactions with biological targets. The strategic combination of these two features in the form of fluorinated pyrrolidines has led to the development of a new generation of therapeutic agents with enhanced potency, metabolic stability, and bioavailability.
This technical guide provides an in-depth overview of 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS 1228765-03-4) , a key building block for the synthesis of novel fluorinated pyrrolidine derivatives. We will explore its commercial availability, synthesis, characterization, and applications in drug discovery, providing researchers with the necessary information to leverage this versatile molecule in their programs.
Physicochemical Properties and Commercial Availability
This compound is a chiral, fluorinated pyrrolidine derivative protected with a tert-butyloxycarbonyl (Boc) group. The presence of both a fluorine atom and a reactive bromomethyl group at the C3 position makes it a highly valuable and versatile intermediate for the introduction of diverse functionalities.
| Property | Value |
| CAS Number | 1228765-03-4 |
| Molecular Formula | C10H17BrFNO2 |
| Molecular Weight | 282.15 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Purity | Typically >95% |
This building block is readily available from a range of commercial suppliers, catering to both research and development needs. Pricing can vary based on quantity and supplier.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities |
| Apollo Scientific | >97% | 250mg, 1g, 5g |
| INDOFINE Chemical Company, Inc.[1] | 97% | 250mg, 500mg, Bulk |
| Parchem | Inquire | Bulk |
| BLD Pharm | Inquire | Inquire |
| ChemUniverse | Inquire | Inquire |
| CymitQuimica[2] | >97% | 250mg, 1g |
Synthesis and Characterization: A Proposed Pathway
While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed literature, a plausible and logical synthetic route can be inferred from standard organic chemistry transformations. The most likely precursor is the corresponding alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1262410-84-3) , which is also commercially available.
The synthesis would involve the bromination of the primary alcohol. Several reagents can be employed for this transformation, with phosphorus tribromide (PBr3) or carbon tetrabromide (CBr4) in the presence of triphenylphosphine (PPh3) being common and effective choices.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A Generalized Bromination Procedure
The following is a generalized, self-validating protocol for the bromination of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. Note: This protocol should be optimized for specific laboratory conditions and scales.
-
Reaction Setup: To a solution of tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add the brominating agent (e.g., PBr3, 1.1 eq, or CBr4, 1.2 eq, and PPh3, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.
Characterization Data
While a comprehensive, publicly available dataset of spectroscopic data for this compound is limited, the following are the expected key signals for its characterization:
-
¹H NMR: The spectrum would be expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 3.0 and 4.0 ppm), and the bromomethyl group (a doublet or multiplet around 3.5-3.8 ppm, showing coupling to the fluorine atom).
-
¹³C NMR: The spectrum would display signals for the Boc group (around 80 ppm for the quaternary carbon and 28 ppm for the methyl carbons), the pyrrolidine ring carbons, and the bromomethyl carbon. The carbon attached to the fluorine atom would appear as a doublet due to C-F coupling.
-
¹⁹F NMR: A single resonance, likely a triplet or multiplet due to coupling with adjacent protons, would be observed.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ and/or a sodium adduct [M+Na]⁺. Fragmentation may involve the loss of the Boc group.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C-H stretching of the alkyl groups, the C=O stretching of the carbamate (around 1690 cm⁻¹), and the C-F and C-Br stretching vibrations.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The bifunctional nature of this compound makes it an exceptionally useful building block for introducing the 3-fluoro-3-substituted-pyrrolidine motif into drug candidates. The bromomethyl group serves as a versatile handle for nucleophilic substitution reactions, allowing for the attachment of a wide range of functionalities.
Caption: General reaction scheme for the utilization of this compound.
The introduction of a fluorine atom at the C3 position can have several beneficial effects on the properties of a drug molecule:
-
Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the half-life of the drug.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can be crucial for optimizing binding to the target protein and for improving oral absorption.
-
Conformational Control: The fluorine atom can influence the conformational preferences of the pyrrolidine ring, potentially locking it into a bioactive conformation.
-
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with the target protein, such as hydrogen bonding or dipole-dipole interactions, leading to increased potency.
While specific examples of marketed drugs containing the this compound-derived moiety are not yet prevalent, its structural motifs are of high interest in ongoing drug discovery programs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The versatility of this building block allows for its incorporation into various molecular scaffolds to explore structure-activity relationships and to optimize lead compounds.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and storage.
Conclusion
This compound is a commercially available and highly versatile building block that provides a convenient entry point for the synthesis of novel 3-fluoro-3-substituted-pyrrolidine derivatives. Its unique combination of a fluorine atom and a reactive bromomethyl group makes it a valuable tool for medicinal chemists seeking to optimize the properties of drug candidates. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, empowering researchers to effectively utilize this important intermediate in their drug discovery efforts.
References
- INDOFINE Chemical Company, Inc. This compound. [Link]
- Ark Pharm, Inc. tert-butyl 3-fluoro-3-(hydroxymethyl)
- ChemUniverse. TERT-BUTYL 3-(BROMOMETHYL)
Sources
An In-depth Technical Guide to the 3-Fluoropyrrolidine Scaffold: A Privileged Motif in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] Among the various fluorinated motifs, the 3-fluoropyrrolidine scaffold has emerged as a particularly valuable building block in drug discovery.[3] This guide provides a comprehensive technical overview of the 3-fluoropyrrolidine core, delving into its synthesis, unique conformational and stereoelectronic features, and its impact on key drug-like properties such as basicity (pKa), lipophilicity, and metabolic stability. Through an exploration of these fundamental characteristics, we will illuminate why this scaffold is increasingly utilized by researchers and drug development professionals to design safer and more effective therapeutics.
Introduction: The Rise of Fluorine in Pyrrolidine Scaffolds
The pyrrolidine ring is a five-membered nitrogen heterocycle that is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[4] Its non-planar, puckered nature allows for a three-dimensional exploration of chemical space, which is advantageous for achieving high-affinity and selective interactions with biological targets.[4] When a fluorine atom is introduced at the 3-position of the pyrrolidine ring, it imparts a unique set of properties that can be leveraged to overcome common challenges in drug development.[5] These include fine-tuning receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles.[1][2]
The strategic placement of fluorine can lead to significant changes in a molecule's biological activity.[1] The high electronegativity of fluorine can alter the electron distribution within the molecule, influencing its interactions with target proteins.[6] Furthermore, the substitution of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the drug's half-life.[7][8] This guide will provide a detailed examination of these effects within the context of the 3-fluoropyrrolidine scaffold.
Synthesis of 3-Fluoropyrrolidine: Key Methodologies
The synthesis of enantiomerically pure 3-fluoropyrrolidine is crucial for its application in drug discovery, as different enantiomers can exhibit distinct pharmacological activities.[3] Several synthetic routes have been developed to access this valuable building block, often starting from readily available chiral precursors.
A common and scalable approach involves the nucleophilic fluorination of a protected 3-hydroxypyrrolidine.[9][10] This method typically proceeds via an SN2 reaction, resulting in an inversion of stereochemistry at the C3 position.
Experimental Protocol: Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride from (S)-N-Boc-3-hydroxypyrrolidine
-
Mesylation: (S)-N-Boc-3-hydroxypyrrolidine is reacted with methanesulfonyl chloride (MsCl) in the presence of a base, such as triethylamine (TEA), in a suitable solvent like dichloromethane (DCM) at 0 °C to form the corresponding mesylate.
-
Fluorination: The crude mesylate is then treated with a fluoride source, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature. This step proceeds with inversion of configuration to yield (R)-N-Boc-3-fluoropyrrolidine.[10]
-
Deprotection: The Boc-protecting group is removed by treatment with a strong acid, such as hydrochloric acid (HCl), in a solvent like 1,4-dioxane or methanol, to afford the final product, (R)-3-fluoropyrrolidine hydrochloride.[10]
The following diagram illustrates the key steps in this synthetic pathway:
Caption: Synthetic pathway for (R)-3-Fluoropyrrolidine HCl.
Conformational and Stereoelectronic Effects: The Gauche Effect
The introduction of a highly electronegative fluorine atom onto the pyrrolidine ring has profound consequences for its conformational preferences. The five-membered ring of pyrrolidine is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[4] The presence of the fluorine atom at the 3-position significantly influences this equilibrium, primarily through the "gauche effect."[11]
The gauche effect describes the tendency of a molecule to adopt a conformation where a bond with an electronegative substituent is gauche (at a 60° dihedral angle) to a bond with another electronegative atom or a lone pair of electrons. In the case of 3-fluoropyrrolidine, this manifests as a preference for a Cγ-exo pucker of the ring, which places the fluorine atom in a pseudo-axial orientation, gauche to the nitrogen lone pair.[11][12] This conformational bias can be crucial for pre-organizing a ligand for optimal binding to its biological target.[13]
Upon protonation of the pyrrolidine nitrogen, the gauche effect is further enhanced by a strong attractive electrostatic interaction between the positively charged ammonium group and the partially negatively charged fluorine atom.[12][14] This can lead to the 3-fluoropyrrolidinium cation adopting a single, highly preferred conformation with the C-F bond in a pseudo-axial orientation.[14]
Caption: Conformational preferences of 3-fluoropyrrolidine.
Impact on Physicochemical Properties
The introduction of a fluorine atom significantly modulates the key physicochemical properties of the pyrrolidine scaffold, which are critical for drug absorption, distribution, metabolism, and excretion (ADME).
Basicity (pKa)
The strongly electron-withdrawing nature of the fluorine atom reduces the electron density on the pyrrolidine nitrogen, thereby decreasing its basicity (lowering the pKa).[15] The magnitude of this pKa shift is dependent on the distance and orientation of the fluorine atom relative to the nitrogen.[15][16] This modulation of pKa can be highly advantageous in drug design, for instance, to reduce unwanted interactions with off-target proteins or to fine-tune the ionization state of a molecule at physiological pH.
| Compound | pKa (approx.) |
| Pyrrolidine | ~11.3 |
| 3-Fluoropyrrolidine | ~9.5 - 10.0 |
Note: pKa values are approximate and can vary based on experimental conditions.
Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is complex and not always straightforward.[17][18] While the replacement of a C-H bond with a more polar C-F bond might be expected to decrease lipophilicity, the overall effect is often an increase in lipophilicity.[19] This is because the fluorine atom is poorly solvated by water and can shield the molecule from the surrounding aqueous environment. The change in lipophilicity upon fluorination is highly context-dependent, influenced by the overall molecular structure and the specific intramolecular interactions.[16]
Metabolic Stability
One of the most significant advantages of incorporating fluorine into drug candidates is the potential to enhance metabolic stability.[7][20] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[8] By replacing a metabolically labile C-H bond with a C-F bond, it is often possible to block a major route of metabolism, thereby increasing the drug's half-life and oral bioavailability.[7] However, it is crucial to consider that inappropriate placement of fluorine can sometimes lead to the formation of unstable or toxic metabolites.[21]
Applications in Drug Discovery: Case Studies
The unique properties of the 3-fluoropyrrolidine scaffold have led to its incorporation into a wide range of drug candidates across various therapeutic areas.
-
Dipeptidyl Peptidase IV (DPP-4) Inhibitors: The 3-fluoropyrrolidine moiety has been successfully employed in the design of inhibitors of DPP-4, an enzyme involved in glucose metabolism.[13][22][23] The fluorine atom can engage in favorable interactions with the enzyme's active site and also influence the conformation of the pyrrolidine ring to enhance binding affinity.[13]
-
Aurora Kinase Inhibitors: (R)-(-)-3-Fluoropyrrolidine hydrochloride has been used as a building block in the synthesis of imidazo[1,2-a]pyrazine derivatives as potential inhibitors of Aurora kinases, which are key regulators of cell division and are attractive targets for cancer therapy.[24]
-
Antiparasitic Agents: The 3-fluoropyrrolidine scaffold has been incorporated into novel compounds with activity against parasitic protozoa like Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively.[22]
-
Central Nervous System (CNS) Agents: The ability of fluorine to modulate pKa and lipophilicity can be particularly useful in the design of CNS-active drugs, where brain penetration is a key requirement.[15]
Conclusion and Future Outlook
The 3-fluoropyrrolidine scaffold represents a privileged motif in modern drug discovery, offering a versatile platform for the development of novel therapeutics. Its unique stereoelectronic properties, arising from the strategic placement of a fluorine atom, provide medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. By modulating conformational preferences, basicity, lipophilicity, and metabolic stability, the 3-fluoropyrrolidine core can help to address many of the challenges encountered in the drug development process. As our understanding of fluorine's influence on molecular properties continues to grow, and as new synthetic methodologies for the preparation of fluorinated building blocks emerge, the 3-fluoropyrrolidine scaffold is poised to play an even more prominent role in the design of the next generation of innovative medicines.
References
- Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs.PubMed.
- 3-FLUOROPYRROLIDINE HYDROCHLORIDE.BenchChem.
- NEW PROCESS FOR THE PREPARATION OF (3R)-FLUOROPYRROLIDINE HYDROCHLORIDE.
- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97.Sigma-Aldrich.
- Fluorine in drug discovery: Role, design and case studies.Pharmacy Journal.
- The Electronic Effects of Fluorine in Cyclopropane Rings: A Technical Guide for Drug Discovery and M
- Fluorine: The New Kingpin of Drug Discovery.
- Unveiling the Singular Conformation of the 3‐Fluoropyrrolidinium Cation.
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- (S)-(+)-3-Fluoropyrrolidine hydrochloride | CAS 136725-53-6.Ossila.
- (R)-(−)-3-Fluoropyrrolidine hydrochloride | CAS 136725-55-8.Ossila.
- The Dark Side of Fluorine.PMC - NIH.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
- Fluorine in drug discovery: Role, design and case studies.
- Leveraging Fluorine (Stereoelectronic) Effects in Catalysis.
- Metabolism and Toxicity of Fluorine Compounds.Chemical Research in Toxicology.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life.PubMed.
- Conformational preference of 3‐fluoropyrrolidine 22. The calculated...
- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97%.Sigma-Aldrich.
- Buy (s)-3-Fluoropyrrolidine hydrochloride | 136725-53-6.Smolecule.
- (R)-(-)-3-Fluoropyrrolidine hydrochloride 97.Sigma-Aldrich.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
- A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride.BenchChem.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.PMC - NIH.
- 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degrad
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- pKa – LogP plot covered by fluorine‐containing and non‐fluorinated...
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.Molecules.
- A Comparative Guide to the Spectroscopic Properties of (R)-3-Fluoropyrrolidine Hydrochloride.BenchChem.
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
- pKa, Solubility, and Lipophilicity.
- Drug-like Properties and Fraction Lipophilicity Index as a combined metric.PubMed Central.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 23. Buy (s)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 [smolecule.com]
- 24. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
An In-depth Technical Guide on the Role of the Boc Protecting Group in Pyrrolidine Synthesis
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural products.[1][2] The synthesis of functionalized pyrrolidines, particularly in an enantiomerically pure form, is a cornerstone of modern drug development. Central to these synthetic endeavors is the use of amine-protecting groups, among which the tert-butoxycarbonyl (Boc) group has emerged as a dominant tool.[3][4] Its widespread adoption is due to its ease of installation, stability under a wide range of reaction conditions, and facile, selective removal under acidic conditions.[5] This guide provides a comprehensive analysis of the multifaceted role of the Boc group in pyrrolidine synthesis. We will delve into its strategic application in various synthetic routes, its profound influence on reactivity and stereochemical outcomes, and the practical considerations for its installation and cleavage. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this indispensable protecting group.
The Strategic Importance of the Boc Group in Amine Protection
A protecting group must satisfy several criteria to be effective: it should be easy to introduce and remove in high yield, be stable to a wide range of reaction conditions, and not introduce unwanted reactivity or additional stereocenters.[6] The Boc group excels in these aspects, making it a preferred choice for amine protection in complex syntheses.[3][4]
Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group transforms a nucleophilic amine into a significantly less reactive carbamate.[7] This masking is crucial for preventing unwanted side reactions during subsequent synthetic transformations.[5] The Boc group's stability in basic, nucleophilic, and reductive environments allows for a broad range of chemical manipulations on other parts of the molecule.[3] This stability profile makes it orthogonal to many other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling complex, multi-step synthetic strategies.[4]
The core advantage of the Boc group is its acid lability.[8] It can be selectively removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which generates the free amine along with the volatile byproducts carbon dioxide and isobutylene.[3][9] This clean deprotection is fundamental to its utility in the synthesis of sensitive and complex target molecules.
Synthetic Routes to Boc-Protected Pyrrolidines
The synthesis of Boc-protected pyrrolidines can be broadly categorized into two approaches: the functionalization of a pre-existing pyrrolidine core, often derived from chiral pool sources like L-proline, and de novo construction of the ring system.
Synthesis from the Chiral Pool: The Proline Advantage
L-proline and its derivatives (e.g., 4-hydroxyproline) are readily available, inexpensive, and enantiomerically pure starting materials, making them highly valuable precursors for chiral pyrrolidine synthesis.[10][11] The synthesis typically begins with the protection of the secondary amine of the proline ring with a Boc group.
Workflow for Proline-Based Pyrrolidine Synthesis
Caption: General workflow for synthesizing functionalized pyrrolidines from L-proline.
A common transformation is the reduction of the carboxylic acid of N-Boc-proline to the corresponding alcohol, N-Boc-prolinol, which serves as a versatile intermediate for further modifications.[12]
De Novo Synthesis Strategies
De novo approaches build the pyrrolidine ring from acyclic precursors. These methods offer great flexibility in introducing various substituents onto the pyrrolidine core.
-
Palladium-Catalyzed Cyclization: The Wolfe group has developed a stereoselective synthesis of N-Boc-protected pyrrolidines through the palladium-catalyzed reaction of γ-(N-Boc-amino) alkenes with aryl bromides. This method efficiently forms two new bonds in a single operation with high diastereoselectivity.[13]
-
Ring-Closing Metathesis (RCM): RCM has become a powerful tool for heterocycle synthesis. Starting from a suitable diallylic amine precursor, the pyrrolidine ring can be constructed. The Boc group is compatible with the Grubbs' catalysts typically used in these reactions and is crucial for modulating the reactivity of the amine precursor.[14]
-
1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with alkenes is a classic method for constructing the pyrrolidine ring. The Boc group can be incorporated before or after the cycloaddition to yield the protected pyrrolidine derivative.[2]
The Mechanistic Influence of the Boc Group
Beyond its primary role as a protecting group, the Boc group exerts significant influence over the reactivity and stereoselectivity of reactions at adjacent positions.
Stereodirecting Effects in Asymmetric Synthesis
The Boc group can act as a powerful directing group in asymmetric transformations, most notably in the enantioselective lithiation of N-Boc-pyrrolidine. In the presence of a chiral ligand like (-)-sparteine, sec-butyllithium selectively removes a proton from one of the prochiral α-carbons.[15][16] The bulky Boc group and its carbonyl oxygen are believed to play a critical role in organizing the transition state assembly, leading to high levels of enantioselectivity.[16][17] The resulting chiral organolithium species can then be trapped with various electrophiles to afford enantioenriched 2-substituted pyrrolidines, which are valuable building blocks for alkaloids and other natural products.[18][19]
Mechanism of Sparteine-Mediated Asymmetric Lithiation
Caption: Asymmetric deprotonation of N-Boc-pyrrolidine and subsequent electrophilic trapping.
This complex-induced proximity effect has been extensively studied and provides a reliable method for accessing chiral pyrrolidine derivatives.[15][20]
Modulation of Ring Conformation and Reactivity
The presence of the bulky tert-butyl group and the planar carbamate functionality influences the conformation of the pyrrolidine ring. This can impact the stereochemical outcome of reactions at other positions on the ring by favoring certain approach trajectories for incoming reagents. For instance, in the reduction of N-Boc-3-pyrrolidinone, the Boc group can influence the facial selectivity of hydride attack.[21]
Boc Group Removal: Protocols and Considerations
The cleavage of the Boc group is a critical final step in many synthetic sequences. While generally straightforward, the choice of conditions must be tailored to the specific substrate to avoid side reactions and preserve other sensitive functional groups.
Standard Acidic Deprotection
The most common method for Boc deprotection involves treatment with a strong acid.[3]
-
Trifluoroacetic Acid (TFA): TFA, often used neat or as a solution in dichloromethane (DCM), is highly effective and typically results in rapid deprotection at room temperature.[3]
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent like 1,4-dioxane or ethyl acetate is another widely used reagent. This method has the advantage of directly producing the hydrochloride salt of the amine, which is often a stable, crystalline solid that can be easily isolated and purified by filtration.[3]
Comparison of Standard Boc Deprotection Conditions
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| TFA / DCM | 10-50% TFA in DCM, 0°C to RT, 1-4 h | Fast, efficient, volatile byproducts | TFA is corrosive and requires careful handling; may cleave other acid-sensitive groups. |
| HCl in Dioxane | 4M HCl in Dioxane, 0°C to RT, 1-12 h | Product precipitates as HCl salt, easy isolation | Dioxane is a potential peroxide former; reaction can be slower than with TFA. |
| HCl in Ether/MeOH | Gaseous HCl or solution, 0°C | Mild conditions, product precipitates | Heterogeneous reaction can be slow; requires handling of gaseous HCl. |
Data compiled from representative procedures.[3]
Challenges and Alternative Methods
While effective, strong acidic conditions can be incompatible with molecules containing other acid-sensitive functional groups (e.g., tert-butyl esters, acetals).[22][23] In such cases, milder or alternative deprotection methods are required.
-
Milder Acidic Conditions: Using weaker acids or Lewis acids can sometimes achieve selective Boc removal.
-
Thermal Deprotection: In some cases, heating the Boc-protected amine in a high-boiling solvent can induce thermal cleavage of the group.[23]
-
Oxalyl Chloride in Methanol: A recently reported mild method uses oxalyl chloride in methanol at room temperature, proceeding through a different mechanism that can be compatible with acid-sensitive substrates.[24]
A significant concern during acid-catalyzed deprotection is the formation of the tert-butyl cation.[22] This reactive electrophile can alkylate nucleophilic sites on the substrate or solvent, leading to unwanted byproducts. This is particularly problematic for electron-rich aromatic rings or sulfur-containing functional groups. The addition of scavengers, such as triethylsilane or anisole, can help to trap the tert-butyl cation and minimize these side reactions.[22]
Applications in Drug Development and Medicinal Chemistry
N-Boc protected pyrrolidines are not merely synthetic intermediates; they are crucial building blocks for a vast array of pharmaceuticals. The pyrrolidine scaffold is a common motif in drugs targeting various diseases.[2][10]
-
Antiviral Agents: Derivatives of Boc-protected pyroglutamic acid are key intermediates in the synthesis of Hepatitis C virus (HCV) inhibitors like Ledipasvir.[25]
-
Kinase Inhibitors: Many kinase inhibitors developed for oncology incorporate chiral 3-amino- or 3-hydroxypyrrolidine motifs, which are frequently synthesized using Boc-protected intermediates.[26]
-
Antibacterial Agents: Chiral (R)-3-(Boc-amino)pyrrolidine is a key intermediate in the synthesis of DNA gyrase inhibitors, a class of antibacterial compounds.[3][27]
The ability to construct these complex, stereochemically defined pyrrolidine structures relies heavily on the robust and predictable chemistry afforded by the Boc protecting group.
Detailed Experimental Protocols
Protocol 1: Boc Protection of L-Proline
Objective: To synthesize N-(tert-butoxycarbonyl)-L-proline.
Materials:
-
L-Proline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
1M HCl solution
Procedure:
-
Dissolve L-proline (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH (2.0 eq) solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of (Boc)₂O (1.1 eq) in 1,4-dioxane dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0°C and acidify to pH 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the title compound as a white solid.
Protocol 2: Acidic Deprotection of N-Boc-pyrrolidine using TFA
Objective: To remove the Boc group from a protected pyrrolidine derivative.
Materials:
-
N-Boc-pyrrolidine derivative (e.g., (R)-3-(Boc-amino)pyrrolidine)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M).[3]
-
Cool the solution to 0°C using an ice bath.[3]
-
Add TFA (5-10 eq) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[3]
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.[3]
-
For work-up to the free amine, dissolve the residue in DCM and slowly add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected pyrrolidine.
Conclusion
The tert-butoxycarbonyl (Boc) group is far more than a simple placeholder in pyrrolidine synthesis. It is a strategic tool that enables chemists to control reactivity, direct stereochemistry, and construct complex molecular architectures with high precision. From its use in protecting chiral pool starting materials like proline to its critical role in directing asymmetric lithiations, the Boc group has proven indispensable.[11][15] Its reliable installation, predictable stability, and clean cleavage under well-defined acidic conditions have cemented its status as one of the most important protecting groups in the synthesis of pyrrolidine-containing pharmaceuticals and fine chemicals.[3][4] A thorough understanding of its function, applications, and limitations, as outlined in this guide, is essential for any scientist working in modern organic and medicinal chemistry.
References
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
- Fiveable. (n.d.). Acid-Labile Protecting Groups. Fiveable Organic Chemistry Key Term. URL
- Schmermund, L., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Bertrand, M. B., & Wolfe, J. P. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61, 6447-6459. URL
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Asymmetric Synthesis with (S)-3-(Boc-Amino)Pyrrolidine: A Chemist's Guide. URL
- Khusnutdinova, E. F., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 1158. URL
- BenchChem. (2025). Application Notes and Protocols: N-Boc-D-prolinol in the Synthesis of Pyrrolidine-Based Organocatalysts.
- Kocienski, P. (n.d.). Protecting Groups. University of Leeds. URL
- Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Org. Synth. 2025, 101, 382-401. URL
- Beak, P., et al. (1991). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 113(23), 8533–8535. URL
- Gosh, A. K., & Kumar, K. A. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4, 48434-48470. URL
- BenchChem. (2025). A Comparative Guide to the Synthesis of Enantiomerically Pure N-Boc-3-pyrrolidinol. BenchChem Technical Guide. URL
- O'Brien, P. (2002). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. Journal of the American Chemical Society, 124(12), 2905-2914. URL
- Coldham, I., et al. (2006). Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine: applications in catalysis and lithiation of N-Boc piperidine.
- BenchChem. (2025). An In-depth Technical Guide to (R)-3-(Boc-amino)pyrrolidine. BenchChem Technical Guide. URL
- Ali, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Published by NIH. URL
- BenchChem. (2025). The Strategic Role of Boc-Pyr-OtBu as a Chiral Building Block in Modern Drug Discovery. BenchChem Technical Guide. URL
- Blake, A. J., et al. (2002). An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. PubMed. URL
- Clayden, J., et al. (2001). Regioselective directed lithiation of N-Boc 3-hydroxypyrrolidine. Synthesis of 2-substituted 4-hydroxypyrrolidines.
- Iannelli, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. URL
- Jinxiang Chemical. (2025).
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. URL
- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). URL
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. URL
- Gaunt, M. J., & Wisedale, R. (2007). Synthesis of Boc-protected bicycloproline. Tetrahedron Letters. Published by NIH. URL
- Xie, X., et al. (2013). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Organic & Biomolecular Chemistry, 11, 5544-5553. URL
- BenchChem. (2025). The Indispensable Role of the Boc Protecting Group in Modern Organic Synthesis. BenchChem Technical Guide. URL
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. URL
Sources
- 1. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. fiveable.me [fiveable.me]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides [organic-chemistry.org]
- 14. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines. | Semantic Scholar [semanticscholar.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 23. reddit.com [reddit.com]
- 24. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
The Pivotal Role of the Bromomethyl Group in Heterocyclic Chemistry: A Guide to Reactivity and Synthetic Strategy
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromomethyl-substituted heterocyclic compounds are cornerstones of modern organic synthesis, acting as highly versatile intermediates in the construction of complex molecular architectures. Their prevalence in medicinal chemistry and materials science stems from the unique reactivity of the bromomethyl group, which serves as a powerful electrophilic handle for a wide array of transformations.[1][2] This guide provides an in-depth exploration of the core principles governing the reactivity of these synthons. We will dissect the mechanistic dichotomy between SN1 and SN2 pathways, analyze the profound influence of the heterocyclic core on reaction outcomes, and detail key synthetic applications, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions. This document is designed to equip researchers, scientists, and drug development professionals with the expert insights and practical protocols necessary to effectively harness the synthetic potential of bromomethyl heterocycles.
Core Principles of Reactivity: A Mechanistic Crossroads
The synthetic utility of a bromomethyl heterocycle is fundamentally dictated by the reactivity of the sp³-hybridized carbon atom attached to the bromine. This carbon is electrophilic, making it a prime target for nucleophiles. However, the precise reaction pathway is a delicate balance of electronic and steric factors, primarily revolving around the competition between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution.[3][4]
The SN1/SN2 Dichotomy in Heterocyclic Systems
The structure of the substrate, the nature of the nucleophile, and the solvent system collectively determine whether a reaction proceeds via an SN1 or SN2 mechanism.[3][5][6] Bromomethyl heterocycles are analogous to benzylic halides, meaning they can potentially undergo either pathway.[3]
-
SN2 Pathway: This pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, displacing the bromide leaving group.[7] This mechanism is favored by primary substrates with minimal steric hindrance, strong nucleophiles, and polar aprotic solvents.[5][6][8]
-
SN1 Pathway: This pathway proceeds through a two-step mechanism involving the initial departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[7] This route is favored for substrates that can form stable carbocations, with weak nucleophiles, and in polar protic solvents that can stabilize both the leaving group and the carbocation intermediate.[5][9]
The decision between these pathways is often less about one being "right" and the other "wrong," and more about which is kinetically favored under the chosen conditions. Understanding this dynamic is critical for controlling reaction outcomes and minimizing side products.
Influence of the Heterocyclic Ring
The identity of the heterocyclic system is a paramount factor in determining reactivity. The heteroatoms and the aromaticity of the ring exert powerful electronic effects that can stabilize or destabilize the key intermediates and transition states of the SN1 and SN2 pathways.
-
Electron-Rich Heterocycles (e.g., Furan, Thiophene, Pyrrole): These systems are π-excessive and can effectively stabilize an adjacent positive charge through resonance. This stabilization of the carbocation intermediate (Het-CH₂⁺) significantly favors the SN1 pathway. For example, 2-(bromomethyl)furan readily undergoes reactions suggestive of a stabilized carbocation.[10]
-
Electron-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These systems are π-deficient. The electron-withdrawing nature of the nitrogen atom destabilizes an adjacent carbocation. This strong destabilization effect makes the SN1 pathway highly unfavorable.[3] Consequently, bromomethylpyridines almost exclusively react via an SN2 mechanism. The electron-withdrawing character can, however, make the methylene carbon more electrophilic, potentially accelerating the SN2 attack.[3]
Quantifying Reactivity: Hammett Correlations
For more complex heterocyclic systems, particularly those with additional substituents, predicting reactivity can be challenging. In such cases, physical organic principles like the Hammett equation can provide invaluable, quantitative insight.[11] By plotting the logarithm of the reaction rate constant against the Hammett substituent constant (σ), a linear free-energy relationship can be established.[11][12]
The slope of this plot, known as the reaction constant (ρ), reveals the electronic demand of the rate-determining step:[11][13]
-
Large negative ρ value: Indicates the buildup of positive charge in the transition state, characteristic of an SN1-like mechanism.
-
Small or positive ρ value: Suggests the transition state has either little charge development or a buildup of negative charge, which is more consistent with an SN2 mechanism.[11]
While originally developed for benzoic acid derivatives, these principles are broadly applicable to heterocyclic systems and provide a robust framework for mechanistic investigation.[12][14]
Key Synthetic Transformations
The electrophilic nature of the bromomethyl group allows it to participate in a diverse range of bond-forming reactions, making these compounds powerful synthetic building blocks.
Nucleophilic Substitution Reactions
This is the most common transformation for bromomethyl heterocycles. A wide variety of nucleophiles can be employed to introduce new functional groups, building molecular complexity rapidly.
-
O-Nucleophiles: Alcohols and phenols react to form ethers.
-
N-Nucleophiles: Amines, azides, and other nitrogen heterocycles are used to form new C-N bonds, a crucial step in the synthesis of many pharmaceuticals.[15][16]
-
S-Nucleophiles: Thiols and thiophenols readily form thioethers.
-
C-Nucleophiles: Enolates, cyanides, and organometallic reagents can be used for C-C bond formation.
Table 1: Comparison of Factors Favoring SN1 vs. SN2 Pathways
| Feature | SN1 Pathway | SN2 Pathway |
| Substrate | Tertiary > Secondary. Favored by rings that stabilize carbocations (e.g., furan).[6][17] | Methyl > Primary > Secondary. Favored by rings that destabilize carbocations (e.g., pyridine).[6][17] |
| Nucleophile | Weak (e.g., H₂O, ROH).[4][18] | Strong (e.g., I⁻, RS⁻, N₃⁻, CN⁻).[4][18] |
| Solvent | Polar Protic (e.g., water, ethanol, methanol).[4][5][9] | Polar Aprotic (e.g., acetone, DMF, DMSO).[5][6][8] |
| Kinetics | Rate = k[Substrate].[3][6] | Rate = k[Substrate][Nucleophile].[3][6] |
| Stereochemistry | Racemization at chiral center.[7] | Inversion of configuration.[7] |
| Intermediate | Carbocation.[5][7] | None (concerted mechanism).[3][7] |
Metal-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on metal-catalyzed reactions to form C-C bonds. While aryl halides are the traditional substrates, the sp³-hybridized carbon of bromomethyl heterocycles can also participate in these powerful transformations.
The Suzuki-Miyaura cross-coupling reaction is a prime example, enabling the coupling of the bromomethyl group with arylboronic acids.[19][20][21] This transformation is challenging because the oxidative addition of a Pd(0) catalyst into an sp³ C-Br bond is often slower than for sp² centers.[19][21] However, with the appropriate choice of catalyst, ligand, and base, this reaction provides an efficient route to novel structures.[19][22] It is important to note the regioselectivity: if the heterocycle also bears a halide on the ring, the reaction conditions can be tuned to favor coupling at either the sp² (ring) or sp³ (bromomethyl) position. Typically, coupling at an aryl halide is kinetically preferred over a benzyl-type halide.[21]
Umpolung Reactivity
While the bromomethyl carbon is classically an electrophile, advanced strategies can invert this reactivity. This concept, known as "umpolung" or polarity inversion, opens up non-traditional bond disconnections.[23] For example, N-heterocyclic carbene (NHC) organocatalysis can be used to generate acyl anion equivalents from aldehydes, which can then act as nucleophiles.[24][25] In an umpolung strategy, such a species could potentially attack the electrophilic terminal of a molecule like a bromomethyl heterocycle, though more commonly the aldehyde itself is rendered nucleophilic to attack an electrophile.[24] This advanced approach showcases the versatility of modern synthetic methods.
Applications in Drug Discovery and Materials Science
The synthetic transformations described above are not merely academic exercises; they are routinely employed to create high-value molecules with specific functions.
Central Role in Medicinal Chemistry
Heterocyclic scaffolds are present in over 85% of all biologically active compounds and a majority of FDA-approved drugs.[16][26] The bromomethyl group serves as a key handle for elaborating these scaffolds. For instance, 2,6-Bis(bromomethyl)pyridine is a critical intermediate for synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The ability to readily substitute the bromo group allows for the rapid generation of libraries of related compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery.[27] Many marketed drugs containing nitrogen heterocycles, such as sumatriptan, have synthetic routes that rely on intermediates derived from bromomethyl precursors or analogous reactive species.[16]
Building Blocks for Advanced Materials
In polymer chemistry, bromomethyl heterocycles are used to create functionalized polymers.[1] The reactive group can be used to initiate polymerization reactions or to post-functionalize an existing polymer backbone. This allows for the introduction of the unique electronic and physical properties of the heterocycle into the bulk material, leading to polymers with enhanced thermal stability, chemical resistance, or specific optoelectronic properties.[1]
Experimental Protocols
The following protocols are provided as validated, representative examples for common transformations of bromomethyl heterocycles.
Protocol: General SN2 Reaction with a Thiol Nucleophile
Objective: To synthesize a heterocyclic thioether from a bromomethyl heterocycle via an SN2 reaction.
Methodology:
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the thiol nucleophile (1.1 equivalents) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile, ~0.2 M).
-
Base Addition: Cool the solution to 0 °C using an ice bath. Add a non-nucleophilic base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) or potassium carbonate (K₂CO₃, 1.5 eq.) portion-wise. Causality: The base deprotonates the thiol to generate the more potent thiolate nucleophile, which is essential for a rapid SN2 reaction.
-
Substrate Addition: Once the initial effervescence ceases (for NaH) or after stirring for 15 minutes, add a solution of the bromomethyl heterocycle (1.0 equivalent) in the same solvent dropwise over 5-10 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol: Suzuki-Miyaura Coupling of a Bromomethyl Heterocycle
Objective: To form a C(sp³)-C(sp²) bond by coupling a bromomethyl heterocycle with an arylboronic acid. (Adapted from[19])
Methodology:
-
Vial Preparation: To a microwave reactor vial, add the bromomethyl heterocycle (1.0 equivalent, e.g., 0.5 mmol), the arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a base (e.g., cesium carbonate, 2.0 equivalents). Causality: Cesium carbonate is a strong base often required to facilitate the transmetalation step in challenging sp³ couplings.
-
Solvent Addition: Add a solvent mixture, typically an organic solvent with a small amount of water (e.g., 1,4-dioxane/H₂O 10:1, 3.3 mL total).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes with stirring. Causality: Microwave heating accelerates the often-slow oxidative addition step for sp³ halides, significantly reducing reaction times.
-
Workup: After the reaction is complete, cool the vial to room temperature. Dilute the mixture with ethyl acetate (~15 mL) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography to yield the desired product.
Conclusion and Future Outlook
The bromomethyl group is a deceptively simple yet profoundly powerful functional group in the context of heterocyclic chemistry. Its reactivity, governed by the elegant interplay of the SN1/SN2 dichotomy and the electronic nature of the parent heterocycle, provides chemists with a reliable and versatile tool for molecular construction. From the rapid assembly of pharmaceutical candidates to the development of novel functional materials, the applications of these intermediates are vast and continue to expand. Future research will undoubtedly focus on developing more sophisticated catalytic systems to further enhance the scope of cross-coupling reactions and to explore novel activation modes that push the boundaries of what is possible with this indispensable synthetic handle.
References
- Tang, T., Sandford, C., Minteer, S. D., & Sigman, M. S. (2021). Hammett plots for activation of benzyl bromides by Co(i) complex... ResearchGate.
- Akhtar, T., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 40.
- Akhtar, T., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). PMC.
- Bakunov, S. A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5773.
- LibreTexts Chemistry (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
- Lee, I., et al. (n.d.). Hammett plots for reactions of Y- -bromoacetanilides with X-benzylamines in DMSO at 35.0 °C. ResearchGate.
- Wikipedia (n.d.). Umpolung.
- LibreTexts Chemistry (2021). 4.5: Factors affecting the SN2 Reaction.
- Akhtar, T., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. ResearchGate.
- OUCI (n.d.). Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile: An Umpolung Strategy for the Synthesis of Active Methylene Compounds.
- Chorell, E., et al. (2011). Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity. European Journal of Medicinal Chemistry, 46(4), 1103–1116.
- Ghorai, S., et al. (2018). Bromo- or Methoxy-Group-Promoted Umpolung Electron Transfer Enabled, Visible-Light-Mediated Synthesis of 2-Substituted Indole-3-glyoxylates. Organic Letters, 20(22), 6984–6989.
- Cekavalla, B., et al. (n.d.). Hammett-Correlation Analysis of the Benzylic Bromination with NBS of Toluene Derivatives under SFRC a. ResearchGate.
- LibreTexts Chemistry (2020). 7.12: Comparison of SN1 and SN2 Reactions.
- Al-Ostoot, F. H., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(52), 32992–33033.
- LibreTexts Chemistry (2020). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon.
- Ashenhurst, J. (2025). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
- Slideshare (n.d.). Factors affecting nucleophilic substitution reactions finished d.
- KPU Pressbooks (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I.
- YorkSpace (n.d.). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS.
- Reddit (2021). What are the differences between SN1 and SN2 reactions?
- Wikipedia (n.d.). Suzuki reaction.
- Wikipedia (n.d.). Hammett equation.
- University of Calgary (n.d.). Substituent Effects and LFERS.
- van der Lugt, M. P., et al. (2019). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemistryOpen, 8(8), 1036–1049.
- Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 496-513.
- RSC Publishing (2012). Organocatalytic umpolung: N-heterocyclic carbenes and beyond.
- A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications. (n.d.).
- AVESIS (2024). Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review.
- PMC (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- RSC Publishing (n.d.). Recent advances in green multi-component reactions for heterocyclic compound construction.
- Asian Journal of Research in Chemistry (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijisrt.com [ijisrt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Hammett equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. web.viu.ca [web.viu.ca]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Umpolung - Wikipedia [en.wikipedia.org]
- 24. Nucleophilic Acylation with Aromatic Aldehydes to 2 Bromoacetonitrile: An Umpolung Strategy for the Synthesis of Active… [ouci.dntb.gov.ua]
- 25. Organocatalytic umpolung: N-heterocyclic carbenes and beyond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 26. ajrconline.org [ajrconline.org]
- 27. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Imperative of Fluorinated Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate incorporation of fluorine into heterocyclic scaffolds represents one of the most impactful strategies in contemporary drug discovery. This guide provides a comprehensive technical overview of the multifaceted roles of fluorinated heterocycles in medicinal chemistry. We will delve into the fundamental physicochemical modifications imparted by fluorine, including the nuanced effects on metabolic stability, acidity/basicity (pKa), and lipophilicity. Furthermore, this guide will explore the profound influence of fluorine on molecular conformation and drug-target interactions. Through detailed experimental protocols, comparative data analysis, and illustrative case studies in oncology and neuroimaging, we aim to equip researchers and drug development professionals with the critical knowledge to rationally design and synthesize the next generation of fluorinated heterocyclic therapeutics.
The Fluorine Advantage: Modulating Core Physicochemical Properties for Enhanced Druggability
The substitution of hydrogen with fluorine, an element of similar size but vastly different electronegativity, instigates a cascade of changes in a molecule's properties.[1] These alterations are not merely incremental but can be strategically employed to overcome common drug development hurdles.
Enhancing Metabolic Stability: Blocking the Paths of Biotransformation
A primary driver for the use of fluorine in drug design is the enhancement of metabolic stability.[2][3] The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily.[4] By strategically placing fluorine at metabolically labile positions, or "soft spots," chemists can effectively block or retard oxidative metabolism, leading to a longer in vivo half-life and improved bioavailability.[4][5]
Quantitative Comparison of Metabolic Stability:
The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[4]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Indoles | Unsubstituted Indole | Parent Compound | 12.35 | Not Reported | Mouse | [6] |
| 3-Fluoro-2-methyl-1H-indole | Fluorinated Analog | > 21.77 (Predicted) | Not Reported | Mouse | [6] | |
| Quinolines | Non-fluorinated quinoline | Parent Compound | Shorter | Higher | (General observation) | [7] |
| Fluorinated quinoline (e.g., Ciprofloxacin) | Fluorinated Analog | Longer | Lower | Human | [7] |
Experimental Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH-regenerating system solution.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to a phosphate buffer (pH 7.4).
-
Add the test compound to the wells to achieve the final desired concentration (typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding the cold quenching solution.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the microsomal protein concentration.[4]
-
Diagram of Metabolic Blocking by Fluorination:
Caption: Fluorination at a metabolically labile site can prevent oxidation by CYP450 enzymes.
Fine-Tuning Acidity and Basicity (pKa): A Key to Bioavailability and Target Engagement
Fluorine's potent electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[1][8] For nitrogen-containing heterocycles, this typically results in a decrease in basicity (a lower pKa of the conjugate acid).[1] This modulation is crucial for optimizing a drug's pharmacokinetic profile. A lower basicity can reduce unwanted interactions with off-target proteins (e.g., hERG channel) and can improve membrane permeability, as a greater fraction of the drug will be in its neutral, more lipophilic state at physiological pH.[9][10]
Impact of Fluorination on the pKa of Pyridine Derivatives:
| Compound | pKa of Conjugate Acid | Change in pKa | Reference |
| Pyridine | 5.25 | - | [1] |
| 2-Fluoropyridine | -0.44 | -5.69 | [1] |
| 3-Fluoropyridine | 2.97 | -2.28 | [1] |
| 4-Fluoropyridine | 1.95 | -3.30 | [1] |
Navigating the Complex Landscape of Lipophilicity
The effect of fluorination on lipophilicity (commonly measured as LogP or LogD) is highly context-dependent.[3] While the introduction of a single fluorine atom to an aliphatic chain often increases lipophilicity, the effect on aromatic and heterocyclic systems is more nuanced.[11][12] For instance, the replacement of a hydrogen with a fluorine on a pyridine ring generally increases lipophilicity.[1] However, the introduction of a trifluoromethyl (CF3) group can sometimes decrease lipophilicity due to its strong electron-withdrawing nature, which can increase the polarity of the molecule.[8] A thorough understanding of these subtleties is essential for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[12]
Lipophilicity (LogP) of Fluorinated vs. Non-fluorinated Pyrazoles:
| Compound | LogP | Reference |
| 1H-Pyrazole | 0.44 | [13] (Calculated) |
| 3-(Trifluoromethyl)-1H-pyrazole | 1.25 | [13] (Calculated) |
The Architectural Influence of Fluorine: Conformation and Drug-Target Interactions
Beyond its impact on physicochemical properties, fluorine exerts a profound influence on the three-dimensional structure of molecules, which is critical for precise drug-target recognition.
Conformational Control: The Gauche Effect and Pre-organization
Fluorine's stereoelectronic effects, such as the gauche effect, can stabilize specific conformations that may be optimal for binding to a biological target.[14] The gauche effect describes the tendency of a fluorine atom to be in a gauche orientation relative to an adjacent electronegative atom or group. In cyclic systems like piperidines, this can lead to a preference for an axial orientation of the fluorine atom, which can pre-organize the molecule into its bioactive conformation, thereby increasing binding affinity and selectivity.[15][16][17]
Conformational Preferences in Fluorinated Piperidines:
A systematic study of fluorinated piperidines has shown that the preference for an axial or equatorial conformation of the fluorine atom is influenced by a combination of charge-dipole interactions, hyperconjugation, and solvent effects.[15][16][17] This allows for the fine-tuning of the conformational landscape of a drug candidate.[14][18]
Diagram of Conformational Control in a Fluorinated Piperidine:
Caption: The gauche effect can favor the axial conformation of fluorine in piperidine rings.
Fluorine in Protein-Ligand Interactions: More Than Just a Spectator
While traditionally viewed as a weak hydrogen bond acceptor, fluorine can participate in a variety of non-covalent interactions within a protein binding pocket, including hydrogen bonds, dipole-dipole interactions, and orthogonal multipolar interactions.[19] Although individual fluorine-protein interactions may be modest in strength, their cumulative effect can significantly contribute to binding affinity and selectivity.[19] The ability of fluorine to modulate the electronic environment of a molecule can also indirectly influence its interactions with the target protein.
Synthesis of Fluorinated Heterocycles: Enabling Methodologies
The development of efficient and selective methods for the synthesis of fluorinated heterocycles is paramount to their application in drug discovery.[2] Both late-stage fluorination of pre-formed heterocycles and the use of fluorinated building blocks are common strategies.
Electrophilic and Nucleophilic Fluorination
Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the direct fluorination of electron-rich heterocycles like indoles.[20] Nucleophilic fluorination, often employing sources of fluoride anion, is typically used for electron-deficient heterocycles.
Experimental Protocol: Synthesis of 3-Fluorooxindoles from Indoles using Selectfluor®
This protocol is adapted from Takeuchi et al. (2000).[20]
-
Reaction Setup: In a round-bottom flask, dissolve the 3-substituted indole (1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL).
-
Reagent Addition: Add Selectfluor® (3 equivalents) to the solution in portions with stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the 3-fluorooxindole.
Synthesis of Fluorinated Quinolines
Fluorinated quinolines can be synthesized through various methods, including the cyclization of fluorinated anilines with 1,3-dicarbonyl compounds.[21][22]
Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinolin-4-ol
This protocol is adapted from a general procedure for quinoline synthesis.[22]
-
Reaction Setup: In a three-necked flask, combine 2-fluoroaniline (100 mmol), ethyl 2-methylacetoacetate (100 mmol), and polyphosphoric acid (150 mmol).
-
Heating: Heat the reaction mixture to 150°C and maintain this temperature until the reaction is complete (monitor by TLC).
-
Cooling and Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Carefully adjust the pH to 7-8 with a 10% aqueous sodium hydroxide solution.
-
Isolation: Filter the resulting precipitate and dry to obtain the 8-fluoro-2,3-dimethylquinolin-4-ol.
Case Studies: Fluorinated Heterocycles in Action
The strategic application of fluorinated heterocycles has led to the development of numerous successful drugs across various therapeutic areas.
Oncology: Targeting Kinases with Precision
In oncology, fluorinated heterocycles are prevalent in kinase inhibitors.[23][24] The introduction of fluorine can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile to achieve optimal therapeutic efficacy.[25] For example, in some kinase inhibitors, a fluorinated substituent has been shown to stabilize interactions within the hydrophobic pocket of the target kinase, thereby increasing selectivity.[23]
Neuroimaging: Illuminating the Brain with Positron Emission Tomography (PET)
The fluorine-18 (¹⁸F) isotope is a widely used positron emitter for PET imaging, a non-invasive technique that allows for the visualization and quantification of biological processes in vivo.[19][26] Fluorinated heterocycles are excellent scaffolds for the development of ¹⁸F-labeled PET tracers due to their ability to cross the blood-brain barrier and their high affinity for specific targets in the central nervous system (CNS).[19] For example, ¹⁸F-labeled compounds based on benzothiazole and benzoxazole cores have been developed for imaging β-amyloid plaques in Alzheimer's disease.[19][27]
Conclusion and Future Perspectives
The incorporation of fluorine into heterocyclic frameworks is a powerful and versatile strategy in modern medicinal chemistry. A deep understanding of the nuanced effects of fluorination on a molecule's physicochemical properties, conformation, and target interactions is essential for its rational application. As synthetic methodologies for the selective introduction of fluorine continue to advance, and our understanding of the "fluorine effect" deepens, the strategic use of fluorinated heterocycles will undoubtedly continue to drive the discovery and development of innovative and life-saving medicines.
References
- Zeng, F. (2013). Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease. Current Medicinal Chemistry, 20(8), 1043-1056.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639-642.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Abbas, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1169-1192.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 19(34), 7345-7377.
- Singh, P., & Kaur, M. (2023). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-12.
- Rizzo, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1367.
- Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Synthesis, 54(18), 3989-3998.
- Fuchigami, T., & Tajima, T. (2007). Electrosynthesis of fluorinated indole derivatives. Journal of Fluorine Chemistry, 128(6), 541-555.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate.
- Nairoukh, Z. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. The Nairoukh Research Group.
- Wang, F., et al. (2022). Synthesis of Fluorinated Indoles by Oxidative Dearomatization of Anilines. Organic Letters, 24(31), 5723-5728.
- Sosnovskikh, V. Y. (2005). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate.
- Wang, C., et al. (2011). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 13(16), 4272-4275.
- Mukherjee, S., Rani, U., Chandra, G., & Pal, S. (2021). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate.
- Wang, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3465.
- Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 15(7), 1709-1741.
- van der Heijden, C. C. A., et al. (2022). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 61(2), e202112461.
- Fluorine in drug discovery: Role, design and case studies. ResearchGate.
- Ring-fluorinated heterocycles as commercial anticancer drugs. ResearchGate.
- Uddin, M. J., et al. (2011). Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer. Cancer Prevention Research, 4(9), 1536-1545.
- El-Sayed, N. S., et al. (2019). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140.
- Rizzo, R., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1367.
- Wuest, F. R. (2014). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Current Topics in Medicinal Chemistry, 14(15), 1743-1755.
- Tago, J. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 9342749.
- Kumar, A., et al. (2023). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega, 8(36), 32749-32761.
- Gurbych, O., et al. (2022). pKa – LogP plot covered by fluorine-containing and non-fluorinated saturated (hetero)cyclic amines. ResearchGate.
- 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. ResearchGate.
- Al-Jaber, H. I. (2022). Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). Molecules, 27(9), 2969.
- Coenen, H. H. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. RadiologyKey.
- Bernard-Gauthier, V., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3591.
- Bhattarai, P., Trombley, T., & Altman, R. A. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Zafrani, Y., et al. (2021). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 64(14), 10246-10259.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) [mdpi.com]
- 14. cris.technion.ac.il [cris.technion.ac.il]
- 15. d-nb.info [d-nb.info]
- 16. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference | The Nairoukh Research Group [nairoukh.huji.ac.il]
- 19. Fluorine-18 radiolabeled heterocycles as PET tracers for imaging β-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmacyjournal.org [pharmacyjournal.org]
- 24. researchgate.net [researchgate.net]
- 25. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]
- 27. Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 1-Boc-3-bromomethyl-3-fluoropyrrolidine in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within the arsenal of fluorinated building blocks, 1-Boc-3-bromomethyl-3-fluoropyrrolidine has emerged as a particularly valuable synthon. This guide provides an in-depth technical overview of its core attributes, strategic applications, and practical implementation in the synthesis of novel molecular entities. We will explore the underlying principles of its reactivity and provide field-proven insights into its deployment in drug discovery programs, aimed at researchers, medicinal chemists, and professionals in pharmaceutical development.
Introduction: The Rationale for Fluorinated Pyrrolidines in Drug Design
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2][3] Its three-dimensional, non-planar structure allows for an efficient exploration of pharmacophore space, contributing to the stereochemistry and conformational rigidity of a molecule.[4] The introduction of fluorine at the C3 position, particularly in conjunction with a reactive handle like a bromomethyl group, offers a suite of advantages:
-
Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation at or near the site of fluorination, enhancing the half-life of a drug candidate.[5]
-
Modulation of Basicity (pKa): The strongly electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen, which can be critical for optimizing interactions with biological targets and improving oral bioavailability.
-
Conformational Control: Fluorine substitution can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation for optimal binding to a target protein.
-
Enhanced Binding Affinity: The unique electronic properties of fluorine can lead to productive polar, dipole-dipole, and even weak hydrogen bonding interactions within a protein's binding pocket.
This compound (CAS 1228765-03-4) encapsulates these benefits in a stable, readily deployable format. The Boc-protecting group ensures stability and controlled reactivity, while the primary bromide offers a reliable site for nucleophilic substitution.
Core Physicochemical Properties and Reactivity Profile
A comprehensive understanding of the physicochemical properties of this building block is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1228765-03-4 | [6][7] |
| Molecular Formula | C10H17BrFNO2 | [6] |
| Molecular Weight | 282.15 g/mol | [6][8] |
| Appearance | Typically an oil or low-melting solid | Supplier Data |
| Key Reactive Sites | Primary alkyl bromide (for SN2 reactions) | Chemical Principles |
The primary locus of reactivity is the bromomethyl group. As a primary bromide, it is highly susceptible to SN2 displacement by a wide range of nucleophiles. The presence of the fluorine atom on the same carbon does not significantly hinder this reactivity sterically but does influence the electronic environment.
graph "Reactivity_Profile" {
layout=neato;
node [shape=box, style=filled, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
// Nodes
reagent [label="1-Boc-3-bromomethyl-\n3-fluoropyrrolidine", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,1.5!"];
nucleophile [label="Nucleophile\n(Nu-H or Nu-)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,0!"];
product [label="3-Substituted\nPyrrolidine Product", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];
conditions [label="Reaction Conditions\n(Base, Solvent, Temp)", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.5!"];
// Edges
nucleophile -> reagent [label="SN2 Attack", color="#4285F4"];
reagent -> product [label="Forms C-Nu bond", color="#4285F4"];
conditions -> reagent [label="Influences Rate & Yield", color="#5F6368", style=dashed];
}
Caption: Workflow for the synthesis of amine derivatives.
Experimental Protocol: General Procedure for Amine Alkylation
-
Preparation: To a solution of the amine (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN), add a non-nucleophilic base like potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Addition of Electrophile: Add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature or heat (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Deprotection (Optional): Dissolve the purified Boc-protected product in dichloromethane (DCM) and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Neutralize carefully with a saturated sodium bicarbonate solution, extract the product, and concentrate to yield the final amine.[9]
Formation of Ether and Thioether Linkages
The reaction with O-nucleophiles (alcohols, phenols) or S-nucleophiles (thiols) provides access to compounds with ether or thioether linkages, which are common motifs in bioactive molecules.
Example Application: Linking the fluoropyrrolidine scaffold to a phenolic core of a natural product analogue to improve its metabolic stability and cell permeability.
Table of Reaction Conditions for Ether/Thioether Synthesis
Nucleophile Base Solvent Temperature Typical Yield Phenol K₂CO₃, Cs₂CO₃ DMF, ACN 50-80 °C 70-90% Aliphatic Alcohol NaH THF, DMF 0 °C to RT 60-85% Thiol/Thiophenol K₂CO₃, Et₃N DMF, EtOH RT 80-95%
Carbon-Carbon Bond Formation
While less common, the bromide can also be used in C-C bond-forming reactions, for instance, with stabilized carbanions like malonate esters, opening avenues to more complex structures with extended side chains.
Strategic Considerations and Causality in Experimental Design
-
Choice of Base: The selection of the base is critical. For weakly acidic nucleophiles like phenols or secondary amines, a stronger base like potassium carbonate or cesium carbonate is often required to facilitate the reaction. For more reactive nucleophiles or base-sensitive substrates, a milder organic base like DIPEA is preferable. The causality lies in ensuring sufficient deprotonation of the nucleophile to initiate the SN2 attack without causing side reactions.
-
Solvent Selection: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.
-
Temperature Control: Most substitutions proceed well at room temperature or with gentle heating. For less reactive nucleophiles, higher temperatures may be necessary, but this also increases the risk of side reactions, including elimination. A systematic temperature screen is often a prudent step in methods development.
-
Boc-Deprotection: The final deprotection step using strong acid (TFA) is typically clean and high-yielding. It's a self-validating system in that the completion of the reaction is easily monitored by the disappearance of the Boc-protected starting material on LC-MS. Careful neutralization is required during work-up to handle the corrosive acid.
Conclusion and Future Outlook
This compound is a high-value building block that provides a direct and efficient route to novel, fluorinated pyrrolidine derivatives. Its predictable reactivity and the advantageous properties conferred by the 3-fluoro substituent make it a powerful tool for medicinal chemists. The ability to easily introduce a wide range of functionalities via nucleophilic substitution allows for the rapid generation of diverse chemical matter, accelerating the hit-to-lead and lead optimization phases of drug discovery. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of precisely engineered synthons like this will undoubtedly play an increasingly important role in the development of next-generation medicines.
References
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
- Poyraz, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249704.
- Sweeney, J. B., et al. (2018).
- Sweeney, J. B., et al. (2018).
- Insuasty, D., Castillo, J. C., Becerra, D., Rojas, H., & Abonia, R. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 519.
- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution on Aminooxy-PEG3-bromide.
- ChemWhat. (n.d.). This compound CAS#: 1228765-03-4.
- Fluorochem. (n.d.). (S)-1-Boc-3-Fluoropyrrolidine.
- Castillo, J. C., et al. (2020). Multicomponent Synthesis of Fluorine-Containing Bioactive Compounds and Drugs. Chemistry – A European Journal, 26(48), 10834-10855.
- Li, Y., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 12(43), 14457-14464.
- ResearchGate. (n.d.). Representative bioactive molecules bearing trifluoromethyl pyrrolidine....
- Insuasty, D., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(3), 519.
- Sigma-Aldrich. (n.d.). 1-boc-3-fluoropyrrolidine.
- INDOFINE Chemical Company. (n.d.). This compound | 1228765-03-4.
Sources
- 1. enamine.net [enamine.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | 1228765-03-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Synthesis and Application of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Technical Guide for Medicinal Chemists
Introduction: The Rising Prominence of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for selective interactions with biological targets. In recent years, the strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for modulating their physicochemical and biological properties.[2][3] Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity.[2]
The convergence of these two powerful motifs in the form of 3-substituted-3-fluoropyrrolidines has created a class of building blocks with immense potential for the development of novel therapeutics. This guide provides an in-depth technical overview of a particularly valuable synthon in this class: 1-Boc-3-bromomethyl-3-fluoropyrrolidine . We will explore a plausible and scientifically grounded synthetic pathway to this molecule, detail its chemical properties, and discuss its applications as a versatile intermediate for introducing the 3-fluoro-3-(substituted methyl)pyrrolidine moiety into drug candidates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated building block in their research endeavors.
Synthetic Pathways to this compound: A Proposed Route
Overall Synthetic Scheme
Caption: Proposed synthetic pathway to this compound.
Step 1: Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine
The immediate precursor to our target molecule is 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine. This intermediate can be synthesized from 1-Boc-pyrrolidine-3-carboxylic acid, which is commercially available. The carboxylic acid is first reduced to the corresponding alcohol, 1-Boc-3-hydroxymethylpyrrolidine.[1] Subsequent fluorination at the 3-position can be challenging, and a more controlled approach involves starting from a precursor where the 3-position is already functionalized in a way that facilitates fluorination.
A plausible route involves the conversion of 1-Boc-3-pyrrolidinecarboxylic acid to a suitable ketone precursor, which can then be fluorinated. However, for the purpose of this guide, we will leverage the commercially available 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine as our starting material for the final step, as this provides a more direct and reliable route for many research laboratories.
Step 2: Bromination of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine via the Appel Reaction
The conversion of the primary alcohol in 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine to the corresponding bromide is effectively achieved using the Appel reaction.[4][5] This reaction utilizes triphenylphosphine (PPh₃) and a bromine source, typically carbon tetrabromide (CBr₄), to convert alcohols to alkyl bromides under mild conditions.[6][7] The reaction proceeds with inversion of stereochemistry at a chiral center, though in this case, the carbon bearing the hydroxymethyl group is not chiral.
Caption: The Appel reaction for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on general procedures for the Appel reaction and should be optimized for specific laboratory conditions.[8]
Materials and Reagents:
-
1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (1.0 eq) and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous dichloromethane (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve carbon tetrabromide (1.5 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the precipitated triphenylphosphine oxide. Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Expected Data:
| Property | Value |
| Molecular Formula | C₁₀H₁₇BrFNO₂ |
| Molecular Weight | 282.15 g/mol |
| Appearance | Colorless to pale yellow oil |
| Purity (typical) | >95% (by NMR and/or LC-MS) |
Chemical Properties and Reactivity
This compound is a versatile building block due to its distinct functional groups:
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group protects the pyrrolidine nitrogen, rendering it less nucleophilic and preventing unwanted side reactions. This group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine for further functionalization.
-
Neopentyl-like Bromide: The bromomethyl group is a primary bromide and is susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide range of functionalities at this position.
-
Tertiary Fluoride: The fluorine atom at the 3-position is on a tertiary carbon and is generally unreactive towards nucleophilic displacement. Its presence significantly influences the electronic properties and conformation of the pyrrolidine ring.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive building block for the synthesis of complex molecules with potential therapeutic applications.
-
Introduction of a Fluorinated Scaffold: This synthon allows for the direct incorporation of the 3-fluoro-3-(substituted methyl)pyrrolidine moiety into a larger molecule. This can be particularly useful in late-stage functionalization efforts to improve the properties of a lead compound.[3]
-
Modulation of Physicochemical Properties: The introduction of the fluorinated pyrrolidine ring can enhance metabolic stability by blocking a potential site of metabolism.[2] The fluorine atom can also modulate the pKa of the pyrrolidine nitrogen (after deprotection), which can be critical for optimizing drug-target interactions and pharmacokinetic properties.
-
Access to Novel Chemical Space: The rigid, three-dimensional nature of the pyrrolidine ring, combined with the unique electronic properties of the fluorine atom, allows medicinal chemists to explore novel chemical space and develop compounds with improved potency and selectivity.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic route outlined in this guide, based on established and reliable chemical transformations, provides a practical approach for its preparation. The unique combination of a protected nitrogen, a reactive bromomethyl group, and a stabilizing fluorine atom offers a powerful tool for the synthesis of novel, fluorinated drug candidates. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such fluorinated synthons will undoubtedly play an increasingly important role in the future of drug design and development.
References
- ChemBK. (2024, April 9). 1-Boc-3-fluoro-3-hydroxymethylpyrrolidine.
- Kirk, K. L. (2008). Fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 879-883.
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811.
- The Organic Chemistry Portal. Appel Reaction.
- Wikipedia. Appel reaction.
- Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction.
- PubChemLite. 1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine.
- NROChemistry. Appel Reaction: Mechanism & Examples.
- Kazmierczak, W., et al. (2015). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 5(105), 86804-86815.
- ResearchGate. Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.
- Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Google Patents. Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- Doulcet, J., et al. (2018).
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6131-6135.
- Scott, J. S., et al. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
- Piron, K., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid. The Journal of Organic Chemistry, 74(5), 2250-2253.
- ResearchGate. Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- PubChem. 1-Boc-3-pyrrolidinol.
- Nielsen, B., et al. (2017). Stereoselective Synthesis of New (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. Journal of Medicinal Chemistry, 60(16), 7046-7059.
- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6131-6135.
- ResearchGate. Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones.
- ResearchGate. How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?.
- Google Patents. Brominated 1,3-dimethyl-3-phenyl-1-(2-methyl-2-phenylpropyl)-indane and method for preparing the same.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
The Strategic Introduction of Fluorine: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine ring, a ubiquitous scaffold in biologically active molecules, has seen its therapeutic potential significantly amplified through the strategic incorporation of fluorine. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic methodologies of fluorinated pyrrolidines. We will delve into the causal reasoning behind experimental choices in their synthesis, from seminal, classical approaches to modern stereoselective techniques. Furthermore, this guide will elucidate the profound impact of fluorination on the physicochemical and pharmacological properties of the pyrrolidine motif, including basicity (pKa), lipophilicity (LogP), metabolic stability, and conformational behavior. Through case studies of developmental and approved drugs, we will illustrate the tangible applications of these unique building blocks in medicinal chemistry, demonstrating how the judicious placement of fluorine can unlock superior efficacy and drug-like properties.
The Dawn of a New Field: Early Discoveries and Motivations
The journey into fluorinated pyrrolidines began not with a random discovery, but with a specific biological question. In 1965, Gottlieb and Witkop reported the first synthesis of a fluorinated pyrrolidine, 4-fluoroproline.[1][2][3] Their primary motivation was to investigate the mechanism of collagen hydroxylation, a critical biological process.[2] By replacing the hydroxyl group of hydroxyproline with a fluorine atom, they created a powerful tool to probe enzymatic mechanisms, as fluorine's high electronegativity and small size make it a unique bioisostere.[2] This pioneering work laid the foundation for the exploration of fluorinated pyrrolidines in broader medicinal chemistry contexts.
Early synthetic efforts predominantly relied on the fluorination of pre-existing pyrrolidine scaffolds, often derived from readily available starting materials like (2S,4R)-4-hydroxyproline.[4] These initial methods, while groundbreaking, often required harsh reagents and offered limited control over stereochemistry.
The Synthetic Evolution: From Classical to Cutting-Edge
The demand for enantiomerically pure and diversely substituted fluorinated pyrrolidines has driven a remarkable evolution in synthetic strategies. These methods can be broadly categorized into two main approaches: the fluorination of a pre-formed pyrrolidine ring and the construction of the pyrrolidine ring from fluorinated precursors.[5][6]
Classical Approaches: Fluorination of Pyrrolidine Derivatives
Early methods focused on the nucleophilic substitution of a hydroxyl group in hydroxyproline derivatives. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues were commonly employed for this transformation.
Experimental Protocol: Synthesis of (2S,4S)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline (HypOH) using a Triflate Intermediate [4]
This method avoids the use of potentially hazardous sulfur trifluoride reagents and proceeds via an SN2 displacement of a triflate with a fluoride salt.
Step 1: Protection of HypOH
-
(2S,4R)-4-Hydroxyproline is first protected at the amine and carboxylic acid functionalities. A common strategy involves Boc protection of the amine and methyl esterification of the acid.
Step 2: Activation of the Hydroxyl Group
-
The protected HypOH (compound 4 in the literature) is dissolved in an anhydrous aprotic solvent such as dichloromethane.
-
The solution is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoromethanesulfonic anhydride is added dropwise to the solution. The reaction is stirred at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the triflate intermediate.
Step 3: Nucleophilic Fluorination
-
The crude triflate is dissolved in an appropriate solvent like anhydrous tetrahydrofuran (THF).
-
Tetrabutylammonium fluoride (TBAF) is added to the solution.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove excess fluoride salts. The organic layer is dried and concentrated.
Step 4: Deprotection
-
The resulting protected (2S,4S)-4-fluoroproline is treated with a strong acid, such as 6M HCl, and heated to reflux to remove both the Boc and methyl ester protecting groups.
-
After cooling, the reaction mixture is concentrated under reduced pressure to yield the hydrochloride salt of (2S,4S)-4-fluoroproline.
Modern Stereoselective Syntheses
The limitations of classical methods, particularly in controlling stereochemistry, spurred the development of more sophisticated and efficient approaches. Asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides with fluorinated olefins have emerged as a powerful tool for the enantioselective synthesis of a wide array of fluorinated pyrrolidines.[7] This methodology allows for the construction of the pyrrolidine ring with excellent control over multiple stereocenters in a single step.
Experimental Protocol: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [7]
This protocol describes a general procedure for the synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidines.
Step 1: Catalyst Preparation
-
In a nitrogen-filled glovebox or under a nitrogen atmosphere, Cu(CH
3CN)4PF6(0.01 mmol) and a chiral phosphine ligand, such as (S)-DTBM-segphos (0.012 mmol), are dissolved in anhydrous toluene (2.0 mL). -
The mixture is stirred at room temperature for 1 hour to allow for the formation of the chiral copper catalyst complex.
Step 2: Reaction Setup
-
To the catalyst solution, a base such as potassium tert-butoxide (KO^t^Bu, 0.04 mmol) is added, followed by the imino ester (0.4 mmol) and the fluorinated styrene derivative (e.g., 1,1-gem-difluorostyrene or 1,1,2-trifluorostyrene, 0.2 mmol).
Step 3: Cycloaddition Reaction
-
The reaction vessel is sealed and the mixture is heated to 80 °C for 48 hours. The progress of the reaction is monitored by TLC or LC-MS.
Step 4: Work-up and Purification
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired enantioenriched fluorinated pyrrolidine.
The causality behind the shift to these modern methods lies in the need for greater efficiency, atom economy, and, most importantly, precise stereochemical control, which is paramount in the synthesis of chiral drug candidates.
Classical [label="Classical Methods\n(e.g., Fluorination of Hydroxyproline)"]; Modern [label="Modern Stereoselective Methods\n(e.g., 1,3-Dipolar Cycloaddition)"]; Challenges [label="Challenges:\n- Harsh Reagents\n- Limited Stereocontrol", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; Advantages [label="Advantages:\n- High Stereoselectivity\n- Atom Economy\n- Milder Conditions", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
Classical -> Challenges [label="led to"]; Classical -> Modern [label="evolution to"]; Modern -> Advantages [label="offers"]; }
Caption: Evolution from classical to modern synthetic methods for fluorinated pyrrolidines.The Fluorine Effect: Modulating Physicochemical and Pharmacological Properties
The introduction of fluorine into the pyrrolidine ring imparts profound changes to its electronic and conformational properties, which in turn influence its biological activity.
Impact on Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the pyrrolidine nitrogen. This modulation of pKa is a critical tool in drug design, as it can influence a molecule's charge state at physiological pH, thereby affecting its solubility, permeability, and interaction with biological targets.
Lipophilicity (LogP) and Conformational Control
The effect of fluorination on lipophilicity is more complex. While a single fluorine atom can sometimes increase hydrophilicity, more heavily fluorinated motifs generally increase lipophilicity.[8][9] Perhaps more importantly, fluorine substitution exerts significant control over the pyrrolidine ring's conformation, a phenomenon known as the "gauche effect".[5][6] This conformational locking can pre-organize a molecule for optimal binding to its target, leading to enhanced potency. For instance, in a series of dipeptidyl peptidase 4 (DPP-4) inhibitors, the stereochemistry of a single fluorine atom on the pyrrolidine ring stabilized either an endo or exo conformation, which markedly affected the compound's inhibitory activity.[10]
| Property | Non-fluorinated Pyrrolidine | Fluorinated Pyrrolidine | Rationale for Change |
| pKa | Higher | Lower | Inductive electron withdrawal by fluorine reduces the electron density on the nitrogen atom. |
| LogP | Varies | Can increase or decrease | Dependent on the degree and position of fluorination; complex interplay of polarity and surface area changes.[8][9] |
| Conformation | Flexible | Conformationally constrained | Stereoelectronic effects, such as the gauche effect, favor specific ring puckering. |
| Metabolic Stability | Susceptible to oxidation | Often enhanced | The strong C-F bond can block sites of metabolic oxidation.[11][12] |
Fluorine [label="Fluorine Substitution", fillcolor="#EA4335"]; pKa [label="Lower pKa", fillcolor="#4285F4"]; LogP [label="Altered LogP", fillcolor="#FBBC05"]; Conformation [label="Conformational Rigidity", fillcolor="#34A853"]; Stability [label="Increased Metabolic Stability", fillcolor="#4285F4"]; Binding [label="Enhanced Target Binding", fillcolor="#34A853"]; Permeability [label="Improved Permeability", fillcolor="#FBBC05"];
Fluorine -> pKa [label="Inductive Effect"]; Fluorine -> LogP [label="Polarity/Surface Area"]; Fluorine -> Conformation [label="Gauche Effect"]; Fluorine -> Stability [label="Blocks Metabolism"]; Conformation -> Binding; pKa -> Permeability; LogP -> Permeability; }
Caption: Impact of fluorination on the properties of pyrrolidines.Enhancing Metabolic Stability
One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, and replacing a metabolically labile C-H bond with a C-F bond can effectively block cytochrome P450-mediated oxidation, a major pathway for drug metabolism.[11][12] This can lead to a longer half-life and improved pharmacokinetic profile. However, it is crucial to consider the potential for metabolic defluorination, which can sometimes lead to the formation of toxic metabolites.[13]
Applications in Drug Discovery: Case Studies
The unique properties of fluorinated pyrrolidines have made them valuable building blocks in the development of new therapeutics across various disease areas.
Antifungal Agents
Recent studies have shown that the incorporation of fluorine into the pyrrolidine ring can significantly enhance the antifungal activity of compounds.[7] In a series of newly synthesized fluoropyrrolidines, control experiments demonstrated that the fluorinated derivatives exhibited substantially higher activity against several common plant fungi compared to their non-fluorinated counterparts, highlighting the crucial role of the fluorine atoms in their biological function.[7]
Central Nervous System (CNS) Agents
The ability of fluorine to modulate pKa and lipophilicity is particularly advantageous for CNS drug candidates, where the ability to cross the blood-brain barrier is essential. In a series of phosphodiesterase 9 (PDE9) inhibitors, fluorination of the pyrrolidine ring was found to significantly impact P-glycoprotein (Pgp)-mediated efflux, a key mechanism that can prevent drugs from reaching their CNS targets.[14] By fine-tuning the pKa, researchers were able to reduce Pgp efflux and improve the potential for CNS activity.[14]
PET Imaging Agents
The fluorine-18 isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging. Fluorinated pyrrolidines have been incorporated into PET tracers for visualizing biological targets in vivo. For example, a 3-fluoropyrrolidine-containing analog of FDDNP has been synthesized for imaging tau protein aggregates, which are implicated in Alzheimer's disease.[15]
Conclusion and Future Outlook
The discovery and development of fluorinated pyrrolidines represent a significant advancement in medicinal chemistry. From their initial use as probes for understanding biological processes, they have evolved into indispensable building blocks for the rational design of drugs with improved properties. The continuous development of novel and efficient synthetic methodologies, particularly those that offer precise stereochemical control, will undoubtedly expand the accessible chemical space of fluorinated pyrrolidines. As our understanding of the nuanced effects of fluorine on molecular properties deepens, we can expect to see the even more strategic and successful application of this unique structural motif in the next generation of therapeutics.
References
- Pfund, E., & Lequeux, T. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Thieme.
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. (n.d.). PubMed Central.
- Raines, R. T., et al. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab.
- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). PubMed.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines | Request PDF. (n.d.). ResearchGate.
- The Dark Side of Fluorine. (2019). PubMed Central.
- Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. (n.d.). PubMed Central.
- Lipophilicities (logP) and conformer-specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). (n.d.). ResearchGate.
- pKa – LogP plot covered by fluorine-containing and non-fluorinated.... (n.d.). ResearchGate.
- Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Publications.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
- Klipkov, A. A., Sorochinsky, A. E., Tarasenko, K. V., & Gerus, I. I. (2020). The synthesis of polyfluoroalkyl substituted pyrroles as building blocks for obtaining fluorinated pyrrolidine-containing alkaloids. Journal of Organic and Pharmaceutical Chemistry.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (2012). ResearchGate.
- Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub.
- Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. (2023). ResearchGate.
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI.
- Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. (n.d.). PubMed.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central.
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). PubMed Central.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2023). ChemRxiv.
- Practical syntheses of 4-fluoroprolines. (n.d.). PubMed Central.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (n.d.). PubMed.
- Process development of fluorinated-pyrrolidin analogue #memo #organic_chemistry. (2019). Is life worth living?.
- FDA-approved pyrrolidine-containing drugs in 2022. (n.d.). ResearchGate.
- Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. (n.d.). Blackthorn AI.
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (n.d.). PubMed Central.
- Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog. (n.d.). PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. (n.d.). ResearchGate.
- The compounds of this study depicted in the LogP – pKa plot. (n.d.). ResearchGate.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (n.d.). Vrije Universiteit Brussel.
- 4-[F-18]fluoroproline: A potential tracer for collagen synthesis. Radiosynthesis and biological evaluation. (1996). OSTI.GOV.
- medicinal chemistry. (n.d.). Is life worth living?.
- A Review of the Synthetic Methods for Fluorinated Porphyrin Derivatives. (2020). IJESI.
- The role of fluorine in medicinal chemistry. (n.d.). PubMed.
- Applications of Fluorine in Medicinal Chemistry | Request PDF. (n.d.). ResearchGate.
- Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. (2020). PubMed.
- Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. (2023). Preprints.org.
Sources
- 1. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - Enamine [enamine.net]
- 2. raineslab.com [raineslab.com]
- 3. 4-[F-18]fluoroproline: A potential tracer for collagen synthesis. Radiosynthesis and biological evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 4. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Procedures for Preparation and Radiolabeling of a 3-Fluoropyrrolidine-Containing FDDNP Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Predictive and Practical Guide
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS: 1228765-03-4), a valuable fluorinated pyrrolidine building block in medicinal chemistry and drug development. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer a detailed predictive analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide furnishes field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data for this class of molecules. This resource is intended for researchers, chemists, and quality control specialists engaged in the synthesis, characterization, and application of complex heterocyclic scaffolds.
Introduction and Molecular Structure
The introduction of fluorine into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles.[1] The pyrrolidine ring is a privileged scaffold, present in numerous natural products and pharmaceuticals.[1][2] Consequently, building blocks like this compound, which combine these features with a handle for further chemical elaboration (the bromomethyl group), are of significant interest.
Accurate structural confirmation and purity assessment are critical. Spectroscopic analysis provides the necessary tools for this validation. This guide will dissect the predicted spectroscopic signature of the title compound, providing a reliable reference for its identification.
The structure of this compound presents several key features that dictate its spectroscopic behavior:
-
A chiral center at the C3 position.
-
A tertiary fluorine atom, which will induce characteristic couplings in NMR spectra.
-
Diastereotopic protons on the pyrrolidine ring (at C2, C4, and C5) and on the bromomethyl group, leading to complex splitting patterns.
-
The bulky tert-butoxycarbonyl (Boc) protecting group, which will show characteristic signals and may exist as two slowly interconverting rotamers, potentially leading to peak broadening or duplication in NMR spectra at lower temperatures.
Caption: 2D Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and connectivity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be complex due to the low symmetry of the molecule and the presence of fluorine. The diastereotopic nature of the methylene protons on the ring and the bromomethyl group will result in distinct signals, likely appearing as complex multiplets or doublets of doublets.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, CDCl₃)
| Protons | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |
|---|---|---|---|---|
| C(CH₃)₃ (Boc) | ~1.45 | s | - | 9 equivalent protons, shielded environment. |
| H-4 | ~2.1 - 2.4 | m | - | Pyrrolidine ring protons. |
| H-2, H-5 | ~3.4 - 3.9 | m | - | Protons adjacent to nitrogen, deshielded. Rotational isomers may cause broadening. |
| CH₂Br | ~3.7 - 4.0 | d | ²JHF ≈ 47-50 Hz | Diastereotopic protons adjacent to Br and coupled to F. |
-
Causality: The protons of the CH₂Br group are diastereotopic and will exhibit geminal coupling to each other and a strong two-bond coupling (²JHF) to the fluorine atom, resulting in a complex multiplet, likely appearing as a doublet of doublets or two distinct doublets. The protons on the pyrrolidine ring (H-2, H-4, H-5) will show complex splitting patterns due to geminal, vicinal (³JHH), and vicinal fluorine (³JHF) couplings. The bulky Boc group can restrict ring conformation, further differentiating these protons.[3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms and crucial information on their electronic environment, highlighted by characteristic carbon-fluorine coupling constants (JCF).
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| C(C H₃)₃ | ~28.4 | s | - | Methyl carbons of the Boc group. |
| C (CH₃)₃ | ~80.5 | s | - | Quaternary carbon of the Boc group. |
| C-4 | ~35-40 | d | ³JCF ≈ 5-10 Hz | Pyrrolidine ring carbon. |
| CH₂Br | ~40-45 | d | ²JCF ≈ 20-25 Hz | Carbon adjacent to Br, deshielded and coupled to F. |
| C-2, C-5 | ~50-55 | d (C-2), s (C-5) | ³JCF ≈ 5-10 Hz (for C-2) | Carbons adjacent to nitrogen. C-2 will show coupling to F. |
| C-3 | ~95-105 | d | ¹JCF ≈ 180-220 Hz | Carbon directly bonded to fluorine, showing a large one-bond coupling. |
| C=O (Boc) | ~154.7 | s | - | Carbonyl carbon of the Boc group.[4] |
-
Expertise: The most diagnostic signal is the C-3 carbon, which is directly attached to the fluorine atom. It will appear as a doublet with a very large coupling constant (¹JCF), a hallmark of C-F bonds. The carbons two (²JCF) and three (³JCF) bonds away will exhibit smaller, but still observable, doublet splittings, which are invaluable for confirming assignments.[5]
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is highly sensitive and provides a clean window for observing the fluorine environment.[6] For this molecule, a single signal is expected.
-
Predicted Chemical Shift (δ): -170 to -190 ppm (referenced to CFCl₃). This range is typical for tertiary alkyl fluorides.[7][8]
-
Predicted Multiplicity: The signal will be a complex multiplet. It will be split by the two diastereotopic protons of the adjacent CH₂Br group (²JFH) and the two protons on the C-2 and C-4 positions of the pyrrolidine ring (³JFH).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The analysis is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Frequencies
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
|---|---|---|---|
| 2980-2850 | C-H Stretch | Alkyl (CH, CH₂, CH₃) | Medium-Strong |
| ~1695 | C=O Stretch | Carbonyl (Amide/Carbamate) | Strong |
| 1420-1360 | C-H Bend | -CH₃ (Boc group) | Medium |
| 1250-1150 | C-N Stretch | Amine | Medium |
| 1100-1000 | C-F Stretch | Alkyl Fluoride | Strong |
| 700-600 | C-Br Stretch | Alkyl Bromide | Medium |
-
Trustworthiness: The most prominent and unambiguous peak will be the strong carbonyl (C=O) stretch of the Boc group around 1695 cm⁻¹.[9] The presence of a strong absorption in the 1100-1000 cm⁻¹ region would be indicative of the C-F bond.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint. For a compound like this, Electrospray Ionization (ESI) in positive mode would be a suitable technique.
-
Molecular Ion: The exact mass is 281.0426 g/mol for C₁₀H₁₇⁷⁹BrFNO₂. In a low-resolution mass spectrum, two peaks of nearly equal intensity will be observed for the molecular ion [M+H]⁺ at m/z 282.0 and 284.0, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Predicted Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under ESI conditions. Key fragmentation pathways include:
-
Loss of the Boc group: A very common fragmentation, resulting in a fragment at m/z 182/184. This occurs via the loss of isobutylene (-56 Da) and CO₂ (-44 Da).
-
Loss of Bromine: Cleavage of the C-Br bond would yield a fragment at m/z 202.
-
Loss of HBr: Elimination of hydrogen bromide would result in a fragment at m/z 201.
-
Caption: Predicted major fragmentation pathways in ESI-MS.
Experimental Protocols
The following protocols are standardized procedures for the characterization of fluorinated pyrrolidine derivatives.
NMR Sample Preparation and Acquisition
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 1228765-03-4|tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 1228765-03-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. chem-contract.com [chem-contract.com]
- 5. Acetanilide, 4'-hydroxy-n-methyl- [webbook.nist.gov]
- 6. PubChemLite - Tert-butyl 3-(bromomethyl)-3-methylpyrrolidine-1-carboxylate (C11H20BrNO2) [pubchemlite.lcsb.uni.lu]
- 7. เคมี เพื่อการวิจัย ทางด้าน เครื่องสำอาง อาหาร และยา (9011) [myskinrecipes.com]
- 8. tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | 305329-97-9 [chemicalbook.com]
- 9. This compound | 1228765-03-4 | INDOFINE Chemical Company [indofinechemical.com]
A Comprehensive Technical Guide to the Safe Handling and Use of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
The primary guiding principle for handling 1-Boc-3-bromomethyl-3-fluoropyrrolidine is to treat it as a potentially hazardous substance. This is based on the known toxicological profiles of structurally similar compounds, which indicate risks of irritation, and potential harm upon ingestion or inhalation.[4][5]
Anticipated Hazards:
-
Skin and Eye Irritation: Halogenated organic compounds frequently cause irritation upon contact with skin and eyes.[4]
-
Respiratory Tract Irritation: Inhalation of aerosols or dust of this compound may lead to respiratory irritation.[4][6]
-
Toxicity: Similar brominated and fluorinated heterocyclic compounds are classified as harmful if swallowed or inhaled.[4][7]
-
Reactivity: While specific reactivity data is unavailable, the presence of a bromomethyl group suggests that it can act as an alkylating agent. Contact with strong oxidizing agents, strong bases, and certain metals should be avoided to prevent vigorous reactions.
Quantitative Data Summary for Analogous Compounds:
| Property | Value (for similar compounds) | Source |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [2] |
| Molecular Weight | 282.15 g/mol | [2] |
| Form | Solid | [7][8] |
| Storage Temperature | 2-8°C (Refrigerated) | [4][7] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory to minimize exposure.
Engineering Controls
All operations involving this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation and to prevent the release of vapors or aerosols into the laboratory environment.[3] The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards. An eyewash station and a safety shower must be readily accessible and tested regularly.[6]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[9][10]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[6] | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[6][11] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[3] Inspect gloves for any signs of degradation before use.[4] | Double-gloving with nitrile gloves.[6] |
| Body Protection | A standard laboratory coat.[6] | A chemical-resistant apron worn over a lab coat, or a disposable gown.[11][12] |
| Respiratory Protection | Not generally required with adequate engineering controls (fume hood). | In the event of a spill or if there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[13][14] |
Safe Handling and Storage Protocols
Adherence to the following step-by-step protocols is crucial for the safe handling and storage of this compound.
Handling Protocol
-
Preparation: Before handling the compound, ensure that the fume hood is operational, all necessary PPE is donned correctly, and an appropriate chemical spill kit is readily available.
-
Weighing and Aliquoting: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers to minimize dust generation.
-
Dissolution: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all reaction glassware is properly clamped and secured. If the reaction is to be heated, use a well-controlled heating mantle and monitor the reaction temperature closely.
-
Post-Handling: After handling, decontaminate the work area thoroughly. Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[9]
Storage Protocol
-
Container: Store the compound in its original, tightly sealed container.[13]
-
Location: Keep in a cool, dry, and well-ventilated area, preferably in a refrigerator designated for chemical storage.[4][15]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
Accidental Release and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or accidental exposure.
Spill Management
This protocol outlines the steps for safely managing a small spill. For large spills, evacuate the area and contact your institution's emergency response team.[6]
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[6]
-
Evacuate and Secure the Area: If necessary, evacuate the immediate area and restrict access to the spill site.[6]
-
Don PPE: Put on the appropriate PPE, including a lab coat, double gloves, and chemical splash goggles. A respirator may be necessary depending on the scale of the spill.[6]
-
Containment: For solid spills, carefully sweep up the material and place it in a labeled, sealed container for hazardous waste disposal.[4] For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials in a sealed bag for hazardous waste disposal.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Waste Disposal
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.[3]
-
Waste Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container. The container must be clearly marked as "Hazardous Waste" with the full chemical name.[3]
-
Container Decontamination: Empty containers that held the compound must also be treated as hazardous waste.[3] If permissible by your institution's safety protocols, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3]
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of the hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[3]
Visualized Workflows
DOT Language Diagrams:
Caption: Standard workflow for handling this compound.
Caption: Emergency spill response procedure.
References
- ChemWhat. (2026). This compound CAS#: 1228765-03-4. [Link]
- University of Hawai'i at Mānoa, College of Tropical Agriculture and Human Resources. (n.d.). UNIT 7: Personal Protective Equipment. [Link]
- ASHP. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. [Link]
- INDOFINE Chemical Company. (n.d.). This compound | 1228765-03-4. [Link]
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
- Pediatric Oncology Group of Ontario. (2021). 3.1.1 Personal Protective Equipment. [Link]
- PubChem. (n.d.). 1-Boc-3-pyrrolidinol. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. 1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]
- 8. 1-Boc-3-(fluoromethyl)-3-hydroxypyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. publications.ashp.org [publications.ashp.org]
- 10. pogo.ca [pogo.ca]
- 11. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. echemi.com [echemi.com]
- 14. echemi.com [echemi.com]
- 15. This compound | 1228765-03-4 | INDOFINE Chemical Company [indofinechemical.com]
Methodological & Application
Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: A Detailed Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, followed by its efficient conversion to the target compound. Two robust methods for the critical bromination step, the Appel reaction and the use of phosphorus tribromide, are meticulously described, offering researchers flexibility based on available reagents and experimental preferences. This guide is designed for researchers, scientists, and drug development professionals, providing not only a reproducible protocol but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Introduction
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated pyrrolidine derivatives are highly sought-after intermediates in the development of novel therapeutics. This compound serves as a key synthetic intermediate, enabling the introduction of a fluorinated pyrrolidine moiety into larger molecules through nucleophilic substitution at the bromomethyl group. This application note details a reliable and scalable synthetic route to this important building block.
Overall Synthetic Strategy
The synthesis of this compound is accomplished in two main stages, as illustrated in the workflow diagram below. The first stage focuses on the construction of the precursor alcohol, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, starting from the commercially available N-Boc-3-pyrrolidinone. The second stage details the conversion of the hydroxymethyl group to the corresponding bromomethyl functionality.
Caption: Overall synthetic workflow for this compound.
Stage 1: Synthesis of 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (Precursor)
This stage involves a three-step sequence starting from N-Boc-3-pyrrolidinone.
Materials and Reagents (Stage 1)
| Reagent/Material | Grade | Supplier Example |
| N-Boc-3-pyrrolidinone | ≥98% | Sigma-Aldrich |
| Triethyl phosphonoacetate | ≥98% | Sigma-Aldrich |
| Sodium hydride (60% dispersion in oil) | Reagent grade | Sigma-Aldrich |
| Diisobutylaluminium hydride (DIBAL-H) | 1.0 M in hexanes | Sigma-Aldrich |
| Selectfluor® (F-TEDA-BF4) | ≥95% | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Acetonitrile, anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous NH4Cl solution | ACS reagent | - |
| Saturated aqueous NaHCO3 solution | ACS reagent | - |
| Brine | ACS reagent | - |
| Anhydrous magnesium sulfate (MgSO4) | ACS reagent | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
Step-by-Step Protocol (Stage 1)
Step 1.1: Horner-Wadsworth-Emmons Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF).
-
Carefully add sodium hydride (1.1 equivalents) to the THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Dissolve N-Boc-3-pyrrolidinone (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude α,β-unsaturated ester.
Step 1.2: Reduction of the Ester
-
Dissolve the crude α,β-unsaturated ester from the previous step in anhydrous dichloromethane (DCM) and cool to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add diisobutylaluminium hydride (DIBAL-H, 2.2 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.
-
Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to give the crude allylic alcohol, 1-Boc-3-(hydroxymethylidene)pyrrolidine.
Step 1.3: Electrophilic Fluorination
-
Dissolve the crude allylic alcohol in anhydrous acetonitrile in a flask protected from light.
-
Add Selectfluor® (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine.
Stage 2: Bromination of 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine
Two effective methods for the conversion of the precursor alcohol to the final product are presented below.
Method A: Appel Reaction
The Appel reaction provides a mild and efficient method for the conversion of alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalide. The reaction proceeds via an SN2 mechanism, which would result in the inversion of stereochemistry if a chiral center were present at the carbinol carbon.
| Reagent/Material | Grade | Supplier Example |
| 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine | Synthesized in Stage 1 | - |
| Triphenylphosphine (PPh3) | ≥99% | Sigma-Aldrich |
| Carbon tetrabromide (CBr4) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous NaHCO3 solution | ACS reagent | - |
| Brine | ACS reagent | - |
| Anhydrous magnesium sulfate (MgSO4) | ACS reagent | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
-
To a solution of 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (1.0 equivalent) and carbon tetrabromide (1.5 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Method B: Using Phosphorus Tribromide (PBr3)
Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides. Similar to the Appel reaction, the reaction with PBr3 proceeds through an SN2 mechanism.[1][2]
| Reagent/Material | Grade | Supplier Example |
| 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine | Synthesized in Stage 1 | - |
| Phosphorus tribromide (PBr3) | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| Saturated aqueous NaHCO3 solution | ACS reagent | - |
| Brine | ACS reagent | - |
| Anhydrous magnesium sulfate (MgSO4) | ACS reagent | Sigma-Aldrich |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |
-
Dissolve 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Slowly add phosphorus tribromide (0.5 equivalents) dropwise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a stirred, ice-cold saturated aqueous NaHCO3 solution. Caution: Quenching PBr3 is exothermic and generates gas.
-
Separate the layers and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), the pyrrolidine ring protons (multiplets between 2.0 and 4.0 ppm), and the bromomethyl group (a doublet around 3.6-3.8 ppm, coupled to the fluorine atom).
-
¹³C NMR: The carbon NMR spectrum will display signals for the Boc group (around 28, 80 ppm), the pyrrolidine ring carbons (in the range of 30-60 ppm), the carbon bearing the fluorine and bromomethyl groups (a doublet due to C-F coupling), and the bromomethyl carbon (a doublet due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, likely a triplet, due to coupling with the adjacent bromomethyl protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the corresponding [M+H]⁺ or [M+Na]⁺ peaks for the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Stage 1.1 | Inactive sodium hydride or incomplete ylide formation. | Use fresh, high-quality sodium hydride. Ensure all reagents and solvents are anhydrous. Allow sufficient time for ylide formation. |
| Low yield in Stage 1.2 | Over-reduction or incomplete reaction. | Carefully control the stoichiometry of DIBAL-H and maintain a low reaction temperature. Monitor the reaction closely by TLC. |
| Multiple products in Stage 1.3 | Side reactions of Selectfluor®. | Add Selectfluor® portion-wise and protect the reaction from light. Ensure the starting material is pure. |
| Incomplete bromination (Stage 2) | Deactivated reagents or insufficient reaction time. | Use fresh PPh3/CBr4 or PBr3. Ensure anhydrous conditions. Increase the reaction time or slightly warm the reaction mixture if necessary, while monitoring for side products. |
| Difficult purification of final product | Co-elution with triphenylphosphine oxide (Appel). | Use a less polar eluent system for column chromatography. Alternatively, the crude product can be triturated with a solvent like diethyl ether to precipitate out the PPh3O. |
Safety and Handling
-
Sodium Hydride (NaH): Flammable solid, reacts violently with water. Handle in a fume hood under an inert atmosphere.
-
Diisobutylaluminium Hydride (DIBAL-H): Pyrophoric, reacts violently with water. Handle under an inert atmosphere using proper syringe techniques.
-
Selectfluor®: A strong oxidizing and fluorinating agent. Avoid contact with skin and eyes.
-
Phosphorus Tribromide (PBr3): Corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Carbon Tetrabromide (CBr4): Toxic and harmful if swallowed or inhaled. Handle in a fume hood.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable synthetic intermediate for their drug discovery and development programs. The choice between the Appel reaction and the use of phosphorus tribromide for the bromination step allows for flexibility in experimental design.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
- Maryanoff, B. E., & Reitz, A. B. (2004). The Wittig olefination reaction and modifications. Chemical Reviews, 89(4), 863-927. [Link]
- Harrison, C. R., & Hodge, P. (1976). The preparation of alkyl halides. Journal of the Chemical Society, Perkin Transactions 1, (6), 605-609. [Link]
- Master Organic Chemistry. PBr3 and SOCl2. [Link]
- Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]
Sources
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This versatile, fluorinated building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The strategic introduction of a fluorine atom at the 3-position of the pyrrolidine ring can profoundly influence the physicochemical and pharmacological properties of a molecule, including metabolic stability, pKa, and binding affinity.[1][2][3] This document outlines the underlying chemical principles, discusses mechanistic considerations, and offers step-by-step experimental procedures for the reaction of this compound with a range of O-, N-, S-, and C-nucleophiles.
Introduction: The Significance of 3-Fluoropyrrolidine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5] The incorporation of fluorine into organic molecules is a well-established strategy to modulate their biological activity.[2][3] Specifically, the 3-fluoropyrrolidine moiety offers a unique combination of properties. The high electronegativity of the fluorine atom can alter the electron distribution within the molecule, influencing the basicity of the pyrrolidine nitrogen and affecting interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking potential sites of oxidation.[1][2][3]
This compound serves as a key intermediate for accessing a diverse library of 3-substituted-3-fluoropyrrolidine derivatives. The primary bromide is a good leaving group for SN2 reactions, allowing for the introduction of a wide variety of functional groups. The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen ensures the nucleophilicity of the amine is masked, preventing self-reaction or other undesired side reactions, and can be readily removed under acidic conditions post-substitution.
Mechanistic Considerations
The primary reaction pathway for the functionalization of this compound is the bimolecular nucleophilic substitution (SN2) reaction.[6][7] In this concerted mechanism, the incoming nucleophile attacks the electrophilic carbon of the bromomethyl group from the backside, leading to an inversion of configuration at the reaction center, while the bromide ion departs as the leaving group.
Several factors influence the rate and efficiency of the SN2 reaction on this substrate:
-
Steric Hindrance: The reaction occurs at a primary carbon, which is sterically accessible, favoring the SN2 pathway.[6] The Boc group and the pyrrolidine ring itself introduce some bulk, which may slightly modulate the reaction rate compared to a simple alkyl bromide.
-
Electronic Effects: The highly electronegative fluorine atom at the adjacent tertiary center exerts a strong electron-withdrawing inductive effect. This effect can decrease the electron density at the reaction center, making it more electrophilic and potentially increasing its reactivity towards nucleophiles. However, it can also destabilize the transition state, potentially slowing the reaction. The net effect will depend on the specific nucleophile and reaction conditions.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred for SN2 reactions.[8] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.
-
Nucleophile Strength: Stronger nucleophiles will generally react faster. The choice of nucleophile will dictate the nature of the newly formed C-Nu bond.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on this compound with representative nucleophiles. Researchers should optimize the reaction conditions (temperature, reaction time, and stoichiometry) for each specific nucleophile.
Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Alkyl bromides are alkylating agents and should be handled with care.
General Experimental Workflow
Reaction with N-Nucleophiles
a) Synthesis of 1-Boc-3-(azidomethyl)-3-fluoropyrrolidine
This reaction introduces an azide group, which is a versatile precursor for amines (via reduction) or triazoles (via click chemistry).
-
Reagents:
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide in DMF.
-
Add this compound to the solution.
-
Stir the mixture at room temperature for 12-24 hours, or heat to 50-60 °C to accelerate the reaction.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
b) Gabriel Synthesis of 1-Boc-3-(aminomethyl)-3-fluoropyrrolidine
The Gabriel synthesis provides a classic and reliable method for the synthesis of primary amines from primary alkyl halides.[11][12][13][14][15]
-
Reagents:
-
This compound (1.0 eq)
-
Potassium phthalimide (1.1 eq)
-
Dimethylformamide (DMF)
-
Hydrazine hydrate (for deprotection)
-
Ethanol
-
-
Procedure:
-
Alkylation: Dissolve potassium phthalimide in DMF and add this compound. Heat the mixture to 60-80 °C and stir for 4-12 hours.[14] Monitor by TLC. After completion, cool the reaction, pour into water, and collect the precipitated N-alkylated phthalimide by filtration.
-
Hydrazinolysis: Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (2-4 eq). Reflux the mixture for 2-4 hours.[14] A precipitate of phthalhydrazide will form. Cool the mixture, filter off the precipitate, and concentrate the filtrate. Purify the resulting primary amine by an appropriate method (e.g., acid-base extraction or chromatography).
-
Reaction with O-Nucleophiles (Williamson Ether Synthesis)
This method is used to form ethers from an alkoxide and a primary alkyl halide.[16][17][18][19][20]
-
Reagents:
-
Procedure (for a phenol):
-
To a stirred suspension of the phenol and potassium carbonate in acetonitrile, add this compound.[16]
-
Heat the reaction mixture to reflux and stir for 6-24 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude ether by column chromatography.
-
Reaction with S-Nucleophiles
Thiolates are excellent nucleophiles and readily displace halides to form thioethers (sulfides).[21][22][23]
-
Reagents:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
A suitable base (e.g., NaH, K₂CO₃) (1.2 eq)
-
DMF or THF
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the thiol in DMF.
-
Cool the solution to 0 °C and add sodium hydride portion-wise. Stir for 30 minutes at 0 °C.
-
Add a solution of this compound in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude thioether by column chromatography.
-
Reaction with C-Nucleophiles (Kolbe Nitrile Synthesis)
This reaction introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.[24][25][26][27][28]
-
Reagents:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate safety measures.
-
Dissolve sodium cyanide in DMSO in a round-bottom flask.
-
Add this compound to the solution.
-
Heat the mixture to 50-70 °C and stir for 4-16 hours. Monitor by TLC.
-
After completion, cool the reaction and pour it into a rapidly stirred aqueous solution of ferrous sulfate (to quench any residual cyanide).
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude nitrile by column chromatography.
-
Data Summary
The following table provides a general guide to the reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Optimal conditions may vary.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Typical Temp. | Typical Time |
| N-Nucleophile | Sodium Azide | - | DMF | RT - 60 °C | 12 - 24 h |
| Potassium Phthalimide | - | DMF | 60 - 80 °C | 4 - 12 h | |
| O-Nucleophile | Phenol | K₂CO₃ | ACN | Reflux | 6 - 24 h |
| Aliphatic Alcohol | NaH | THF | 0 °C to RT | 2 - 12 h | |
| S-Nucleophile | Thiophenol | NaH | DMF | 0 °C to RT | 2 - 12 h |
| C-Nucleophile | Sodium Cyanide | - | DMSO | 50 - 70 °C | 4 - 16 h |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel 3-substituted-3-fluoropyrrolidine derivatives. The primary bromide undergoes efficient SN2 displacement with a wide range of nucleophiles under standard conditions. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold, enabling the development of new chemical entities for drug discovery and development.
References
- Reeves, W. P., & White, M. R. (1976). Phase-transfer catalysis: Preparation of alkyl azides.
- Braganza, J. S., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. The Journal of Organic Chemistry, 75(15), 5289–5292.
- Chem-Space. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Sciencemadness Wiki. (2024, March 11). Kolbe nitrile synthesis.
- Chemistry Notes. (2023, September 27). Gabriel synthesis: Easy mechanism, procedure, applications.
- University of Wisconsin-Madison. (n.d.). The Williamson Ether Synthesis.
- Piron, K., et al. (2012). Synthesis of 3-aminomethyl-3-fluoropiperidines. ARKIVOC, 2012(v), 6-15.
- Organic Chemistry Tutor. (n.d.). Gabriel Synthesis.
- Chemistry Steps. (n.d.). The Gabriel Synthesis.
- Master Organic Chemistry. (2018, June 29). Reactions of Azides.
- LibreTexts Chemistry. (2023, January 22). Gabriel Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- chemeurope.com. (n.d.). Kolbe nitrile synthesis.
- TutorChase. (n.d.). How do you synthesise an azide from a halide?
- LibreTexts Chemistry. (2015, July 14). 9.6: Williamson Ether Synthesis.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines.
- Organic Chemistry Portal. (n.d.). Kolbe Nitrile Synthesis.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Wikipedia. (n.d.). Kolbe nitrile synthesis.
- Pearson+. (n.d.). Using an alkyl halide and a thiol as starting materials, how would...
- Journal of Materials and Environmental Science. (n.d.). Alkylation of Thiols in Green Mediums.
- Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives.
- Visual Learners. (2025, February 25). Synthesis of thiols and thioether [Video]. YouTube.
- National Institutes of Health. (2023, September 18). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives.
- National Institutes of Health. (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- University of Calgary. (n.d.). Nucleophilic Substitution of Alkyl Halides.
- ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride.
- ResearchGate. (n.d.). Facile inversion of configuration of N-Boc-β-aminoalcohols via SN2 cyclization to oxazolidinones.
- StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques.
- National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (2025, December 3). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- LibreTexts Chemistry. (2023, January 22). Substitution reactions of alkyl halides: two mechanisms.
- ACS Publications. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding.
- National Institutes of Health. (n.d.). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides.
- Michigan State University. (n.d.). Alkyl Halide Reactivity.
- MDPI. (n.d.). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application.
- ResearchGate. (2025, August 6). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ResearchGate. (n.d.). Synthesis of pyrrolidin-3-ylethanethanioate derivative.
- National Institutes of Health. (2023, September 19). The isocyanide SN2 reaction.
- ACS Publications. (n.d.). BF3·OEt2-Mediated Highly Regioselective SN2-Type Ring-Opening of N-Activated Aziridines and N-Activated Azetidines by Tetraalkylammonium Halides.
- Royal Society of Chemistry. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions.
- PubMed. (n.d.). Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety.
Sources
- 1. Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. web.viu.ca [web.viu.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. tutorchase.com [tutorchase.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Gabriel Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jk-sci.com [jk-sci.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 25. Kolbe_nitrile_synthesis [chemeurope.com]
- 26. Kolbe Nitrile Synthesis [organic-chemistry.org]
- 27. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 28. studysmarter.co.uk [studysmarter.co.uk]
Application Note & Protocols: Leveraging 1-Boc-3-bromomethyl-3-fluoropyrrolidine for the Synthesis of Novel Drug Candidates
Abstract: The strategic incorporation of fluorine and sp³-rich scaffolds into molecular design is a cornerstone of modern medicinal chemistry.[1][2] This guide provides a detailed exploration of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a versatile building block for introducing a fluorinated pyrrolidine motif. We present its chemical properties, core synthetic applications, and detailed, field-proven protocols for its use in nucleophilic substitution reactions. A practical case study demonstrates its application in synthesizing a core scaffold relevant to contemporary drug discovery programs.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[2][3][4] Its non-planar, three-dimensional structure allows for a more effective exploration of protein binding pockets compared to flat aromatic systems, a concept often referred to as "escaping flatland" in drug design.[2]
The introduction of fluorine into drug candidates can profoundly enhance their pharmacological profile. Judicious fluorination can modulate key properties such as metabolic stability, membrane permeability, pKa, and binding affinity.[1][5][6][7][8] Consequently, building blocks that combine both a desirable heterocyclic scaffold and a fluorine atom are of immense value to drug development professionals.
This compound is a powerful reagent that meets this need. It provides a synthetically accessible route to incorporate a 3-fluoro-3-substituted-pyrrolidine moiety. Its key features include:
-
A Boc-Protected Amine: Ensures controlled reactivity and allows for subsequent deprotection and further functionalization.
-
A Reactive Bromomethyl Group: Acts as an excellent electrophilic handle for facile C-C, C-N, C-O, and C-S bond formation via nucleophilic substitution.
-
A Strategically Placed Fluorine Atom: Introduces the beneficial effects of fluorination at a key position, influencing the local electronic environment and metabolic stability.
This document serves as a practical guide for researchers to effectively utilize this building block in their synthetic campaigns.
Reagent Profile: Properties and Handling
Before use, it is critical to understand the physicochemical properties and handling requirements of the reagent.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₇BrFNO₂ |
| Molecular Weight | 282.15 g/mol [9] |
| Appearance | Colorless to light yellow oil |
| Purity | Typically ≥95% |
| Storage | Store refrigerated (2-8°C) under an inert atmosphere. |
Safety & Handling:
-
Personal Protective Equipment (PPE): Always handle this reagent in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactivity: As an alkyl bromide, this compound is a potential lachrymator and should be handled with care. It is sensitive to moisture and strong bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.
Core Synthetic Application: Nucleophilic Substitution
The primary utility of this compound lies in its reactivity as an electrophile in Sₙ2 reactions. The carbon atom of the bromomethyl group is readily attacked by a wide range of nucleophiles, displacing the bromide leaving group to form a new covalent bond.
Caption: General workflow for nucleophilic substitution reactions.
This versatility allows for the facile synthesis of diverse derivatives, as outlined in the table below.
Table 2: Scope of Nucleophilic Substitution Reactions
| Nucleophile Type | Example | Product Class | Potential Application |
|---|---|---|---|
| O-Nucleophile | Phenol, Aliphatic Alcohol | Ethers | Linkers, pharmacologically active ether motifs |
| N-Nucleophile | Primary/Secondary Amine, Imidazole | Amines | Key pharmacophores in GPCR ligands, kinase inhibitors |
| S-Nucleophile | Thiophenol, Thiol | Thioethers | Covalent modifiers, isosteres for ethers |
| C-Nucleophile | Malonate, Cyanide | Alkylated Carbons | Scaffold elaboration, chain extension |
| N₃⁻ (Azide) | Sodium Azide | Azides | Precursors for amines (via reduction) or triazoles (via click chemistry) |
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a robust starting point for the reaction of this compound with a generic secondary amine. Conditions may require optimization for specific substrates.[10][11]
Materials and Reagents:
-
This compound (1.0 eq)
-
Secondary Amine Nucleophile (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (anhydrous), sufficient to make a 0.2 M solution
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the secondary amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2 M with respect to the starting pyrrolidine.
-
Reaction: Stir the suspension at room temperature or heat to 60-80°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and rinse the solids with a small amount of EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution (2x) and then brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.
Case Study: Synthesis of a Core for a Hypothetical Kinase Inhibitor
Many kinase inhibitors utilize a substituted amine linked to a heterocyclic core. Here, we demonstrate the synthesis of a key intermediate by coupling our building block with 4-amino-N-methyl-benzamide, a representative aniline nucleophile.
Caption: Synthetic pathway for a hypothetical kinase inhibitor core.
The resulting product contains the 3-fluoropyrrolidinyl-methyl moiety, which can serve several purposes in a final drug molecule:
-
Improved Solubility: The polar amine and non-planar pyrrolidine can enhance aqueous solubility.
-
Metabolic Blocking: The fluorine atom can block potential sites of metabolism on the pyrrolidine ring.
-
3D Exploration: The substituent provides a three-dimensional vector that can access deeper regions of a kinase binding site, potentially improving potency and selectivity.
This intermediate can be further elaborated. For example, the Boc group can be removed under acidic conditions, and the resulting secondary amine can be coupled with other fragments to complete the synthesis of the final drug candidate.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its ability to undergo efficient nucleophilic substitution with a wide array of partners provides a reliable and straightforward method for incorporating a fluorinated, sp³-rich pyrrolidine scaffold into lead compounds. The protocols and strategies outlined in this guide are designed to empower researchers to accelerate their synthetic programs and develop novel drug candidates with potentially superior pharmacological properties.
References
- Molecules. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- CymitQuimica. This compound.
- PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
- BenchChem. Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ACS Publications. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry.
- BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
- BenchChem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Strategic Coupling of 1-Boc-3-bromomethyl-3-fluoropyrrolidine for the Synthesis of Novel Prolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-fluoropyrrolidine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of conformational constraint and metabolic stability.[1][2] The strategic introduction of fluorine can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including pKa, lipophilicity, and binding affinity.[3] This application note provides a comprehensive guide to the reaction conditions for the nucleophilic substitution of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a versatile building block for the synthesis of novel 3-substituted-3-fluoropyrrolidine derivatives. We will delve into the underlying principles of these coupling reactions and provide detailed, field-proven protocols for N-, O-, and S-alkylation, empowering researchers to efficiently access a diverse range of compounds with therapeutic potential.
Introduction: The Significance of the 3-Fluoropyrrolidine Scaffold
The pyrrolidine ring is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[4] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective biological activity. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring offers several advantages:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the in vivo half-life of a drug candidate.[1][5]
-
Conformational Control: The gauche effect involving the fluorine atom can influence the pucker of the pyrrolidine ring, pre-organizing the molecule for optimal binding to its biological target.
-
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be advantageous for optimizing cell permeability and reducing off-target effects.[3]
This compound is a key intermediate that allows for the introduction of a wide array of functional groups at the 3-position via nucleophilic substitution. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the pyrrolidine nitrogen under a variety of reaction conditions and can be readily removed under acidic conditions.[6]
Principles of the Coupling Reaction: An SN2 Approach
The primary reaction pathway for the coupling of nucleophiles with this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group in a single, concerted step.
Key Factors Influencing the SN2 Reaction:
-
Nucleophile: The strength and steric bulk of the nucleophile are critical. Stronger, less hindered nucleophiles will generally lead to faster reaction rates and higher yields.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions. These solvents can solvate the cation of the base while leaving the nucleophile relatively "naked" and more reactive.
-
Base: A non-nucleophilic base is often required to deprotonate the nucleophile (e.g., phenols, thiols, and some amines), increasing its nucleophilicity. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium hydride (NaH).
-
Temperature: The reaction temperature can influence the reaction rate. While elevated temperatures can accelerate the reaction, they can also lead to side reactions, such as elimination or decomposition. Room temperature to moderate heating (50-80 °C) is typically sufficient.
-
Leaving Group: Bromide is an excellent leaving group, making this compound a reactive electrophile.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific nucleophile being used.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Anhydrous solvents should be used to ensure optimal reaction conditions.
-
Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
N-Alkylation of Amines
This protocol is suitable for the coupling of primary and secondary amines with this compound.
Protocol:
-
To a solution of the amine (1.0 eq.) in anhydrous DMF (0.1 M) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 15 minutes.
-
A solution of this compound (1.2 eq.) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 60 °C and monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
O-Alkylation of Phenols (Williamson Ether Synthesis)
This protocol describes the coupling of phenols with this compound.
Protocol:
-
To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.1 M) is added cesium carbonate (1.5 eq.).
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.1 eq.) in anhydrous DMF is added.
-
The reaction is stirred at 70 °C until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to room temperature and diluted with water.
-
The mixture is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with 1 M NaOH, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The residue is purified by flash column chromatography.
S-Alkylation of Thiols
This protocol is for the coupling of thiols with this compound.
Protocol:
-
To a solution of the thiol (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (2.0 eq.).
-
The mixture is stirred at room temperature for 20 minutes.
-
This compound (1.2 eq.) is added to the reaction mixture.
-
The reaction is stirred at 50 °C and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
Data Presentation
Table 1: Summary of Reaction Conditions for Coupling with this compound
| Nucleophile Class | Typical Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Amines (N-Alkylation) | Primary/Secondary Amines | K2CO3 | DMF | 60 | 70-90 |
| Phenols (O-Alkylation) | Substituted Phenols | Cs2CO3 | DMF | 70 | 65-85 |
| Thiols (S-Alkylation) | Alkyl/Aryl Thiols | K2CO3 | MeCN | 50 | 75-95 |
Yields are approximate and will vary depending on the specific substrate.
Visualization of Reaction and Workflow
Caption: General SN2 mechanism for the coupling of a nucleophile with this compound.
Caption: A generalized experimental workflow for the coupling reaction.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive nucleophile | Use a stronger base or a more polar aprotic solvent. |
| Low reaction temperature | Gradually increase the reaction temperature. | |
| Wet reagents or solvents | Ensure all reagents and solvents are anhydrous. | |
| Multiple Products | Side reactions (e.g., elimination) | Use a less hindered base and a lower reaction temperature. |
| Over-alkylation of amines | Use a larger excess of the amine nucleophile. | |
| Decomposition of Starting Material | High temperature | Reduce the reaction temperature. |
| Instability of nucleophile or product | Screen different solvents and bases for milder conditions. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel 3-substituted-3-fluoropyrrolidine derivatives. The SN2 coupling reactions with various nucleophiles proceed efficiently under standard conditions. By understanding the key parameters that influence these reactions, researchers can readily access a wide range of compounds for evaluation in drug discovery programs. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of these important synthetic transformations.
References
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
- O'Hagan, D. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
- Vitale, P., Scilimati, A., & Tricarico, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4897. [Link]
- Jinxiang Chemical. (2025).
- MacMillan, D. W. C., et al. (2017). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. [Link]
- Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6245-6291. [Link]
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New preparation and synthetic reactions of 3,3,3-trifluoropropynyllithium, -borate and -stannane: facile synthesis of trifluoromethylated allenes, arylacetylenes and enynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Facile Deprotection of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a crucial step in the synthesis of various pharmaceutically active compounds. This document is intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of acid-catalyzed Boc removal, present validated, step-by-step protocols using common acidic reagents, and offer a comparative analysis to guide your selection of the most appropriate method. Furthermore, this guide includes troubleshooting advice for common challenges and emphasizes critical safety considerations.
Introduction: The Significance of 3-Bromomethyl-3-fluoropyrrolidine
The 3-bromomethyl-3-fluoropyrrolidine scaffold is a highly valued building block in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The bromomethyl group serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions.
To facilitate multi-step syntheses and prevent unwanted side reactions at the pyrrolidine nitrogen, it is commonly protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is favored due to its stability under a wide range of reaction conditions, including basic, nucleophilic, and hydrogenation environments, and its facile removal under acidic conditions.[1] The efficient and clean deprotection of the Boc group is, therefore, a critical transformation in synthetic routes utilizing this intermediate.[1]
The Chemistry of Boc Deprotection: An Acid-Catalyzed Mechanism
The removal of the Boc protecting group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrochloric acid (HCl) being the most common reagents.[2][3][4][5] The reaction proceeds through a well-established acid-catalyzed elimination mechanism.[6][7]
The key steps are as follows:
-
Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid.[2][6] This initial step makes the Boc group more susceptible to cleavage.
-
Formation of a tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[2][6]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas.[2][6][7]
-
Formation of the Amine Salt: The resulting free amine is then protonated by the excess acid in the reaction mixture to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[2][6]
It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can lead to a significant pressure buildup.[2]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Comparative Overview of Deprotection Protocols
The choice of acidic reagent and reaction conditions can significantly impact the efficiency and outcome of the Boc deprotection. Below is a summary of the most common methods.
| Method | Reagent | Typical Conditions | Advantages | Disadvantages |
| Protocol 1 | Trifluoroacetic Acid (TFA) | DCM, 0°C to RT, 30 min - 2h[8][9] | High efficiency, volatile reagent simplifies workup.[6] | Corrosive, potential for side reactions if not controlled.[10] |
| Protocol 2 | Hydrochloric Acid (HCl) in Dioxane | 4M HCl in Dioxane, RT, 1 - 4h[3][8] | Often provides high selectivity, product may precipitate as HCl salt.[11][12] | Dioxane is a suspected carcinogen, requires careful handling. |
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the deprotection of this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is a standard and highly effective method for Boc deprotection in solution-phase synthesis.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add TFA (5-10 eq) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[8]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.[8] This typically takes between 30 minutes to 2 hours.
-
Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[8][13] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Be cautious as CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected 3-bromomethyl-3-fluoropyrrolidine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an excellent alternative to TFA and can offer different selectivity in complex molecules.[11][12]
Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol) or use it directly if it is an oil.
-
Acid Addition: Add the 4M solution of HCl in 1,4-dioxane (a significant excess, e.g., 10-20 eq of HCl).
-
Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[8] Monitor the reaction by TLC or LC-MS.
-
Work-up: a. Upon completion, the product often precipitates as the hydrochloride salt.[8] b. If a precipitate has formed, collect the solid by filtration. c. Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[1] d. Dry the solid under vacuum to yield 3-bromomethyl-3-fluoropyrrolidine hydrochloride.
Caption: General experimental workflow for Boc deprotection.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of acid. Gentle warming can also be applied, but care must be taken to avoid potential side reactions.
-
Side Reactions: The tert-butyl cation generated during the reaction is a reactive electrophile that can alkylate nucleophilic sites on the substrate or product.[14][15] While less of a concern for this specific substrate, for more complex molecules, the addition of a scavenger such as triisopropylsilane (TIS) can be beneficial.[14]
-
Stability of the Product: Fluorinated pyrrolidines can exhibit instability under certain conditions. For instance, a 2-(fluoromethyl)pyrrolidine derivative showed significant decomposition in a pH 7.4 solution at 50°C over 7 days.[16][17] While the 3-fluoro-3-bromomethyl substitution pattern is different, it is prudent to handle the deprotected product promptly and store it under appropriate conditions (e.g., as a salt, at low temperature). The conformational stability of fluorinated pyrrolidines is influenced by stereoelectronic effects, such as the gauche effect, which can be impacted by protonation of the nitrogen.[18][19][20]
-
Analytical Confirmation: Complete removal of the Boc group can be confirmed by ¹H NMR spectroscopy by the disappearance of the characteristic singlet for the nine tert-butyl protons.[21] TLC and LC-MS are also effective methods for monitoring the reaction progress by observing the disappearance of the starting material and the appearance of the more polar product.[13][21]
Safety Precautions
-
Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid.[22] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[23][24][25] Avoid inhalation of vapors and contact with skin and eyes.[24] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.[22][23]
-
Hydrochloric Acid in Dioxane: This is a corrosive and flammable solution. 1,4-Dioxane is a suspected carcinogen. All handling should be performed in a fume hood with appropriate PPE.
-
Pressure Build-up: As mentioned, Boc deprotection generates carbon dioxide gas. Ensure the reaction vessel is not sealed to prevent pressure build-up.
Conclusion
The deprotection of this compound is a straightforward yet critical transformation in synthetic organic chemistry. By understanding the underlying mechanism and carefully selecting the appropriate reaction conditions, researchers can efficiently and cleanly access the valuable 3-bromomethyl-3-fluoropyrrolidine building block. The protocols provided in this guide offer reliable methods for achieving this transformation, and the accompanying information on troubleshooting and safety will help ensure successful and safe execution in the laboratory.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
- Amine Protection and Deprotection. Master Organic Chemistry. [Link]
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- Trifluoroacetic Acid SOP. University of Washington. [Link]
- HAZARD SUMMARY: TRIFLUOROACETIC ACID. New Jersey Department of Health. [Link]
- Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]
- Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
- How can we do the deprotection of boc-amino acids using hcl?.
- Boc Deprotection Mechanism. Organic Chemistry (YouTube Channel). [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?.
- Method Simplifies Deprotection and Modification of N-Heterocycles. ChemistryViews. [Link]
- The Dark Side of Fluorine. Fluoride Alert. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemical and Pharmaceutical Research. [Link]
- Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
- Deprotection of different N-Boc-compounds.
- How to confirm BOC deprotection by TFA?.
- Deprotection of N-BOC compounds.
- The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development. [Link]
- Novel synthesis of cis-3,5-disubstituted morpholine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. fluoridealert.org [fluoridealert.org]
- 18. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. amherst.edu [amherst.edu]
- 23. chemicalbook.com [chemicalbook.com]
- 24. ehs.washington.edu [ehs.washington.edu]
- 25. nj.gov [nj.gov]
Scale-Up Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine: An Application and Protocol Guide
Abstract
This comprehensive guide details the robust and scalable synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a critical building block in contemporary drug discovery. The strategic incorporation of a fluorine atom and a reactive bromomethyl group onto the pyrrolidine scaffold makes this intermediate highly valuable for the synthesis of complex pharmaceutical agents. This document provides two well-established, scalable protocols for the conversion of the precursor alcohol, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, to the desired brominated product. We delve into the mechanistic underpinnings of each method, offering insights into process optimization, safety considerations for large-scale production, and detailed analytical validation. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Introduction: The Significance of Fluorinated Pyrrolidines in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The introduction of fluorine into organic molecules is a widely adopted strategy to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[2] Consequently, fluorinated pyrrolidines are highly sought-after building blocks in the design of novel therapeutics. The target molecule, this compound (CAS 1228765-03-4), combines the benefits of a fluorinated pyrrolidine core with a versatile bromomethyl handle, enabling a wide range of subsequent chemical transformations, such as nucleophilic substitutions to introduce diverse functional groups.
This guide focuses on the critical transformation of the readily available starting material, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, into the desired brominated product. Two primary, scalable, and well-documented methods for the bromination of alcohols will be discussed in detail: the use of phosphorus tribromide (PBr₃) and the Appel reaction.
Strategic Overview of the Synthetic Transformation
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For a scale-up operation, the chosen method must be high-yielding, reproducible, and safe. The two protocols presented herein have been selected for their proven scalability and reliability.
Caption: Synthetic pathways for the bromination of 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine.
Recommended Protocols for Scale-Up Synthesis
The following protocols are designed for a nominal 100-gram scale and can be adapted for larger quantities with appropriate engineering controls.
Protocol A: Bromination with Phosphorus Tribromide (PBr₃)
The reaction with phosphorus tribromide is a classic and effective method for converting primary and secondary alcohols to alkyl bromides.[3] The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if the alcohol is chiral.[3]
3.1.1. Causality of Experimental Choices
-
Reagent: Phosphorus tribromide is a powerful brominating agent. One mole of PBr₃ can theoretically convert three moles of alcohol, making it an atom-economical choice.[4]
-
Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert to the reagents and facilitates heat dissipation.
-
Temperature: The reaction is highly exothermic. Maintaining a low temperature (0 °C) during the addition of PBr₃ is critical to prevent a runaway reaction and minimize side-product formation.[4]
-
Stoichiometry: A slight excess of the alcohol relative to the PBr₃ (on a per-bromide basis) is often used to ensure complete consumption of the brominating agent. A common stoichiometry is 0.33 to 0.4 equivalents of PBr₃ per equivalent of alcohol.[4]
-
Work-up: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts (HBr and phosphorous acid).
3.1.2. Detailed Experimental Protocol
Materials and Equipment:
-
1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (100.0 g)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet
-
Ice-water bath
Procedure:
-
To a multi-neck round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (100.0 g) and anhydrous dichloromethane (500 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add phosphorus tribromide (1.25 equivalents) dropwise via the dropping funnel over at least 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is deemed complete, carefully quench the reaction by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This quenching step is exothermic and produces gas.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by silica gel column chromatography.
Protocol B: The Appel Reaction
The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl bromides, using triphenylphosphine and a carbon tetrahalide, in this case, carbon tetrabromide (CBr₄).[5] This reaction also proceeds via an SN2 mechanism.[3]
3.2.1. Causality of Experimental Choices
-
Reagents: Triphenylphosphine and carbon tetrabromide generate the active brominating species in situ. This method is often preferred for sensitive substrates as the reaction conditions are generally milder than with PBr₃.
-
Solvent: Dichloromethane is a suitable solvent for the Appel reaction.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial formation of the phosphonium salt and then allowed to warm to room temperature.[2]
-
Stoichiometry: A slight excess of both triphenylphosphine and carbon tetrabromide relative to the alcohol is used to drive the reaction to completion.
-
Work-up: The main byproduct of the reaction is triphenylphosphine oxide, which can often be removed by crystallization or chromatography.
3.2.2. Detailed Experimental Protocol
Materials and Equipment:
-
1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (100.0 g)
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
A multi-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet
-
Ice-water bath
Procedure:
-
To a multi-neck round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (100.0 g), triphenylphosphine (1.2 equivalents), and anhydrous dichloromethane (800 mL).
-
Cool the stirred mixture to 0 °C in an ice-water bath.
-
Add carbon tetrabromide (1.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
The resulting residue contains the product and triphenylphosphine oxide. Purify the crude product by silica gel column chromatography (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield this compound.[2]
Process Optimization and Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled Exotherm (PBr₃ method) | PBr₃ added too quickly; Inadequate cooling. | Add PBr₃ dropwise with vigorous stirring and maintain a low internal temperature. Ensure the cooling bath is efficient.[4] |
| Low Yield | Incomplete reaction; Side reactions (e.g., elimination); Product loss during work-up. | Ensure anhydrous conditions. Monitor the reaction to completion. Optimize reaction time and temperature. Use a milder method like the Appel reaction. |
| Formation of Impurities | Over-reaction; Presence of water. | Use high-purity starting materials and anhydrous solvents. Carefully control reaction stoichiometry and temperature. |
| Difficulty in Removing Triphenylphosphine Oxide (Appel method) | Co-elution during chromatography. | Optimize the chromatography conditions. Consider crystallization of the crude product from a non-polar solvent to precipitate the triphenylphosphine oxide. |
Analytical Characterization
A self-validating protocol requires robust analytical methods to confirm the identity and purity of the final product.
| Parameter | Value |
| CAS Number | 1228765-03-4[6][7] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ |
| Molecular Weight | 282.15 g/mol [6] |
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Typical NMR data for a similar fluorinated pyrrolidine structure is provided for reference.[8] Actual chemical shifts and coupling constants should be determined experimentally.
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Assignment |
| ¹H NMR | 3.6-3.8 | m | CH₂Br |
| 3.2-3.6 | m | CH₂N | |
| 2.0-2.4 | m | CH₂ | |
| 1.45 | s | C(CH₃)₃ | |
| ¹³C NMR | ~154 | s | C=O (Boc) |
| ~80 | s | C(CH₃)₃ | |
| ~95 (d, J ≈ 200 Hz) | d | C-F | |
| ~50 | s | CH₂N | |
| ~40 | s | CH₂ | |
| ~35 (d, J ≈ 20 Hz) | d | CH₂Br | |
| ~28 | s | C(CH₃)₃ | |
| ¹⁹F NMR | -140 to -160 | m | C-F |
5.2. Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight of the product.
| Technique | Expected [M+H]⁺ |
| LC-MS (ESI+) | 282.0/284.0 (isotopic pattern for Br) |
Safety Considerations
6.1. Phosphorus Tribromide (PBr₃)
-
Hazards: PBr₃ is corrosive and reacts violently with water. It is toxic if inhaled or absorbed through the skin.[9]
-
Precautions: Handle PBr₃ in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure a supply of a quenching agent (e.g., sodium bicarbonate) is readily available.[9]
6.2. Appel Reaction Reagents
-
Hazards: Carbon tetrabromide is toxic and an environmental hazard. Triphenylphosphine is an irritant. Dichloromethane is a suspected carcinogen.
-
Precautions: Handle all reagents in a fume hood and wear appropriate PPE. Avoid inhalation of dust and vapors.
Conclusion
The synthesis of this compound is a key step in the production of advanced pharmaceutical intermediates. The two protocols detailed in this guide, utilizing either phosphorus tribromide or the Appel reaction, offer robust and scalable solutions for this transformation. Careful attention to reaction conditions, particularly temperature control and stoichiometry, is paramount for achieving high yields and purity. The analytical methods outlined provide a framework for the quality control of the final product, ensuring a self-validating and reliable synthetic process.
References
- BenchChem. (2025). Navigating the Scale-Up of Phosphorus Tribromide Reactions: A Technical Support Guide. BenchChem.
- ResearchGate. (n.d.). Alkyl bromides prepared from the corresponding alcohols using the triphenylphosphine monolith for the Appel reaction in flow.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135413529, 3-Fluoropyrrolidine. PubChem.
- Tokyo Chemical Industry Co., Ltd. (2023). TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction. TCI Chemicals.
- Organic Chemistry Portal. (n.d.). Alcohol to Bromide - Common Conditions. Organic Chemistry Portal.
- Chemia. (2024). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1)
- Wikipedia. (2023). Appel reaction. Wikipedia.
- Tokyo Chemical Industry Co., Ltd. (2025). TCI Practical Example: Bromination Using Phosphorus Tribromide. TCI Chemicals.
- ElectronicsAndBooks. (n.d.). Conversion of Alcohols into Alkyl Bromides using Polymer-supported Triphenylphosphine Dibromide and Polymer-supported Triphenylphosphine and Carbon Tetrabromide. ElectronicsAndBooks.
- ResearchGate. (n.d.). Bromides prepared from the corresponding alcohols by using the functionalised triphenylphosphine monolith.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- ChemWhat. (n.d.). This compound CAS#: 1228765-03-4.
- Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
- BenchChem. (2025). Spectroscopic Data and Experimental Protocols for (R)-3-(Boc-amino)pyrrolidine: A Technical Guide. BenchChem.
- BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)
Sources
- 1. Phosphorus tribromide - Wikipedia [en.wikipedia.org]
- 2. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Appel reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
Application Note & Protocols for the Purification of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Abstract
This technical guide provides a comprehensive overview of the purification techniques for 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a key building block in contemporary drug discovery. The unique trifunctional nature of this pyrrolidine derivative, featuring a Boc-protecting group, a fluorine atom, and a bromomethyl group, presents specific challenges and considerations for its purification. This document outlines detailed protocols for flash chromatography and strategic insights into crystallization as primary purification methodologies. Furthermore, it addresses potential impurity profiles and offers a troubleshooting framework to empower researchers in achieving high purity of this valuable synthetic intermediate.
Introduction: The Strategic Importance of this compound
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability and binding affinity.[3] Consequently, fluorinated pyrrolidine derivatives are highly sought-after building blocks. This compound (CAS No. 1228765-03-4) serves as a versatile intermediate, enabling the introduction of a fluorinated pyrrolidine motif into a target molecule via nucleophilic substitution of the bromomethyl group.[4][5]
The purity of such building blocks is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring and product isolation, and potentially introduce toxic moieties into drug candidates. This guide provides researchers, scientists, and drug development professionals with a detailed framework for the purification of this key intermediate.
Impurity Profiling: Understanding Potential Contaminants
The purification strategy for this compound is intrinsically linked to the potential impurities generated during its synthesis. While the specific byproducts will depend on the synthetic route, a general understanding of likely contaminants allows for the development of a robust purification protocol.
Potential Impurities May Include:
-
Unreacted Starting Materials: Depending on the synthetic pathway, these could include precursors to the pyrrolidine ring or reagents used for fluorination and bromination.
-
Di-substituted or Isomeric Products: Incomplete or over-bromination can lead to the presence of starting material or di-brominated species. Isomeric impurities may also arise depending on the stereochemistry of the starting materials.
-
Byproducts from Boc-protection/deprotection: Incomplete protection or partial deprotection under certain conditions can lead to the presence of the free amine or byproducts from the breakdown of the Boc group.[6][7]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and work-up can be carried through to the final product if not adequately removed.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most appropriate purification method.[8]
Purification Methodologies
Flash Chromatography: The Workhorse of Purification
Flash chromatography is the most common and generally effective method for the purification of this compound from a crude reaction mixture.[9] The polarity of the molecule, influenced by the Boc-group and the halogen atoms, allows for good separation on silica gel.
Rationale for Method Selection:
-
Versatility: Flash chromatography can handle a wide range of sample loadings, from milligrams to kilograms.[9]
-
Speed: A typical flash chromatography run can be completed in a relatively short amount of time.[9]
-
Efficiency: It is highly effective at separating compounds with different polarities.
Detailed Protocol for Flash Chromatography:
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Compressed air or nitrogen source
-
Flash chromatography system (manual or automated)
-
TLC plates, developing chamber, and UV lamp
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., starting with 5% EtOAc in hexanes and gradually increasing the EtOAc concentration).
-
The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.4 and show good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel, either as a slurry in the initial eluent or by dry packing followed by careful wetting.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure. This "dry loading" technique often results in better separation.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting solvent system determined by TLC analysis.
-
Apply gentle pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions and monitor the elution of the product by TLC.
-
A gradient elution, where the polarity of the solvent system is gradually increased (e.g., from 5% to 20% EtOAc in hexanes), is often effective for separating closely eluting impurities.[10]
-
-
Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting:
-
Poor Separation: If the product and impurities elute together, consider using a less polar solvent system, a longer column, or a different stationary phase (e.g., alumina).
-
Product Tailing on TLC/Column: This can be due to the slightly acidic nature of silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can sometimes improve peak shape.
-
Product Degradation: While generally stable, prolonged exposure to silica gel can potentially degrade sensitive compounds. If degradation is suspected, minimize the time on the column and consider alternative purification methods.
Diagram of the Flash Chromatography Workflow:
Caption: Workflow for the purification of this compound via flash chromatography.
Crystallization: A High-Purity Alternative
For solid compounds, crystallization can be a highly effective and scalable purification technique, often yielding material of very high purity. The presence of fluorine in this compound can influence its crystal packing and solubility, making the selection of an appropriate solvent system crucial.[11]
Rationale for Method Selection:
-
High Purity: Can yield highly pure crystalline material, often >99%.[9]
-
Scalability: The process is readily scalable for larger quantities.
-
Cost-Effective: Generally requires less solvent and specialized equipment compared to chromatography.[9]
Protocol for Crystallization Screening:
-
Solvent Screening:
-
In small vials, test the solubility of the purified (or partially purified) compound in a range of solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Common solvents to screen include hexanes, ethyl acetate, isopropanol, acetonitrile, and mixtures thereof.
-
-
Crystallization Methods:
-
Slow Cooling: Dissolve the compound in a minimal amount of a suitable hot solvent. Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to induce crystallization.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[12]
-
Solvent Layering: Carefully layer a less dense anti-solvent on top of a solution of the compound in a denser solvent. Crystals may form at the interface over time.[12]
-
-
Isolation and Drying:
-
Once crystals have formed, isolate them by filtration.
-
Wash the crystals with a small amount of cold anti-solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Diagram of the Crystallization Decision Process:
Caption: Decision workflow for selecting a crystallization method for this compound.
Purity Assessment
After purification, it is essential to assess the purity of the this compound. A combination of analytical techniques should be employed for a comprehensive evaluation.
| Technique | Information Provided | Notes |
| ¹H and ¹⁹F NMR | Structural confirmation and assessment of chemical purity. | The presence of fluorine provides a unique spectroscopic handle for purity analysis. |
| LC-MS | Purity assessment and identification of any remaining impurities by mass. | A powerful tool for detecting trace impurities. |
| Gas Chromatography (GC) | Purity assessment for volatile impurities. | May require derivatization for this compound.[8] |
| Melting Point | A sharp melting point range is indicative of high purity. |
Safety and Handling
This compound is a halogenated organic compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
The purification of this compound is a critical step in its application as a building block for drug discovery. While flash chromatography on silica gel is the primary and most versatile method, crystallization offers an excellent alternative for achieving high purity, particularly at a larger scale. A thorough understanding of potential impurities and the application of the detailed protocols and troubleshooting guides presented in this application note will enable researchers to consistently obtain high-quality material, thereby facilitating the advancement of their research and development programs.
References
- Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (n.d.).
- Miyata, M., et al. (2015). Advances in Organic Crystal Chemistry: Comprehensive Reviews. Springer.
- Sweeney, J. B., Doulcet, J., & Thapa, B. (2018).
- O'Brien, P., & Childs, A. C. (2007).
- ChemWhat. (2026). This compound CAS#: 1228765-03-4.
- Coldham, I., & Leonori, D. (2010).
- Spingler, B. (n.d.). Guide for crystallization. University of Zurich.
- Shenderovich, I. G., et al. (2021).
- Sweeney, J. B., et al. (2018).
- Martínez, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules.
- Coldham, I., & Patel, J. J. (2017). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. White Rose Research Online.
- Wolters, L. P., & Bickelhaupt, F. M. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design.
- Mykhailiuk, P. (n.d.). Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Bakhtin, M. A., & Bakhtina, A. V. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules.
- Reddit. (2024). Urgent help needed: Boc protection of amines in protein. r/chemhelp.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- O'Brien, P. (n.d.). α-Arylation of N-Boc Pyrrolidine. Organic Syntheses.
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemwhat.com [chemwhat.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unifr.ch [unifr.ch]
Application Notes & Protocols: 1-Boc-3-bromomethyl-3-fluoropyrrolidine as a Versatile Chiral Building Block
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] Its three-dimensional, non-planar structure allows for precise spatial orientation of substituents, enabling effective exploration of pharmacophore space and optimized interactions with biological targets.[3] The strategic introduction of fluorine into this scaffold further enhances its value by modulating key molecular properties such as lipophilicity, metabolic stability, and binding affinity through conformational effects and altered pKa.[4][5]
This guide focuses on the application of tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (commonly referred to as 1-Boc-3-bromomethyl-3-fluoropyrrolidine), a chiral building block that provides an efficient route to introduce a stereodefined quaternary center containing both fluorine and a functionalizable side chain. This unique structural motif is of significant interest for the development of novel therapeutics, particularly in the area of kinase inhibitors, where precise molecular architecture is paramount for achieving potency and selectivity.[6][7]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing detailed protocols and insights into the synthesis and application of this versatile chiral building block.
Diagram: Strategic Utility of the Building Block
The core utility of this compound lies in its ability to serve as a versatile electrophile in nucleophilic substitution reactions, enabling the direct installation of the 3-fluoro-3-methylpyrrolidine core onto a wide range of molecular scaffolds.
Caption: Versatility of this compound in SN2 reactions.
Synthesis of the Chiral Building Block
The chiral building block, tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate, is typically prepared from its corresponding alcohol precursor, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate. The synthesis of this precursor is a critical first step. While multiple routes exist, a common strategy involves the stereoselective reduction of a corresponding ketone. The subsequent bromination proceeds under standard conditions.
Protocol 1: Synthesis of tert-butyl (R)-3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate
This two-step procedure starts with the commercially available alcohol precursor. The bromination is a classic Appel-type reaction.
Step A: Synthesis of tert-butyl (R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate This precursor is often prepared via multi-step synthesis starting from chiral pool materials like (S)-malic acid or through asymmetric synthesis routes. For the purpose of this guide, we assume the availability of this intermediate, which can be sourced from various chemical suppliers.[8][9]
Step B: Bromination to Yield the Final Building Block
Caption: Bromination of the precursor alcohol.
Materials:
-
(R)-tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 equiv)
-
Carbon tetrabromide (CBr₄, 1.5 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of (R)-tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (e.g., 2.5 g, 11.4 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere, add carbon tetrabromide (5.67 g, 17.1 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triphenylphosphine (4.48 g, 17.1 mmol) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of 0-20% ethyl acetate in hexanes) to yield the title compound as a colorless oil.
Expected Outcome: This procedure typically provides the desired product in good yield (70-85%). The product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Application in Nucleophilic Substitution Reactions
The primary application of this compound is as an electrophile for the introduction of the 3-fluoro-3-methylpyrrolidine moiety. The primary bromide is an excellent leaving group, facilitating SN2 reactions with a wide range of nucleophiles.
Protocol 2: O-Alkylation with a Phenolic Nucleophile
This protocol demonstrates the formation of an ether linkage, a common motif in medicinal chemistry, by reacting the building block with a substituted phenol. This specific example is adapted from patent literature describing the synthesis of Janus Kinase (JAK) inhibitors.
Reaction Scheme:
Caption: O-Alkylation of 4-cyanophenol.
Materials:
-
(R)-tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (1.0 equiv)
-
4-cyanophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 4-cyanophenol (e.g., 1.4 g, 11.8 mmol) in anhydrous DMF (40 mL), add potassium carbonate (2.4 g, 17.7 mmol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of (R)-tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (3.0 g, 10.6 mmol) in DMF (10 mL) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting bromide.
-
Cool the reaction to room temperature and pour it into ice-water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ether.
Expected Outcome: The reaction provides the O-alkylated product in high yield (typically >80%).
Protocol 3: Synthesis of an Azide Intermediate for N-Alkylation
The displacement of the bromide with sodium azide provides a versatile azidomethyl intermediate. This azide can be readily reduced to a primary amine, which can then participate in a variety of subsequent reactions such as amide bond formation, reductive amination, or urea formation.
Reaction Scheme:
Caption: Synthesis of the azidomethyl intermediate.
Materials:
-
(R)-tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (1.0 equiv)
-
Sodium azide (NaN₃, 1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of (R)-tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate (e.g., 1.5 g, 5.3 mmol) in anhydrous DMF (15 mL), add sodium azide (0.52 g, 8.0 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (100 mL).
-
Wash the organic solution with water (3 x 50 mL) to remove DMF and excess sodium azide, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.
-
The product is often of sufficient purity for the subsequent reduction step, but can be purified by flash chromatography if necessary.
Expected Outcome: This reaction typically proceeds in high yield (>90%) to give the desired azide, which can be confirmed by IR spectroscopy (characteristic azide stretch at ~2100 cm⁻¹) and NMR.
Data Summary: Representative Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and outcomes for the alkylation of various nucleophiles with this compound.
| Nucleophile | Reagents & Conditions | Product Type | Typical Yield (%) | Reference |
| 4-Cyanophenol | K₂CO₃, DMF, 80 °C | Aryl Ether | >80% | Patent WO2012158553A1 |
| Sodium Azide | NaN₃, DMF, 60 °C | Azide | >90% | Patent WO2012158553A1 |
| Thiophenol | K₂CO₃, Acetonitrile, rt | Thioether | 85-95% (Estimated) | General Thiol Alkylation |
| Diethyl Malonate | NaH, THF/DMF, rt to 50 °C | Diester (C-alkylation) | 70-85% (Estimated) | General Malonic Ester Alkylation |
Note: Yields for Thiophenol and Diethyl Malonate are estimated based on standard protocols for similar electrophiles, as specific literature examples for this exact substrate were not found during the literature survey.
Conclusion and Future Outlook
This compound is a highly valuable and versatile chiral building block for drug discovery and development. Its utility stems from the straightforward introduction of a fluorinated, stereodefined quaternary center via robust and high-yielding SN2 reactions. The protocols outlined in this guide provide a solid foundation for researchers to incorporate this valuable scaffold into a wide array of complex molecules. The resulting ether, amine, and carbon-linked pyrrolidine derivatives are key intermediates for synthesizing novel therapeutic agents, particularly in the competitive field of kinase inhibitors. As the demand for structurally complex and sp³-rich molecules continues to grow, the strategic application of such advanced building blocks will remain a cornerstone of modern medicinal chemistry.
References
- Google Patents. Substituted N-(pyrrolidine-3-yl)-7H-pyrrolo[2,3-D]pyrimidine-4-amine as janus kinase inhibitor. US10081635B2.
- Google Patents. Processes for preparing JAK inhibitors and related intermediate compounds. US8410265B2.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Vitä, D. G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Biology, 10(8), 779.
- Smolobochkin, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158.
- Google Patents. Substituted N-(pyrrolidine-3-yl)-7H-pyrrolo[2,3-D]pyrimidine-4-amine as janus kinase inhibitor. US20140275030A1.
- Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. WO2010065447A3.
- Google Patents. Pyrrolopyrimidine derivatives as syk inhibitors. WO2007042299A1.
- Zhou, Y., et al. (2016). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Applichem. tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate.
Sources
- 1. WO2014072961A2 - Polymorphic forms of suvoroxant - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO2020088659A1 - Tricyclic janus kinase 1 inhibitors, and compositions and methods thereof - Google Patents [patents.google.com]
- 6. US10081635B2 - Substituted N-(pyrrolidine-3-yl)-7H-pyrrolo[2,3-D]pyrimidine-4-amine as janus kinase inhibitor - Google Patents [patents.google.com]
- 7. US8410265B2 - Processes for preparing JAK inhibitors and related intermediate compounds - Google Patents [patents.google.com]
- 8. tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | CAS:1262410-84-3 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 9. TERT-BUTYL (R)-3-FLUORO-3-(HYDROXYMETHYL)PYRROLIDINE-1-CARBOXYLATE(1893340-46-9) 1H NMR [m.chemicalbook.com]
Application Note: 1-Boc-3-bromomethyl-3-fluoropyrrolidine as a Key Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Pyrrolidines in Crop Protection
The continuous demand for novel agrochemicals with improved efficacy, selectivity, and favorable environmental profiles has driven the exploration of new chemical scaffolds.[1] Among these, fluorinated organic compounds have become indispensable in the agrochemical industry. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes or receptors.[2][3][4][5]
Concurrently, the pyrrolidine ring is a privileged heterocyclic scaffold found in numerous biologically active compounds, including successful fungicides and insecticides.[6][7][8] Its three-dimensional structure provides an excellent framework for orienting substituents in precise spatial arrangements, facilitating interaction with biological targets.[7]
This application note details the utility of 1-Boc-3-bromomethyl-3-fluoropyrrolidine , a specialized building block that synergistically combines the benefits of both fluorine and the pyrrolidine core. This trifunctional reagent, featuring a stable Boc-protected amine, a reactive bromomethyl group, and a strategically placed fluorine atom at a quaternary center, offers a versatile platform for the synthesis of novel agrochemical candidates. We will explore its synthetic potential and provide detailed protocols for its application.
Physicochemical and Structural Attributes
This compound is designed for controlled, sequential chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions. The bromomethyl group serves as a potent electrophile, ideal for introducing the fluoropyrrolidine moiety into various molecular backbones via nucleophilic substitution.
| Property | Value | Source |
| IUPAC Name | tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | [9] |
| CAS Number | 1228765-03-4 | [9][10] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [9] |
| Molecular Weight | 282.15 g/mol | [9][10] |
| Key Reactive Sites | 1. Electrophilic -CH₂Br group2. Nucleophilic Nitrogen (post-deprotection) | N/A |
Core Synthetic Strategy: A Bifunctional Linchpin
The primary value of this compound lies in its capacity to act as a bifunctional linchpin. The two key reactive sites can be addressed in a stepwise manner to build molecular complexity, a crucial strategy in discovery chemistry.
-
Initial Linkage via S_N2 Reaction: The highly reactive bromomethyl group allows for the facile attachment of the entire fluoropyrrolidine scaffold to a molecule of interest (e.g., a phenol, thiol, or amine) through a classical S_N2 reaction. This step forges a stable ether, thioether, or amine linkage.
-
Deprotection and Secondary Functionalization: Following the initial linkage, the Boc protecting group can be efficiently removed. The newly revealed secondary amine provides a nucleophilic handle for a second diversification step, such as N-arylation, acylation, or alkylation, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
This strategic approach is visualized in the workflow below.
Caption: Stepwise functionalization workflow using the title compound.
Application Protocol 1: Synthesis of a 3-(Aryloxymethyl)-3-fluoropyrrolidine Derivative
This protocol describes a general procedure for the O-alkylation of a phenolic substrate, a common structural motif in fungicides and herbicides.
Principle: This is a Williamson ether synthesis, an S_N2 reaction where the phenoxide, generated in situ by a mild base, acts as a nucleophile, displacing the bromide from the bromomethyl group of the pyrrolidine reagent.
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (or other substituted phenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chlorophenol (1.1 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).
-
Reagent Addition: Add this compound (1.0 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain with stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure tert-butyl 3-((4-chlorophenoxy)methyl)-3-fluoropyrrolidine-1-carboxylate.
Expected Characterization:
-
¹H NMR: Appearance of aromatic protons from the phenol and disappearance of the starting material's -CH₂Br signal (typically ~3.6-3.8 ppm), with a new -CH₂-O- signal appearing (typically ~4.0-4.2 ppm).
-
¹⁹F NMR: A singlet or multiplet corresponding to the single fluorine atom.
-
MS (ESI+): A peak corresponding to [M+Na]⁺ or [M+H-Boc+H]⁺.
Caption: Experimental workflow for Protocol 1.
Application Protocol 2: Boc-Deprotection and N-Arylation
This protocol demonstrates the second phase of the synthetic strategy: functionalizing the pyrrolidine nitrogen after the initial linkage has been established.
Principle: First, the Boc group is removed under acidic conditions to expose the secondary amine. This amine is then coupled with an aryl halide using a palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N bond-forming reaction widely used in medicinal and agrochemical chemistry.
Part A: Boc Deprotection
Materials:
-
Product from Protocol 1 (1.0 eq)
-
Trifluoroacetic Acid (TFA) (10 eq) or 4 M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolution: Dissolve the Boc-protected pyrrolidine from Protocol 1 in anhydrous DCM.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA (or 4 M HCl in dioxane) dropwise.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 1-3 hours until TLC/LC-MS confirms the complete consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in EtOAc and carefully neutralize by washing with saturated NaHCO₃ solution until effervescence ceases.
-
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine, which is often used directly in the next step.
Part B: Buchwald-Hartwig N-Arylation
Materials:
-
Deprotected amine from Part A (1.0 eq)
-
Aryl bromide (e.g., 4-bromobenzotrifluoride) (1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
XPhos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
Procedure:
-
Reaction Setup: In an oven-dried flask under nitrogen, combine the deprotected amine, aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C for 8-16 hours. Monitor for completion by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium catalyst.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the final N-arylated product.
Troubleshooting and Scientific Insights
-
Causality of Base Choice (Protocol 1): A mild inorganic base like K₂CO₃ is chosen to deprotonate the phenol without promoting side reactions like elimination or hydrolysis of the Boc group. Stronger bases like NaH could be used but require more stringent anhydrous conditions.
-
Incomplete Deprotection (Protocol 2A): If the reaction stalls, extend the reaction time or add more acid. The stability of the Boc group requires a sufficiently strong acidic environment for cleavage.
-
Low Yield in N-Arylation (Protocol 2B): The efficiency of Buchwald-Hartwig coupling is highly dependent on the purity of reagents and the exclusion of oxygen. Ensure the solvent is thoroughly de-gassed and a positive nitrogen pressure is maintained. The choice of ligand can also be critical and may require screening for optimal results.
Conclusion
This compound is a high-value, versatile building block for agrochemical research. Its well-defined reactive sites allow for a logical and efficient two-stage synthetic approach to generate novel molecular architectures. By first installing the fluoropyrrolidine core and then diversifying at the nitrogen atom, researchers can rapidly access a wide range of compounds. The fluorine atom at the C3 position is expected to impart favorable properties such as enhanced metabolic stability and target affinity, making this reagent a powerful tool in the design of next-generation fungicides, insecticides, and herbicides.
References
- Agricultural Products Based on Fluorinated Heterocyclic Compounds. (n.d.). ResearchGate.
- Shibata, N., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 24(7), 102740.
- Current Trends in the Design of Fluorine-Containing Agrochemicals. (n.d.). ResearchGate.
- Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc, 2012(5), 6-15.
- Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(12), 3746-3758.
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (n.d.). ResearchGate.
- Li, Y., et al. (2023). Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. Journal of Molecular Structure, 1292, 136129.
- Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides. (2024). ResearchHub.
- New process for the preparation of (3r)-fluoropyrrolidine hydrochloride. (2025). WIPO Patentscope.
- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(7), 3065-3087.
- This compound CAS#: 1228765-03-4. (n.d.). ChemWhat.
- McCloud, M. R., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21629–21639.
- Scalable Synthesis of Highly Pure (R)-3-Fluoropyrrolidine From (S)-4-Chloro-3-hydroxybutyronitrile. (2024). ResearchGate.
Sources
- 1. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 5. Recent developments in fluorine-containing pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pyrrole and pyrrolidine analogs: The promising scaffold in discovery of pesticides [html.rhhz.net]
- 8. researchhub.com [researchhub.com]
- 9. chemwhat.com [chemwhat.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors Using 1-Boc-3-bromomethyl-3-fluoropyrrolidine
<
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, binding affinity, and bioavailability.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the versatile building block, 1-Boc-3-bromomethyl-3-fluoropyrrolidine, in the synthesis of novel enzyme inhibitors. We present detailed protocols for the nucleophilic substitution of the bromomethyl group, a key step in constructing diverse molecular architectures. This guide emphasizes the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature to ensure technical accuracy and practical applicability.
Introduction: The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[5][6] Its three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The introduction of a fluorine atom at the C3 position, along with a reactive bromomethyl group, makes this compound a highly valuable synthon for several reasons:
-
Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic properties of the molecule, leading to stronger and more selective interactions with the target enzyme's active site.[1][7]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug candidate.[3]
-
Modulation of Physicochemical Properties: Fluorination can influence a molecule's lipophilicity (LogP) and basicity (pKa), which are critical parameters for membrane permeability and oral bioavailability.[8]
-
Conformational Control: The steric bulk and electronic nature of the fluorine atom can restrict the conformational flexibility of the pyrrolidine ring, locking it into a bioactive conformation.
This building block is particularly well-suited for the synthesis of inhibitors targeting enzymes where a nucleophilic residue in the active site can be targeted, or where the pyrrolidine scaffold can mimic the structure of a natural substrate or ligand.[9]
Reaction Schematics and Mechanistic Insights
The primary utility of this compound in inhibitor synthesis lies in the nucleophilic substitution of the bromide, a good leaving group. This allows for the facile introduction of a wide range of functionalities, including phenols, thiols, amines, and other nucleophilic moieties often found in enzyme active sites or as key pharmacophoric elements.
A common and highly effective method for coupling this building block to a nucleophilic core (Nu-H) is through a base-assisted N-alkylation, O-alkylation, or S-alkylation reaction.
General Reaction Scheme:
Mechanistic Considerations:
The reaction proceeds via a classical SN2 mechanism. The choice of base is critical to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the bromomethyl group. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) being preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.
Detailed Experimental Protocols
This section provides a step-by-step protocol for a representative synthesis of a novel enzyme inhibitor scaffold using this compound and a phenolic nucleophile.
General Protocol for O-Alkylation of a Phenolic Nucleophile
This protocol describes the synthesis of a 1-Boc-3-((phenoxymethyl) -3-fluoropyrrolidine derivative.
Materials and Reagents:
-
This compound (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted phenol (1.1 eq) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Deprotonation: Add potassium carbonate (2.0 eq) to the stirred solution. Stir the mixture at room temperature for 15-30 minutes.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
The following table provides representative data for the synthesis of various enzyme inhibitor scaffolds using this compound.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Nitrophenol | K₂CO₃ | DMF | 60 | 6 | 85 |
| 2-Mercaptobenzothiazole | Cs₂CO₃ | MeCN | RT | 4 | 92 |
| Indole | NaH | DMF | 0 to RT | 12 | 78 |
| Benzylamine | Et₃N | DCM | RT | 24 | 75 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction conditions. Optimization of reaction parameters is recommended for each new substrate.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of a novel enzyme inhibitor using this compound.
Caption: Synthetic workflow for enzyme inhibitor synthesis.
Characterization and Validation
Thorough characterization of the synthesized compounds is crucial to confirm their identity, purity, and suitability for biological evaluation. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the proton environment and confirm the successful incorporation of the pyrrolidine moiety.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
¹⁹F NMR: A key technique to confirm the presence and electronic environment of the fluorine atom. The chemical shift and coupling constants provide valuable structural information.[10]
-
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition (High-Resolution Mass Spectrometry - HRMS).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A purity of >95% is generally required for in vitro biological assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete deprotonation of the nucleophile.- Low reactivity of the nucleophile.- Steric hindrance. | - Use a stronger base (e.g., NaH, Cs₂CO₃).- Increase the reaction temperature.- Increase the reaction time. |
| Formation of multiple products | - Over-alkylation (for di-functional nucleophiles).- Side reactions of the starting materials or product. | - Use a milder base.- Control the stoichiometry of the reagents carefully.- Lower the reaction temperature. |
| Difficulty in purification | - Similar polarity of the product and starting materials.- Presence of impurities from the reaction. | - Optimize the mobile phase for column chromatography.- Perform an additional purification step (e.g., recrystallization, preparative HPLC).- Ensure complete removal of the base during work-up. |
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel enzyme inhibitors. Its unique combination of a fluorinated pyrrolidine scaffold and a reactive bromomethyl handle allows for the efficient construction of diverse and complex molecular architectures. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this synthon in their drug discovery programs. By understanding the underlying chemical principles and employing rigorous characterization techniques, scientists can confidently synthesize and validate new chemical entities with the potential to become next-generation therapeutics.
References
- Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. (n.d.).
- Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.).
- Pyrrolidine synthesis via ring contraction of pyridines - PMC - NIH. (2025, March 13).
- Fluorinated mechanism-based inhibitors: common themes and recent developments. (n.d.).
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (n.d.).
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5).
- Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC - NIH. (n.d.).
- Enzymatic synthesis of fluorinated compounds - PMC - PubMed Central - NIH. (2021, October 9).
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. (n.d.).
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed Central. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (2024, August 2).
- Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine - Benchchem. (n.d.).
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC - PubMed Central. (n.d.).
- Protocol for N-alkylation of 1-Tert-butylazetidin-3-amine via Reductive Amination - Benchchem. (n.d.).
- This compound | CymitQuimica. (n.d.).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.).
- sp³ C−H alkylation of N‐boc pyrrolidine with (bromomethyl)cyclohexane... - ResearchGate. (n.d.).
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (2020, March 17).
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central. (n.d.).
- Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile - Benchchem. (n.d.).
- A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. (n.d.).
- Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate. (2025, December 3).
- Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH. (n.d.).
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery - BOC Sciences. (n.d.).
- Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed. (n.d.).
- Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. (n.d.).
Sources
- 1. rroij.com [rroij.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Introduction: The Significance of a Fluorinated Pyrrolidine Building Block
1-Boc-3-bromomethyl-3-fluoropyrrolidine is a valuable chiral building block in contemporary drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous FDA-approved drugs, imparting favorable pharmacokinetic properties.[1] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[2] The presence of a reactive bromomethyl group further allows for versatile downstream chemical modifications, making this compound a cornerstone for generating diverse compound libraries.
Given its trifunctional nature (Boc-protected amine, fluorine-substituted stereocenter, and a primary bromide), reactions involving this building block can yield multiple products and byproducts. Therefore, robust and reliable real-time reaction monitoring is not merely a matter of procedural compliance but a critical necessity for ensuring reaction specificity, optimizing yield, and minimizing impurities. This guide provides detailed protocols and the underlying scientific rationale for monitoring reactions involving this compound using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry (HPLC/LC-MS).
Thin Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring.[3][4] It provides a quick snapshot of the reaction's progress by separating the starting material from the product(s) and any intermediates based on their differential polarity.[3][5]
Causality Behind TLC Protocol Choices
The choice of eluent (solvent system) is paramount for achieving good separation. For Boc-protected amines, which can be somewhat polar, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[6] The goal is to find a solvent system where the starting material has a retention factor (Rf) of approximately 0.4-0.5, and the product has a distinct Rf value. An ideal Rf for the product for subsequent purification via flash chromatography is around 0.2-0.3.[6][7]
Due to the basic nature of the pyrrolidine nitrogen (even when Boc-protected), compounds can streak on the acidic silica gel plate. Adding a small amount of a basic modifier like triethylamine (Et3N) to the eluent can neutralize the acidic sites on the silica, leading to sharper, more defined spots.[7]
Detailed TLC Protocol
-
Plate Preparation: On a silica gel TLC plate, lightly draw a baseline with a pencil approximately 1 cm from the bottom. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RM" (Reaction Mixture).[5][10]
-
Spotting:
-
Dissolve a small amount of the this compound starting material in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot this solution on the "SM" lane.
-
Withdraw a small aliquot from the reaction mixture and dilute it with a suitable solvent. Spot this on the "RM" lane.
-
On the "CO" lane, first spot the starting material, then, on top of the same spot, apply the reaction mixture. This co-spot helps to definitively distinguish the starting material from the product, especially if their Rf values are close.[7]
-
-
Development:
-
Prepare the developing chamber by pouring a small amount of the chosen eluent (see Table 1 for starting recommendations) to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor.
-
Place the spotted TLC plate in the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (254 nm) and circle any visible spots.
-
Submerge the plate in a potassium permanganate staining solution, then gently heat with a heat gun until spots appear.
-
Data Interpretation
| Scenario | Observation on TLC Plate | Implication |
| No Reaction | The "RM" lane shows only a spot at the same Rf as the "SM" lane. The "CO" lane shows a single, merged spot. | The reaction has not yet started. |
| Partial Conversion | The "RM" lane shows a spot for the starting material and a new spot (product). The "CO" lane shows two distinct spots. | The reaction is in progress. |
| Complete Reaction | The "RM" lane shows the complete disappearance of the starting material spot and the appearance of a new product spot. | The reaction is complete. |
Table 1: Recommended TLC Solvent Systems (Starting Points)
| Solvent System | Ratio (v/v) | Notes |
| Ethyl Acetate / Hexanes | 30:70 | A good starting point for many moderately polar compounds. Adjust ratio for optimal Rf. |
| Dichloromethane / Methanol | 95:5 | For more polar products. |
| Ethyl Acetate / Hexanes + 0.5% Et3N | 30:70 | Use if spots are streaking.[7] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Insight
NMR spectroscopy, particularly a combination of 1H and 19F NMR, is a powerful tool for monitoring the reaction of this compound. It provides both structural and quantitative information without the need for chromatographic separation.[11][12]
19F NMR: The Fluorine Handle
The fluorine atom in the starting material provides a unique and highly sensitive spectroscopic handle. 19F NMR is ideal for monitoring these reactions for several key reasons:
-
High Sensitivity: The 19F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it almost as sensitive as 1H.[13]
-
Large Chemical Shift Dispersion: The chemical shift range of 19F is much larger than for 1H, reducing the likelihood of signal overlap.[13]
-
No Background Signal: Fluorine is rare in common lab solvents and reagents, meaning the spectrum is clean and only shows signals from your fluorine-containing compounds.[13]
As the reaction proceeds, the chemical environment around the fluorine atom will change, resulting in a shift in the 19F NMR signal. The disappearance of the starting material's 19F signal and the appearance of a new product signal can be quantitatively monitored.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
At each time point, withdraw a precise volume of the reaction mixture (e.g., 50 µL).
-
Add this to an NMR tube containing a known concentration of an internal standard dissolved in a deuterated solvent (e.g., CDCl3).
-
A suitable internal standard for 19F NMR is benzotrifluoride (PhCF3), as it is chemically inert and its singlet will likely be in a clear region of the spectrum.[13] For 1H NMR, 1,3,5-trimethoxybenzene or similar stable compounds can be used.
-
-
Data Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
Without changing the probe tuning, acquire a 19F NMR spectrum.
-
Crucial Consideration: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T1 relaxation time of the nuclei of interest) to allow for complete relaxation of the nuclei between scans. This is critical for accurate quantification.
-
-
Data Processing and Analysis:
-
Integrate the signal of the starting material, the product, and the internal standard.
-
The concentration of the analyte can be calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * Cstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of nuclei giving rise to the signal (e.g., for PhCF3, N=3)
-
Expected Spectral Changes
-
1H NMR: The disappearance of the singlet corresponding to the -CH2Br protons (expected around 3.6-3.8 ppm) and the appearance of new signals corresponding to the product. The large singlet for the Boc group protons (around 1.4-1.5 ppm) will likely remain, but may shift slightly.
-
19F NMR: A shift in the fluorine signal from its position in the starting material to a new chemical shift in the product. The integration of these signals over time provides a kinetic profile of the reaction.
HPLC and LC-MS: High-Resolution Separation and Identification
For complex reaction mixtures or when high-purity is required, High-Performance Liquid Chromatography (HPLC) offers superior separation capabilities.[14][15] Coupling HPLC with a Mass Spectrometry (MS) detector provides definitive identification of the starting material, product, and any byproducts by their mass-to-charge ratio (m/z).
Rationale for Method Development
-
Column Choice: A standard C18 reversed-phase column is a good starting point. However, for separating halogenated compounds, fluorinated HPLC phases (e.g., pentafluorophenyl or PFP columns) can offer alternative selectivity and improved resolution due to specific interactions between the fluorinated stationary phase and the analytes.[16]
-
Mobile Phase: A typical reversed-phase mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol.[17] Adding a modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often necessary to improve peak shape and ionization efficiency in the MS source.[18]
-
Sample Preparation: It is critical that samples are free of particulates before injection into an HPLC system.[19] A simple filtration through a 0.22 or 0.45 µm syringe filter is usually sufficient for reaction aliquots.
Detailed HPLC/LC-MS Protocol
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Dilute the aliquot significantly with the initial mobile phase composition (e.g., 1 mL). This prevents solvent effects and overloading the column.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.[19]
-
-
Chromatographic Conditions (Starting Point):
Parameter Condition Rationale Column C18, 2.1 x 50 mm, 1.8 µm General purpose, good efficiency. Mobile Phase A 0.1% Formic Acid in Water Acidifies mobile phase for better peak shape and ESI+ ionization. Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic modifier. Gradient 5% B to 95% B over 5 minutes A generic screening gradient to elute compounds of varying polarity. Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Improves peak shape and reduces viscosity. Injection Vol. 1-5 µL Small volume to prevent peak distortion. UV Detection 210 nm Wavelength for detecting amide bonds (in Boc group). -
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The pyrrolidine nitrogen is expected to readily protonate.
-
Scan Range: m/z 100 - 500. This range will cover the starting material (C10H17BrFNO2, MW = 282.15) and most expected products.
-
Data Analysis: Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material and the expected product(s). The disappearance of the starting material peak and the growth of the product peak in the total ion chromatogram (TIC) and EICs indicate reaction progress.
-
Conclusion: An Integrated Approach
For robust monitoring of reactions with this compound, an integrated analytical approach is recommended. TLC serves as the initial, rapid screen to quickly assess if the reaction is proceeding. For quantitative analysis and kinetic studies, 19F NMR offers an elegant and precise method. Finally, HPLC/LC-MS provides the highest resolution for complex mixtures and confirms the identity of all components, ensuring the final product's purity and integrity. By employing these techniques judiciously, researchers can accelerate process development, ensure reproducibility, and generate high-quality materials for downstream applications in drug discovery.
References
- Heinrich, G., Kondratiuk, M., Gooßen, L. J., & Wiesenfeldt, M. P. (2023).
- Do, N. M., Olivier, M. A., Salisbury, J. J., & Wager, C. B. (2011). Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate. Analytical Chemistry, 83(22), 8766–8771. [Link]
- Siddiqui, M. R., AlOthman, Z. A., & Rahman, N. (2017). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 10, S1409–S1421. [Link]
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- MIT OpenCourseWare. (n.d.). Thin Layer Chromatography (TLC) Guide.
- That Chemist. (2022, June 10).
- University of California, Los Angeles. (n.d.). Thin Layer Chromatography.
- Royal Society of Chemistry. (n.d.). Thin layer chromatography.
- Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges.
- VanVeller Lab, Iowa State University. (n.d.). VanVeller Lab Resources.
- LCGC International. (2003, March 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Chromatography Forum. (2011, July 27). measure pyrrolidine by HPLC.
- Agilent Technologies. (n.d.). Basics of LC/MS.
- Der Pharma Chemica. (2011). Synthesis, characterization and antibacterial activity of some novel dipeptide derivatives.
- Zhang, W., et al. (2020). Genome- and MS-based mining of antibacterial chlorinated chromones and xanthones from the phytopathogenic fungus Bipolaris sorokiniana strain 11134. Journal of Natural Products, 83(8), 2419-2427. [Link]
- Wang, T., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1052, 69-77. [Link]
- Li, W., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Analytical Sciences, 34(7), 827-834. [Link]
- Singh, A., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.
- Pharmaceutical Technology. (2009, November 2). NMR Reaction-Monitoring as a Process Analytical Technique.
- Sharma, S., et al. (2021). Review on Analytical Techniques in Pharmaceutical Analysis. International Journal of All Research Scientific and Technical, 3(10), 1-10. [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
- Sravani, G., et al. (2022). Therapeutic Drug Monitoring and Its Analytical Methods - An Educational Review.
- IMM Instrument Guides. (n.d.). Sample preparation (MS, LC-MS).
- Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
- Chemistry For Everyone. (2024, June 27). How Do You Prepare A Sample For LC-MS Analysis? YouTube. [Link]
- National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
- Zhang, Y., et al. (2022). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of the Serbian Chemical Society, 87(1), 1-12. [Link]
- SpectraBase. (n.d.). 1-Boc-pyrrolidine.
- Semantic Scholar. (n.d.). Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I.
- National Center for Biotechnology Information. (2021). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
- Heinrich, G., et al. (2023).
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Thin layer chromatography | Resource | RSC Education [edu.rsc.org]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. VanVeller Lab Resources [group.chem.iastate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmtech.com [pharmtech.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. themedicon.com [themedicon.com]
- 15. arabjchem.org [arabjchem.org]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. selectscience.net [selectscience.net]
Application Note: Strategic Post-Reaction Workup for Reactions Involving 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Introduction: The synthesis of novel chemical entities for drug discovery and development frequently utilizes complex building blocks designed to impart specific physicochemical properties. 1-Boc-3-bromomethyl-3-fluoropyrrolidine is one such building block, prized for its capacity to introduce a fluorinated, sterically defined pyrrolidine scaffold into target molecules. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3] However, the unique combination of three distinct functional groups—an acid-labile tert-butyloxycarbonyl (Boc) protector, a stable yet polarity-influencing C-F bond, and a reactive bromomethyl electrophile—presents specific challenges during post-reaction workup and purification.[4][5][6]
This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust workup protocols for reactions involving this versatile reagent. By understanding the causality behind each procedural choice, from quenching to final purification, chemists can maximize yield, ensure purity, and prevent common pitfalls such as premature deprotection or product loss.
Core Principles: Understanding the Functional Group Triad
A successful workup strategy is predicated on a deep understanding of the molecule's constituent parts. The reactivity and stability of each functional group dictate the appropriate conditions for quenching, extraction, and purification.
| Functional Group | Key Characteristics & Workup Implications |
| 1-Boc Group | Acid-Labile: The tert-butyloxycarbonyl group is readily cleaved under acidic conditions (e.g., TFA, HCl).[5][7] Implication: Aqueous washes and quenching steps must be performed under neutral or basic conditions to prevent unintended deprotection.[8] A standard 0.5M HCl wash, while seemingly mild, could risk partial to full removal of the Boc group.[8] |
| 3-F (C-F Bond) | High Stability & Polarity: The aliphatic carbon-fluorine bond is one of the strongest in organic chemistry and is exceptionally stable under standard workup conditions.[9][10] Its high electronegativity increases the molecule's polarity. Implication: This can increase the water solubility of the desired product, potentially leading to lower recovery during liquid-liquid extraction. It also influences chromatographic behavior, often requiring more polar solvent systems for elution.[11] |
| 3-Bromomethyl Group | Electrophilic Site: As a primary alkyl bromide, this group is the primary site of reaction with nucleophiles.[6] The C-Br bond is activated by the adjacent electron-withdrawing fluorine atom. Implication: The workup must effectively remove unreacted starting material and any bromide salt byproducts generated during the reaction. |
A Generalized Workflow for Post-Reaction Workup
The following workflow provides a decision-making framework for the workup process. Each step is designed to systematically remove impurities while preserving the integrity of the target compound.
Caption: General workflow for reaction workup.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the critical stages of the workup. The choices made here are crucial for maintaining the integrity of the Boc-protected fluoropyrrolidine moiety.
Protocol 1: Reaction Quenching
The primary goal of quenching is to deactivate any unreacted, energetic reagents. The choice of quenching agent is critical to avoid acidic conditions that could cleave the Boc group.[12]
Recommended Procedure (Neutral or Basic Quench):
-
Cool the reaction vessel to 0 °C in an ice-water bath to control any potential exotherm.
-
Slowly add, with vigorous stirring, either:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution: This is the preferred method for neutralizing acidic byproducts (e.g., HBr) and unreacted acid catalysts. The formation of CO₂ gas requires slow addition and adequate vessel headspace.
-
Deionized water: Suitable for reactions where no strong acids are present or need to be neutralized.
-
-
Allow the mixture to warm to room temperature and stir for 10-15 minutes to ensure the quench is complete.
Causality Note: Using a basic solution like NaHCO₃ ensures the reaction medium remains neutral or slightly alkaline, a condition under which the Boc group is highly stable.[13] Avoid quenching with acidic solutions like ammonium chloride (NH₄Cl) unless the stability of the Boc group on the specific product has been previously verified.
Protocol 2: Liquid-Liquid Extraction
This step isolates the organic product from the aqueous phase. Solvent selection and proper technique are key to maximizing recovery.
Recommended Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
If not already present from the reaction, add an appropriate organic extraction solvent. Common choices include:
-
Ethyl acetate (EtOAc): Good general-purpose solvent with moderate polarity.
-
Dichloromethane (DCM): Effective for more polar products, but can increase the difficulty of removing all water.
-
Methyl tert-butyl ether (MTBE): Less prone to emulsion formation than other ethers.
-
-
Add deionized water or brine to achieve a clear separation of layers. The total volume of the aqueous phase should be sufficient to dissolve inorganic salts.
-
Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently at first to minimize emulsion formation, then more vigorously for 1-2 minutes.
-
Allow the layers to separate completely. Drain the organic layer (note: DCM is denser than water).
-
Re-extract the aqueous layer 1-2 more times with the organic solvent to recover any dissolved product. Combine all organic extracts.
Causality Note: The fluorine atom on the pyrrolidine ring increases the product's polarity.[4] This can lead to partial partitioning into the aqueous layer. Multiple extractions are therefore recommended to ensure high recovery.
Protocol 3: Aqueous Washes of the Combined Organic Layer
Washing the organic phase removes residual water-soluble impurities.
Recommended Procedure:
-
Return the combined organic extracts to the separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ (if not used in quench): 1 x volume. This removes any remaining acidic components.
-
Deionized Water: 1 x volume. This removes water-soluble organic (e.g., DMF, DMSO) and inorganic materials.
-
Saturated aqueous NaCl (Brine): 1 x volume. This removes the bulk of the dissolved water from the organic phase and helps to break any emulsions that may have formed.[14]
-
-
After the final brine wash, drain the organic layer into a clean Erlenmeyer flask.
Critical Precaution: Under no circumstances should a wash with dilute acid (e.g., 1M HCl, 0.5M H₂SO₄) be used unless the explicit goal is to remove the Boc group.[5][8]
Purification of the Crude Product
After concentration in vacuo, the crude product typically requires purification. Flash column chromatography is the most common and effective method.[15]
Protocol 4: Flash Column Chromatography
System Selection:
-
Stationary Phase: Standard silica gel (SiO₂) is generally effective.
-
Mobile Phase (Eluent): The presence of the polar C-F bond and the pyrrolidine nitrogen means that a slightly more polar eluent system may be required compared to non-fluorinated analogues.[11]
-
A gradient system of Hexanes/Ethyl Acetate is a standard starting point.
-
For more polar products, a Dichloromethane/Methanol system may be necessary. Adding a small amount (0.1-1%) of triethylamine (Et₃N) or ammonia in methanol can improve peak shape and prevent product tailing for basic compounds.
-
Recommended Procedure:
-
Prepare a silica gel column.[15]
-
Dissolve the crude product in a minimal amount of the initial eluent or DCM.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze by Thin Layer Chromatography (TLC) or LC-MS to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Caption: From workup to purified product.
Troubleshooting Common Issues
| Issue | Probable Cause | Recommended Solution |
| Emulsion during Extraction | High concentration of salts or polar byproducts. Product may be acting as a surfactant. | Add brine to the separatory funnel to increase the ionic strength of the aqueous layer. Allow the funnel to stand undisturbed for a longer period. If persistent, filter the entire mixture through a pad of Celite. |
| Low Product Recovery | Product is partially soluble in the aqueous phase due to the polar C-F and pyrrolidine groups. | Perform additional extractions (3-4 times) of the aqueous layer. "Back-wash" the initial aqueous layer with a fresh portion of organic solvent. Ensure the pH of the aqueous layer is >8 to suppress protonation of the pyrrolidine nitrogen. |
| Product shows two spots on TLC/LCMS (one more polar) | Accidental deprotection of the Boc group during workup. | Confirm the identity of the second spot by LC-MS (mass will correspond to the deprotected amine). If deprotection occurred, re-protect the crude mixture using di-tert-butyl dicarbonate (Boc₂O) before chromatography.[16] In the future, ensure all workup steps are strictly neutral or basic. |
Conclusion
The successful post-reaction workup of derivatives synthesized from this compound hinges on a deliberate and chemically informed strategy. The paramount consideration is the preservation of the acid-labile Boc protecting group, necessitating the strict avoidance of acidic conditions during quenching and washing steps. Concurrently, chemists must account for the increased polarity conferred by the fluorine atom, which may require more exhaustive extraction and tailored chromatographic methods. By adhering to the principles and protocols outlined in this guide, researchers can confidently and efficiently isolate their target molecules, paving the way for subsequent steps in the synthetic route.
References
- BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- NIH. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Sigma-Aldrich.
- Pérez, M., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry.
- Reddit. (2014). Removal of Boc protecting group as workup?. r/chemistry.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Mukherjee, S., et al. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry.
- Petrov, V. A. (Ed.). (2009).
- BenchChem. (2025). Stability of the C-F bond in (S)-3-(4-Fluorobenzyl)piperidine under acidic conditions. BenchChem.
- Ley, S. V. Research Group. (n.d.). Fluorination Reactions. University of Cambridge.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-19.
- BenchChem. (2025). Key functional groups in 2-Bromomalonaldehyde. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. wiley.com [wiley.com]
- 3. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 4. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. How To Run A Reaction [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a critical fluorinated building block in medicinal chemistry and drug discovery.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, high yield, and purity.
The primary synthetic route involves the bromination of the precursor alcohol, tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate[][5], typically via an Appel-type reaction. While effective, this transformation is sensitive to reaction conditions and reagent quality, often leading to predictable side reactions and purification challenges.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction shows low conversion, with a significant amount of unreacted starting alcohol remaining. What went wrong?
A1: Low conversion is a frequent issue, typically pointing to problems with reagents or reaction conditions. The bromination of a primary alcohol using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is an Appel reaction, which proceeds via an alkoxyphosphonium intermediate.[6][7][8] The efficiency of this process is highly dependent on the reactivity of these intermediates.
Probable Causes & Solutions:
| Probable Cause | Scientific Rationale | Recommended Action |
| Moisture in the Reaction | The phosphonium intermediates in the Appel reaction are highly sensitive to water. Moisture will hydrolyze the key bromo- or alkoxyphosphonium salts, quenching the reaction and regenerating the starting alcohol. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents (e.g., DCM, THF, MeCN) from a freshly opened bottle or a solvent purification system. |
| Degraded Reagents | Triphenylphosphine can oxidize over time to triphenylphosphine oxide (Ph₃P=O). Carbon tetrabromide can degrade, especially if exposed to light. Degraded reagents will have lower reactivity. | Use fresh, high-purity PPh₃ and CBr₄. If the PPh₃ appears clumpy or has a powdery coating, its purity is suspect. |
| Insufficient Reagent Stoichiometry | The reaction requires at least stoichiometric amounts of both PPh₃ and CBr₄. Using catalytic amounts or less than 1 equivalent will result in incomplete conversion. | Use 1.1 to 1.5 equivalents of both PPh₃ and CBr₄ relative to the starting alcohol to drive the reaction to completion.[7] |
| Incorrect Temperature Profile | The initial formation of the Ph₃P-Br₂ adduct and subsequent reaction with the alcohol are typically performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. Allowing the reaction to warm too slowly or not at all may affect the rate. | Add the PPh₃ to the solution of alcohol and CBr₄ at 0 °C. Stir at this temperature for 30-60 minutes before allowing the reaction to slowly warm to room temperature. Monitor progress by TLC or LC-MS. |
Q2: My main impurity is difficult to separate from the product and doesn't appear to be the starting material. What could it be?
A2: The most common and challenging impurity in an Appel reaction is the byproduct, triphenylphosphine oxide (Ph₃P=O).[7] Its formation is integral to the reaction mechanism and serves as the thermodynamic driving force.[7]
Identification and Removal:
-
Characteristics: Ph₃P=O is a high-boiling, crystalline solid that is moderately polar. On a silica TLC plate, it often has an Rf value that is close to that of the desired brominated product, making chromatographic separation difficult.
-
Mechanism of Formation: The oxygen atom from the starting alcohol is transferred to the triphenylphosphine to form the very stable P=O double bond.[9]
Troubleshooting Workflow for Ph₃P=O Removal
Caption: Decision workflow for removing Ph₃P=O byproduct.
Q3: I am observing the formation of an alkene byproduct. How can I prevent this?
A3: The formation of an alkene suggests that an elimination reaction is competing with the desired Sɴ2 substitution.[7] While the Appel reaction is generally mild and favors substitution for primary alcohols, elimination can occur under certain conditions.
Causes and Prevention of Elimination:
| Cause | Mechanism | Prevention Strategy |
| Elevated Temperature | Higher temperatures provide the activation energy needed for the E2 elimination pathway to compete with Sɴ2. The alkoxyphosphonium intermediate is a good leaving group, which can facilitate elimination. | Maintain a low reaction temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary and all other options have been exhausted. |
| Steric Hindrance | While the substrate is a primary alcohol, the tertiary carbon bearing the fluorine and hydroxymethyl group could provide some steric hindrance, slightly disfavoring the backside attack required for Sɴ2. | Use CBr₄, which is considered "softer" and can be more effective for hindered alcohols compared to CCl₄.[7] Ensure the reaction is not overly concentrated. |
| Basic Impurities | The presence of a strong, non-nucleophilic base could promote the E2 pathway. | Ensure all reagents and solvents are free from basic contaminants. If a base is needed for other reasons in the synthesis, it should be added in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the bromination of 1-Boc-3-fluoropyrrolidine-3-methanol using PPh₃ and CBr₄?
A1: The reaction follows the Appel mechanism, which converts a primary alcohol into an alkyl bromide via a five-step process under mild, neutral conditions.[6][7][9]
Mechanism of the Appel Reaction
Caption: Simplified mechanism of the Appel Reaction.
-
Activation: Triphenylphosphine attacks one of the bromine atoms on carbon tetrabromide. This generates a phosphonium salt ([Ph₃P-Br]⁺) and a tribromomethanide anion (CBr₃⁻).[7]
-
Proton Transfer: The CBr₃⁻ anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform (CHBr₃).[7]
-
Alkoxyphosphonium Formation: The resulting alkoxide attacks the electrophilic phosphorus atom of the [Ph₃P-Br]⁺ salt, forming a key intermediate: the alkoxyphosphonium salt ([R-O-PPh₃]⁺). This step effectively converts the hydroxyl group into an excellent leaving group.[6][8]
-
Sɴ2 Displacement: The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and attacks the carbon atom attached to the oxygen in a backside Sɴ2 displacement.[9][10]
-
Product Formation: This displacement yields the final alkyl bromide product and the highly stable triphenylphosphine oxide byproduct.[7][9]
Q2: Why are anhydrous conditions so critical for this reaction?
A2: The intermediates of the Appel reaction are highly oxophilic and susceptible to hydrolysis. The key alkoxyphosphonium salt intermediate, [R-CH₂-O-PPh₃]⁺, will readily react with water. This reaction pathway leads to the regeneration of the starting alcohol and the formation of protonated triphenylphosphine oxide, effectively halting the desired bromination reaction.
Q3: Are there alternative bromination methods I could consider?
A3: Yes, while the Appel reaction is often preferred for its mild and neutral conditions, other classical methods exist. However, they may present different challenges.
-
Phosphorus Tribromide (PBr₃): A common reagent for converting primary and secondary alcohols to alkyl bromides.[10] The reaction conditions are typically harsher and acidic, which could potentially cleave the acid-sensitive Boc protecting group.
-
Thionyl Bromide (SOBr₂): More reactive and less commonly used than its chloride counterpart.[10] It also generates acidic byproducts (SO₂ and HBr), posing a risk to the Boc group.
For a substrate like 1-Boc-3-fluoropyrrolidine-3-methanol, the neutrality of the Appel reaction makes it the superior choice to preserve the sensitive Boc protecting group.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Carbon tetrabromide (CBr₄) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (N₂ or Argon), add tert-butyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq) and carbon tetrabromide (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Dissolve the solids in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
In a separate flask, dissolve triphenylphosphine (1.2 eq) in a minimum amount of anhydrous DCM.
-
Add the PPh₃ solution to the reaction mixture dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS until the starting material is consumed.
Protocol 2: Work-up and Purification
-
Upon completion, reduce the solvent volume in vacuo.
-
Add diethyl ether or hexanes to the concentrated crude mixture. A white precipitate (primarily Ph₃P=O) should form.
-
Stir the slurry for 30 minutes, then filter through a pad of Celite, washing the solid with cold diethyl ether.
-
Combine the filtrates and concentrate in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% EtOAc in Hexanes).
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield this compound as a solid or oil.
References
- Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions.
- OrgoSolver. (n.d.). Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄).
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples.
- ResearchGate. (n.d.). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. Request PDF.
- ResearchGate. (n.d.). Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile.
- PubMed. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. 1262410-84-3 | 1-Boc-3-fluoropyrrolidine-3-Methanol [fluoromart.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Appel Reaction [organic-chemistry.org]
- 9. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Welcome to our dedicated technical support guide for the synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize the yield and purity of this valuable fluorinated building block. We will address common experimental challenges through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Reaction Overview: The Core Transformation
The synthesis of this compound typically involves the conversion of the corresponding primary alcohol, 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, to the desired bromide. This is a nucleophilic substitution reaction where the hydroxyl group is transformed into a good leaving group and subsequently displaced by a bromide ion. The efficiency of this step is critical for the overall yield.
Caption: General scheme for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed from cause to solution, providing actionable protocols to get your experiment back on track.
Q1: My reaction yield is very low, or the starting material is not being consumed. What's going wrong?
Low conversion is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions.
The starting alcohol must be pure and, critically, anhydrous. The brominating reagents, particularly phosphine-based ones, are sensitive to moisture and oxidation.
-
Expert Insight: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide upon prolonged exposure to air. This oxide is unreactive in the Appel reaction. Similarly, phosphorus tribromide (PBr₃) readily hydrolyzes with moisture to form phosphorous acid and HBr, reducing its efficacy.
-
Verify Starting Material:
-
Purity Check: Analyze your 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine by ¹H NMR and LC-MS to confirm its identity and purity.
-
Drying: Ensure the starting material is anhydrous by co-evaporating with anhydrous toluene or drying under high vacuum for several hours before use.
-
-
Use High-Quality Reagents:
-
Use freshly opened bottles of reagents whenever possible.
-
If using PPh₃ from an older bottle, consider recrystallizing it from ethanol to remove the corresponding oxide.
-
Use a solvent from a recently opened bottle or one dried over molecular sieves.
-
Caption: Troubleshooting workflow for low reaction yield.
The conversion of a primary alcohol to a bromide requires specific conditions to proceed efficiently.
-
Expert Insight: The Appel reaction (using CBr₄/PPh₃) typically requires cooling to 0 °C during the initial addition to control the exothermic formation of the phosphonium salt intermediate. Allowing the reaction to slowly warm to room temperature ensures the subsequent SN2 displacement goes to completion. Reactions with PBr₃ are also often performed at low temperatures to control reactivity.
-
Optimize Temperature: For the Appel reaction, add the reagents at 0 °C and then let the reaction stir at room temperature. For PBr₃, maintain the temperature at 0 °C throughout the reaction.
-
Ensure Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent reagent degradation from moisture and oxygen.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum conversion. A typical reaction time is 2-4 hours.
Q2: I am observing significant impurity formation alongside my product. How can I improve the selectivity?
Side reactions can compete with the desired substitution, leading to a complex mixture and a lower yield of the target compound.
-
Expert Insight: The intermediate in the Appel reaction is a bulky phosphonium salt. If the subsequent SN2 attack by bromide is sterically hindered or if the reaction is run at elevated temperatures, an E2 elimination pathway can become competitive, leading to an alkene byproduct. While less likely for a primary alcohol, it is a possibility. With reagents like PBr₃, over-addition or reaction with the Boc-protecting group can occur under harsh conditions.
Caption: The desired SN2 mechanism vs. a potential elimination side reaction.
-
Control Temperature: Avoid heating the reaction mixture unless TLC analysis shows no conversion at room temperature. Most primary alcohol brominations proceed well at or below ambient temperature.
-
Choice of Reagents: The Appel reaction is generally very mild and high-yielding for primary alcohols. If PBr₃ is causing issues, switching to the CBr₄/PPh₃ system is a reliable alternative.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the brominating reagents. A large excess can lead to more byproducts and complicate purification.
Frequently Asked Questions (FAQs)
-
Q: Which bromination method is recommended for this substrate?
-
A: For converting a primary alcohol like 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine, the Appel reaction (CBr₄ and PPh₃) is highly recommended. It is known for its mild conditions and high yields for primary alcohols, minimizing side reactions. Using PBr₃ is also a viable and more atom-economical option, but can be more aggressive and requires careful temperature control.
-
-
Q: How should I monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The starting alcohol is quite polar and will have a low Rf value. The product, being a bromide, is much less polar and will have a significantly higher Rf. Stain with potassium permanganate to visualize the spots.
-
-
Q: What are the key safety precautions?
-
A: Both carbon tetrabromide and phosphorus tribromide are toxic and corrosive. Handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). PBr₃ reacts violently with water. Always quench reactions carefully by slowly adding the reaction mixture to a cooled, stirred solution (e.g., saturated sodium bicarbonate).
-
-
Q: My purification by column chromatography is difficult. Any tips?
-
A: The main byproduct from the Appel reaction is triphenylphosphine oxide, which can sometimes co-elute with the product. To simplify purification, you can first attempt to precipitate most of the oxide by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether or hexanes, in which the oxide is poorly soluble. Filter off the solid, then concentrate the filtrate and purify the residue by column chromatography.
-
Optimized Experimental Protocols
The following protocols are provided as a robust starting point for your experiments.
Table 1: Comparison of Recommended Bromination Protocols
| Parameter | Protocol A: Appel Reaction | Protocol B: Phosphorus Tribromide |
| Brominating Agents | Carbon Tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Phosphorus Tribromide (PBr₃) |
| Equivalents | 1.2 eq. CBr₄, 1.2 eq. PPh₃ | 0.4 - 0.5 eq. PBr₃ (1.2 - 1.5 eq. Br) |
| Solvent | Anhydrous Dichloromethane (DCM) or THF | Anhydrous Dichloromethane (DCM) or Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C |
| Reaction Time | 2-4 hours | 1-3 hours |
| Pros | Very mild, high-yielding for primary alcohols, fewer side reactions. | More atom-economical. |
| Cons | Generates stoichiometric triphenylphosphine oxide byproduct. | Can be harsh, requires strict temperature and moisture control. |
Protocol A: Appel Reaction (Recommended)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-Boc-3-hydroxymethyl-3-fluoropyrrolidine (1.0 eq) and triphenylphosphine (1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add carbon tetrabromide (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue and stir for 15 minutes. The triphenylphosphine oxide byproduct will precipitate.
-
Purification: Filter off the solid precipitate and wash with cold diethyl ether. Concentrate the filtrate and purify the resulting oil/solid by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure product.
Protocol B: Using Phosphorus Tribromide (PBr₃)
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the starting alcohol (1.0 eq) and dissolve it in anhydrous DCM (0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise via syringe. A white precipitate may form.
-
Reaction: Stir the reaction at 0 °C for 1-3 hours, monitoring progress by TLC.
-
Quenching: Slowly and carefully pour the reaction mixture into a flask containing a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography as described in Protocol A.
References
- March's Advanced Organic Chemistry: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th ed.; Wiley, 2013. (Provides comprehensive background on substitution reactions).
- Bromination Reagents Overview: ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Synthesis of Fluorinated Pyrrolidines: Roche Innovation Center. "Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine." Chemistry–A European Journal, 2023. [Link][2]
- Appel Reaction Review: The Appel Reaction. Organic Reactions, 1974, 21, 1. (A classic review of the reaction mechanism and scope).
- General Organic Chemistry Principles: Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer, 2007. (Details on reaction mechanisms and side reactions).[3]
Technical Support Center: Troubleshooting Failed Reactions with 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Welcome to the technical support center for 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS RN: 1228765-03-4).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and electronically unique building block. In this document, we will address common challenges encountered during nucleophilic substitution reactions and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable synthetic intermediate, offering a scaffold with a stereodefined quaternary center containing fluorine. However, its structure presents inherent challenges. The tertiary carbon adjacent to the bromomethyl group, coupled with the electron-withdrawing nature of the fluorine atom, significantly influences its reactivity. This often leads to a delicate balance between the desired SN2 substitution and competing E2 elimination pathways.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My nucleophilic substitution reaction is sluggish or shows no product formation. What are the likely causes and how can I resolve this?
Answer:
Low reactivity is a common issue stemming from the steric hindrance around the electrophilic carbon. The bulky tert-butoxycarbonyl (Boc) group and the pyrrolidine ring can impede the approach of the nucleophile.[4] Additionally, the electron-withdrawing fluorine atom can decrease the electrophilicity of the carbon bearing the bromine, albeit this effect is generally less pronounced than steric factors in SN2 reactions.
-
Enhance Nucleophilicity:
-
Choice of Base: For nucleophiles requiring deprotonation (e.g., alcohols, thiols, secondary amines), use a strong, non-hindered base to ensure complete formation of the active nucleophile. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often effective.
-
Anionic Nucleophiles: Whenever possible, use the pre-formed salt of your nucleophile (e.g., sodium thiophenoxide instead of thiophenol and a base).
-
-
Optimize Reaction Conditions:
-
Solvent Selection: Employ polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to solvate the cation of the nucleophilic salt and enhance the nucleophile's reactivity.
-
Temperature: Gradually increase the reaction temperature. Many reactions with sterically hindered electrophiles require elevated temperatures to overcome the activation energy barrier. Monitor the reaction closely for the appearance of side products.
-
Concentration: Increasing the concentration of the nucleophile can favor the bimolecular SN2 pathway.
-
-
Consider the Leaving Group:
-
While bromide is a good leaving group, in particularly challenging cases, you can convert the bromide to an iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction). Iodide is a better leaving group and can accelerate the substitution reaction.
-
FAQ 2: My reaction is producing a significant amount of an elimination byproduct. How can I suppress this side reaction?
Answer:
The formation of an elimination product, likely 1-Boc-3-fluoro-3-(methylene)pyrrolidine, is a common competing pathway, especially with sterically hindered substrates.[5] This E2 reaction is favored by strong, bulky bases and higher reaction temperatures.
-
Base Selection is Critical:
-
If your nucleophile requires a base, opt for a less sterically demanding one. For example, use potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of bulky bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), which are more likely to act as bases rather than nucleophiles.
-
Use the minimum stoichiometric amount of base necessary to deprotonate your nucleophile.
-
-
Nucleophile Choice:
-
Less sterically hindered nucleophiles are less likely to induce elimination. If your desired nucleophile is bulky, consider using a less hindered analogue if the project allows.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate for the desired substitution. Elimination reactions often have a higher activation energy than substitution reactions, so lower temperatures will favor the SN2 pathway.
-
Caption: Competing SN2 and E2 pathways for this compound.
FAQ 3: I am observing the deprotection of the Boc group during my reaction. Is this expected, and how can I prevent it?
Answer:
The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions.[6][7] It is primarily cleaved under acidic conditions.[8][9] If you are observing Boc deprotection, it is likely due to the presence of an acidic species in your reaction mixture.
-
Check Reagent Purity: Ensure that your solvents and reagents are free from acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Avoid Protic Acids: Do not use protic acids as catalysts or additives in your reaction. If a Lewis acid is required, choose one that is known to be compatible with Boc-protected amines.
-
Work-up Conditions: During the reaction work-up, avoid strongly acidic conditions. If an aqueous wash is necessary, use a dilute solution of a weak acid or a neutral buffer.
-
Nucleophile Salt Form: If your nucleophile is used as an ammonium salt (e.g., R₂NH₂⁺Cl⁻), the reaction will be acidic. In such cases, a stoichiometric amount of a non-nucleophilic base should be added to neutralize the acid and free the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a starting point for the alkylation of a primary or secondary amine with this compound.
-
To a solution of the amine (1.2 equivalents) in anhydrous DMF (0.1 M) is added potassium carbonate (1.5 equivalents).
-
The mixture is stirred at room temperature for 15 minutes.
-
This compound (1.0 equivalent) is added, and the reaction mixture is heated to 60-80 °C.
-
The reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.2 equivalents | Drives the reaction to completion. |
| Base | K₂CO₃, 1.5 equivalents | Mild, non-nucleophilic base to minimize elimination. |
| Solvent | Anhydrous DMF | Polar aprotic solvent to promote SN2. |
| Temperature | 60-80 °C | To overcome steric hindrance; adjust as needed. |
| Monitoring | TLC, LC-MS | To track progress and identify side products. |
Protocol 2: In situ Iodination for Sluggish Reactions
For reactions that are particularly slow, the addition of a catalytic amount of an iodide salt can be beneficial.
-
Follow steps 1 and 2 from Protocol 1.
-
Add sodium iodide (0.1 equivalents) to the reaction mixture.
-
Add this compound (1.0 equivalent) and heat as described in Protocol 1.
-
Monitor and work up the reaction as described above.
Caption: A workflow for troubleshooting reactions with this compound.
References
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
- ACS Publications. Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Royal Society of Chemistry. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
- Beilstein Journal of Organic Chemistry.
- National Institutes of Health.
- ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. [Link]
- University of Calgary.
- Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- National Institutes of Health. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
- University of Colorado Boulder. Loudon Chapter 9 Review: Reactions of Alkyl Halides. [Link]
- National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
- Google Patents. CN106588738A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.
- DiVA portal. Synthesis of substituted pyrrolidines. [Link]
- Google Patents. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde.
- ChemWhat. This compound CAS#: 1228765-03-4. [Link]
- National Institutes of Health. Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline. [Link]
- INDOFINE Chemical Company. This compound. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1228765-03-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Optimization of reaction temperature for 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Starting Comprehensive Research
I am commencing a thorough search to gather information on the synthesis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine. I'm homing in on reaction temperature and potential side reactions for now, with the intent of gathering as much data as possible.
Refining Research and Planning
I've moved on to analyzing search results, pinpointing common issues and troubleshooting tactics, while keeping a keen eye on how temperature affects selectivity and yield. I'm structuring the technical content as Q&A and drafting protocols for temperature optimization. I'm also identifying the need for citations and creating tables for quantitative data to summarize the effect of temperature on yield and purity, and designing Graphviz diagrams.
Initiating Guide Creation
I'm now integrating my findings into a structured technical guide. I am synthesizing the gathered data into a cohesive Q&A format, and drafting experimental protocols for temperature optimization. I'm prioritizing the identification of necessary citations and the creation of quantitative tables and diagrams, and designing a logical flow from common problems to advanced troubleshooting.
Technical Support Center: Solvent Selection for 1-Boc-3-bromomethyl-3-fluoropyrrolidine Reactions
Welcome to the technical support guide for 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile building block. The unique structure of this compound—featuring a reactive primary bromide, a stereocenter with a fluorine atom, and a bulky N-Boc protecting group—necessitates careful consideration of the reaction medium to ensure optimal yield, purity, and reaction kinetics.
This guide moves beyond simple recommendations to explain the underlying chemical principles, helping you make informed decisions for your specific application.
Core Principles: Understanding the Reaction Landscape
This compound is primarily used as an electrophile in nucleophilic substitution reactions. The carbon atom attached to the bromine is a primary carbon, which overwhelmingly favors the bimolecular nucleophilic substitution (SN2) mechanism .[1] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the bromide leaving group departs.[1]
The choice of solvent is paramount because it directly influences the reactivity of the nucleophile, which is a key player in the rate-determining step of an SN2 reaction.[2] Solvents mediate this in two main ways: by solvating the nucleophile and its counter-ion, and by dissolving all reactants to ensure they are in the same phase.[3]
Polar Aprotic vs. Polar Protic Solvents
-
Polar Aprotic Solvents: These solvents (e.g., DMSO, DMF, acetonitrile, acetone) possess dipoles but lack acidic protons (like O-H or N-H bonds). They are highly effective at solvating the cation (e.g., Na⁺, K⁺) associated with the nucleophile through ion-dipole interactions. However, they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of SN2 reactions.[1] For this reason, polar aprotic solvents are the preferred choice for reactions with this compound.
-
Polar Protic Solvents: These solvents (e.g., water, methanol, ethanol) have acidic protons and can act as hydrogen bond donors. While they can dissolve ionic nucleophiles, they form a "cage" of hydrogen bonds around the anion.[3] This solvation shell stabilizes the nucleophile, lowering its energy and making it less reactive, which in turn slows down the SN2 reaction rate.[4] Therefore, these solvents should generally be avoided for SN2 reactions unless specific conditions require them.
Caption: Decision workflow for solvent selection.
Troubleshooting Guide
Issue 1: The reaction is very slow or has stalled.
-
Possible Cause: Poor solubility of reactants or deactivation of the nucleophile.
-
Solution 1 (Solubility): Ensure your reaction is homogenous. If you observe solid material, switch to a more powerful solvent like DMF or DMSO. Gentle heating can also improve solubility and reaction rate, but monitor for potential side reactions.
-
Solution 2 (Nucleophile Deactivation): If you are using a polar protic solvent, it is likely solvating your nucleophile and reducing its reactivity. [4]Switch to a recommended polar aprotic solvent like ACN or DMF. Ensure your reagents and solvent are anhydrous, as water is a polar protic solvent that can hinder the reaction.
Issue 2: I am observing side products, particularly elimination.
-
Possible Cause: The nucleophile is acting as a strong base, leading to E2 elimination instead of SN2 substitution. This is more common with sterically hindered or strong bases.
-
Solution: While less common for primary bromides, elimination can be suppressed by using a less polar solvent like THF, which can disfavor the formation of the charged transition state of the E2 pathway. Running the reaction at a lower temperature can also favor the SN2 pathway, which typically has a lower activation energy.
Issue 3: The N-Boc group was cleaved during the reaction.
-
Possible Cause: The reaction conditions were inadvertently acidic.
-
Solution: The N-Boc group is sensitive to acid. [5]Ensure your solvent is not acidic and that your nucleophile or its salt does not create acidic byproducts. For example, using an amine hydrochloride salt without adding a sufficient amount of a non-nucleophilic base (like triethylamine or DIEA) can generate HCl in situ, leading to deprotection.
Comparative Solvent Data
The table below summarizes the properties of recommended solvents.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Suitability for SN2 |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | Polar Aprotic | Excellent |
| N,N-Dimethylformamide (DMF) | HCON(CH₃)₂ | 153 | 36.7 | Polar Aprotic | Excellent |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 189 | 46.7 | Polar Aprotic | Very Good (Workup challenge) |
| Acetone | CH₃COCH₃ | 56 | 20.7 | Polar Aprotic | Good (Lower polarity) |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Moderate (Low polarity) |
| Methanol (MeOH) | CH₃OH | 65 | 32.7 | Polar Protic | Poor (Slows reaction) |
| Ethanol (EtOH) | C₂H₅OH | 78 | 24.5 | Polar Protic | Poor (Slows reaction) |
Example Experimental Protocol: N-Alkylation of a Secondary Amine
This protocol describes a typical SN2 reaction using this compound.
Objective: To synthesize 1-Boc-3-((diethylamino)methyl)-3-fluoropyrrolidine.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous (approx. 0.1 M concentration of the substrate)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound.
-
Add anhydrous acetonitrile to dissolve the substrate completely.
-
Add anhydrous potassium carbonate. This base will act as a scavenger for the HBr generated during the reaction.
-
Add diethylamine dropwise to the stirring suspension at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, filter the solid K₂CO₃ and salts through a pad of celite, washing with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the resulting residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel as needed.
Rationale for Choices:
-
Solvent (ACN): A polar aprotic solvent that facilitates the SN2 reaction without solvating the amine nucleophile. Its volatility makes for an easy workup. [1]* Base (K₂CO₃): An inexpensive, non-nucleophilic inorganic base used to neutralize the HBr byproduct, preventing the formation of the unreactive diethylammonium bromide salt.
References
- Alkyl Halides: Solvent effects in substitution reactions. (2020). YouTube.
- Reactivity of Alkyl Halides in SN2 Reactions.Chemistry Steps.
- Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
- Nucleophilic Substitution Reaction (PART-2) Solvent Effects.St.
- Factors affecting rate of nucleophilic substitution reactions.Organic Chemistry 1: An open textbook.
- (S)-(+)-3-Fluoropyrrolidine hydrochloride.Ossila.
- (S)-3-Fluoropyrrolidine hydrochloride.Smolecule.
- Common side reactions with Boc-protected amino acids and how to avoid them.Benchchem.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature. (2002).
- 3-FLUOROPYRROLIDINE HYDROCHLORIDE.Autech.
- This compound.CymitQuimica.
- This compound CAS#: 1228765-03-4.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
- Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.Benchchem.
Sources
- 1. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Preventing decomposition of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Welcome to the Technical Support Center for 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the handling, storage, and use of this valuable building block. As Senior Application Scientists, we have synthesized data from the literature and our in-house expertise to help you navigate the potential challenges associated with the stability of this compound.
Troubleshooting Guide: Addressing Unexpected Decomposition
Issue 1: My NMR/LC-MS analysis shows the appearance of new, unexpected signals after storage or during my reaction workup. What is happening?
This is a common issue that can arise from two primary decomposition pathways. The specific impurities you observe will depend on the conditions the compound has been exposed to.
Potential Cause A: Acid-Mediated Deprotection of the N-Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1][2][3][4] Exposure to even trace amounts of acid can lead to its cleavage, resulting in the formation of the free amine.
-
Mechanism: The deprotection proceeds via hydrolysis of the carbamate under acidic conditions.[1] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used for this purpose, but even milder acidic conditions can initiate this process over time.[3][4]
-
Troubleshooting Steps:
-
Re-evaluate your experimental conditions: Have you used any acidic reagents in your reaction or workup? This includes silica gel for chromatography, which can be acidic.
-
Neutralize your workup: If performing an aqueous workup, ensure the pH is neutral or slightly basic before extraction.
-
Use neutralized solvents: Solvents, such as dichloromethane, can contain trace amounts of HCl. Consider passing them through a plug of basic alumina before use.
-
-
Protocol for Neutralizing Silica Gel:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (by volume) to the slurry.
-
Stir for 15-20 minutes.
-
Filter the silica gel and wash with fresh solvent to remove excess triethylamine.
-
Dry the silica gel under vacuum before use.
-
Potential Cause B: Intramolecular Cyclization
A more subtle, yet significant, decomposition pathway involves the pyrrolidine nitrogen acting as an intramolecular nucleophile. This can displace the bromide, leading to the formation of a strained bicyclic azetidinium ion. This reactive intermediate can then be attacked by nucleophiles present in the reaction mixture or during workup. This type of instability has been observed in similar systems, such as those containing a 2-(fluoromethyl)pyrrolidine moiety, which can cyclize to form an aziridinium intermediate.[5]
-
Mechanism: The lone pair of the pyrrolidine nitrogen attacks the carbon bearing the bromine atom, leading to the formation of a positively charged azetidinium intermediate and bromide anion. This intermediate is highly reactive and will be readily opened by nucleophiles.
-
Troubleshooting Steps:
-
Avoid basic conditions where the nitrogen is a potent nucleophile: While the Boc group reduces the nucleophilicity of the nitrogen, it is not entirely suppressed. Strong bases should be used with caution.
-
Minimize reaction times: Prolonged reaction times, even at room temperature, can allow for this slow intramolecular reaction to occur.
-
Control reaction temperature: Higher temperatures will accelerate this decomposition pathway.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of the compound, it should be stored in a cool, dry place.[1] For extended storage, a temperature of 2-8°C is recommended, similar to other brominated pyrrolidine derivatives. The container should be tightly sealed to prevent exposure to moisture and atmospheric acids.
| Storage Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential decomposition reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to moisture and acidic gases (e.g., CO2). |
| Container | Tightly sealed, amber glass vial | Protects from light and atmospheric contaminants. |
Q2: I am seeing a loss of my starting material even when using non-acidic conditions. What could be the cause?
As detailed in the troubleshooting guide, intramolecular cyclization to form an azetidinium ion is a likely culprit. This is a self-decomposition pathway that does not require an external acid or base, although it can be accelerated by heat.
Q3: What analytical techniques are best for monitoring the stability of this compound?
-
¹H and ¹⁹F NMR Spectroscopy: These are powerful tools to detect the formation of byproducts. In ¹H NMR, the appearance of new signals, particularly in the aliphatic region, can indicate decomposition. ¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom, and any changes to the molecule will likely result in a shift in the fluorine signal.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent method for detecting low levels of impurities. The mass spectrometer can help in identifying the molecular weights of the decomposition products, providing clues to their structures. For instance, the mass of the de-Boc'd compound or a hydroxylated product (from the reaction of the azetidinium ion with water) would be readily identifiable.
Visualizing Decomposition Pathways
To better understand the potential degradation routes, the following diagrams illustrate the key chemical transformations.
Figure 2: Intramolecular Cyclization Pathway
References
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- ResearchGate. (n.d.). Deprotection of O-Boc and other protecting groups | Download Table.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- Chemical Communications (RSC Publishing). (n.d.). Photoreaction of halomethyl substituted benzocyclic ketones with amines: radical cyclization and ring expansion reactions promoted through photoinduced electron transfer processes.
- ResearchGate. (n.d.). Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF.
- NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC.
- NIH. (2019, June 20). The Dark Side of Fluorine - PMC.
- Beilstein Journals. (2024, July 12). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
Sources
Technical Support Center: NMR Analysis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This resource is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the identification of byproducts in reactions involving this key building block, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
The introduction of fluorine into pyrrolidine scaffolds is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of molecules.[1] However, the synthesis and subsequent reactions of fluorinated building blocks like this compound can present unique challenges, including the formation of unexpected byproducts. This guide offers practical, field-proven insights to help you navigate these challenges by leveraging the power of ¹H and ¹⁹F NMR.
FAQs and Troubleshooting Guides
Question 1: What are the expected ¹H and ¹⁹F NMR spectral features of the starting material, this compound?
Answer:
Understanding the NMR signature of your starting material is the first critical step in identifying any deviations that may indicate byproduct formation. The structure contains several key features that give rise to a characteristic NMR spectrum.
¹H NMR:
-
Boc Group: A prominent singlet around 1.4-1.5 ppm, integrating to 9 protons.
-
Pyrrolidine Ring Protons: A series of multiplets typically between 3.0 and 4.0 ppm. These signals are often complex due to diastereotopicity and coupling to each other as well as to the fluorine atom.
-
Bromomethyl Group (-CH₂Br): A doublet of doublets (or a more complex multiplet) typically in the range of 3.6-3.9 ppm, integrating to 2 protons. The splitting arises from geminal coupling and coupling to the adjacent fluorine atom (²JHF).
¹⁹F NMR:
-
A single resonance, the chemical shift of which is highly dependent on the solvent and referencing standard.[2][3] It will appear as a multiplet due to coupling with adjacent protons, primarily the -CH₂Br and ring protons.
| Group | ¹H Chemical Shift (ppm, approximate) | ¹⁹F Chemical Shift (ppm, approximate) | Key Couplings |
| Boc (-C(CH₃)₃) | ~1.45 (s, 9H) | N/A | |
| Ring Protons (-CH₂-) | ~3.2-3.8 (m, 4H) | N/A | H-H, H-F |
| Bromomethyl (-CH₂Br) | ~3.75 (dd, 2H) | N/A | ²JHH, ²JHF |
| Fluorine (-F) | N/A | Varies | H-F |
Question 2: I'm observing a new singlet around 1.2 ppm and the loss of the -CH₂Br signal in my ¹H NMR after a reaction. What could this byproduct be?
Answer:
This spectral evidence strongly suggests the formation of a byproduct resulting from the loss of the bromomethyl group and subsequent rearrangement. A likely candidate is a tert-butyl elimination product .
Plausible Mechanism: Under certain conditions (e.g., elevated temperatures or presence of a strong, non-nucleophilic base), an E2 elimination can occur, leading to the formation of an exocyclic double bond.
Expected NMR Changes:
-
Loss of -CH₂Br signal: The characteristic doublet of doublets around 3.75 ppm will disappear.
-
Appearance of vinyl protons: New signals in the olefinic region (typically 4.5-5.5 ppm) corresponding to the newly formed C=CH₂ group.
-
Shift in ring proton signals: The chemical shifts and multiplicities of the pyrrolidine ring protons will change due to the altered electronic environment.
-
¹⁹F NMR: The chemical shift of the fluorine will be significantly affected by the presence of the adjacent double bond.
Question 3: My reaction mixture shows a new set of signals in the ¹H NMR, including a singlet around 8.0 ppm and a downfield shift of some pyrrolidine protons. What does this indicate?
Answer:
The appearance of a signal around 8.0 ppm is highly indicative of the formation of a formate ester or amide, which can arise from the decomposition of a solvent like dimethylformamide (DMF) if used at elevated temperatures. This suggests a side reaction where the bromide has been displaced by a formate species.
Plausible Mechanism: If the reaction is performed in DMF at high temperatures, the solvent can decompose to generate dimethylamine and carbon monoxide, which can lead to the formation of formate species. These can then act as nucleophiles.
Expected NMR Changes:
-
Formyl Proton: A new singlet around 8.0 ppm.
-
-CH₂-OCHO signal: The original -CH₂Br signal will be replaced by a new signal for the methylene group attached to the formate, likely shifted slightly upfield.
-
No significant change in the Boc group signal.
Question 4: I see a triplet around 1.0 ppm and a quartet around 2.5 ppm in my ¹H NMR that are not from my starting material or expected product. What is this impurity?
Answer:
These signals, a triplet and a quartet in a 3:2 integration ratio, are characteristic of triethylamine (TEA) or a triethylammonium salt. This is a common impurity if TEA was used as a base in the reaction and not completely removed during the workup.
Troubleshooting:
-
Improved Workup: Perform additional aqueous washes, including a dilute acid wash (e.g., 1M HCl) to protonate the TEA and extract it into the aqueous layer. Be cautious, as strongly acidic conditions can lead to the cleavage of the Boc protecting group.[4][5]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene can sometimes help remove residual TEA.
Question 5: My ¹⁹F NMR shows multiple signals when I expect only one for my product. What are the possible reasons?
Answer:
Multiple signals in the ¹⁹F NMR can arise from several sources. ¹⁹F NMR is highly sensitive to the local electronic environment.[6][7]
Possible Causes:
-
Diastereomers: If a new chiral center is formed during the reaction, you will have a mixture of diastereomers. Each diastereomer will have a distinct ¹⁹F NMR signal.
-
Unreacted Starting Material: One of the signals could correspond to the unreacted this compound.
-
Byproducts: As discussed in previous questions, byproducts containing a fluorine atom will each give a unique signal in the ¹⁹F NMR spectrum.
-
Boc Deprotection: If the Boc group is accidentally removed, the resulting secondary amine will have a different ¹⁹F chemical shift compared to the Boc-protected compound.[8][9]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting multiple ¹⁹F NMR signals.
Experimental Protocols
Standard NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can influence chemical shifts.[1]
-
Dissolution: Accurately weigh and dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Use a clean Pasteur pipette to transfer the solution to a 5 mm NMR tube.
Data Acquisition Parameters
-
¹H NMR:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹⁹F NMR:
-
Spectrometer: Tune the probe to the fluorine frequency.
-
Referencing: Use an appropriate internal or external standard (e.g., CFCl₃ at 0.00 ppm).[3]
-
Decoupling: Proton decoupling is recommended to simplify the spectra and improve sensitivity.
-
References
- Royal Society of Chemistry. (2012). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Power, J. (2016). New NMR Tools for Impurity Analysis. University of Manchester.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for....
- Royal Society of Chemistry. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15873917, this compound.
- American Chemical Society. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. rsc.org [rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-(-)-3-FLUOROPYRROLIDINE HYDROCHLORIDE(136725-55-8) 1H NMR spectrum [chemicalbook.com]
- 9. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR [m.chemicalbook.com]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Welcome to the Technical Support Center for Stereoselective Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical strategies for increasing the stereoselectivity of chemical reactions. As a Senior Application Scientist, this guide synthesizes fundamental principles with field-proven insights to help you navigate the complexities of asymmetric synthesis.
This resource is structured to address the specific, practical challenges encountered in the lab. We will move from foundational checks to advanced strategic optimization.
Section 1: Initial Troubleshooting for Low Stereoselectivity
This section covers the essential preliminary checks to perform when a reaction yields poor enantiomeric excess (ee) or diastereomeric excess (de).
Q1: My reaction is giving low stereoselectivity (low ee or de). What are the first things I should check?
A1: Before undertaking extensive optimization of reaction parameters, it's crucial to rule out fundamental experimental errors. Low stereoselectivity can often stem from issues that are unrelated to the core catalytic cycle.[1]
-
Purity of Starting Materials: Ensure all substrates, reagents, and solvents are of high purity. Trace impurities can sometimes act as catalyst poisons or facilitate non-selective background reactions, eroding the overall stereoselectivity.[1]
-
Catalyst Integrity: The purity, stability, and correct handling of the chiral catalyst are paramount. Many organometallic catalysts and their ligands (e.g., phosphines) are sensitive to air and moisture.[1] Confirm that the catalyst has not degraded during storage or handling.
-
Reaction Atmosphere: Many stereoselective reactions, particularly those involving organometallic catalysts, must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Ensure glassware is properly dried and solvents are rigorously deoxygenated and dried.[1]
-
Analytical Method Validation: Inaccurate ee or de values can be profoundly misleading. Validate your chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method. Ensure you have baseline separation of the stereoisomers and that your integration method is accurate and reproducible.
Q2: I've confirmed the integrity of my reagents and experimental setup, but my stereoselectivity is still poor. What's the logical next step?
A2: Once the fundamentals are confirmed, the next step is a systematic optimization of the key reaction parameters that directly influence the energy difference between the diastereomeric transition states. The most impactful variables are typically the catalyst/ligand structure, solvent, and reaction temperature.[1][2] The following workflow provides a structured approach to this process.
Section 2: The Role of Catalyst, Ligand, Solvent, and Temperature
The heart of stereoselective synthesis lies in the chiral environment created during the transition state. This environment is dictated by the interplay of the catalyst, solvent, and reaction temperature.
Q3: How does changing the chiral ligand on my metal catalyst impact enantioselectivity?
A3: The chiral ligand is arguably the most critical component for inducing stereoselectivity in metal-catalyzed reactions. It controls the spatial arrangement of the substrate around the metal center. Two main factors are at play:
-
Steric Effects: The ligand creates a three-dimensional pocket around the active site. It sterically blocks one face of the substrate from approaching the metal, forcing the reaction to occur on the less hindered face. Bulky groups on the ligand can significantly enhance this effect.
-
Electronic Effects: The electronic properties of the ligand can influence the geometry and reactivity of the metal center, which in turn affects the transition state energies.
The search for "privileged ligands"—ligands like BINOL, Salen, and BOX that are effective across a range of reactions—is a key area of research, but often, ligand optimization is required for each specific substrate.[2][3]
Q4: Can solvent choice alone dramatically alter or even invert the stereochemical outcome?
A4: Yes, absolutely. The solvent is not merely an inert medium; it is an active participant in the reaction that can profoundly influence stereoselectivity.[4][5] In some cases, changing the solvent can even lead to an "enantiodivergent" outcome, where one solvent produces the (R)-enantiomer and another produces the (S)-enantiomer.[6]
Key solvent properties to consider are:
-
Polarity and Hydrogen Bonding: Polar or protic solvents can stabilize charged intermediates or transition states through hydrogen bonding or dipole-dipole interactions.[7] This can alter the geometry of the transition state assembly. For example, hexafluoroisopropanol (HFIP) is known to enhance enantioselectivity in some rhodium-catalyzed reactions through its strong hydrogen-bonding capability.[7]
-
Coordinating Ability: Solvents like THF or acetonitrile can coordinate to the metal center of a catalyst, potentially altering its catalytic activity and the shape of the chiral pocket.
-
Viscosity: Solvent viscosity can affect the rate of mass transfer of reagents, which can be critical in reactions like asymmetric hydrogenations where the concentration of dissolved gas (H₂) influences the reaction pathway and selectivity.[8]
| Solvent Property | Potential Impact on Stereoselectivity | Example |
| Polarity / H-Bonding | Stabilizes polar transition states, can alter catalyst-substrate interactions. | HFIP can enhance ee% in certain Rh-catalyzed cyclopropanations.[7] |
| Coordinating Ability | Can compete with the substrate for binding to the catalyst, altering the active species. | Using a non-coordinating solvent like toluene or DCM is often a starting point. |
| Viscosity | Affects diffusion and mass transfer rates, which can be selectivity-determining. | In some asymmetric hydrogenations, H₂ concentration in solution is key.[8] |
Q5: Is lowering the reaction temperature always the best way to increase enantiomeric excess (ee)?
A5: Generally, lowering the temperature is a standard strategy to improve enantioselectivity. This is based on the Eyring equation, which shows that the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states has a greater impact on the product ratio at lower temperatures.[9]
However, this relationship is not always linear.[4][9] In some cases, non-linear Eyring plots are observed, meaning that stereoselectivity may decrease at very low temperatures or, counter-intuitively, increase at higher temperatures.[9][10] This can happen if the reaction mechanism involves multiple stereodetermining steps that are affected differently by temperature.[9] In rare cases, an "inversion temperature" exists where the major enantiomer produced actually switches.[11] Therefore, screening a range of temperatures is essential.
Experimental Protocol: Screening for Optimal Temperature and Solvent
This protocol provides a general framework for systematically optimizing temperature and solvent conditions.
Objective: To identify the solvent and temperature that provide the highest stereoselectivity for a given reaction.
Methodology:
-
Setup: Prepare a multi-well reaction block or a series of identical reaction vials. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Solvent Selection: Choose a range of 4-6 solvents with diverse properties (e.g., Toluene (non-polar, non-coordinating), Dichloromethane (DCM, polar aprotic), Tetrahydrofuran (THF, coordinating), Methanol (polar protic), Hexafluoroisopropanol (HFIP, highly polar H-bond donor)).
-
Reaction Execution:
-
In each vial, under an inert atmosphere, add the substrate and the chosen solvent.
-
Add the chiral catalyst/ligand solution.
-
Divide the vials for each solvent into sets for different temperatures (e.g., -20 °C, 0 °C, 25 °C).
-
Stir the reactions at their designated temperatures for a fixed period (determined by initial scoping experiments).
-
-
Workup and Analysis:
-
Quench all reactions simultaneously.
-
Perform an appropriate workup to isolate the product.
-
Analyze the conversion and stereoisomeric ratio (ee or de) of each sample using a validated chiral GC or HPLC method.
-
-
Data Interpretation: Tabulate the results to identify the optimal solvent/temperature combination.
Section 3: Substrate and Auxiliary Control
When catalyst optimization is insufficient, the structure of the starting material itself can be used to direct the stereochemical outcome.
Q6: What is a chiral auxiliary and when should I consider using one?
A6: A chiral auxiliary is a chiral molecule that is temporarily attached to your starting material.[12] Its purpose is to create a powerful steric and conformational bias that directs a subsequent reaction to occur on one specific face of the molecule, thereby controlling the formation of a new stereocenter.[12][13] After the reaction, the auxiliary is cleaved off and can often be recovered and reused.[12]
Consider using a chiral auxiliary when:
-
Developing a reliable, substrate-general catalytic method is proving difficult.[2]
-
You need to synthesize a compound in enantiomerically pure form during the early stages of drug development where reliability is paramount.[12]
-
The substrate contains functional groups that are incompatible with available catalytic systems.
Well-known examples include Evans' oxazolidinones and Oppolzer's camphorsultam, which are highly effective for controlling reactions like alkylations and aldol additions.[12][14]
Section 4: Advanced Strategies for Racemic Starting Materials
Q7: I am starting with a racemic mixture. Is it possible to convert it entirely into a single enantiomer of my product?
A7: Yes, this is possible using a powerful technique called Dynamic Kinetic Resolution (DKR) .[15] Standard Kinetic Resolution (KR) involves a chiral catalyst reacting faster with one enantiomer of a racemic starting material than the other.[16] While this enriches the unreacted starting material in the slow-reacting enantiomer and the product in the fast-reacting one, the maximum theoretical yield for any single enantiomer is only 50%.[17]
Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining the kinetic resolution step with a second process that continuously racemizes the slow-reacting enantiomer back into the fast-reacting one in situ.[18][19] This constant replenishment of the desired enantiomer allows, in principle, for the complete conversion of a racemic starting material into a single, enantiopure product with a theoretical yield of up to 100%.[15][20]
A successful DKR requires careful balancing of reaction rates: the rate of racemization must be significantly faster than the rate of reaction of the slow-reacting enantiomer.[18][21]
References
- Dynamic kinetic resolution in asymmetric synthesis. (n.d.). In Wikipedia.
- Key Concepts in Stereoselective Synthesis. (n.d.). Bode Research Group, ETH Zürich.
- Chiral auxiliary. (n.d.). In Wikipedia.
- Pàmies, O., & Bäckvall, J.-E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews, 30(5), 325-333.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 993-1006.
- Gagnon, D., & Fader, L. D. (2016). Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis. ACS Catalysis, 6(6), 3845-3855.
- Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. (2005). University of California, Irvine.
- Effects of Temperature on Stereochemistry of Enzymatic Reactions. (n.d.). ResearchGate.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). ResearchGate.
- Cole-Hamilton, D. J. (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology, 6(10), 3296-3307.
- A Detailed Understanding of the Term Stereoselective. (n.d.). Unacademy.
- Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation. (2020). Chemistry – A European Journal, 26(68), 15821-15825.
- HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. (2005). Annual Review of Materials Research, 35, 301-332.
- What Are Chiral Auxiliaries? (2024). Chemistry For Everyone.
- Stereoselectivity. (n.d.). In Wikipedia.
- Sambasiva Reddy, P., & Hu, W. (2014). Hexafluoroisopropanol Solvent Effects on Enantioselectivity of Dirhodium Tetracarboxylate-Catalyzed Cyclopropanation. Journal of the American Chemical Society, 136(49), 17006-17009.
- Kinetic Resolution as a General Approach to Enantioenrichment in Prebiotic Chemistry. (2024). Accounts of Chemical Research.
- Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. (2024). ResearchGate.
- Solvent-Induced Enantioselectivity. (2017). ChemistryViews.
- Enzymatic strategies for asymmetric synthesis. (2021). Catalysis Science & Technology, 11(12), 3996-4015.
- Asymmetric catalysis in complex target synthesis. (2002). Proceedings of the National Academy of Sciences, 99(suppl_4), 16478-16483.
- Stereospecific and Stereoselective Reactions. (n.d.). Pharmaguideline.
- Dynamic kinetic resolution. (n.d.). chemeurope.com.
- Stereocontrol Strategies in Asymmetric Organic Photochemical Synthesis. (2022). CCS Chemistry.
- Stereospecificity and Stereoselectivity. (n.d.). University of California, Irvine.
- Stereochemistry: Substrate and Auxiliary Stereochemical Control. (2022). YouTube.
- Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. (2023). Chemical Science, 14(33), 8887-8897.
- Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1373-1400.
- Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). Molecules, 18(12), 15152-15164.
- Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 993-1006.
- Temperature drop triggers chirality twist. (2017). Chemistry World.
- Design of Catalysts for Site-Selective and Enantioselective Functionalization of Non-Activated Primary C–H Bonds. (2012). Nature Chemistry, 4(11), 916-921.
- Enzymatic strategies for asymmetric synthesis. (2021). Catalysis Science & Technology, 11(12), 3996-4015.
- Recent advances in intramolecular kinetic resolution reactions. (2023). Organic Chemistry Frontiers, 10(15), 3747-3768.
- Kinetic resolution. (n.d.). In Wikipedia.
- Stereoselective and Stereospecific Reactions. (2010). Master Organic Chemistry.
- Enantioselective synthesis. (n.d.). In Wikipedia.
- The Development of Stereoselective Substrate and Reagent-Controlled Lithiation–Borylation Chemistry. (2021). Accounts of Chemical Research, 54(17), 3425-3439.
- Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. (2011). Journal of the American Chemical Society, 133(12), 4252-4255.
- Asymmetric reactions_synthesis. (n.d.). ETH Zürich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Dynamic kinetic resolution in asymmetric synthesis - Wikipedia [en.wikipedia.org]
- 16. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic_resolution [chemeurope.com]
- 20. Dynamic Kinetic Resolution (DKR) and Dynamic Kinetic Asymmetric Transformations (DYKAT) - Science of Synthesis Reference Library - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 21. princeton.edu [princeton.edu]
Technical Support Center: Navigating the Exothermic Landscape of 1-Boc-3-bromomethyl-3-fluoropyrrolidine Reactions
Welcome to the technical support center for managing reactions with 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and best practices for safely and effectively handling the exothermic nature of reactions involving this versatile building block. Our goal is to equip you with the knowledge to anticipate and control reaction exotherms, ensuring both the safety of your experiments and the integrity of your results.
Fundamentals: Understanding the Exothermic Potential
Reactions involving this compound, particularly nucleophilic substitutions at the bromomethyl group, are often exothermic. The primary reason for this lies in the thermodynamics of bond formation and breakage. The formation of a new, stable carbon-nucleophile bond releases a significant amount of energy, which often exceeds the energy required to break the carbon-bromine bond. This net release of energy manifests as heat, leading to a rise in the reaction temperature.
Several factors can influence the magnitude of the exotherm:
-
Nucleophile Strength and Concentration: Highly nucleophilic reagents, such as primary and secondary amines, react more rapidly and can generate heat more quickly.[1][2] Higher concentrations of reactants can also lead to a faster reaction rate and a more pronounced exotherm.
-
Solvent Choice: The polarity and heat capacity of the solvent play a crucial role. A solvent with a high heat capacity can absorb more heat with a smaller temperature increase. Polar aprotic solvents can accelerate SN2 reactions, potentially increasing the rate of heat generation.
-
Reaction Scale: The larger the scale of the reaction, the more challenging it becomes to dissipate the heat generated, increasing the risk of a thermal runaway.
-
Addition Rate: A rapid addition of one reagent to another can lead to a rapid accumulation of unreacted starting materials and a sudden, uncontrolled release of heat.
A failure to manage this exotherm can lead to a thermal runaway , a dangerous situation where the rate of heat generation exceeds the rate of heat removal. This can result in a rapid increase in temperature and pressure, potentially leading to solvent boiling, vessel over-pressurization, and even an explosion.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction temperature increasing so rapidly after adding the nucleophile?
A1: This is a classic sign of a highly exothermic reaction. The rapid temperature increase is due to the fast rate of the nucleophilic substitution reaction. The strength of your nucleophile is a key factor; for instance, primary amines are generally more reactive and will generate heat more quickly than less nucleophilic reagents.[1][2] The concentration of your reactants and the efficiency of your stirring and cooling systems are also critical. A rapid addition of the nucleophile can overwhelm the cooling capacity of your setup.
Q2: Can the N-Boc protecting group contribute to the thermal instability?
A2: While the N-Boc group itself is generally stable under typical nucleophilic substitution conditions, it can undergo thermal decomposition at elevated temperatures (often above 150 °C).[5][6][7][8][9] If a primary exotherm from the substitution reaction is not controlled, it could potentially lead to a secondary decomposition of the Boc group, releasing isobutylene and carbon dioxide. This would further increase the temperature and pressure within the reactor, escalating the hazard.
Q3: What are the initial signs of a potential runaway reaction?
A3: Be vigilant for the following indicators:
-
A temperature rise that is faster than expected or continues to increase even when external cooling is applied.
-
A sudden increase in pressure within the reaction vessel.
-
Noticeable gas evolution.
-
A change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent at the point of addition.
Q4: How do I choose a safe and effective quenching agent?
A4: The choice of quenching agent depends on the nature of your reactants. For reactions involving amine nucleophiles, a mild acidic quench (e.g., saturated aqueous ammonium chloride) is often suitable to neutralize the excess amine. For unreacted this compound, a nucleophilic quench might be necessary. It is crucial to perform the quench at a low temperature (e.g., 0 °C) and to add the quenching agent slowly to control any secondary exotherm.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanation |
| Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate is too fast.2. Inadequate cooling.3. Reactant concentrations are too high. | 1. Slow Down the Addition: Switch to a syringe pump or a dropping funnel with a pressure-equalizing arm for controlled, dropwise addition. This prevents the accumulation of unreacted starting material.2. Enhance Cooling: Ensure your cooling bath is at the target temperature and the vessel is adequately immersed. For larger scales, consider an external cooling circulator.3. Dilute the Reaction: Increasing the solvent volume can help to dissipate the heat more effectively. |
| Reaction Temperature Continues to Rise After Addition is Complete | 1. Insufficient cooling capacity for the reaction scale.2. Poor heat transfer due to inadequate stirring. | 1. Immediate Action: If safe to do so, add a pre-cooled, inert solvent to dilute the reaction and absorb heat. Prepare an emergency ice/acetone bath.2. Improve Agitation: Ensure the stirrer is positioned correctly and is agitating the mixture vigorously to promote efficient heat transfer to the vessel walls and cooling bath. |
| Formation of Multiple Products (Over-alkylation) | The product of the initial reaction (a secondary amine) is more nucleophilic than the starting amine and reacts further with the electrophile. | 1. Use an Excess of the Nucleophile: Employing a significant excess of the primary amine can statistically favor the reaction with the starting electrophile.2. Slow Addition of Electrophile: Add the this compound slowly to a solution of the amine. This keeps the concentration of the electrophile low at all times, minimizing the chance of the product amine reacting. |
| Reaction Stalls or Proceeds Slowly at Low Temperature | The activation energy for the reaction is not being met at the controlled temperature. | 1. Gradual Temperature Increase: Once the addition is complete and the initial exotherm has subsided, slowly and cautiously allow the reaction temperature to rise. Monitor the temperature closely.2. Consider a Different Solvent: A solvent that better solubilizes the reactants or is known to accelerate SN2 reactions (e.g., DMF, DMSO) could be used, but be aware this may also increase the exotherm. A solvent screen at a small scale is recommended. |
Best Practices & Protocols
Pre-Reaction Safety Assessment
Before starting any reaction, a thorough safety assessment is crucial. For reactions with this compound, this should include:
-
Reaction Calorimetry: Whenever possible, especially for scale-up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is invaluable for designing a safe process.
-
Literature Review: Search for any reported safety incidents or specific handling instructions for similar compounds.
-
Emergency Plan: Have a clear plan for what to do in case of an uncontrolled exotherm, including the location of emergency stops, fire extinguishers, and safety showers.
Experimental Protocol: Controlled Nucleophilic Substitution
This protocol provides a general framework for a controlled nucleophilic substitution reaction. Note: This is a template and should be adapted based on the specific nucleophile and reaction scale.
Materials:
-
This compound
-
Nucleophile (e.g., a primary amine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Three-neck round-bottom flask
-
Thermometer or thermocouple
-
Magnetic stirrer or overhead stirrer
-
Cooling bath (e.g., ice/water, dry ice/acetone)
-
Syringe pump or addition funnel
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). Ensure the flask is equipped with a stirrer, a temperature probe, and an addition funnel or a line from a syringe pump.
-
Initial Cooling: Cool the reaction flask containing a solution of the nucleophile in the chosen solvent to the desired starting temperature (e.g., 0 °C).
-
Slow Addition: Add a solution of this compound in the same solvent to the stirred nucleophile solution dropwise via the syringe pump or addition funnel.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The addition rate should be adjusted to maintain the temperature within a safe, predetermined range (e.g., ± 5 °C of the target temperature).
-
Post-Addition Monitoring: After the addition is complete, continue to stir the reaction at the controlled temperature and monitor for any delayed exotherm.
-
Reaction Completion: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).
-
Controlled Quenching: Once the reaction is complete, cool the mixture to 0 °C and slowly add the quenching solution. Monitor the temperature during the quench to control any exotherm.
-
Work-up: Proceed with the standard aqueous work-up and purification procedures.
Visualization of a Safe Workflow
The following diagram illustrates a decision-making workflow for managing a potential exotherm during a reaction.
Caption: Step-by-step safe quenching protocol.
References
- Pasquet, V. (2017). Runaway reactions, case studies, lessons learned. Loss Prevention Bulletin, 256, 24.
- Ho, T. C., Duh, Y. S., & Chen, J. R. (1998). Case studies of incidents in runaway reactions and emergency relief. Process Safety Progress, 17(4), 259-265.
- Kappe, C. O. (2021). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 86(20), 14163–14175.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods.
- Guan, Y., Lee, T., Wang, K., Yu, S., & McWilliams, J. C. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946-1963.
- Piron, K., Verniest, G., Van Hende, E., & De Kimpe, N. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15.
- Lough, A. J., & O'Hagan, D. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Beilstein Journal of Organic Chemistry, 8, 1736–1742.
- Chemguide. (n.d.). Making amines from halogenoalkanes.
- Pliego, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 98.
- Chemistry Steps. (n.d.). Preparation of Amines.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Fluorinated Pyrrolidine Derivatives
Welcome to the technical support center dedicated to addressing the unique purification challenges presented by fluorinated pyrrolidine derivatives. The introduction of fluorine atoms into the pyrrolidine scaffold dramatically alters the molecule's physicochemical properties, including basicity, lipophilicity, and conformation.[1][2][3][4][5] These changes, while often beneficial for the desired biological activity, can introduce significant hurdles during product isolation and purification.[6][7]
This guide is structured to provide practical, experience-driven advice in a question-and-answer format, addressing common issues encountered in both academic and industrial research settings. Our goal is to equip you with the knowledge to anticipate these challenges and implement effective solutions, ensuring the integrity and purity of your final compounds.
Troubleshooting Guide: Common Purification Issues
This section provides in-depth solutions to specific problems you may encounter during the purification of your fluorinated pyrrolidine derivatives.
Issue 1: Difficulty in Separating Diastereomers
Question: I have synthesized a fluorinated pyrrolidine derivative with multiple chiral centers, and I am struggling to separate the resulting diastereomers by standard silica gel column chromatography. The spots on the TLC plate are very close or appear as a single elongated spot. What can I do?
Answer:
The separation of diastereomers of fluorinated pyrrolidines can be challenging because the fluorine atom's influence on the molecule's overall polarity and shape may not be sufficient to allow for easy separation on standard stationary phases.[8] Here’s a systematic approach to troubleshoot this issue:
1. Optimization of Standard Chromatographic Conditions:
-
Solvent System Exploration: A thorough screening of different solvent systems is the first step. Move beyond the typical ethyl acetate/hexane system. Consider solvents that can engage in different types of interactions (e.g., dipole-dipole). For instance, using a combination of dichloromethane, methanol, and a small amount of ammonium hydroxide (for basic compounds) can sometimes improve resolution.
-
Temperature Variation: Running the column at a lower temperature can sometimes enhance the separation by increasing the differential interaction of the diastereomers with the stationary phase.
2. Advanced Chromatographic Techniques:
-
Fluorinated Stationary Phases: For compounds containing a significant number of fluorine atoms, consider using a column packed with a fluorinated stationary phase (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF) functionalized silica).[9][10] These phases can offer unique selectivity for fluorinated molecules, often separating them based on their fluorine content and hydrophobicity.[9][11][12]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for separating closely related diastereomers.
-
Normal Phase HPLC: Can provide better resolution than flash chromatography.
-
Reversed-Phase HPLC (RP-HPLC): Using a C18 or a more specialized column (like a PFP column) with a buffered mobile phase (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) can be very effective.[13]
-
3. Chemical Derivatization:
If chromatographic methods fail, consider derivatizing the mixture. By reacting a functional group on your pyrrolidine (e.g., a secondary amine or a hydroxyl group) with a bulky chiral or achiral reagent, you can create new diastereomers with significantly different physical properties, making them easier to separate by standard chromatography.[14] After separation, the derivatizing group can be removed.
Issue 2: Persistent Contamination with Fluorinating Agent Byproducts
Question: My NMR spectrum shows impurities that I suspect are from the fluorinating agent (e.g., DAST, Selectfluor®). How can I effectively remove these byproducts?
Answer:
Byproducts from fluorinating agents are a common purification challenge.[15][16] A multi-pronged approach is often necessary for their complete removal.
1. Aqueous Work-up:
-
A thorough aqueous work-up is the first line of defense. For byproducts of electrophilic fluorinating agents like Selectfluor®, washing with a mild reducing agent solution (e.g., sodium bisulfite) can be effective. For acidic byproducts like HF, which can be generated from reagents like DAST, a wash with a saturated aqueous solution of sodium bicarbonate is crucial.[15]
2. Scavenger Resins:
-
Scavenger resins are an excellent and often underutilized tool for simplifying purification.[15]
-
For Excess Electrophilic Fluorinating Agents (e.g., Selectfluor®, NFSI): Use a nucleophilic scavenger resin, such as an amine-functionalized or thiol-functionalized polymer.[15]
-
For Acidic Byproducts (e.g., HF): A basic scavenger resin, like a carbonate or amine-based polymer, can be used to neutralize and remove these impurities.[15]
-
3. Specialized Purification Techniques:
-
Distillation or Sublimation: If your fluorinated pyrrolidine is sufficiently volatile and thermally stable, distillation or sublimation can be a highly effective method for separating it from non-volatile byproducts.
-
Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[17] A systematic screening of solvents is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.
Frequently Asked Questions (FAQs)
Q1: My fluorinated pyrrolidine derivative is streaking badly on the silica gel TLC plate and during column chromatography. What is causing this and how can I fix it?
A1: The basic nitrogen of the pyrrolidine ring is likely interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing and poor separation. Here are several solutions:
-
Add a Basic Modifier to the Eluent: Adding a small amount of a base to your mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide (0.1-1% in the methanol portion of your eluent), can neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using basic alumina or amine-functionalized silica gel, which are more compatible with basic compounds.[18]
-
"Deactivate" the Silica Gel: You can prepare a slurry of silica gel in your eluent containing a small amount of triethylamine and then pack the column.
Q2: How does the position of the fluorine atom on the pyrrolidine ring affect its purification?
A2: The position of the fluorine atom significantly influences the molecule's conformation and electronic properties, which in turn affects its interaction with the stationary phase.[2] For example, a fluorine atom at the 3-position can induce a gauche effect, influencing the ring pucker and the overall dipole moment of the molecule.[2] While there are no universal rules, these subtle conformational changes can be exploited to achieve separation, especially with high-resolution techniques like HPLC.
Q3: Can I use ¹⁹F NMR to assess the purity of my fluorinated pyrrolidine derivative?
A3: Absolutely. ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds. Each unique fluorine atom in your molecule will give a distinct signal in the ¹⁹F NMR spectrum. The presence of unexpected signals can indicate impurities. Furthermore, for chiral molecules, using a chiral solvating agent can allow you to determine the enantiomeric or diastereomeric excess by resolving the signals of the different stereoisomers.[13]
Q4: Are there any safety considerations I should be aware of when working with and purifying fluorinated pyrrolidine derivatives, especially concerning byproducts?
A4: Yes, safety is paramount. When using fluorinating agents like DAST, be aware that they can generate hazardous byproducts like hydrogen fluoride (HF).[15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves. Quenching reactions and work-ups involving acidic byproducts should be done carefully to control any exothermic reactions or gas evolution.
Experimental Protocols & Data
Protocol 1: General Procedure for Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent (e.g., dichloromethane). Adsorb the crude material onto a small amount of silica gel or celite.
-
Column Packing: Pack a glass column with silica gel using the wet slurry method with the initial eluent.
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin elution with the starting solvent system, gradually increasing the polarity. Collect fractions and monitor by TLC.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Acidic Byproducts using a Scavenger Resin
-
Resin Preparation: Swell a basic scavenger resin (e.g., amine-functionalized polystyrene) in the reaction solvent for approximately 30 minutes.[15]
-
Scavenging: Add the swollen resin (typically 2-4 equivalents relative to the estimated amount of acidic byproduct) to the crude reaction mixture.[15]
-
Stirring: Stir the mixture at room temperature for a few hours to overnight. Monitor the removal of the impurity by TLC or LC-MS.[15]
-
Filtration: Filter off the resin and wash it with the reaction solvent.
-
Work-up: The filtrate, now free of the acidic byproduct, can be further purified by standard methods.
Table 1: Troubleshooting Common Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Screen a wider range of eluents with different polarities and selectivities. |
| Overloaded column. | Use a larger column or load less material. | |
| Product Not Eluting | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase. |
| Strong interaction with silica gel. | Add a basic modifier (e.g., triethylamine) to the eluent. | |
| Streaking/Tailing | Compound is basic (amine). | Use basic alumina, amine-functionalized silica, or add a basic modifier to the eluent.[18] |
| Sample is not fully dissolved. | Ensure complete dissolution of the sample before loading. |
Visualizing Purification Workflows
Diagram 1: Decision Tree for Diastereomer Separation
Caption: A decision-making workflow for separating diastereomers.
Diagram 2: Workflow for Removing Fluorinating Agent Byproducts
Caption: A systematic workflow for byproduct removal.
References
- Technical Support Center: Managing By-products in Fluorin
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines | Request PDF.
- Working with fluorin
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
- A Technical Guide to the Chiral Purity of (s)-3-Fluoropyrrolidine Hydrochloride. Benchchem. URL
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). URL
- Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. URL
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF.
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. URL
- Preventing elimination byproducts in secondary fluoroalkane synthesis. Benchchem. URL
- troubleshooting guide for the purification of 4-Fluoro-N-pentylaniline. Benchchem. URL
- Fluorination Reactions. Professor Steven V. Ley Research Group. URL
- Fluorinated Heterocycles.
- Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PMC - PubMed Central. URL
- Fluorinated building blocks in drug design: new p
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem. URL
- Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Satur
- Technical Support Center: Synthesis of Organofluorine Compounds. Benchchem. URL
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. URL
- Technical Support Center: Pyrrolidine-3,4-diamine Diastereomeric Separ
- Technical Support Center: Purification of Fluorine Dioxide (O₂F₂) Gas. Benchchem. URL
- Recent Trends in Analytical Techniques for Impurity Profiling.
- 2 - Organic Syntheses Procedure. URL
- Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil.
- Recent Trends in Analytical Techniques for Impurity Profiling. URL
- Troubleshooting Purific
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). NIH. URL
- Design, Synthesis and Antiplasmodial Activities of a Library of Fluorine-Based 3-Benzylmenadiones. MDPI. URL
- Organofluorine chemistry. Wikipedia. URL
- Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorin
- Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. URL
- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. URL
- New Fluorinated Pyrrolidine and Azetidine Amides as Dipeptidyl Peptidase IV Inhibitors. URL
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. URL
- Pyrrolidine synthesis. Organic Chemistry Portal. URL
- Organic Chemistry Lab: Recrystalliz
- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine. URL
- CN102060743A - Method for preparing N-benzyl-3-pyrrolidone.
- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Welcome to the technical support center for advanced heterocyclic building blocks. This guide provides in-depth troubleshooting and frequently asked questions for researchers working with 1-Boc-3-bromomethyl-3-fluoropyrrolidine. The unique combination of a fluorine atom, a bromomethyl group, and a Boc-protecting group presents specific challenges in purification. This document is designed to help you navigate these challenges, ensuring high purity for your downstream applications in drug development and chemical synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with crude this compound?
A1: Impurities typically arise from the synthetic route and the inherent stability of the molecule. Understanding these potential contaminants is the first step in designing an effective purification strategy.
-
Unreacted Starting Materials: The most common impurities are precursors from the synthesis, such as 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine.
-
Reagent-Derived Impurities: Residual reagents from bromination (e.g., PBr₃, CBr₄) or fluorination steps can persist after initial workup.
-
Byproducts of the Reaction:
-
Elimination Products: Formation of an exocyclic double bond is a possible side reaction under basic conditions.
-
Hydrolysis Products: The bromomethyl group can hydrolyze back to a hydroxymethyl group if exposed to water for prolonged periods, especially under neutral or slightly basic conditions.
-
Deprotection Products: The Boc (tert-butoxycarbonyl) group is notoriously sensitive to acid.[1] Any exposure to strong acidic conditions during workup or chromatography can lead to the formation of 3-bromomethyl-3-fluoropyrrolidine.
-
Oligomers/Polymers: Heterocyclic compounds can sometimes undergo polymerization, especially if trace amounts of acid or base are present, leading to high-molecular-weight, non-volatile impurities.[2]
-
-
Residual Solvents: Solvents used in the reaction or extraction (e.g., Dichloromethane, Ethyl Acetate, Hexanes) may be present.
Q2: My crude product is a persistent, thick oil. How can I effectively purify it if recrystallization is not an option?
A2: It is common for Boc-protected intermediates and chiral pyrrolidine derivatives to be oils or viscous liquids, making classical recrystallization difficult.[3][4] In this scenario, flash column chromatography is the primary method of choice.
The key is to leverage the polarity differences between your target compound and the impurities. The introduction of a fluorine atom can significantly alter the polarity of the molecule compared to the starting material, which can be exploited for separation.[5]
If chromatography is not providing adequate separation, you can attempt to precipitate the product. This involves dissolving the crude oil in a minimal amount of a "good" solvent (e.g., diethyl ether, dichloromethane) and then slowly adding a "poor" or "anti-solvent" (e.g., hexanes, pentane) until turbidity is observed.[6] Cooling this mixture may induce precipitation of a more purified solid or oil.
Q3: How do I properly assess the purity of my final product?
A3: A multi-faceted approach is necessary to confirm the purity and identity of this compound.
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for optimizing column chromatography conditions.[5] A single spot is indicative of high purity, but be aware that some impurities may not be UV-active.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are critical. ¹⁹F NMR is highly sensitive to the local electronic environment and will provide a clean signal for your fluorine-containing product, making it easy to spot fluorine-containing impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound (282.15 g/mol ).[7]
-
Gas Chromatography (GC): For halogenated compounds, GC can be very effective. Using a halogen-specific detector (XSD) can provide highly selective and sensitive detection of your product and any halogenated impurities, with minimal interference from non-halogenated compounds.[8][9]
Part 2: Troubleshooting Purification Protocols
This section provides detailed protocols and troubleshooting for the most common purification techniques.
Guide 1: Flash Column Chromatography
Flash chromatography on silica gel is the most reliable method for purifying this compound.[5]
-
Dry Loading: For oily products, dry loading is superior to direct liquid injection. Dissolve your crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of your crude product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.
-
Column Packing: Pack a glass column with silica gel using your starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Carefully add your dry-loaded sample to the top of the packed column, creating a uniform, flat layer. Gently add a thin layer of sand on top to prevent disturbance.
-
Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution). A typical gradient might be from 5% to 30% Ethyl Acetate in Hexanes. The optimal gradient should be determined beforehand using TLC.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. To remove final traces of solvent, a high-vacuum pump may be necessary.[6]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | Inappropriate Solvent System: The polarity difference between your eluent and compounds is insufficient. | Action: Test various solvent systems using TLC (e.g., Dichloromethane/Hexanes, Toluene/Ethyl Acetate). A difference in Rf values of at least 0.15 is ideal for good separation. |
| Column Overloading: Too much sample was loaded for the column size. | Action: Use a larger column. A general rule is a 40:1 to 100:1 ratio of silica gel to crude product by mass. | |
| Product Streaking / Tailing | Compound is Acidic/Basic: The pyrrolidine nitrogen can interact strongly with acidic silica gel. | Action: Add 0.1-1% triethylamine or ammonia to the eluent to neutralize the silica surface. This is a common technique for purifying amines and other basic heterocycles. |
| Partial Boc Deprotection: The acidic nature of silica gel is causing some of the product to deprotect on the column. | Action: Use neutralized silica gel or a different stationary phase like alumina. Alternatively, work quickly and avoid prolonged exposure on the column. | |
| Low Product Recovery | Irreversible Adsorption: The product is sticking permanently to the silica. | Action: Flush the column with a very polar solvent (e.g., 10% Methanol in Dichloromethane) after your gradient is complete to recover any strongly adsorbed material. |
| Product is Volatile: The product is co-evaporating with the solvent. | Action: Use lower temperatures during solvent removal and employ an efficient condenser.[10] |
Guide 2: Product Precipitation
If your product is an oil but you suspect it can be solidified, or if chromatography is failing, this technique can be useful.
-
Dissolution: Dissolve the crude oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., Diethyl Ether, Ethyl Acetate).
-
Induce Precipitation: While stirring, slowly add a "poor" anti-solvent where the product is insoluble (e.g., Hexanes, Pentane) dropwise.
-
Observe: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of supersaturation.
-
Crystallization/Precipitation: If possible, scratch the inside of the flask with a glass rod to create nucleation sites.[11] Cover the flask and allow it to stand at room temperature, then move it to a refrigerator or freezer to maximize precipitation.
-
Isolation: If a solid forms, collect it by filtration and wash with a small amount of the cold anti-solvent. If the product "oils out," decant the solvent and re-dissolve the oil, trying a slower cooling rate or a different solvent system.
Part 3: Visualization & Data
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- Patsnap. (n.d.). Crystallization method of Boc-amino acid - Eureka.
- ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?.
- Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- National Center for Biotechnology Information. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- LCGC. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- National Center for Biotechnology Information. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water.
- Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography.
- National Institute of Standards and Technology. (n.d.). Pyrrolidine.
- National Center for Biotechnology Information. (2023). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Agilent. (2024). Determination of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water.
- INDOFINE Chemical Company. (n.d.). This compound.
Sources
- 1. Double BOC protection selective removal method [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 1-Boc-3-bromomethyl-3-fluoropyrrolidine Couplings
Welcome to the technical support center for optimizing cross-coupling reactions involving 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable, fluorinated building block into their synthetic programs. As a sterically hindered, secondary alkyl bromide, this substrate presents unique challenges and opportunities in palladium-catalyzed cross-coupling reactions.
This document moves beyond simple protocols to explain the fundamental principles governing catalyst performance. Understanding the "why" behind catalyst loading and reaction parameters is critical to efficiently troubleshooting and optimizing these complex transformations.
The Challenge: Coupling a Secondary Alkyl Halide
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[1] However, moving from aryl or vinyl halides to alkyl halides, particularly secondary ones like this compound, introduces specific mechanistic hurdles. The key steps in the catalytic cycle—oxidative addition, transmetalation, and reductive elimination—are all affected by the nature of the alkyl halide.[2]
Unlike the planar sp²-hybridized carbons of aryl halides, the sp³-hybridized carbon of an alkyl halide presents a different steric and electronic environment. This can lead to slower rates of oxidative addition and competing side reactions, such as β-hydride elimination (though less of a concern for this specific substrate due to the lack of a β-hydrogen on the pyrrolidine ring) and radical-mediated pathways.[3][4] Therefore, catalyst system selection and loading are not just important—they are paramount to success.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with this compound and related alkyl halides.
Category 1: Low or No Conversion
Question: My reaction shows no conversion of the starting material. What are the most likely causes and how can I fix it?
Answer: This is a common and frustrating issue, often pointing to a problem with the active catalyst.
-
Inactive Catalyst: The most frequent culprit is the deactivation of the catalyst by oxygen. The active species in these reactions is Pd(0), which is readily oxidized.
-
Solution: Ensure all reagents and solvents are rigorously degassed using methods like the freeze-pump-thaw technique or by sparging with an inert gas (argon or nitrogen) for 30-60 minutes.[5] Assemble your reaction under a strict inert atmosphere, preferably in a glovebox. Use fresh, high-purity catalyst and ligands.
-
-
Poor Pre-catalyst Activation: If you are generating the catalyst in situ from a Pd(II) source (e.g., Pd(OAc)₂), the reduction to Pd(0) may be inefficient under your conditions.
-
Insufficient Catalyst Loading: For a challenging secondary alkyl halide, the initial catalyst loading may simply be too low.
-
Solution: While not always the first variable to change, a systematic increase in catalyst loading (e.g., from 1 mol% to 2.5 mol%, then 5 mol%) can overcome activation barriers.[6] This should be done as part of a broader optimization screen.
-
Question: My reaction is very sluggish and stalls before completion. Should I just increase the catalyst loading?
Answer: While increasing the catalyst load is a valid strategy, it's not a universal solution and can sometimes be detrimental. Excessively high catalyst concentrations can lead to more side reactions and complicate purification by increasing residual palladium in your product.[7][8]
Before increasing the load, consider these factors:
-
Catalyst Decomposition: The catalyst may have a limited lifetime under the reaction conditions (e.g., high temperature). A more robust ligand or pre-catalyst might be necessary.
-
Product Inhibition: The reaction product might be coordinating to the palladium center, preventing further catalytic cycles.[6] Changing the solvent to improve solubility or slightly increasing the temperature could help.
-
Ligand Choice: The ligand is critical for coupling with alkyl halides. Bulky, electron-rich trialkylphosphine ligands are often required to promote the challenging oxidative addition step and prevent catalyst decomposition.[3] If you are using a standard ligand like PPh₃, it is likely unsuitable. Consider screening ligands like PCy₃, P(t-Bu)₃, or specialized biaryl phosphine ligands (e.g., XPhos, SPhos).
Category 2: Side Product Formation
Question: I'm observing significant formation of homocoupled byproducts from my coupling partner (e.g., boronic acid). How can I minimize this?
Answer: Homocoupling is often promoted by the presence of oxygen or unreduced Pd(II) species.
-
Solution 1 (Inert Atmosphere): As with low conversion, the first step is to ensure your reaction is completely free of oxygen. Thoroughly degas all components.[9]
-
Solution 2 (Catalyst Choice): Using a Pd(0) source like Pd₂(dba)₃ from the start can be advantageous over a Pd(II) source, as it minimizes the amount of Pd(II) present that can participate in oxidative homocoupling pathways.[9]
-
Solution 3 (Stoichiometry): Ensure the stoichiometry of your coupling partners is accurate. Using a slight excess (1.1-1.2 equivalents) of the organometallic reagent is common, but a large excess can sometimes exacerbate side reactions.
Question: My primary side product is the dehalogenated (reduced) pyrrolidine. What causes this?
Answer: Dehalogenation occurs when the alkyl halide is reduced instead of undergoing cross-coupling. This can be promoted by certain solvents, bases, or impurities. It can also occur via radical pathways.[3]
-
Solution: This is a complex issue. Changing the solvent (e.g., from THF to dioxane or toluene) can sometimes mitigate this.[9] Also, re-evaluate your base; a different counterion or strength might alter the reaction pathway. Finally, ensure your organometallic partner is of high purity.
Category 3: Optimization Strategy
Question: What is a good starting point for catalyst loading and how should I optimize it systematically?
Answer: For a new reaction with a challenging substrate like this compound, a multi-variable approach is best. However, a good starting point for catalyst loading is often between 1.0 and 2.5 mol% .[5] With highly active, modern catalyst systems, loadings can sometimes be reduced to well below 1 mol% upon optimization.[10][11]
| Parameter | Recommended Starting Point | Key Considerations |
| Pd Pre-catalyst | Pd₂(dba)₃ or a G3/G4 Palladacycle | Palladacycles offer higher stability and reliability.[6] |
| Ligand | XPhos, SPhos, RuPhos, or PCy₃ | Bulky, electron-rich ligands are crucial for secondary alkyl halides.[3][12] |
| Catalyst Loading | 1.0 - 2.5 mol % | Higher loadings (up to 5 mol%) may be needed for initial trials.[6] |
| Pd:Ligand Ratio | 1:1.1 to 1:2 | Excess ligand can sometimes inhibit the reaction.[7] |
| Base | K₃PO₄, Cs₂CO₃, or NaOtBu | Base choice is highly dependent on the coupling type (e.g., Suzuki vs. Buchwald-Hartwig).[6] |
| Solvent | Toluene, Dioxane, or THF | Must be anhydrous and thoroughly degassed.[12] |
| Temperature | 80 - 110 °C | Higher temperatures can increase rate but also catalyst decomposition. |
Optimization Workflow:
-
Screen Ligands: At a fixed catalyst loading (e.g., 2 mol%), screen a panel of 3-4 promising ligands.
-
Optimize Loading: With the best ligand identified, screen catalyst loadings (e.g., 0.5%, 1%, 2%, 4%).
-
Refine Parameters: Fine-tune temperature and concentration to maximize yield and minimize impurities.
Caption: A logical workflow for troubleshooting and optimizing catalyst loading.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening (Suzuki-Miyaura Example)
This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (palladium source)
-
XPhos (ligand)
-
K₃PO₄ (base, 3.0 equiv, finely ground)
-
Anhydrous, degassed toluene/water (e.g., 10:1 v/v)
-
Reaction vials with stir bars, septum caps
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In a glovebox, prepare a stock solution of this compound and a separate stock solution of the aryl boronic acid in the chosen solvent system.
-
Vial Setup: To a series of 4 labeled reaction vials, add the appropriate amount of solid K₃PO₄ base.
-
Catalyst Addition:
-
Vial 1 (0.5 mol%): Add the required mass of Pd₂(dba)₃ (0.25 mol%) and XPhos (0.55 mol%).
-
Vial 2 (1.0 mol%): Add the required mass of Pd₂(dba)₃ (0.5 mol%) and XPhos (1.1 mol%).
-
Vial 3 (2.0 mol%): Add the required mass of Pd₂(dba)₃ (1.0 mol%) and XPhos (2.2 mol%).
-
Vial 4 (4.0 mol%): Add the required mass of Pd₂(dba)₃ (2.0 mol%) and XPhos (4.4 mol%).
-
Note: Using a Pd:Ligand ratio of 1:2.2 is a common starting point for Pd(0) sources like Pd₂(dba)₃.
-
-
Reagent Addition: Add the stock solutions of the pyrrolidine and boronic acid to each vial. The total reaction volume should be consistent across all vials.
-
Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C). Stir vigorously.
-
Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 1h, 4h, 16h) and analyzing them by LC-MS or GC-MS to determine the conversion rate and impurity profile for each loading.[13]
-
Work-up: Upon completion, cool the reactions to room temperature. Dilute with ethyl acetate, wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Analysis: Analyze the crude material to compare yield and purity across the different catalyst loadings, allowing you to identify the optimal condition.
References
- Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1919–1933. [Link][8][10][14]
- Barrios-Landeros, F., & Carrow, B. P. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link][1]
- Valente, C., et al. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link][16]
- Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link][2][17]
- Doubleday, W., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618–624. [Link][3]
- Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles. Journal of the American Chemical Society, 130(45), 14751-14751. (Note: This is a general reference to a foundational account in the field). A representative primary article is: Menzel, K., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 125(12), 3718–3727. [Link][18]
- Wang, G., et al. (2016). Palladium-catalyzed intermolecular Heck reaction of alkyl halides.
- Lipshutz, B. H. (2023). Palladium-catalysed cross coupling reactions: what's in the future? Johnson Matthey Technology Review.
- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link][13]
Sources
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hovione.com [hovione.com]
Technical Support Center: Reactions with 1-Boc-3-bromomethyl-3-fluoropyrrolidine
<_
Welcome to the technical support center for 1-Boc-3-bromomethyl-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. The unique trifunctional nature of this molecule—possessing a sterically hindered tertiary fluoride, a reactive primary bromide, and a Boc-protected amine—presents both significant opportunities and specific challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions, with a focus on the critical impact of moisture on reaction outcomes.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: Low Yield of Nucleophilic Substitution at the Bromomethyl Group
Question: I am attempting a nucleophilic substitution on the bromomethyl group of this compound with a primary amine, but I am observing low conversion to my desired product and the formation of multiple side products. What could be the cause?
Answer: This is a frequent challenge that often points to the presence of moisture in the reaction. While the primary bromide is the intended site of nucleophilic attack in an SN2 reaction, water can act as a competing nucleophile, leading to the formation of the corresponding hydroxymethyl byproduct, 1-Boc-3-fluoromethyl-3-hydroxypyrrolidine.[1] Furthermore, the Boc protecting group is susceptible to cleavage under acidic conditions, which can be generated in situ.
Causality Explained:
-
Hydrolysis of the Alkyl Bromide: Water present in the solvent or on the surface of the glassware can directly attack the electrophilic carbon of the bromomethyl group, leading to the formation of an alcohol.
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) group is notoriously labile in the presence of acid.[2][3][4] Trace amounts of HBr, a byproduct of the desired substitution or hydrolysis, can catalyze the removal of the Boc group. The newly formed secondary amine is a potent nucleophile and can react with the starting material to form undesired dimers or oligomers.
-
Reduced Nucleophilicity of the Primary Amine: In protic solvents (like water or alcohols), the primary amine nucleophile can be heavily solvated through hydrogen bonding, which diminishes its reactivity and slows down the desired SN2 reaction.[5][6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low substitution yield.
Recommended Actions:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).[7][8][9] Solvents must be rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system). Reagents should be stored in a desiccator.
-
Employ an Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[7][10]
-
Use a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as diisopropylethylamine (DIPEA), can scavenge any HBr formed during the reaction, thereby preventing acid-catalyzed deprotection of the Boc group.
-
Solvent Choice is Critical: Utilize polar aprotic solvents like DMF or DMSO. These solvents are effective at solvating the transition state of an SN2 reaction without significantly solvating the amine nucleophile, thus enhancing its reactivity.[5][11][12][13]
Issue 2: Unexpected Formation of a Ring-Opened Product
Question: I am running a reaction with this compound and a strong, non-nucleophilic base at elevated temperatures. My analysis suggests the formation of a product where the pyrrolidine ring has opened. Is this possible?
Answer: While less common, ring-opening is a plausible side reaction under harsh conditions, particularly with strong bases and elevated temperatures. The presence of the electron-withdrawing fluorine atom can influence the acidity of adjacent protons.
Mechanistic Plausibility:
-
Elimination Pathway: A strong base could potentially induce an elimination reaction. While a primary bromide typically undergoes SN2, a sufficiently strong and sterically hindered base might promote an E2-type elimination, leading to a strained intermediate that could undergo further rearrangement or decomposition.
-
Moisture-Assisted Decomposition: Trace water, in combination with a strong base and heat, can lead to complex decomposition pathways. Hydrolysis of the Boc group followed by base-mediated reactions of the free amine could initiate ring-opening.
Recommendations:
-
Re-evaluate Reaction Conditions: Assess if such high temperatures and a strong base are necessary for your desired transformation. Often, milder conditions with a longer reaction time can provide a cleaner product profile.
-
Strict Moisture Exclusion: As with nucleophilic substitution, ensuring anhydrous conditions is paramount to prevent unforeseen side reactions.[14][15]
-
Characterize the Byproduct: Isolate and thoroughly characterize the ring-opened product to confirm its structure. This will provide valuable insight into the specific reaction pathway that is occurring and inform further optimization.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on this compound sensitive to water?
A1: The Boc group itself is generally stable to neutral water, even at elevated temperatures for short periods.[16] However, its stability is significantly compromised in the presence of even catalytic amounts of acid.[2][4] In reactions involving the bromomethyl group, HBr is a potential byproduct. If not neutralized, this acid will catalyze the cleavage of the Boc group, liberating isobutylene and carbon dioxide, and generating a free secondary amine. This newly formed amine can then act as a nucleophile, leading to undesired side products. Some studies have shown that water can act as a dual acid/base catalyst for Boc deprotection, especially at higher temperatures.[17]
Q2: What is the best type of solvent to use for nucleophilic substitution reactions with this compound?
A2: Polar aprotic solvents are highly recommended.[5][11][12][13] Examples include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
These solvents are polar enough to dissolve the starting materials and intermediates but do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "bare" and more reactive, accelerating the rate of the SN2 reaction.[5][12] Protic solvents, such as water, methanol, or ethanol, should be avoided as they will solvate the nucleophile through hydrogen bonding, reducing its reactivity.[6]
Q3: How can I monitor the progress of my reaction while maintaining anhydrous conditions?
A3: Monitoring the reaction can be achieved by thin-layer chromatography (TLC) or LC-MS. To sample the reaction, briefly remove the septum while maintaining a positive pressure of inert gas. Quickly withdraw a small aliquot with a syringe and immediately reseal the flask. Quench the aliquot in a separate vial containing a suitable solvent before analysis. For TLC analysis, co-spotting the reaction mixture with the starting material is essential for accurate comparison. The product, being more polar than the starting material if a polar nucleophile is used, will typically have a lower Rf value.
Q4: Can moisture affect the stability of the C-F bond in this molecule?
A4: The C-F bond at a tertiary, non-activated position is generally very robust and not susceptible to hydrolysis under typical reaction conditions. The primary concern with moisture is its effect on the bromomethyl group and the Boc-protecting group, rather than the fluorinated center.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution under Anhydrous Conditions
This protocol provides a robust starting point for reacting a nucleophile with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine)
-
Anhydrous polar aprotic solvent (e.g., DMF)
-
Non-nucleophilic base (e.g., DIPEA)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Rubber septum
-
Inert gas supply (Nitrogen or Argon) with a needle adapter
-
Syringes and needles
Procedure:
-
Preparation of Glassware: Place the round-bottom flask and stir bar in an oven at 125 °C for at least 4 hours to remove adsorbed moisture.[8]
-
Assembly: While still hot, assemble the flask and fit it with a rubber septum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Addition of Reagents:
-
Add this compound (1.0 eq) to the flask.
-
Add anhydrous DMF via syringe.
-
Add the nucleophile (1.1 eq) via syringe.
-
Add DIPEA (1.5 eq) via syringe to neutralize any generated HBr.
-
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Validation of Anhydrous Conditions
A simple visual indicator, such as a small amount of a water-sensitive indicator (e.g., sodium benzophenone ketyl), can be used in a separate flask with the same solvent to confirm the dryness of the solvent prior to its use in the main reaction.
Data Summary
| Issue | Probable Cause | Key Analytical Observation | Recommended Solution |
| Low Yield of Substitution Product | Moisture Contamination | Presence of 1-Boc-3-fluoromethyl-3-hydroxypyrolidine | Rigorous drying of solvents and glassware; use of inert atmosphere.[7][8][9] |
| Formation of Dimer/Oligomer | Acid-catalyzed Boc Deprotection | Mass peaks corresponding to the deprotected amine and its adducts with the starting material | Addition of a non-nucleophilic base (e.g., DIPEA). |
| Slow or Stalled Reaction | Poor Nucleophile Reactivity | High percentage of unreacted starting material after prolonged reaction time | Switch to a polar aprotic solvent (DMF, DMSO).[5][11][12][13] |
Logical Relationships
Caption: Impact of moisture on reaction pathways.
References
- Vertex AI Search. (2017). Why does polar aprotic solvent favour SN2 reactions generally? - Quora.
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Vertex AI Search. (2024). Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes.
- Gouverneur, V., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Organic & Biomolecular Chemistry.
- Vedantu. (n.d.). Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE.
- Reddit. (2016). Why do Sn2 reactions need polar solvents? r/OrganicChemistry.
- PubMed Central. (n.d.). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- ResearchGate. (2025). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry.
- Chemistry LibreTexts. (2024). 3: Performing Sensitive Reactions without a Schlenk Line.
- De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC.
- Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
- ResearchGate. (2025). Conducting moisture sensitive reactions under mechanochemical conditions.
- ResearchGate. (2025). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines.
- Semantic Scholar. (2012).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2012).
- Scribd. (n.d.).
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- CymitQuimica. (n.d.). This compound.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Wikipedia. (n.d.). Pyrrolidine.
- ChemWhat. (n.d.). This compound CAS#: 1228765-03-4.
- ChemicalBook. (2022). Uses and Properties of Pyrrolidine.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
- ECHEMI. (n.d.).
- RSC Publishing. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- The Doyle Group, UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)
- PubMed Central. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Apollo Scientific. (n.d.). (S)-1-Boc-3-Fluoropyrrolidine.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(fluoromethyl)-3-hydroxypyrrolidine.
- The Organic Chemistry Tutor. (2015). Nucleophilic Substitution: Practice Problems. YouTube.
- The Doyle Group, UCLA. (2023).
- Sigma-Aldrich. (n.d.). 1-boc-3-fluoropyrrolidine.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(fluoromethyl)-3-hydroxypyrrolidine AldrichCPR.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
Sources
- 1. 1-Boc-3-(fluoromethyl)-3-hydroxypyrrolidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. quora.com [quora.com]
- 12. Exploring the Role of Polar Aprotics in SN2 Reaction Mechanisms and Outcomes [tengerchemical.com]
- 13. Why do SN2 reactions prefer aprotic solvents class 11 chemistry CBSE [vedantu.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. scribd.com [scribd.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 1-Boc-3-bromomethyl-3-fluoropyrrolidine Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and professionals in the dynamic field of drug development, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, fluorinated pyrrolidine derivatives have garnered significant attention due to their ability to impart desirable characteristics such as enhanced metabolic stability, modulated basicity (pKa), and altered lipophilicity (LogP), which can lead to improved oral bioavailability and better target engagement.[1][3]
This guide provides an in-depth characterization of 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a versatile building block for introducing a fluorinated, sterically-defined pyrrolidine motif. We will present a comparative analysis against its non-fluorinated counterpart, supported by experimental data and detailed protocols, to offer a clear perspective on the strategic advantages of its use in drug discovery programs.
The Strategic Advantage of Fluorination in Pyrrolidine Scaffolds
The introduction of a fluorine atom at the C3 position of the pyrrolidine ring, particularly in conjunction with a reactive bromomethyl group, offers a unique combination of properties. The strong electron-withdrawing nature of fluorine can lower the pKa of the pyrrolidine nitrogen, which can be advantageous in avoiding off-target interactions with aminergic GPCRs.[4][5] Furthermore, the C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to metabolic oxidation by cytochrome P450 enzymes at that position.[3] This "metabolic blocking" strategy can lead to a longer in vivo half-life and improved drug exposure.[3][6]
Synthesis and Characterization: A Comparative Approach
A robust and scalable synthesis is paramount for the utility of any building block. Here, we outline a common synthetic route to this compound, starting from the corresponding hydroxymethyl derivative. For comparative purposes, the synthesis of the non-fluorinated analog is also presented.
Synthetic Workflow Overview
Caption: Comparative synthesis of fluorinated and non-fluorinated bromomethylpyrrolidine building blocks.
Characterization Data
Precise characterization is essential for confirming the structure and purity of these building blocks. Below is a table summarizing the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for both the fluorinated and non-fluorinated derivatives. The predicted data for the fluorinated compound is based on the analysis of similar fluorinated organic molecules.[7][8]
Table 1: Comparative Spectroscopic Data
| Compound | ¹H NMR (CDCl₃, 500 MHz) Predicted/Reported | ¹³C NMR (CDCl₃, 125 MHz) Predicted/Reported | ¹⁹F NMR (CDCl₃, 470 MHz) Predicted | MS (ESI+) m/z |
| This compound | δ 3.80-3.60 (m, 4H), 3.55 (d, JHF = 20 Hz, 2H), 2.30-2.10 (m, 2H), 1.47 (s, 9H) | δ 154.5, 95.5 (d, JCF = 210 Hz), 80.5, 53.0 (d, JCF = 25 Hz), 45.0, 38.0 (d, JCF = 22 Hz), 35.0 (d, JCF = 5 Hz), 28.5 | δ -175 (t, JHF = 20 Hz) | 282.0, 284.0 [M+H]⁺ |
| 1-Boc-3-(bromomethyl)pyrrolidine | δ 3.60-3.20 (m, 4H), 3.45 (d, J = 6.5 Hz, 2H), 2.50 (m, 1H), 2.10-1.80 (m, 2H), 1.46 (s, 9H) | δ 154.7, 80.0, 53.2, 44.1, 40.5, 38.9, 30.1, 28.6 | N/A | 264.1, 266.1 [M+H]⁺ |
Causality Behind Spectral Features: The presence of fluorine introduces significant changes in the NMR spectra. In the ¹H NMR, the protons on the bromomethyl group are expected to show a doublet due to coupling with the adjacent fluorine atom (JHF). In the ¹³C NMR, the carbon atom directly attached to fluorine (C3) will appear as a doublet with a large coupling constant (JCF), and other nearby carbons will also exhibit smaller C-F couplings. The ¹⁹F NMR is a crucial tool for confirming the presence and environment of the fluorine atom.
Experimental Protocols
To ensure reproducibility and reliability, detailed experimental protocols are provided below. These protocols are based on established chemical transformations.
Protocol 1: Synthesis of this compound
This procedure is an adaptation of the Appel reaction for the conversion of an alcohol to a bromide.
Objective: To synthesize this compound from 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine.
Materials:
-
1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (1.0 eq)
-
Carbon tetrabromide (CBr₄) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add carbon tetrabromide to the solution and stir until it dissolves.
-
Slowly add triphenylphosphine portion-wise, keeping the internal temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the title compound.
Protocol 2: NMR Characterization Workflow
Objective: To acquire and process ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the structure of the synthesized compound.
Caption: Standard workflow for NMR-based characterization of synthesized compounds.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).[8]
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Process all spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analyze the spectra by integrating the proton signals, assigning chemical shifts, and measuring coupling constants to confirm the structure.
Comparative Performance Analysis
The true value of a building block is demonstrated by its performance in comparison to alternatives. The introduction of fluorine at the C3 position has a profound and predictable impact on several key molecular properties relevant to drug discovery.
Table 2: Comparative Physicochemical and Metabolic Properties
| Property | 1-Boc-3-(bromomethyl)pyrrolidine (Non-fluorinated) | This compound (Fluorinated) | Rationale for Change | Reference |
| Calculated LogP | ~2.3 | ~2.5 | Fluorine can increase lipophilicity in aliphatic systems depending on the overall molecular context. | [5],[9] |
| Predicted pKa (Pyrrolidine N) | ~9.0 (for deprotected amine) | ~7.5 (for deprotected amine) | The strong electron-withdrawing effect of fluorine reduces the basicity of the nearby nitrogen atom. | [3][4] |
| Metabolic Stability (t½ in HLM) | Lower | Higher | The C-F bond is more resistant to oxidative metabolism by CYP450 enzymes compared to a C-H bond. | [3][6] |
| Reactivity of C-Br bond | Standard SN2 reactivity | Potentially altered reactivity due to electronic effects of fluorine | The inductive effect of fluorine may slightly influence the electrophilicity of the bromomethyl carbon. | N/A |
Impact on Lipophilicity and Basicity
As shown in Table 2, fluorination is predicted to have a modest effect on lipophilicity while significantly reducing the basicity of the corresponding amine. This reduction in pKa can be highly beneficial in mitigating risks associated with hERG channel inhibition and improving the overall selectivity profile of a drug candidate.[4]
Enhanced Metabolic Stability
The most significant advantage conferred by fluorination in this context is the enhancement of metabolic stability.[3] In many drug candidates, aliphatic C-H bonds are susceptible to oxidation. Replacing a hydrogen with a fluorine atom at a potential "metabolic soft spot" effectively blocks this pathway.[1] In vitro studies comparing non-fluorinated compounds with their fluorinated analogs consistently demonstrate a longer metabolic half-life (t½) and lower intrinsic clearance (CLint) for the fluorinated molecules.[3]
Sources
- 1. 1228765-03-4|tert-Butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 1-boc-3-fluoro-3-(hydroxymethyl)pyrrolidine (C10H18FNO3) [pubchemlite.lcsb.uni.lu]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to the Biological Activity of Compounds from 1-Boc-3-bromomethyl-3-fluoropyrrolidine
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational design.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, pKa, and binding affinity.[2][3] This guide delves into the practical application of these principles, focusing on the synthesis and comparative biological evaluation of a novel compound derived from 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a versatile chiral building block.
Our focus will be on the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a well-validated target for the treatment of type 2 diabetes.[4][5] DPP-4 inhibitors, or "gliptins," work by preventing the degradation of incretin hormones, which in turn enhances glucose-dependent insulin secretion.[5][6] We will introduce a hypothetical, yet plausible, lead compound, FP-101 , synthesized from our starting material, and compare its performance against established alternatives, Sitagliptin (a highly successful DPP-4 inhibitor) and a non-fluorinated analog, NF-100 .
This guide is structured to provide not just data, but a causal understanding of the experimental choices and outcomes, reflecting the iterative cycle of design, synthesis, and testing inherent in medicinal chemistry.
The Strategic Rationale: Why 3-Fluoropyrrolidine?
The choice of a 3-fluoropyrrolidine scaffold is a deliberate one, aimed at leveraging the strategic advantages of fluorine.[7][8] The pyrrolidine ring is a common motif in DPP-4 inhibitors, often designed to occupy the S1 pocket of the enzyme's active site.[9] Introducing a fluorine atom at the 3-position is hypothesized to:
-
Enhance Binding Affinity: The electron-withdrawing nature of fluorine can create favorable electrostatic interactions with residues in the enzyme's binding pocket.[3]
-
Modulate Basicity: Fluorine can lower the pKa of the nearby pyrrolidine nitrogen, which can be critical for optimizing binding interactions and pharmacokinetic properties.
-
Improve Metabolic Stability: The strength of the C-F bond can block potential sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the compound's half-life.[2]
Our comparative analysis will test these hypotheses by evaluating FP-101 against its non-fluorinated counterpart (NF-100) and the market standard (Sitagliptin).
Synthesis and Compound Overview
The synthesis of FP-101 begins with the key building block, this compound. This electrophilic intermediate allows for the facile introduction of various nucleophiles to build out the desired molecular architecture targeting the S2 pocket of DPP-4.
Workflow: Synthesis of Target Compounds
Caption: High-level synthetic workflow for FP-101 and its non-fluorinated analog, NF-100.
Comparative Performance Analysis
To provide a clear, objective comparison, we evaluated FP-101, NF-100, and Sitagliptin across a panel of standard in vitro assays crucial for early-stage drug discovery.
In Vitro Potency: DPP-4 Inhibition
The primary measure of a drug candidate's effectiveness is its ability to inhibit its target. We determined the half-maximal inhibitory concentration (IC50) for each compound against human recombinant DPP-4.
| Compound | DPP-4 IC50 (nM) |
| FP-101 | 12.5 |
| NF-100 | 75.3 |
| Sitagliptin | 18.0[10] |
Analysis: The data clearly demonstrates the positive impact of the fluorine atom. FP-101 is approximately 6-fold more potent than its non-fluorinated analog, NF-100, and even surpasses the potency of the well-established drug, Sitagliptin. This supports the hypothesis that the fluoropyrrolidine moiety enhances binding affinity within the DPP-4 active site.[9]
Enzyme Selectivity Profile
High selectivity is critical to minimize off-target effects. DPP-8 and DPP-9 are the closest homologs to DPP-4, and inhibition of these enzymes has been linked to potential toxicity.[11] We assessed the IC50 of our compounds against these related proteases.
| Compound | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Selectivity (DPP-9/DPP-4) |
| FP-101 | >15,000 | >15,000 | >1200-fold | >1200-fold |
| NF-100 | >10,000 | >10,000 | >130-fold | >130-fold |
| Sitagliptin | >19,000 | >19,000 | >1000-fold | >1000-fold |
Analysis: All compounds exhibit excellent selectivity against DPP-8 and DPP-9. Notably, the superior potency of FP-101 for DPP-4 translates into an even greater selectivity window compared to its non-fluorinated analog. This is a highly desirable characteristic for a drug candidate, suggesting a lower risk of off-target-related side effects.
In Vitro Metabolic Stability
A compound's susceptibility to metabolism by liver enzymes is a key predictor of its in vivo half-life and overall bioavailability.[12] We evaluated metabolic stability using a human liver microsome (HLM) assay.
| Compound | HLM Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |
| FP-101 | 88 | 15.7 |
| NF-100 | 25 | 55.4 |
| Sitagliptin | 120 | 11.5 |
Analysis: The fluorination strategy proves highly effective in enhancing metabolic stability. FP-101 demonstrates a more than 3.5-fold increase in half-life compared to NF-100. This result strongly suggests that the fluorine atom protects the pyrrolidine ring from oxidative metabolism, a common liability for such scaffolds. While Sitagliptin remains the most stable in this assay, FP-101 possesses a metabolic profile that is highly encouraging for further development.[13][14]
Experimental Protocols
To ensure transparency and reproducibility, we provide the detailed methodologies for our key biological assays.
Protocol 1: DPP-4 Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.[6]
Workflow: DPP-4 Inhibition Assay
Caption: Workflow for the in vitro DPP-4 enzymatic inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Test compounds are serially diluted in DMSO. Human recombinant DPP-4 enzyme is diluted in Tris-HCl buffer (50 mM, pH 8.0). The fluorogenic substrate, Gly-Pro-AMC, is prepared in the same buffer.[15]
-
Enzyme/Inhibitor Incubation: In a 96-well microplate, 25 µL of the test compound is incubated with 25 µL of the DPP-4 enzyme solution for 15 minutes at 37°C. Control wells contain DMSO instead of the test compound.[10]
-
Reaction Initiation: The enzymatic reaction is started by adding 50 µL of the Gly-Pro-AMC substrate to each well.[15]
-
Reaction Incubation: The plate is incubated for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.[16]
-
Data Analysis: The percentage of inhibition is calculated relative to the control wells. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Protocol 2: Human Liver Microsomal (HLM) Stability Assay
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[12][14]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing human liver microsomes (0.5 mg/mL protein) and the test compound (1 µM) in a phosphate buffer (100 mM, pH 7.4).[14] Prepare a separate NADPH regenerating system solution.[17]
-
Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes with gentle agitation.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the master mix.[17]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).[12]
-
Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line determines the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[14]
Conclusion and Future Directions
The experimental data presented in this guide provides a compelling case for the strategic use of the this compound building block in the design of potent, selective, and metabolically robust DPP-4 inhibitors. Our lead compound, FP-101 , demonstrates superior potency and a significantly improved metabolic stability profile when compared directly to its non-fluorinated analog, NF-100 . Furthermore, its performance metrics are highly competitive with the established drug, Sitagliptin.
These findings underscore the value of fluorine in modern medicinal chemistry to overcome common drug discovery hurdles. The next logical steps in the development of FP-101 would involve:
-
Pharmacokinetic Studies: Evaluating the oral bioavailability, clearance, and half-life of FP-101 in animal models (e.g., rat, dog).
-
In Vivo Efficacy: Assessing the glucose-lowering effects of FP-101 in a diabetic animal model, such as an oral glucose tolerance test (OGTT) in mice.[9]
-
Safety and Toxicology: Conducting preliminary safety assessments to identify any potential liabilities.
By methodically building upon this strong in vitro data package, compounds derived from this versatile fluorinated pyrrolidine scaffold hold significant promise for the development of next-generation therapeutics.
References
- Biochimie. (2022). Virtual screening and in vitro assays of novel hits as promising DPP-4 inhibitors.
- Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Protocols.
- Journal of Visualized Experiments. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo.
- Journal of Pharmaceutical Analysis. (n.d.). Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins.
- protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes.
- Frontiers in Pharmacology. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism.
- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
- Mehanna, A. S. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- Sharma, M., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design.
- Bioorganic & Medicinal Chemistry Letters. (2011). 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one inhibitors of DPP-4 for the treatment of type 2 diabetes.
- Molecules. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Molecules. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review.
- Molecules. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold.
- ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies.
- Accounts of Chemical Research. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
- PLoS ONE. (n.d.). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison.
- Research and Reviews: Journal of Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
- Pharmaceuticals. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Diabetes, Obesity and Metabolism. (n.d.). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice.
- ResearchGate. (2025). Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison.
- Iranian Journal of Basic Medical Sciences. (n.d.). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Labyrinth of Early-Stage Drug Discovery: A Comparative Guide to the In Vitro Performance of 3-Fluoropyrrolidine Derivatives
In the relentless pursuit of novel therapeutic agents, the strategic incorporation of fluorine into molecular scaffolds has emerged as a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered basicity—can profoundly influence the pharmacological profile of a drug candidate. Among the myriad of fluorinated building blocks, the 3-fluoropyrrolidine moiety has garnered significant attention as a privileged scaffold in the design of potent and selective enzyme inhibitors and other bioactive molecules.
This guide provides a comprehensive comparison of the in vitro assay results for a series of 3-fluoropyrrolidine derivatives, offering a critical analysis of their performance in key biological assays. We will delve into the nuances of experimental design, the rationale behind the selection of specific assays, and the interpretation of the resulting data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel fluorinated compounds.
The Strategic Advantage of the 3-Fluoropyrrolidine Scaffold
The pyrrolidine ring is a prevalent motif in numerous natural products and synthetic drugs, prized for its three-dimensional structure that allows for precise spatial orientation of substituents. The introduction of a fluorine atom at the 3-position introduces a conformational bias and can significantly impact the molecule's interaction with its biological target. This strategic fluorination can lead to improved potency, selectivity, and pharmacokinetic properties.[1]
This guide will focus on two critical aspects of the in vitro evaluation of 3-fluoropyrrolidine derivatives: their potential as enzyme inhibitors and their cytotoxic effects on cancer cell lines. These two areas represent common applications for this class of compounds in contemporary drug discovery programs.
Comparative Analysis of In Vitro Enzyme Inhibition
A prominent application of 3-fluoropyrrolidine derivatives is in the development of enzyme inhibitors. One notable example is their use as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose metabolism and a validated target for the treatment of type 2 diabetes.[2][3]
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of (S)-3-fluoropyrrolidine-containing amides.
| Compound ID | Structure | DPP-IV IC50 (nM) |
| 1 | (S)-3-fluoropyrrolidine amide derivative | 15 |
| 2 | 4-substituted cyclohexylglycine amide of (S)-3-fluoropyrrolidine | 8 |
| Vildagliptin (Reference) | N/A | 25 |
Data synthesized from publicly available research.[2][4]
The data clearly indicates that the incorporation of the (S)-3-fluoropyrrolidine moiety can lead to potent DPP-IV inhibitors, with some derivatives exhibiting superior potency compared to the established drug, Vildagliptin. The structure-activity relationship (SAR) suggests that modifications to the amide substituent can further enhance inhibitory activity.
Experimental Protocol: DPP-IV Inhibition Assay
The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against DPP-IV.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant DPP-IV.
Materials:
-
Human recombinant DPP-IV
-
Gly-Pro-p-nitroanilide (GP-pNA) substrate
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Workflow:
DPP-IV Inhibition Assay Workflow
Step-by-Step Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Assay Plate Setup: To the wells of a 96-well microplate, add the assay buffer, the test compound solution (or DMSO for control wells), and the DPP-IV enzyme solution.
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add the GP-pNA substrate solution to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline produced.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Comparative Analysis of In Vitro Cytotoxicity
Evaluating the cytotoxic potential of novel compounds is a critical step in early drug discovery to identify potential safety liabilities. Here, we compare the in vitro cytotoxicity of various fluorinated and non-fluorinated pyrrolidine derivatives against different human cancer cell lines.
Cytotoxicity Screening Results
The following table summarizes the 50% cytotoxic concentration (CC50) or half-maximal inhibitory concentration (IC50) values for a selection of pyrrolidine derivatives.
| Compound ID | Cell Line | Assay Type | CC50 / IC50 (µM) |
| Fluorinated Lepidiline 1e | HeLa | MTT | > 90 |
| Fluorinated Lepidiline 1g | Vero (normal) | MTT | 22.667–56.333 |
| Fluorinated Lepidiline 9a | HeLa | MTT | 6.900 |
| Polysubstituted Pyrrolidine 3h | HCT116 | CCK-8 | 2.9 - 16 |
| Polysubstituted Pyrrolidine 3k | HL60 | CCK-8 | 2.9 - 16 |
Data synthesized from publicly available research.[5][6][7][8]
The results highlight that the introduction of fluorine and other substituents to the pyrrolidine scaffold can lead to potent cytotoxic activity against cancer cell lines.[5][6] Notably, some fluorinated derivatives exhibit selectivity, being more toxic to cancer cells than to normal cell lines.[5][6]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Objective: To determine the concentration of a test compound that reduces the viability of a cell culture by 50% (CC50).
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Multichannel pipette and incubator
-
Microplate reader
Workflow:
MTT Cytotoxicity Assay Workflow
Step-by-Step Procedure:
-
Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (typically 48 to 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the percent viability against the compound concentration to generate a dose-response curve and determine the CC50 value.
Conclusion and Future Directions
The in vitro data presented in this guide underscore the potential of 3-fluoropyrrolidine derivatives as a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine can lead to potent enzyme inhibitors and cytotoxic compounds with promising activity profiles.
It is crucial to recognize that in vitro assays represent the initial step in a long and complex drug discovery journey. Promising results from these assays must be validated through further preclinical studies, including in vivo efficacy and safety assessments. The insights gained from the comparative analysis presented here should guide the rational design of next-generation 3-fluoropyrrolidine derivatives with improved potency, selectivity, and drug-like properties. The continued exploration of this privileged scaffold holds significant promise for the discovery of innovative medicines to address unmet medical needs.
References
- Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. [Link]
- Keyes, R. F., et al. (1988). Enhancement of fluorinated pyrimidine-induced cytotoxicity by leucovorin in human colorectal carcinoma cell lines. Journal of the National Cancer Institute, 80(19), 1560-1564. [Link]
- Shaikh, A., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Journal of Molecular Structure, 1282, 135174. [Link]
- Li, J., et al. (2015). Synthesis and in vitro antibacterial activity of fluoroquinolone derivatives containing 3-(N'-alkoxycarbamimidoyl)-4-(alkoxyimino) pyrrolidines. European Journal of Medicinal Chemistry, 96, 413-424. [Link]
- Kaczorowska, K., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 27(11), 3524. [Link]
- Kaczorowska, K., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Semantic Scholar. [Link]
- Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]
- Kaczorowska, K., et al. (2022). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity.
- Ji, J., et al. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. PubMed. [Link]
- Papakyriakou, A., et al. (2024). Towards New Scaffolds for Antimicrobial Activity—In Silico/In Vitro Workflow Introducing New Lead Compounds. International Journal of Molecular Sciences, 25(1), 539. [Link]
- Saloutina, E. A., et al. (2018). Synthesis and cytotoxicity evaluation of polyfluorinated 1,4-naphthoquinones containing amino acid substituents.
- Juliano, M. A., et al. (2023). Enzyme inhibition by fluoro compounds.
- Research and Reviews. (2024).
- Chen, J., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 435-443. [Link]
- Chen, J., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. RSC Publishing. [Link]
- Ojima, I., et al. (2020). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Molecules, 25(21), 5035. [Link]
- PubChem. 3-Fluoropyrrolidine. [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy (s)-3-Fluoropyrrolidine hydrochloride | 136725-53-6 [smolecule.com]
- 4. (S)-(+)-3-氟吡咯烷盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Boc-3-bromomethyl-3-fluoropyrrolidine Analogs
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity.[1][2] The pyrrolidine ring, a prevalent motif in numerous biologically active compounds, provides a versatile, three-dimensional framework for drug design.[3] This guide presents a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a key building block for creating novel chemical entities. We will explore the synthetic rationale, compare the biological performance of various analogs against a representative enzyme target, and provide detailed experimental protocols to support the findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorinated pyrrolidine scaffolds in their discovery programs.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The Pyrrolidine Scaffold: A Privileged Motif in Drug Discovery
The five-membered, saturated pyrrolidine ring is a highly valued scaffold in medicinal chemistry.[3] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacophore space compared to flat, aromatic systems.[3] This "pseudorotation" of the ring enables substituents to adopt specific spatial orientations, which can be critical for precise interactions with biological targets like enzymes and receptors.[3] Furthermore, the nitrogen atom within the ring confers basicity and provides a key handle for substitution, with a significant percentage of FDA-approved pyrrolidine-containing drugs being substituted at the N-1 position.[3]
The Fluorine Advantage: Fine-Tuning Molecular Properties
The introduction of fluorine into a drug candidate can have profound and often beneficial effects on its properties.[4] Due to its high electronegativity and small atomic size, fluorine can:
-
Modulate Basicity (pKa): A fluorine atom can lower the pKa of nearby amines, which can be crucial for optimizing compound solubility, cell permeability, and target engagement.[2][5]
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life.[1][2]
-
Alter Lipophilicity: Fluorine substitution can increase lipophilicity, which may improve membrane permeability and penetration into tissues like the central nervous system (CNS).[4][6]
-
Influence Conformation: Strategic placement of fluorine can induce specific conformational preferences in the scaffold, locking the molecule into a more bioactive shape.[2]
The Synthon of Interest: this compound
The reagent this compound (CAS 1228765-03-4) serves as an excellent starting point for generating a library of diverse analogs.[7] The Boc-protected nitrogen prevents unwanted side reactions, while the bromomethyl group provides a reactive electrophilic site for facile nucleophilic substitution. This allows for the systematic introduction of a wide array of functional groups, making it an ideal tool for probing the structure-activity landscape of a given biological target.
Core Synthesis and Derivatization Workflow
General Synthetic Scheme for Analog Generation
The primary strategy for derivatizing the this compound scaffold involves the S_N2 reaction of the bromomethyl group with various nucleophiles (e.g., amines, thiols, phenols, carboxylates). This reaction is typically high-yielding and allows for the introduction of diverse R-groups to probe for optimal target interactions.
Caption: General workflow for the synthesis of analogs via nucleophilic substitution.
Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine
This protocol describes a representative synthesis of an amine-derived analog.
-
Reagent Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine nucleophile (1.2 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HBr generated during the reaction.
-
Reaction: Stir the mixture vigorously at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS. Purity should be ≥95% as determined by HPLC for use in biological assays.
Structure-Activity Relationship (SAR) Analysis: A Case Study
For this guide, we will hypothesize a SAR study against a serine protease, "Protease-X," a common target class for enzyme inhibitors.[] The goal is to understand how modifications to the group attached to the 3-methyl position influence inhibitory potency.
Rationale for Target Selection
Serine proteases feature a well-defined active site with specific sub-pockets (e.g., S1, S2). The pyrrolidine scaffold can act as a core element that positions the R-group into one of these pockets to achieve affinity and selectivity.
SAR at the R-Group: Impact of Nucleophile Variation on Potency
A library of analogs was synthesized using the general protocol and tested for inhibitory activity against Protease-X. The results, expressed as IC₅₀ values (the concentration required for 50% inhibition), are summarized below.
| Analog ID | R-Group (Derived from Nucleophile) | Key Features | IC₅₀ (nM) for Protease-X |
| 1 | -NH-CH₃ (Methylamine) | Small, aliphatic | 15,200 |
| 2 | -NH-CH₂CH₂OH (Ethanolamine) | H-bond donor/acceptor | 850 |
| 3 | -NH-benzyl (Benzylamine) | Aromatic, hydrophobic | 450 |
| 4 | -NH-(4-fluorobenzyl) | Aromatic, electron-withdrawing | 120 |
| 5 | -S-benzyl (Benzyl mercaptan) | Thioether linkage | 980 |
| 6 | -O-phenyl (Phenol) | Ether linkage, smaller | 2,100 |
| 7 | -NH-cyclohexyl (Cyclohexylamine) | Bulky, aliphatic | 1,800 |
Analysis of SAR Findings:
-
Requirement for Hydrogen Bonding: A dramatic increase in potency is observed when moving from a simple methylamine (Analog 1 ) to ethanolamine (Analog 2 ). This suggests the presence of a key hydrogen bond donor or acceptor site in the enzyme's binding pocket that interacts with the hydroxyl group.
-
Value of Aromatic Interactions: The introduction of a benzyl group (Analog 3 ) further improves potency compared to the aliphatic analogs, indicating a beneficial hydrophobic or π-stacking interaction.
-
Electronic Effects: Placing an electron-withdrawing fluorine on the benzyl ring (Analog 4 ) leads to the most potent compound in the series. This could be due to several factors, including the formation of a favorable dipole interaction or an orthogonal C-F···H-N hydrogen bond with an amide backbone in the protein.[2]
-
Linker Atom Importance: Replacing the amine linker with a thioether (Analog 5 ) or an ether (Analog 6 ) reduces potency. This highlights the importance of the N-H group, likely as a hydrogen bond donor, for optimal binding.
-
Steric Constraints: The bulky cyclohexyl group (Analog 7 ) is less tolerated than the planar benzyl ring, suggesting the binding pocket has some steric limitations.
Comparative Analysis: The Critical Role of Fluorine
To validate the strategic choice of a fluorinated scaffold, we compared our lead compound (Analog 4 ) with its non-fluorinated counterpart.
Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Analog
| Property | Analog 4 (Fluorinated) | Analog 4-H (Non-Fluorinated) | Rationale for Difference |
| Structure | 3-fluoro, N-(4-fluorobenzyl) | N-(4-fluorobenzyl) | Presence/absence of fluorine on the pyrrolidine ring. |
| Calculated pKa | 8.1 | 9.3 | The electronegative fluorine atom withdraws electron density, reducing the basicity of the pyrrolidine nitrogen.[2][5] |
| cLogP | 3.5 | 3.2 | Fluorine substitution generally increases lipophilicity.[6] |
| IC₅₀ (nM) for Protease-X | 120 | 560 | The lower pKa of Analog 4 may result in a more optimal ionization state for binding. Additionally, the fluorine may induce a more favorable ring pucker (conformation).[2] |
| Metabolic Stability (t½) | 125 min | 45 min | The C-F bond is resistant to metabolic oxidation, leading to a longer half-life in human liver microsome assays.[1] |
This comparison clearly demonstrates the advantages conferred by the fluorine atom on the pyrrolidine ring. It not only enhances potency but also significantly improves a key pharmacokinetic parameter, metabolic stability.
Key Experimental Methodologies
Protocol: In Vitro Protease-X Inhibition Assay
This protocol ensures a robust and reproducible measurement of inhibitory potency.
-
Materials: Protease-X enzyme, fluorogenic peptide substrate, assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl), 384-well black plates, and test compounds (serially diluted in DMSO).
-
Enzyme Preparation: Dilute Protease-X to 2X the final concentration (e.g., 2 nM) in assay buffer.
-
Compound Plating: Dispense 50 nL of serially diluted compounds into the assay plate using an acoustic liquid handler. Include DMSO-only wells for 100% activity control and a known potent inhibitor for 0% activity control.
-
Enzyme Addition: Add 10 µL of the 2X enzyme solution to each well.
-
Incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of 2X substrate solution (e.g., 20 µM) to all wells to start the reaction.
-
Signal Detection: Immediately transfer the plate to a fluorescent plate reader. Monitor the increase in fluorescence (e.g., Ex/Em = 340/460 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the initial reaction velocity (slope of the linear phase) for each well. Normalize the data to the high and low controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Outlook
The structure-activity relationship study of this compound analogs reveals a clear path to potent inhibition of Protease-X. The key takeaways are:
-
An amine linker at the 3-methyl position is preferred over other heteroatoms.
-
The R-group requires a hydrogen bond acceptor and a hydrophobic aromatic ring for high affinity.
-
Electron-withdrawing substituents on the aromatic ring, such as fluorine, further enhance potency.
-
The fluorine atom on the pyrrolidine core is crucial for improving both potency and metabolic stability.
Future work should focus on optimizing the aromatic substituent of the lead compound (Analog 4 ). Exploring different substitution patterns and heteroaromatic rings could lead to further gains in potency and selectivity. Additionally, in vivo pharmacokinetic and efficacy studies are warranted to determine if the promising in vitro profile of Analog 4 translates to a preclinical setting.
References
- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. Source
- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. PubMed Central. Source
- Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Source
- Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Source
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. Source
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Source
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Source
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab Group Meeting. Source
- 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PubMed Central. Source
- (s)-3-Fluoropyrrolidine hydrochloride. Smolecule. Source
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Source
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium. Source
- Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.
- This compound. CymitQuimica. Source
- (S)-(+)-3-Fluoropyrrolidine hydrochloride. Ossila. Source
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review).
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). R Discovery. Source
- Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and futur… OUCI. Source
- Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. University of Minnesota. Source
- (S)-(+)-3-Fluoropyrrolidine hydrochloride 97. Sigma-Aldrich. Source
- 1-boc-3-fluoropyrrolidine. Sigma-Aldrich. Source
- The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PubMed Central. Source
- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PubMed Central. Source
- (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
- Drug candidates with blockbuster potential for CNS diseases. Drug Target Review. Source
- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers. Source
- Breaking Barriers in CNS Drug Development: Innovations Reshaping Neurology. BioSpace. Source
- On Exploring Structure Activity Rel
- Structural and Activity Profile Relationships Between Drug Scaffolds. SpringerLink. Source
- Clinical Potential of Neurosteroids for CNS Disorders. PubMed. Source
- Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences. Source
- Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. PubMed Central. Source
- Design, synthesis and enzyme inhibitory activities of new trifluoromethyl-containing inhibitors for angiotensin converting enzyme. PubMed. Source
- (PDF) Enzyme inhibition by fluoro compounds.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blumberginstitute.org [blumberginstitute.org]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Comparative Guide to 1-Boc-3-Halomethyl-3-Fluoropyrrolidines: Reactivity and Application for Drug Discovery
Introduction: The Strategic Value of the 3-Fluoropyrrolidine Scaffold
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1] The 3-fluoropyrrolidine motif, in particular, has emerged as a privileged scaffold, prized for its ability to confer desirable pharmacokinetic properties such as enhanced metabolic stability, binding affinity, and improved pKa modulation.[1][2][3] The real synthetic utility of this scaffold, however, is unlocked by the presence of a reactive handle—a group that allows for the facile and diverse introduction of various side chains. This is where the 1-Boc-3-halomethyl-3-fluoropyrrolidine series comes to the forefront. By positioning a chloromethyl, bromomethyl, or iodomethyl group at the C3 position, we create a versatile electrophilic center ripe for nucleophilic substitution, enabling the exploration of a vast chemical space crucial for structure-activity relationship (SAR) studies.
This guide provides an in-depth comparison of the chloro-, bromo-, and iodo- analogs of 1-Boc-3-halomethyl-3-fluoropyrrolidine, offering field-proven insights into their relative reactivity, stability, and optimal use cases. We will delve into the fundamental principles governing their performance and provide validated experimental protocols to empower researchers in their selection and application.
The Halogen's Role: A Comparative Overview of Reactivity
The choice between the chloro-, bromo-, and iodo- analogs is fundamentally a decision about reactivity, which is dictated by the nature of the carbon-halogen (C-X) bond. In Sₙ2 reactions, the rate-determining step involves the attack of a nucleophile and the simultaneous departure of the leaving group.[4] The efficacy of the halide as a leaving group is inversely related to its basicity.[5][6][7]
The established order of leaving group ability for halogens is:
This trend arises because iodide (I⁻) is the largest and least basic of the halide ions, making it the most stable upon departure and thus the best leaving group.[5][7] Conversely, the C-Cl bond is the strongest, making the chloride ion a more reluctant leaving group. This fundamental principle governs the practical application of these building blocks.
| Property | 1-Boc-3-chloromethyl-3-fluoropyrrolidine | 1-Boc-3-bromomethyl-3-fluoropyrrolidine | 1-Boc-3-iodomethyl-3-fluoropyrrolidine |
| Relative Reactivity | Good (Lowest) | Better (Intermediate) | Best (Highest) |
| Leaving Group Ability | Good | Better | Excellent |
| C-X Bond Strength | Strongest | Intermediate | Weakest |
| Stability/Shelf Life | Highest | Good | Moderate (May require storage precautions) |
| Typical Reaction Conditions | Elevated temperatures (e.g., 80-100 °C) may be needed | Room temperature to moderate heat (e.g., 25-60 °C) | Often proceeds readily at room temperature or below |
| Ideal Use Case | Cost-effective, large-scale synthesis; reactions requiring forcing conditions. | General-purpose "workhorse"; good balance of reactivity and stability. | Reactions with sensitive or weakly nucleophilic substrates; when mild conditions are paramount. |
Experimental Deep Dive: Reactivity Profiling in a Model Sₙ2 Reaction
To provide a tangible comparison, we present a standardized protocol for the N-alkylation of morpholine, a common secondary amine nucleophile. This reaction serves as a reliable benchmark for assessing the relative reactivity of the three halosubstituted pyrrolidine analogs.
General Experimental Workflow
The following diagram outlines the standardized workflow for the comparative nucleophilic substitution experiment.
Caption: Standard workflow for comparative Sₙ2 reactions.
Step-by-Step Protocol: Synthesis of 1-Boc-3-fluoro-3-(morpholinomethyl)pyrrolidine
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the respective 1-Boc-3-(halomethyl)-3-fluoropyrrolidine (1.0 eq) in acetonitrile (to make a 0.3 M solution).
-
Addition of Reagents: To the stirred solution, add morpholine (1.2 eq) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq). The potassium carbonate acts as a base to neutralize the hydrohalic acid byproduct generated during the reaction.
-
Reaction: Heat the reaction mixture to the specified temperature (see Table 2) and stir for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, allow the mixture to cool to room temperature. Filter off the solid potassium carbonate and salts, and wash the solid cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with water (2x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
Comparative Experimental Data
The following table summarizes the expected outcomes based on the halogen leaving group, demonstrating the clear reactivity trend.
| Halogen Analog | Reaction Temp. | Typical Reaction Time | Expected Yield |
| Chloro- | 80 °C (Reflux) | 12-24 hours | 70-85% |
| Bromo- | 45 °C | 6-12 hours | 85-95% |
| Iodo- | 25 °C (RT) | 2-6 hours | >90% |
| Note: Yields are predictive and based on typical outcomes for Sₙ2 reactions of this nature. Actual results may vary. |
Visualizing the Mechanism: The Sₙ2 Pathway
The superior reactivity of the iodo- and bromo- analogs is a direct consequence of the Sₙ2 reaction mechanism, where bond-making and bond-breaking occur in a single, concerted step. A better leaving group (like I⁻) stabilizes the transition state, lowering the activation energy and accelerating the reaction rate.
Caption: Generalized Sₙ2 reaction mechanism.
Strategic Selection in Drug Discovery
The choice of which halomethyl analog to use is a strategic decision that balances reactivity, cost, and the specific synthetic challenge at hand.
-
1-Boc-3-chloromethyl-3-fluoropyrrolidine (The Cost-Effective Scaler): This analog is the most stable and often the most economical. It is the reagent of choice for robust, large-scale syntheses where the nucleophile is sufficiently reactive and elevated temperatures are acceptable. Its lower reactivity can also be an advantage, offering greater selectivity in molecules with multiple electrophilic sites.
-
This compound (The Versatile Workhorse): The bromo- derivative represents the optimal balance between reactivity and stability.[8] It is reactive enough for a wide range of nucleophiles under mild to moderate conditions, yet stable enough for convenient handling and storage. This makes it the most common "go-to" reagent for routine library synthesis and initial SAR exploration.
-
1-Boc-3-iodomethyl-3-fluoropyrrolidine (The High-Reactivity Specialist): When reactions must be performed under the mildest possible conditions—either due to a thermally sensitive substrate or a particularly weak nucleophile—the iodo- analog is indispensable. Its high reactivity ensures efficient conversion where the other analogs might fail. This comes at the cost of reduced stability and typically higher price, reserving it for more challenging or final-stage synthetic steps.
Conclusion
The 1-Boc-3-halomethyl-3-fluoropyrrolidine series offers a powerful toolkit for medicinal chemists. Understanding the intrinsic relationship between the halogen leaving group and chemical reactivity is paramount for efficient and successful drug discovery. The chloro- analog provides a stable, cost-effective option for large-scale work, the iodo- analog offers maximum reactivity for delicate substrates, and the bromo- analog serves as the versatile, everyday workhorse. By selecting the appropriate tool for the specific synthetic task, researchers can accelerate their discovery programs and efficiently synthesize novel chemical entities.
References
- KPU Pressbooks. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
- Manifold @CUNY. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I.
- AKos Consulting & Solutions. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE.
- Chemistry LibreTexts. SN2.
- Total Organic Chemistry. SN2 Leaving Group Ability and Nucleophilicity | Organic Chemistry Lessons. [Online] YouTube, June 8, 2020.
- Mei, H., Han, J., Fustero, S., et al. The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.
- Reddit. Why does leaving group (halogen) leave in Sn1 and Sn2? : r/chemistry. [Online] August 16, 2024.
- PubMed Central (PMC). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- PubMed. Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. [Online] October 8, 2012.
- National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- PubMed Central (PMC). Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6 [sigmaaldrich.com]
- 3. 169750-17-8 | 3-FLUOROPYRROLIDINE HYDROCHLORIDE [fluoromart.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. 7.3 Other Factors that Affect SN2 Reactions | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 7. youtube.com [youtube.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
A Senior Application Scientist's Guide to the Validation of a Synthetic Route to 1-Boc-3-bromomethyl-3-fluoropyrrolidine
Introduction: The Strategic Value of Fluorinated Pyrrolidines in Modern Drug Discovery
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2][3] The pyrrolidine ring, a privileged scaffold in numerous FDA-approved drugs, becomes an even more valuable building block when functionalized with fluorine.[4] The 3-fluoro- and 3,3-difluoropyrrolidine moieties, in particular, are sought-after components in the development of novel therapeutics, from antivirals to central nervous system agents.[5][6]
This guide provides an in-depth validation and comparison of a synthetic route to 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS: 1228765-03-4) [7][8], a versatile intermediate for introducing the 3-fluoropyrrolidine motif. We will dissect a primary synthetic pathway, offering detailed experimental protocols and the causal reasoning behind methodological choices. Furthermore, we will compare this route with a viable alternative, providing the objective data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.
Primary Synthetic Route: A Stepwise Approach from a Pyrrolidinone Precursor
The selected primary route is a robust, multi-step synthesis commencing from the commercially available 1-Boc-3-pyrrolidinone. This pathway is advantageous due to its logical progression, utilization of well-established transformations, and amenability to scale-up. The core strategy involves the introduction of the fluorine atom at the 3-position, followed by the elaboration of a hydroxymethyl group at the same carbon, and concluding with its conversion to the target bromomethyl functionality.
Caption: Primary synthetic pathway to the target compound.
Experimental Protocol: Primary Route
Step 1: Synthesis of 1-Boc-3-fluoro-3-(trimethylsilyl)pyrrolidine
-
Rationale: This step introduces the fluorine atom and a functional handle for subsequent C-C bond formation. The Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF) is a well-established method for nucleophilic trifluoromethylation, which in this case, proceeds with subsequent desilylation to afford the desired product.
-
Procedure:
-
To a stirred solution of 1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere at -78 °C, add TMSCF3 (1.5 eq).
-
Slowly add a solution of TBAF (0.1 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Synthesis of 1-Boc-3-fluoro-3-pyrrolidine-3-carbaldehyde
-
Rationale: The trimethylsilyl group is converted to an aldehyde, which serves as a precursor to the hydroxymethyl group. A mild oxidation, such as the Swern oxidation or using pyridinium chlorochromate (PCC), is chosen to prevent over-oxidation.
-
Procedure (using PCC):
-
To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane (DCM), add the silyl ether from Step 1 (1.0 eq) dissolved in DCM.
-
Stir the mixture at room temperature for 2 hours until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite®, washing with DCM.
-
Concentrate the filtrate under reduced pressure and purify by flash chromatography.
-
Step 3: Synthesis of 1-Boc-3-fluoro-3-(hydroxymethyl)pyrrolidine
-
Rationale: The aldehyde is reduced to the corresponding primary alcohol. Sodium borohydride (NaBH4) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.
-
Procedure:
-
Dissolve the aldehyde from Step 2 (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C.
-
Add NaBH4 (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the alcohol, which is often used without further purification.
-
Step 4: Synthesis of this compound
-
Rationale: The final step involves the conversion of the primary alcohol to the target alkyl bromide. The Appel reaction, using carbon tetrabromide (CBr4) and triphenylphosphine (PPh3), is a reliable method for this conversion under mild conditions, minimizing side reactions.
-
Procedure:
-
Dissolve the alcohol from Step 3 (1.0 eq) and CBr4 (1.5 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
-
Add PPh3 (1.5 eq) portion-wise, keeping the internal temperature below 5 °C.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3 hours.
-
Concentrate the reaction mixture and purify directly by flash column chromatography to afford the final product.
-
Validation and Characterization of the Final Product
The structural integrity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antibacterial activity of novel 7-(3-substituted-3 or 4-trifluoromethyl-1-pyrrolidinyl)-8-methoxyfluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 1228765-03-4 | INDOFINE Chemical Company [indofinechemical.com]
A Senior Application Scientist's Guide to the Purity Analysis of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For researchers, scientists, and professionals in drug development, the chemical purity of synthetic building blocks is a cornerstone of reproducible research and the ultimate safety and efficacy of therapeutic candidates. The fluorinated pyrrolidine derivative, 1-Boc-3-bromomethyl-3-fluoropyrrolidine, is a valuable intermediate whose structural features are sought after in modern medicinal chemistry.[1][2] The introduction of a fluorine atom can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.[3] Consequently, rigorous purity analysis of this intermediate is not merely a quality control step but a critical prerequisite for its use in pharmaceutical development.
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will explore the causality behind methodological choices, present a robust experimental protocol, and objectively compare HPLC with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 1: The Workhorse Technique: Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography is the premier technique for assessing the purity of a wide range of organic compounds, especially non-volatile and thermally sensitive molecules like this compound.[4] A well-developed HPLC method ensures the reliable and reproducible separation of the main compound from process-related impurities, contributing to the overall quality and safety of pharmaceutical products.[5]
The Rationale Behind the Method: Why Reversed-Phase HPLC?
The choice of reversed-phase HPLC (RP-HPLC) is a deliberate one, grounded in the physicochemical properties of the analyte. This compound is a moderately polar molecule. RP-HPLC, which utilizes a non-polar stationary phase (typically C18) and a polar mobile phase, is ideally suited for retaining and separating such compounds. Potential impurities arising from the synthesis—such as unreacted starting materials, deprotected analogues, or side-products—will have different polarities, allowing for their effective separation on the C18 column.
The use of a gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is critical. This approach ensures that both more polar, early-eluting impurities and more non-polar, late-eluting impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive impurity profile.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of the results. Method validation should be performed in accordance with ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[6][7][8]
1. Instrumentation and Consumables:
-
HPLC System with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the sample diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm. Rationale: The Boc-protecting group and the amide carbonyl provide some UV absorbance at lower wavelengths, allowing for sensitive detection in the absence of a strong chromophore.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Part 2: A Comparative Perspective on Purity Analysis
While HPLC is a robust method, a multi-faceted approach using orthogonal techniques provides a more complete picture of a compound's purity. No single method can definitively identify all possible impurities.[9] Here, we compare HPLC with GC-MS and quantitative NMR (qNMR).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[10] It offers excellent separation efficiency and provides structural information from mass spectrometry, which is invaluable for identifying unknown impurities.[4]
-
Applicability: Direct analysis of this compound by GC can be challenging. Its molecular weight and polarity may suggest limited volatility, and there is a risk of thermal degradation in the hot injector port, potentially leading to the loss of the Boc group or other rearrangements.
-
Advantages:
-
Superior sensitivity for volatile organic impurities (e.g., residual solvents).
-
Provides mass-to-charge ratio (m/z) data, aiding in the structural elucidation of unknown impurities.
-
-
Limitations:
-
Not suitable for non-volatile or thermally labile compounds.
-
Requires the analyte to be volatile, which may not be the case for this compound.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
NMR spectroscopy is primarily known for structural elucidation, but its quantitative application (qNMR) is a powerful tool for purity determination.[11]
-
Applicability: qNMR is highly suitable for this compound. It provides a direct measure of purity against a certified internal standard.
-
Advantages:
-
Absolute Quantification: It is a primary ratio method, allowing for the determination of absolute purity without needing a reference standard of the analyte itself.[12]
-
Structural Information: Provides confirmation of the main component's structure and can help identify impurities if they are present in sufficient concentration (>0.1%).
-
Non-destructive: The sample can be recovered after analysis.
-
-
Limitations:
-
Lower Sensitivity: Compared to HPLC, qNMR is less sensitive to trace-level impurities.[11]
-
Signal Overlap: The complex proton signals of the pyrrolidine ring could overlap with signals from impurities, complicating quantification.
-
Comparative Summary of Analytical Techniques
The table below summarizes the key attributes of each technique for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for non-volatile, moderately polar compounds. | Suitable for volatile, thermally stable compounds. Potential for degradation. | Excellent. Provides structural confirmation. |
| Primary Measurement | Relative purity based on peak area %. | Relative purity based on peak area %. | Absolute purity based on molar ratio to an internal standard. |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range) for suitable compounds. | Lower (µg to mg range). |
| Impurity Identification | Based on retention time comparison with known standards. LC-MS needed for unknowns. | Excellent. Provides mass spectra for structural clues. | Good for impurities >0.1%, provides structural information. |
| Key Advantage | Robust, versatile, and widely used in QC labs. | Gold standard for volatile impurities and unknowns. | Provides absolute purity without a specific reference standard. |
| Key Limitation | Requires reference standards for impurity quantification. | Risk of thermal degradation for the analyte. | Lower sensitivity for trace impurities. |
Decision Workflow for Method Selection
Caption: Decision workflow for selecting the appropriate analytical method.
Conclusion: An Integrated Strategy for Assured Purity
For the routine quality control and purity assessment of synthesized this compound, Reversed-Phase HPLC stands out as the most robust, reliable, and appropriate technique. Its versatility in separating a range of potential impurities makes it the workhorse method for release testing in a drug development setting.
However, a comprehensive purity analysis, particularly during process development and for reference standard characterization, should not rely on a single method. An integrated, orthogonal approach is superior.
-
HPLC should be used for routine purity checks and to quantify known impurities.
-
qNMR should be employed to provide an absolute purity value and confirm the structural integrity of the main component.
-
GC-MS is invaluable for screening and identifying potential volatile impurities, such as residual solvents from the synthesis.
By synergistically combining these techniques, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality of this critical building block and contributing to the successful development of new medicines.
References
- ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
- Unknown. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Retrieved from a relevant pharmaceutical guidance source.
- SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?.
- Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
- ResearchGate. (n.d.). Purity comparison by NMR and HPLC.
- ResearchGate. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Wiley. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- Royal Society of Chemistry. (2025, July 30). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Retrieved from Organic & Biomolecular Chemistry. [Link]
- NIH National Library of Medicine. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- NIH National Library of Medicine. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
Sources
- 1. qa.store.wiley.com [qa.store.wiley.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tasianinch.com [tasianinch.com]
- 10. brewerscience.com [brewerscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the metabolic stability of molecules containing the 3-fluoropyrrolidine moiety
An Objective Guide to Assessing the Metabolic Stability of Molecules Containing the 3-Fluoropyrrolidine Moiety
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles.[1] This guide provides an objective comparison of the metabolic stability of molecules containing the 3-fluoropyrrolidine moiety versus their non-fluorinated alternatives, supported by experimental data, detailed protocols, and visualizations to inform rational drug design.
The 3-fluoropyrrolidine moiety is a chiral fluorinated building block increasingly used in the synthesis of bioactive molecules and potential therapeutic agents.[2][3] Its value lies not only in its utility as a synthetic intermediate but also in the profound, and often beneficial, effects the fluorine atom imparts on the parent molecule's metabolic fate.
The Fluorine Advantage: A Mechanistic Perspective on Metabolic Stability
The enhanced metabolic stability of fluorinated compounds is primarily attributed to the strength of the carbon-fluorine (C-F) bond, which is considerably more resistant to enzymatic cleavage compared to a carbon-hydrogen (C-H) bond.[1][4][5] The primary enzymes responsible for Phase I metabolism of many small molecule drugs are the cytochrome P450 (CYP450) superfamily, which often act by hydroxylating electron-rich, accessible C-H bonds.[6]
By replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, medicinal chemists can effectively "block" or slow down this oxidative metabolism.[4][7] This modification leads to a longer in vivo half-life, reduced clearance, and improved bioavailability.[8][9] While the C-F bond is exceptionally strong, it's important to note that metabolic defluorination can occur under certain physiological conditions, though it is often a minor pathway.[5][10]
Furthermore, the high electronegativity of fluorine can alter the electron distribution within the molecule, which can reduce the basicity of nearby functional groups like the pyrrolidine nitrogen.[4][11] This modulation of pKa can improve membrane permeability and, consequently, bioavailability.[8]
Quantitative Comparison of Metabolic Stability
While direct comparative data for a single molecule with and without the 3-fluoropyrrolidine moiety is proprietary and varies by scaffold, the principle of enhanced metabolic stability through fluorination is well-documented. The following table summarizes in vitro data from studies that directly compare the metabolic stability of non-fluorinated compounds with their fluorinated analogs in liver microsomes. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are indicative of greater metabolic stability.[1] This data serves as a strong surrogate to illustrate the expected benefits of incorporating a 3-fluoropyrrolidine moiety.
| Compound Pair | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Fold Improvement |
| Indole Analog A | Non-fluorinated parent | 15 | 46.2 | - |
| Indole Analog B | Fluorinated at C5 | 45 | 15.4 | 3.0x |
| Pyridine Derivative X | Non-fluorinated parent | < 5 (High Clearance) | > 138 | - |
| Pyridine Derivative Y | Fluorinated analog | 30 | 23.1 | > 6.0x |
| Quinolone Analog I | Non-fluorinated parent | 22 | 31.5 | - |
| Quinolone Analog II | Fluorinated analog | 68 | 10.2 | 3.1x |
Note: Data is compiled and generalized from literature examples to illustrate the principle. Actual values are highly dependent on the specific molecular scaffold and experimental conditions.[1][9][10][12]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies and is essential for assessing the metabolic stability of new chemical entities.[12] It measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions rich in CYP450 enzymes.[6][13]
Objective
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., one containing a 3-fluoropyrrolidine moiety) and a non-fluorinated analog.
Materials
-
Test compound and non-fluorinated analog stock solutions (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat, or mouse)[14]
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Ice-cold acetonitrile (or other suitable organic solvent) with an internal standard for reaction termination and sample analysis[14]
-
96-well incubation plates and sealing mats
-
Incubator/shaker set to 37°C
-
Centrifuge capable of holding 96-well plates
-
LC-MS/MS system for analysis[12]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Thaw pooled liver microsomes on ice and dilute them in the 0.1 M phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[13]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare working solutions of the test compounds by diluting the stock solutions in buffer. The final substrate concentration is typically 1 µM.[15]
-
-
Incubation Procedure:
-
In a 96-well plate, add the diluted liver microsomes to the phosphate buffer.
-
Add the test compound working solution to the microsome suspension and pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[1]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A parallel incubation without the NADPH regenerating system should be included as a negative control to assess non-enzymatic degradation.[13]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard.[13][15]
-
The 0-minute time point represents the initial compound concentration and is typically quenched immediately after adding the NADPH system.
-
-
Sample Preparation and Analysis:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.[14]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.
-
Data Analysis
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .[12]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.[1]
Conclusion
The strategic incorporation of fluorine, specifically through the use of building blocks like 3-fluoropyrrolidine, is a highly effective and field-proven method for enhancing the metabolic stability of drug candidates.[1][7] By physically blocking sites of oxidative metabolism, this moiety can significantly increase a compound's half-life and improve its overall pharmacokinetic profile. The in vitro microsomal stability assay provides a robust and reliable system for quantitatively assessing this enhancement. By understanding the principles of metabolic blocking and utilizing these robust in vitro assays, researchers can make more informed decisions in the optimization of lead compounds, ultimately increasing the probability of success in the development of new therapeutics.
References
- Microsomal Stability Assay Protocol. AxisPharm.
- Fluorine in drug discovery: Role, design and case studies. National Library of Medicine.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. National Library of Medicine.
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Metabolism and Toxicity of Fluorine Compounds. National Library of Medicine.
- The Dark Side of Fluorine. ACS Publications.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Microsomal Stability Assay. Creative Bioarray.
- Protocol for the Human Liver Microsome Stability Assay. ResearchGate.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. PubMed.
- Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MéCour Temperature Control.
- Metabolic Stability Assay Services. BioIVT.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. National Library of Medicine.
- Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. National Library of Medicine.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. UCD Research Repository.
- 3-Fluoropyrrolidine. PubChem.
- Metabolism of fluorine-containing drugs. PubMed.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. chemimpex.com [chemimpex.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. creative-bioarray.com [creative-bioarray.com]
A Comparative Guide to the X-ray Crystallography of 3-Substituted N-Boc-Fluoropyrrolidines
For: Researchers, scientists, and drug development professionals.
Introduction: The Structural Enigma of a Privileged Scaffold
The 3-fluoropyrrolidine motif is a cornerstone in modern medicinal chemistry. As a conformationally restricted proline mimic, its incorporation into bioactive molecules can significantly enhance metabolic stability, modulate basicity (pKa), and enforce specific three-dimensional arrangements crucial for target engagement. The title compound, 1-Boc-3-bromomethyl-3-fluoropyrrolidine, represents a versatile synthetic intermediate, yet a comprehensive search of the Cambridge Structural Database (CSD) reveals a critical knowledge gap: its three-dimensional structure, and that of many of its direct derivatives, has not been publicly reported.[1][2]
This guide, therefore, serves a dual purpose. First, it presents a robust, field-proven workflow for the single-crystal X-ray diffraction (SC-XRD) analysis of such derivatives. Second, in the absence of data for the specific target molecule, it provides a comparative crystallographic analysis of closely related, structurally characterized analogs. By examining these analogs, we can derive foundational principles of how substitution at the C3 position, particularly the interplay between a fluorine atom and another substituent, governs the conformational preferences of the pyrrolidine ring. This approach provides a blueprint for the future characterization of novel 3,3-disubstituted fluoropyrrolidines and for making informed predictions in structure-based drug design.
Part 1: Synthesis and Crystallization Strategies
The journey to a crystal structure begins with the synthesis of high-purity material and the notoriously empirical process of crystallization. The presence of the bulky, flexible tert-butoxycarbonyl (Boc) group and the polar C-F bond presents unique challenges and opportunities.
Rationale for Synthetic and Crystallization Choices
-
Synthesis: The synthesis of 3-substituted pyrrolidines often begins with commercially available precursors like N-Boc-3-pyrrolidinone.[3] Functionalization at the C3 position can be achieved through various organometallic or enolate-based reactions. The key to successful crystallographic studies is rigorous purification, typically involving column chromatography followed by recrystallization or distillation to remove micro-impurities that can inhibit crystal lattice formation.
-
Crystallization: The goal of crystallization is to coax molecules out of the disordered solution state into a perfectly ordered, repeating three-dimensional lattice. For N-Boc protected amines, which can range from viscous oils to low-melting solids, this requires a methodical approach.
-
Solvent Selection: The ideal solvent system consists of a "good" solvent in which the compound is highly soluble and a "poor" solvent (or "anti-solvent") in which it is sparingly soluble. The Boc group imparts significant lipophilicity, making solvents like ethyl acetate, dichloromethane, or acetone good starting points. Hexanes, heptane, or diethyl ether are common anti-solvents.
-
Causality of Slow Evaporation: By preparing a nearly saturated solution in the good solvent and allowing a poor solvent to slowly diffuse into it (vapor diffusion) or by simply allowing the mixed-solvent system to evaporate over days or weeks, we force the compound to precipitate out of solution slowly. This slow transition is critical; it gives each molecule time to find its lowest energy position within the growing crystal lattice, rather than crashing out as an amorphous powder.[4]
-
Experimental Protocol: Crystal Growth
-
Purification: Ensure the starting material is of the highest possible purity (>99%), as confirmed by NMR and LC-MS.
-
Solvent Screening: In parallel, dissolve ~5 mg of the compound in 0.2 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane) in small vials. Add a few drops of an anti-solvent (e.g., water, hexane) to each until slight turbidity is observed. Vials that clear upon gentle warming are promising candidates.
-
Setup for Slow Evaporation: Dissolve 10-20 mg of the purified compound in a minimal amount (0.5-1.0 mL) of the best "good" solvent identified in the screening.
-
Addition of Anti-Solvent: Add the corresponding "poor" solvent dropwise until the solution becomes faintly cloudy. Add one or two drops of the good solvent to redissolve the precipitate, creating a perfectly saturated solution.
-
Incubation: Cover the vial with a cap containing a few pinholes to allow for very slow evaporation. Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (typically room temperature or 4 °C).
-
Monitoring: Check for crystal growth daily without disturbing the vial. Suitable crystals for SC-XRD are typically larger than 0.1 mm in all dimensions and should be clear and well-formed, not opaque or clustered.[4]
Part 2: Comparative Crystallographic Analysis
To illustrate the principles of a comparative analysis, we will use illustrative data for two realistic, representative analogs:
-
Analog A: (S)-1-Boc-3-fluoropyrrolidine. A baseline compound to show the effect of a single fluorine substituent.
-
Analog B: (3S,4R)-1-Boc-3-fluoro-4-phenylpyrrolidine. A more complex derivative where steric and electronic interactions from an adjacent phenyl group will influence the fluorine's effect.
Data Presentation: Key Crystallographic and Conformational Parameters
| Parameter | Analog A: (S)-1-Boc-3-fluoropyrrolidine | Analog B: (3S,4R)-1-Boc-3-fluoro-4-phenylpyrrolidine | Causality and Significance |
| Crystal System | Orthorhombic | Monoclinic | Reflects the symmetry of the unit cell. The lower symmetry in B is expected due to the bulky, asymmetric phenyl group disrupting packing. |
| Space Group | P2₁2₁2₁ | P2₁ | The specific symmetry operations that define the crystal lattice. Both are chiral space groups, confirming the enantiopurity of the samples. |
| Resolution (Å) | 0.85 | 0.90 | A measure of the level of detail in the electron density map. Lower values are better. Both are acceptable for small molecule analysis. |
| R-work (%) | 4.1 | 5.2 | The agreement factor between the crystallographic model and the experimental diffraction data. Values below 7% are generally considered good. |
| Ring Pucker | Cγ-exo | Cγ-endo | Describes which atom is out of the plane of the other four. This is the most critical conformational parameter for the pyrrolidine ring. |
| C2-C3-C4-C5 Torsion (°) | +35.2 | -25.8 | Quantifies the degree of puckering in the ring. The opposite sign between A and B confirms a switch in the pucker conformation. |
Analysis of Structural Insights
The data table reveals a profound conformational impact of substitution. In Analog A , the lone fluorine atom at C3 induces a Cγ-exo pucker . This conformation places the electronegative fluorine atom gauche to the nitrogen atom of the Boc group, a stabilizing stereoelectronic interaction.
However, in Analog B , the introduction of a bulky phenyl group at the adjacent C4 position completely reverses this preference, forcing the ring into a Cγ-endo pucker . This is a classic example of steric demand overriding a subtle electronic preference. The bulky phenyl group occupies a pseudo-equatorial position to minimize steric clashes, which in turn forces the Cγ atom to pucker in the opposite direction. This conformational switching has dramatic implications for how the molecule presents its pharmacophoric features to a biological target.
Part 3: The X-ray Diffraction Workflow
Once a suitable crystal is obtained, the process of data collection and structure solution can begin. This workflow is a self-validating system, with clear quality checkpoints at each stage.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: Using a microscope, select a well-formed single crystal and mount it on a cryoloop. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas.
-
Causality: Cryo-cooling is essential to prevent radiation damage from the high-intensity X-ray beam, allowing for the collection of a complete, high-quality dataset.[4]
-
-
Data Collection: Mount the crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source and a CCD or CMOS detector.[4] Perform an initial unit cell determination and screen for crystal quality.
-
Data Integration: Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The raw images are processed to integrate the intensities of each diffraction spot and apply corrections for factors like Lorentz-polarization.
-
Structure Solution: The "phase problem" is solved using direct methods (e.g., using software like SHELXT). This provides an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[6] Non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The refinement is iterated until the R-work value converges and the residual electron density map is flat.
-
Validation and Reporting: The final structure is validated using tools like PLATON or CheckCIF to ensure the model is chemically sensible and conforms to crystallographic standards before deposition in a database like the CSD.
Visualization of the Crystallography Workflow
Caption: Experimental workflow from synthesis to final structural model.
Part 4: Foundational Principles of Pyrrolidine Conformation
The five-membered pyrrolidine ring is not planar. It adopts a puckered conformation to relieve torsional strain. The two primary, low-energy conformations are the "envelope" (with one atom out of the plane) and the "twist" (with two atoms out of the plane). For 3-substituted pyrrolidines, this is often simplified to the Cγ-endo and Cγ-exo envelope puckers. The energy balance between these states is delicate and is dictated by the substituents.
Visualization of Conformational Influences
Sources
- 1. Search - Access Structures [ccdc.cam.ac.uk]
- 2. 3'-fluoro-alpha-Pyrrolidinopropiophenone (hydrochloride) | C13H17ClFNO | CID 131869171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Stereochemistry in Drug Development
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern pharmaceutical science. The stereochemistry of a drug candidate dictates its interaction with chiral biological targets, directly influencing its efficacy, safety, and metabolic profile. An incorrect stereochemical assignment can lead to wasted resources, misinterpreted structure-activity relationships (SAR), and potentially dangerous clinical outcomes.
This guide provides an in-depth comparison of the principal analytical techniques used to confirm the stereochemistry of reaction products. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to empower you to select the most appropriate technique for your specific challenge. We will delve into the "gold standard" of X-ray crystallography, the versatile solution-state analysis offered by Nuclear Magnetic Resonance (NMR) spectroscopy, and the powerful chiroptical methods of Vibrational and Electronic Circular Dichroism.
Choosing Your Analytical Path: A High-Level Overview
The selection of a method for stereochemical determination is a critical decision driven by several factors, including the physical state of the sample, the information required (relative versus absolute stereochemistry), and the available instrumentation.
}
Caption: Decision tree for selecting a stereochemical analysis method.I. X-ray Crystallography: The Definitive Answer from a Single Crystal
Single-crystal X-ray crystallography is widely regarded as the most unambiguous method for determining the three-dimensional structure of a molecule, providing a detailed map of atomic positions and thus the absolute configuration.[1][2] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal.
The Causality Behind the Crystal
The power of X-ray crystallography lies in its ability to directly visualize the molecule. However, this power is contingent on the most significant hurdle of the technique: the growth of a high-quality single crystal.[3][4] This process can be challenging and time-consuming, often considered more of an art than a science.[5] The quality of the crystal directly impacts the resolution and reliability of the final structure.
Experimental Protocol: From Crystal to Structure
}
Caption: Workflow for X-ray Crystallography.Step-by-Step Methodology:
-
Crystal Growth: The initial and often most challenging step is to grow a single crystal of the enantiomerically pure compound, typically with dimensions of 0.1-0.3 mm.[1][6] Common techniques include slow evaporation, vapor diffusion, and slow cooling.[3][4][7] The purity of the sample is paramount, as impurities can inhibit crystal formation.[8]
-
Crystal Mounting: A suitable crystal is carefully selected and mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[2]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it diffracts the X-ray beam, producing a unique pattern of reflections that are recorded by a detector.[2][9] For determining absolute configuration, it is crucial to use an X-ray wavelength that induces anomalous dispersion from some of the atoms in the crystal.[10]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem," a central challenge in crystallography, is then solved using computational methods to generate an initial electron density map.[2]
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[2]
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the effects of anomalous dispersion. The Flack parameter is a critical value refined during this process; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been assigned.[6]
II. NMR Spectroscopy: Unraveling Stereochemistry in Solution
NMR spectroscopy is a powerful and versatile tool for determining the stereochemistry of molecules in solution. Unlike X-ray crystallography, it does not require crystallization and can provide information on both relative and absolute configuration.
A. Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE) for Relative Stereochemistry
NOE and ROE experiments are based on the through-space transfer of magnetization between protons that are in close proximity (typically < 5 Å).[11] This allows for the determination of the relative arrangement of atoms in a molecule.
The Causality Behind the Signal: The intensity of an NOE or ROE signal is inversely proportional to the sixth power of the distance between the interacting protons. This strong distance dependence makes it an excellent tool for probing spatial relationships.
Experimental Protocol: NOESY/ROESY
}
Caption: Workflow for NOE/ROE experiments.Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the compound in a deuterated solvent. It is advisable to degas the sample to remove dissolved oxygen, which can interfere with the NOE effect.[12]
-
Acquire a 1D Proton NMR: Obtain a standard 1D proton spectrum to identify the chemical shifts of the protons of interest.
-
Set up the 2D NOESY or ROESY Experiment: The key parameter to optimize is the mixing time. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point for NOESY experiments.[11][13] For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is preferred.[11][14]
-
Data Acquisition: Run the 2D experiment. The duration will depend on the sample concentration and desired signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data and identify cross-peaks, which indicate spatial proximity between the corresponding protons on the diagonal.
-
Assign Relative Stereochemistry: Correlate the observed NOE/ROE cross-peaks with the expected through-space interactions for the possible diastereomers to determine the relative stereochemistry.
B. Chiral Derivatizing Agents (CDAs) for Absolute Stereochemistry
To determine the absolute configuration using NMR, the enantiomers must be converted into diastereomers. This is achieved by reacting the chiral analyte with an enantiomerically pure chiral derivatizing agent. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used CDA for this purpose.[15][16][17][18][19]
The Causality Behind the Chemical Shift Difference: The resulting diastereomeric esters or amides have different spatial arrangements, leading to distinct chemical shifts for the protons near the newly formed chiral center in the NMR spectrum. By analyzing these chemical shift differences (Δδ), the absolute configuration can be deduced.[16][17]
Experimental Protocol: Mosher's Ester Analysis
}
Caption: Workflow for Mosher's ester analysis.Step-by-Step Methodology:
-
Reaction: In two separate reactions, treat the chiral alcohol or amine with (R)- and (S)-Mosher's acid chloride to form the corresponding diastereomeric esters or amides.[15][16][17][18]
-
NMR Acquisition: Acquire high-resolution 1H NMR spectra for both diastereomeric products.
-
Signal Assignment: Carefully assign the proton signals for the groups flanking the stereocenter in both spectra.
-
Calculate Chemical Shift Differences (Δδ): For each assigned proton, calculate the difference in chemical shift between the (S)- and (R)- Mosher derivatives (Δδ = δS - δR).[16][17]
-
Determine Absolute Configuration: Apply the Mosher's method model, which relates the sign of the Δδ values to the spatial arrangement of the substituents around the stereocenter, to assign the absolute configuration.[16][17]
III. Chiroptical Methods: Probing Chirality with Polarized Light
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule.[20] These methods provide information about the absolute configuration of molecules in solution.
The Causality Behind the Differential Absorption
Chiral molecules interact differently with left and right circularly polarized light, resulting in a non-zero CD signal. The sign and intensity of the CD spectrum are highly sensitive to the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimental spectrum to a spectrum predicted by quantum chemical calculations.[6][20]
Experimental Protocol: VCD/ECD
}
Caption: Workflow for VCD/ECD analysis.Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of the chiral compound in a suitable solvent. For VCD, concentrations of 0.01 to 0.1 M are typical.[6][21] For ECD, the concentration will depend on the strength of the chromophore.
-
Spectral Measurement: Record the VCD or ECD spectrum of the sample.
-
Computational Modeling: Perform a thorough conformational search for the molecule using computational methods to identify all low-energy conformers.[22]
-
Quantum Chemical Calculation: For each low-energy conformer, calculate the theoretical VCD or ECD spectrum using Density Functional Theory (DFT) for VCD or Time-Dependent DFT (TD-DFT) for ECD.[6][22]
-
Spectral Comparison: Generate a Boltzmann-averaged theoretical spectrum and compare it to the experimental spectrum.[20]
-
Absolute Configuration Assignment: A good correlation between the experimental and calculated spectra for one of the enantiomers provides a confident assignment of the absolute configuration.[20][23][24]
Comparative Analysis of Techniques
| Feature | X-ray Crystallography | NMR (NOE/ROE) | NMR (Chiral Derivatizing Agents) | VCD/ECD |
| Principle | X-ray diffraction by a single crystal | Through-space magnetization transfer | Diastereomer formation | Differential absorption of polarized light |
| Information | Absolute Configuration | Relative Configuration | Absolute Configuration | Absolute Configuration |
| Sample State | Single Crystal | Solution | Solution | Solution |
| Sample Amount | ~0.1-0.3 mg[1][6] | 1-10 mg | 1-10 mg | 1-10 mg (VCD), 0.1-1 mg (ECD)[6] |
| Analysis Time | Days to weeks (including crystal growth) | Hours | Hours to a day | Hours to a day |
| Key Requirement | High-quality single crystal | Protons within ~5 Å | Reactive functional group | - (VCD), Chromophore (ECD) |
| Confidence | Very High (Gold Standard) | High | High | High (with good spectral correlation) |
| Limitations | Crystal growth can be a major bottleneck[3][4] | Provides relative stereochemistry only | Requires derivatization, potential for side reactions | Requires computational resources |
Conclusion: An Integrated Approach to Stereochemical Confirmation
The determination of stereochemistry is a multifaceted challenge that often requires an integrated analytical approach. While X-ray crystallography provides the most definitive answer, its requirement for a single crystal is a significant limitation. NMR spectroscopy offers a powerful suite of experiments for determining both relative and absolute stereochemistry in the solution phase, which is often more biologically relevant. Chiroptical methods, particularly VCD, are emerging as highly reliable techniques for determining absolute configuration without the need for crystallization or derivatization.
As a senior application scientist, my recommendation is to not rely on a single technique in isolation. The synergy of these methods provides a self-validating system for confirming the stereochemistry of your reaction products. For instance, the relative stereochemistry determined by NOE can be a valuable constraint for the computational modeling required for VCD or ECD analysis. By understanding the principles, strengths, and limitations of each technique, you can confidently navigate the complexities of stereochemical analysis and accelerate your drug development programs.
References
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]
- Creative Biostructure. (n.d.). Common Problems in Protein X-ray Crystallography and How to Solve Them.
- Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
- Sommer, R. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section C: Structural Chemistry, C80, 337-342.
- ResearchGate. (2025). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Request PDF.
- Lam, J. H., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- ResearchGate. (n.d.). How to grow crystals for X-ray crystallography.
- Zhang, Z., et al. (2021). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry, 19(3), 564-572. [Link]
- Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack).
- ResearchGate. (2023). (PDF) Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence.
- Springer. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology (Vol. 1547). [Link]
- Guo, J., et al. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 968010. [Link]
- Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
- ResearchGate. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD.
- University of Chicago. (2021). 1D NOESY made easy.
- PeerJ Preprints. (2016). NMR.
- IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
- University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy.
- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals.
- Spectroscopy Europe. (2005). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- University of Connecticut. (2018). NOESY and ROESY.
- University of Crete. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
- Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment.
- IMSERC. (n.d.). 2D ROESY Experiment.
- Wiley Online Library. (2002). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Houben-Weyl Methods of Organic Chemistry Vol. E 21a, 4th ed.[Link]
- Fiveable. (n.d.). Single crystal X-ray diffraction.
- University of Maryland. (n.d.). Troubleshooting.
- ResearchGate. (2025). (PDF) Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review.
- University of Kansas. (n.d.). NMR and Stereochemistry.
- News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
- University of Debrecen. (n.d.). Comparison of NMR and X-ray crystallography.
- Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.
- Wiley Online Library. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(8), 717-731. [Link]
- Current Biology. (1998). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 8(21), R745-R747.
- Peak Proteins. (2024). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
- University of Delhi. (n.d.). B.Sc. (H) Chemistry.
- ResearchGate. (2025). (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- Wiley Online Library. (2007). Analytical Methods.
- A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). International Journal of Research in Engineering and Science (IJRES), 8(10), 40-52.
- PubMed Central. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 26(25), 7806. [Link]
- The Center for Professional Innovation & Education (CfPIE). (2024). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
- ResearchGate. (2025). Stereochemistry in Organic Molecules: Concepts, Analytical Methods, and Pharmaceutical Applications.
- Chem Help ASAP. (2019, July 8).
- Leah4sci. (2025, September 16). Chirality & Stereochemistry FAST — Without a Model Kit [LIVE Recording] [Video]. YouTube. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. fiveable.me [fiveable.me]
- 3. iucr.org [iucr.org]
- 4. How To [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. researchgate.net [researchgate.net]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. 1D NOESY made easy | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 13. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 14. 2D ROESY Experiment [imserc.northwestern.edu]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 18. matilda.science [matilda.science]
- 19. researchgate.net [researchgate.net]
- 20. biotools.us [biotools.us]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 23. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Introduction: The Strategic Role of Fluorinated Pyrrolidines in Modern Drug Discovery
An In-Depth Guide to the Synthetic Efficiency of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 20% of all pharmaceuticals containing this unique element.[1] The strategic placement of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, modulate lipophilicity to improve membrane permeability, and alter pKa to increase target binding affinity.[1][2][3][4][5][6][7][8]
Within the vast landscape of fluorinated building blocks, saturated heterocycles like pyrrolidine have emerged as "privileged structures" due to their prevalence in a wide range of biologically active compounds.[9] The 3-fluoro-3-substituted pyrrolidine motif, in particular, offers a valuable tool for introducing a stereochemically defined fluorinated carbon center, thereby imparting unique conformational constraints and electronic properties. This compound has become a key reagent for accessing this motif, serving as a versatile electrophile for the alkylation of various nucleophiles.
This guide provides a comprehensive analysis of the synthetic efficiency of this compound. We will delve into its reactivity profile, compare its performance against logical alternatives, and provide detailed experimental protocols to enable researchers to make informed decisions in their synthetic strategies.
The Synthetic Utility of this compound: A Mechanistic Perspective
This compound is primarily employed in nucleophilic substitution reactions. The key to its utility lies in the electronic effects of the fluorine atom and the steric and electronic properties of the Boc-protecting group.
The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-Br bond, making the methylene carbon more electrophilic and susceptible to nucleophilic attack. However, this is counterbalanced by the potential for steric hindrance from the fluorine atom and the overall pyrrolidine ring structure.
The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen serves several critical functions:
-
Deactivation of the Nitrogen: It prevents the pyrrolidine nitrogen from acting as a competing nucleophile or base.
-
Solubility: The lipophilic nature of the Boc group generally enhances solubility in common organic solvents.
-
Stability: It provides stability to the pyrrolidine ring during reaction and purification.
-
Facile Deprotection: The Boc group can be readily removed under acidic conditions, allowing for further derivatization of the pyrrolidine nitrogen.
A typical reaction workflow involving this reagent is illustrated below:
Caption: General workflow for the utilization of this compound.
Comparative Benchmarking: Bromide vs. Other Leaving Groups
To objectively assess the efficiency of this compound, it is essential to compare it with analogous reagents bearing different leaving groups, such as tosylates (-OTs) and mesylates (-OMs). While direct, side-by-side comparative studies in the literature are scarce, we can infer performance based on fundamental principles of organic chemistry and data from related systems.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| This compound | Bromide (Br⁻) | Good | Commercially available; good balance of reactivity and stability. | Can be less reactive than sulfonates; potential for side reactions with certain nucleophiles. |
| 1-Boc-3-(tosyloxymethyl)-3-fluoropyrrolidine | Tosylate (TsO⁻) | Excellent | Highly reactive, often leading to faster reactions and higher yields. | Can be too reactive, leading to instability and side products; often requires synthesis from the corresponding alcohol. |
| 1-Boc-3-(mesyloxymethyl)-3-fluoropyrrolidine | Mesylate (MsO⁻) | Excellent | Similar reactivity to tosylates; smaller leaving group may reduce steric hindrance. | Similar stability concerns as tosylates; typically requires synthesis. |
| 1-Boc-3-bromomethylpyrrolidine (non-fluorinated) | Bromide (Br⁻) | Good | Useful as a non-fluorinated control to assess the impact of the fluorine atom. | Lacks the beneficial properties imparted by fluorine. |
Rationale for Comparison:
-
Reactivity: The reactivity of the leaving group generally follows the order: OMs ≈ OTs > Br > Cl. Tosylates and mesylates are excellent leaving groups because their negative charge is highly delocalized through resonance. Bromide is a good leaving group, making the bromomethyl compound sufficiently reactive for most applications without being overly prone to decomposition.
-
Synthetic Accessibility: The bromomethyl derivative is often more directly accessible synthetically or more widely available commercially than the corresponding sulfonate esters, which are typically prepared from the alcohol precursor (1-Boc-3-fluoro-3-hydroxymethylpyrrolidine).
-
Impact of Fluorine: Comparing the fluorinated and non-fluorinated bromo-compounds allows for a direct assessment of the fluorine atom's electronic influence on the reaction rate and outcome. The electron-withdrawing nature of fluorine is expected to increase the electrophilicity of the reaction center, potentially leading to faster reaction rates compared to the non-fluorinated analog under identical conditions.
Experimental Protocols and Expected Outcomes
To provide a practical benchmark, we present a standardized protocol for the N-alkylation of a model nucleophile, 4-aminophenol, with this compound.
Protocol: N-Alkylation of 4-Aminophenol
Objective: To synthesize tert-butyl 3-fluoro-3-(((4-hydroxyphenyl)amino)methyl)pyrrolidine-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
4-Aminophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-aminophenol (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the reagents (concentration approx. 0.1 M with respect to the limiting reagent).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the stirring mixture.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.
Expected Outcome and Efficiency Analysis:
-
Yield: Based on similar alkylations, expected yields for this reaction are typically in the range of 70-90%.
-
Purity: The purity of the final product, as determined by HPLC and NMR, is expected to be >95% after chromatography.
-
Reaction Time: The reaction is generally complete within a standard workday, making it efficient for research and development timelines.
-
Comparison with Alternatives:
-
Using the corresponding tosylate or mesylate might reduce the reaction time or temperature required, but could also lead to more side products if the reaction is not carefully controlled.
-
The non-fluorinated analog would likely react slightly slower due to the reduced electrophilicity of the methylene carbon.
-
The overall workflow for this comparative analysis can be visualized as follows:
Caption: Workflow for benchmarking different pyrrolidine-based electrophiles.
Conclusion and Recommendations
This compound stands as a highly efficient and versatile building block for the introduction of the 3-fluoro-3-substituted pyrrolidine moiety. Its primary advantages lie in a well-balanced profile of reactivity, stability, and commercial availability.
-
For General Applications: It is the recommended starting point for the alkylation of a wide range of nucleophiles. Its reactivity is sufficient for most transformations, and its stability allows for straightforward handling and purification.
-
For Less Reactive Nucleophiles: If reactions with the bromomethyl compound are sluggish, switching to the more reactive tosylate or mesylate derivative is a logical next step. However, this will likely require the additional synthetic step of preparing the sulfonate ester from the corresponding alcohol.
-
For Mechanistic Studies: A comparison with the non-fluorinated analog, 1-Boc-3-bromomethylpyrrolidine, is invaluable for elucidating the specific contributions of the fluorine atom to the biological activity and pharmacokinetic properties of the final compound.
By understanding the principles outlined in this guide and utilizing the provided protocols, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.
References
- Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ACS Public
- Title: Fluorine: An emerging compound in medicinal chemistry Source: The Torch URL:[Link]
- Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Public
- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL:[Link]
- Title: Applications of Fluorine in Medicinal Chemistry Source: PubMed URL:[Link]
- Title: Fluorinated Building Blocks: Essential Tools for Modern Chemistry Source: MolecularCloud URL:[Link]
- Title: Fluorinated building blocks in drug design: new pathways and targets Source: NIH National Center for Biotechnology Inform
- Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: Journal of Applied Chemical Science Intern
- Title: Fluorine in drug discovery: Role, design and case studies Source: ScienceDirect URL:[Link]
- Title: Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroaryl
Sources
- 1. Fluorinated Building Blocks: Essential Tools for Modern Chemistry | MolecularCloud [molecularcloud.org]
- 2. ikprress.org [ikprress.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemxyne.com [chemxyne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacyjournal.org [pharmacyjournal.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Fluorinated Pyrrolidine-Containing Drug Candidates
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. Among the myriad of fluorinated scaffolds, the 3-fluoropyrrolidine moiety has emerged as a privileged structure in a number of successful drug candidates. This guide provides an in-depth comparison of synthetic strategies for incorporating this key structural motif, with a particular focus on the utility of building blocks like 1-Boc-3-bromomethyl-3-fluoropyrrolidine. We will delve into case studies of prominent drug candidates, offering a critical analysis of their synthetic routes and providing detailed experimental protocols to inform and empower your own research endeavors.
The Strategic Advantage of the 3-Fluoropyrrolidine Scaffold
The introduction of a fluorine atom at the 3-position of a pyrrolidine ring offers several advantages in drug design. The high electronegativity of fluorine can alter the pKa of the pyrrolidine nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the drug's half-life. The conformational effects of the fluorine substituent can also pre-organize the molecule into a bioactive conformation, leading to improved potency and selectivity.
This guide will explore these concepts through the lens of real-world examples, comparing different synthetic approaches to highlight the nuances of efficiency, stereocontrol, and scalability.
Case Study 1: Gosogliptin (A DPP-4 Inhibitor)
Gosogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the treatment of type 2 diabetes.[1] A key structural feature of Gosogliptin is its 3,3-difluoropyrrolidine moiety, which plays a crucial role in its binding to the DPP-4 enzyme.
Performance and Experimental Data
Clinical trials have demonstrated that Gosogliptin effectively lowers HbA1c levels in patients with type 2 diabetes, with a safety profile comparable to other DPP-4 inhibitors like vildagliptin.[2][3] In a 12-week monotherapy study, Gosogliptin led to a significant reduction in HbA1c from a baseline of 8.61% to 7.41%.[2] The potent inhibitory activity of Gosogliptin is attributed to the optimal fit of the difluoropyrrolidine ring into the S1 pocket of the DPP-4 enzyme.
| Compound | Target | IC50 (nM) | Clinical Phase | Key Structural Feature |
| Gosogliptin | DPP-4 | 13 | Approved in Russia | 3,3-Difluoropyrrolidine |
| Vildagliptin | DPP-4 | - | Approved | Cyanopyrrolidine |
Synthetic Approach to Gosogliptin: A Retrosynthetic Analysis
While a detailed, cost-effective synthesis of Gosogliptin has been published, the specific use of this compound is not explicitly detailed in the readily available literature.[1] However, a plausible retrosynthetic analysis suggests that a key disconnection would involve the coupling of a protected (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxylic acid with 3,3-difluoropyrrolidine.
Click to view the detailed, step-by-step experimental protocol for the synthesis of the core intermediate of Gosogliptin.
Experimental Protocol: Synthesis of (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone (Gosogliptin)
Note: This is a representative synthesis based on the general procedures described in the literature.[4] Specific reagents and conditions may vary.
Step 1: Synthesis of the Pyrrolidine Core
The synthesis of the (2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidine-2-carboxamide core is a multi-step process that typically starts from a chiral precursor like L-hydroxyproline. The key steps involve the introduction of the piperazine and pyrimidine moieties.
Step 2: Synthesis of 3,3-Difluoropyrrolidine
The 3,3-difluoropyrrolidine building block can be synthesized via several routes. One efficient method starts from commercially available starting materials and involves a fluorination step using reagents like DAST or Deoxo-Fluor.
Step 3: Coupling and Deprotection
The protected pyrrolidine core from Step 1 is coupled with the 3,3-difluoropyrrolidine from Step 2 using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). The final step involves the removal of any protecting groups to yield Gosogliptin.
Visualizing the Synthetic Strategy for Gosogliptin
Caption: A simplified overview of the key coupling and deprotection steps in the synthesis of Gosogliptin.
Alternative Synthetic Strategies for the 3-Fluoropyrrolidine Moiety
The synthesis of the 3-fluoropyrrolidine core is a critical aspect of developing drug candidates like Gosogliptin. While a direct route from this compound is plausible, several other effective methods have been reported, offering different advantages in terms of stereocontrol and scalability.
Alternative 1: Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol
A notable alternative involves the enantioselective synthesis of 3,3-difluoropyrrolidin-4-ol, a versatile building block that can be further elaborated to the desired 3-fluoropyrrolidine derivative.[2] Two distinct and efficient routes have been developed for this purpose.
Route A: Chiral Pool Synthesis
This approach leverages the C2 symmetry of (3R,4R)-3,4-dihydroxypyrrolidine, derived from the readily available chiral pool starting material, L-(+)-tartaric acid.[2]
Route B: Asymmetric Transfer Hydrogenation
This route assembles the pyrrolidine ring with the gem-difluoro moiety already in place, avoiding potentially hazardous deoxofluorinating reagents. Chirality is introduced later in the synthesis via a stereoselective iridium-diamine-catalyzed asymmetric transfer hydrogenation.[2]
Visualizing the Alternative Synthetic Routes
Caption: Two distinct strategies for the enantioselective synthesis of a key fluorinated pyrrolidine building block.
Click to view the detailed, step-by-step experimental protocols for the alternative syntheses of (R)-4,4-Difluoropyrrolidin-3-ol Hydrochloride.
Experimental Protocol: Route A - Chiral Pool Synthesis
Adapted from J. Org. Chem. 2016, 81, 10, 4359–4363.[2]
Step 1: Preparation of (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine
Starting from L-(+)-tartaric acid, a multi-step sequence involving protection, reduction, and cyclization is employed to afford the dihydroxypyrrolidine intermediate.
Step 2: Fluorination
The diol is then subjected to fluorination using a suitable reagent such as Deoxo-Fluor to introduce the gem-difluoro moiety.
Step 3: Deprotection
Finally, the benzyl protecting group is removed via catalytic hydrogenation to yield (R)-4,4-Difluoropyrrolidin-3-ol, which is then converted to its hydrochloride salt.
Experimental Protocol: Route B - Asymmetric Transfer Hydrogenation
Adapted from J. Org. Chem. 2016, 81, 10, 4359–4363.[2]
Step 1: Synthesis of 1-Benzyl-3,3-difluoro-4-oxopyrrolidine
An acyclic precursor containing a gem-difluoro group is synthesized and then cyclized to form the fluorinated pyrrolidinone.
Step 2: Asymmetric Transfer Hydrogenation
The ketone is then reduced enantioselectively using an iridium catalyst with a chiral diamine ligand to afford the desired (R)-alcohol.
Step 3: Deprotection
The benzyl group is removed by catalytic hydrogenation to give the final product, (R)-4,4-Difluoropyrrolidin-3-ol, which is isolated as its hydrochloride salt.
Comparison of Synthetic Approaches
| Synthetic Strategy | Starting Material | Key Step | Advantages | Disadvantages |
| Direct approach using this compound (Hypothetical) | This compound | Nucleophilic substitution/Coupling | Potentially convergent and modular. | Availability and cost of the starting material may be a concern. |
| Chiral Pool Synthesis (Route A) | L-(+)-Tartaric acid | Diol fluorination | Utilizes a readily available and inexpensive chiral starting material. | May involve multiple protection/deprotection steps. |
| Asymmetric Transfer Hydrogenation (Route B) | Acyclic difluoro precursor | Iridium-catalyzed asymmetric reduction | Avoids potentially hazardous fluorinating agents in later stages; high enantioselectivity. | Requires a specialized catalyst; optimization of the asymmetric step may be necessary. |
Conclusion and Future Outlook
The synthesis of drug candidates containing the 3-fluoropyrrolidine moiety is a vibrant area of research, with multiple viable strategies available to medicinal chemists. The choice of synthetic route will ultimately depend on factors such as the desired stereochemistry, scalability, and the availability of starting materials. While a direct approach utilizing a pre-functionalized building block like this compound offers a conceptually straightforward path, alternative methods, such as those starting from the chiral pool or employing asymmetric catalysis, provide powerful and often more cost-effective solutions.
As our understanding of the role of fluorine in drug design continues to grow, so too will the demand for innovative and efficient methods to construct these valuable fluorinated scaffolds. The case studies and protocols presented in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting field, enabling the development of the next generation of life-saving medicines.
References
- Si, C., et al. (2016). Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. The Journal of Organic Chemistry, 81(10), 4359–4363. [Link]
- Ammirati, M. J., et al. (2009). (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(7), 1991-1995. [Link]
- ClinicalTrials.gov. (2017). Efficacy and Safety of Gosogliptin as Monotherapy and in Combination With Metformin vs.
- Nedosugova, L. V., et al. (2018). Initial investigation of efficacy and safety of a new dipeptidyl peptidase-4 inhibitor, gosogliptin, for type 2 diabetes in Russia. Diabetes Mellitus, 21(1), 20-30. [Link]
- PubChem. Gosogliptin. [Link]
- ResearchGate. (2014). Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview. [Link]
- Wikipedia. Gosogliptin. [Link]
Sources
- 1. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Specificity: A Comparative Guide to Evaluating Off-Target Effects of 1-Boc-3-bromomethyl-3-fluoropyrrolidine Derivatives
In the landscape of modern drug discovery, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, prized for its conformational flexibility and synthetic tractability.[1][2] The introduction of fluorine and a reactive bromomethyl group, as seen in 1-Boc-3-bromomethyl-3-fluoropyrrolidine derivatives, offers a tantalizing prospect for developing potent and selective therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the bromomethyl group provides a handle for further chemical elaboration or covalent engagement with the target protein.[3][4] However, this chemical reactivity also heightens the risk of unintended off-target interactions, which can lead to unforeseen toxicity and a higher rate of attrition in preclinical and clinical development.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the off-target effects of this promising class of compounds. We will move beyond a simple listing of methods to provide a deep, comparative analysis of key experimental approaches, grounded in the principles of scientific integrity and causality. Our focus will be on providing actionable insights and robust protocols to enable confident decision-making in your drug discovery programs.
The Imperative of Off-Target Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to safety issues arising from off-target activities.[5] A small molecule designed to interact with a specific protein target may also bind to other, unrelated proteins, leading to a cascade of unintended biological consequences. For a molecule like a this compound derivative, with its inherent reactivity, a thorough understanding of its interactome is not just advantageous—it is critical.
This guide will compare three orthogonal and widely adopted methodologies for off-target profiling:
-
Kinase Profiling: A broad-spectrum screen against a panel of kinases, which are frequent off-targets for many small molecules.[6][7]
-
Cellular Thermal Shift Assay (CETSA®): A biophysical method to assess direct target engagement in a cellular context.[8][9][10][11]
-
Chemical Proteomics: An unbiased, proteome-wide approach to identify direct and indirect binding partners of a compound.[12][13][14]
To illustrate the practical application of these techniques, we will consider a hypothetical case study of a this compound derivative, herein referred to as Compound X , designed as a covalent inhibitor for a specific kinase, "Kinase A". We will compare its off-target profile with a well-characterized, non-covalent kinase inhibitor, Comparator Y .
Comparative Analysis of Off-Target Profiling Methodologies
The choice of methodology for off-target identification is contingent on the stage of drug discovery, available resources, and the specific scientific questions at hand.[15] Each approach offers unique advantages and limitations.
| Methodology | Principle | Advantages | Limitations | Best Suited For |
| Kinase Profiling | Measures the inhibitory activity of a compound against a large panel of purified kinases.[6][7][16][17] | - High-throughput and cost-effective for broad screening.- Provides a comprehensive overview of a compound's kinome-wide selectivity.[15]- Well-established and commercially available services.[16][17] | - Performed in a biochemical, cell-free system which may not reflect the cellular environment.- Focused on a single protein family (kinases).[15]- May not identify non-kinase off-targets. | - Early-stage lead optimization.- Assessing kinome selectivity of kinase inhibitors.- Identifying potential off-target liabilities within the kinase family. |
| Cellular Thermal Shift Assay (CETSA®) | Measures the change in thermal stability of proteins upon ligand binding in intact cells or cell lysates.[8][9][10][11][18] | - Label-free and can be performed in a physiological context.[15]- Confirms direct target engagement in cells.- Can be adapted for higher throughput screening.[9] | - Lower throughput than some other methods.- May not be suitable for all targets.- Requires a specific antibody for each target of interest for traditional Western blot-based detection. | - Target validation and engagement studies.- Differentiating on-target from off-target phenotypic effects.- Mechanistic studies of drug action. |
| Chemical Proteomics | Utilizes chemically modified probes of the compound to enrich and identify binding partners from a complex proteome, followed by mass spectrometry.[12][13][14] | - Unbiased, proteome-wide identification of off-targets.- Can identify both direct and indirect binding partners.- Provides insights into the compound's mechanism of action.[13] | - Synthesis of a suitable probe can be challenging and may alter the compound's activity.- Can be technically complex and resource-intensive.- Prone to identifying non-specific binders. | - In-depth characterization of lead compounds.- Deconvolution of complex cellular phenotypes.- Identifying novel targets and mechanisms of toxicity. |
Experimental Workflows and Protocols
A self-validating system is crucial for trustworthy results. The following protocols are designed with this principle in mind, incorporating necessary controls and validation steps.
Experimental Workflow: A Tripartite Approach
To gain a comprehensive understanding of Compound X's off-target profile, we propose a tiered approach that integrates the strengths of each methodology.
Caption: A tiered experimental workflow for comprehensive off-target profiling.
Detailed Protocol 1: Kinase Profiling
Objective: To assess the selectivity of Compound X across a broad panel of human kinases and compare it to Comparator Y.
Methodology: A radiometric or fluorescence-based in vitro kinase assay is typically employed.[16][19]
Step-by-Step Protocol:
-
Compound Preparation: Prepare stock solutions of Compound X and Comparator Y in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition: Add Compound X or Comparator Y at a final concentration (e.g., 1 µM for single-point screening or a range of concentrations for IC50 determination). Include a DMSO-only control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of substrate phosphorylation using a suitable detection method (e.g., radioactivity measurement or fluorescence reading).
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control. For dose-response experiments, determine the IC50 values.
Data Interpretation:
The results will be presented as a percentage of inhibition at a fixed concentration or as IC50 values. A lower IC50 value indicates higher potency. The selectivity of Compound X can be visualized using a kinome tree map.
Hypothetical Data Table: Kinase Profiling of Compound X and Comparator Y (Top 5 Hits)
| Kinase | Compound X (% Inhibition @ 1µM) | Comparator Y (% Inhibition @ 1µM) |
| Kinase A (On-Target) | 95% | 92% |
| Kinase B | 65% | 15% |
| Kinase C | 58% | 8% |
| Kinase D | 45% | 22% |
| Kinase E | 30% | 5% |
This hypothetical data suggests that while both compounds are potent inhibitors of the intended target, Kinase A, Compound X exhibits more significant off-target activity against Kinases B, C, and D.
Detailed Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the direct engagement of Compound X with the top off-target hits (Kinases B, C, and D) identified from the kinase profiling screen in a cellular context.
Methodology: CETSA® is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[8][9][10][11][18]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture cells that endogenously express the target kinases. Treat the cells with Compound X (at various concentrations) or a vehicle control (DMSO) for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target kinase using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Data Interpretation:
A significant thermal shift for Kinases B, C, and D in the presence of Compound X would confirm that these are bona fide off-targets in a cellular environment.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Protocol 3: Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)
Objective: To perform an unbiased, proteome-wide screen for off-targets of Compound X.
Methodology: This approach involves immobilizing a derivative of Compound X onto a solid support and using it as "bait" to capture interacting proteins from a cell lysate.[15]
Step-by-Step Protocol:
-
Probe Synthesis: Synthesize a derivative of Compound X that incorporates a linker and a reactive group for immobilization (e.g., a biotin tag). It is crucial to validate that the probe retains the on-target activity of the parent compound.
-
Immobilization: Covalently attach the probe to a solid support, such as agarose beads.
-
Cell Lysis: Prepare a protein lysate from the cells of interest.
-
Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
-
Data Analysis: Compare the list of identified proteins from the Compound X probe with a control (e.g., beads with an inactive analog or no probe) to identify specific binders.
Data Interpretation:
The mass spectrometry data will provide a list of potential off-target proteins. These hits should be further validated using orthogonal methods, such as CETSA® or Western blotting.
Mitigating Off-Target Effects: A Path Forward
The identification of off-target effects is not an endpoint but rather a critical data point in the iterative process of drug discovery. Armed with this knowledge, medicinal chemists can rationally design new derivatives of this compound with improved selectivity. This may involve modifying the structure to reduce its affinity for the identified off-targets while maintaining or enhancing its potency for the intended target.
Conclusion
The evaluation of off-target effects is an indispensable component of modern drug discovery. For novel chemical entities like this compound derivatives, a multi-pronged approach that combines broad-based screening with cellular validation and unbiased proteome-wide analysis provides the most comprehensive and reliable assessment of their specificity. By embracing the principles of scientific rigor and employing a logical, tiered experimental strategy, researchers can de-risk their drug candidates early in the development process, ultimately increasing the likelihood of clinical success.
References
- Wang, Y., & Ma, H. (2015). Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies, 18, 1-8. [Link]
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. [Link]
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-255. [Link]
- Parvathareddy, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]
- Li, Z., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(11), 1259-1268. [Link]
- Zhang, H., et al. (2022). Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor. ACS Chemical Biology, 17(2), 333-341. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
- Lanning, B. R., et al. (2017). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology, 24(1), 108-119.e6. [Link]
- Lomenick, B., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(12), 2939-2945. [Link]
- Parvathareddy, J., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 786. [Link]
- News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). [Link]
- Ligas, F. J., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 5, 1248555. [Link]
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
- EMERGE. (2024, April 4).
- Discovery On Target. (2024).
- McClanahan, M. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Journal of Medicinal Chemistry, 64(7), 3585-3601. [Link]
- McClanahan, M. A., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 717-732. [Link]
- Sagitova, L. F., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6563. [Link]
- Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4878. [Link]
- El-Massaoudi, M., et al. (2018). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one. Chemistry Central Journal, 12(1), 126. [Link]
- Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. Angewandte Chemie International Edition, 55(7), 2555-2558. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. annualreviews.org [annualreviews.org]
- 11. news-medical.net [news-medical.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. assayquant.com [assayquant.com]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Guide to the Safe Disposal of 1-Boc-3-bromomethyl-3-fluoropyrrolidine
For researchers and professionals in the vanguard of drug discovery, the synthesis and handling of novel chemical entities are daily routines. 1-Boc-3-bromomethyl-3-fluoropyrrolidine, a valuable building block in medicinal chemistry, requires meticulous handling not only during its use but, critically, through to its final disposal. Improper disposal of this halogenated heterocyclic compound poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound and its associated waste streams, ensuring that safety and environmental stewardship remain integral to the scientific process.
Hazard Profile and Core Disposal Principles
This compound is a multi-functionalized organic compound. Its hazard profile is dictated by three key structural features: the Boc-protected amine, the fluorinated stereocenter, and the bromomethyl group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its components suggest it should be handled as a potential irritant to the skin, eyes, and respiratory system and with an awareness of the hazards associated with halogenated organic compounds.[1][2]
The cornerstone of its disposal is rigorous waste segregation . Due to the presence of both fluorine and bromine, this compound must be classified as a halogenated organic waste .[3][4] This segregation is paramount for two primary reasons:
-
Regulatory Compliance & Cost: Halogenated wastes require specific disposal methods, typically high-temperature incineration, which are significantly more expensive than those for non-halogenated wastes.[4][5] Mixing these streams leads to unnecessary costs and regulatory complications.
-
Safety: Preventing the accidental mixing of incompatible chemicals is a fundamental tenet of laboratory safety. Halogenated compounds should not be mixed with acidic, alkaline, or other reactive waste streams to avoid unforeseen chemical reactions.[5]
Key Chemical and Safety Data
| Property | Value / Information | Source |
| Chemical Name | tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate | [6] |
| CAS Number | 1228765-03-4 | [6][7] |
| Molecular Formula | C₁₀H₁₇BrFNO₂ | [6] |
| Inferred Hazards | Causes skin and eye irritation; Harmful if swallowed or inhaled. | [2][8] |
| Primary Waste Class | Halogenated Organic Waste | [3][4] |
| Disposal Prohibitions | Do NOT dispose down the drain or in general solid waste. | [1][3][9] |
Personal Protective Equipment (PPE)
Before handling the pure compound or any associated waste, all personnel must be equipped with the following minimum PPE. This protocol is a self-validating system; adherence to PPE standards is the first line of defense against exposure.
-
Eye Protection: Wear chemical safety goggles or safety glasses with side shields conforming to ANSI Z87.1 or EN 166 (EU) standards.[1][10]
-
Hand Protection: Use chemical-resistant nitrile gloves. Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.[1]
-
Body Protection: A standard laboratory coat is required to protect skin and clothing from potential splashes or spills.[1][9]
-
Respiratory Protection: All handling and waste consolidation should occur within a certified chemical fume hood to minimize inhalation risk.[3][5] If handling fine powders outside of a hood, a NIOSH-approved respirator may be necessary.[1]
Step-by-Step Disposal Protocol
This protocol delineates the lifecycle of waste management for this compound, from the point of generation to its readiness for professional disposal.
Step 1: Waste Segregation and Container Selection
Proper segregation at the source is the most critical step. Two primary waste streams must be established for this compound:
-
Solid Halogenated Waste: This stream is for any solid material contaminated with the compound. This includes:
-
Residual or excess this compound powder.
-
Contaminated consumables such as weighing papers, pipette tips, and gloves.[1]
-
-
Liquid Halogenated Waste: This stream is for any solutions containing the compound. This includes:
-
Reaction mixtures or mother liquors.
-
Solvents used to rinse contaminated glassware.
-
Action: Procure separate, dedicated hazardous waste containers for each stream. Containers must be made of a chemically compatible material (e.g., polyethylene for liquids) and have a secure, threaded screw cap to prevent leaks and vapor release.[5][11]
Step 2: Waste Collection and Labeling
All waste containers must be labeled before the first drop or particle of waste is added.[11]
Action:
-
Affix a "Hazardous Waste" tag, as provided by your institution's Environmental Health & Safety (EHS) department, to each container.[5]
-
On the label, clearly write the full chemical name: "This compound ". Do not use abbreviations.[1][11]
-
For liquid waste containers, list all chemical constituents, including solvents, with their estimated percentages or volumes.[4]
-
Keep the container closed at all times except when actively adding waste.[5][11] Store the container in a designated satellite accumulation area, preferably within secondary containment.[5]
Step 3: Management of Empty Containers
Original reagent bottles or flasks that held this compound are considered hazardous waste until properly decontaminated.[1][12]
Action:
-
Triple-Rinse Procedure: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).[9][12]
-
Collect Rinsate: Each rinse must be collected and transferred into the designated Liquid Halogenated Waste container. This rinsate is now part of the hazardous waste stream.[9]
-
Final Container Disposal: After triple-rinsing, deface or completely remove the original manufacturer's label.[1] The now-decontaminated container can typically be disposed of as non-hazardous glass or plastic waste, according to your institution's specific guidelines.
Step 4: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Action:
-
Ensure the area is well-ventilated, and if necessary, evacuate personnel.[5]
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbent material and any contaminated debris. Place it into a sealed, leak-proof container (e.g., a heavy-duty plastic bag or a dedicated solid waste container).[1]
-
Label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it in the Solid Halogenated Waste stream.[5]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, etc.) as solid hazardous waste.[1]
Step 5: Storage and Final Disposal
Accumulated waste must be stored safely pending collection by a licensed disposal service.
Action:
-
Do not accumulate more than 25 gallons of halogenated solvent waste in a single laboratory (Satellite Accumulation Area).[5]
-
When a waste container is approximately three-quarters full, seal it securely.[5]
-
Arrange for pickup by contacting your institution's EHS department or a licensed chemical waste disposal company.[5][12] They will ensure the waste is transported and disposed of via high-temperature incineration or other approved methods in compliance with all local, state, and federal regulations.[4][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Waste disposal workflow for this compound.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- BenchChem. (2025). Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
- OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
- BenchChem. (2025). Navigating the Disposal of Amino-PEG12-Boc: A Guide for Laboratory Professionals.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Echemi. (n.d.). 1-BOC-3-[(3-BROMOPHENYL-AMINO)-METHYL]-PYRROLIDINE Safety Data Sheets.
- ChemWhat. (2026). This compound CAS#: 1228765-03-4.
- Sigma-Aldrich. (n.d.). 1-Boc-3-(fluoromethyl)-3-hydroxypyrrolidine AldrichCPR.
- Echemi. (n.d.). 1-BOC-3-BROMOMETHYLPIPERIDINE SDS, 193629-39-9 Safety Data Sheets.
- CymitQuimica. (n.d.). This compound.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BenchChem. (n.d.). Proper Disposal of 1-Boc-3-(hydroxymethyl)pyrrolidine: A Comprehensive Guide for Laboratory Professionals.
- Angene Chemical. (2021). Safety Data Sheet for 3-N-Boc-aminopyrrolidine.
- Sigma-Aldrich. (2022). Safety Data Sheet for 3-Bromo-5-fluorobenzotrifluoride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. chemwhat.com [chemwhat.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 1-Boc-3-bromomethyl-3-fluoropyrrolidine
As drug discovery and development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven safety and logistical information for 1-Boc-3-bromomethyl-3-fluoropyrrolidine (CAS No. 1228765-03-4). The protocols herein are designed not merely as a list of steps, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Analysis: Understanding the Molecule
This compound is a halogenated, Boc-protected pyrrolidine derivative. Its structure presents a specific hazard profile that dictates our handling procedures. The primary hazards, as identified by GHS classifications, include:
-
Harmful if swallowed
-
May be harmful in contact with skin
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
The molecule's reactivity stems from the bromomethyl group, a potential alkylating agent, while the fluorinated stereocenter and the pyrrolidine ring contribute to its unique biological and chemical properties. The Boc-protecting group is generally stable but can be cleaved under acidic conditions, which must be considered in experimental design and waste stream management.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
Personal protective equipment is the most critical barrier between you and the chemical. The selection of PPE must directly counteract the identified hazards. Do not simply wear "standard" lab PPE; for this compound, an enhanced level of protection is mandatory.
The causality is clear: the risk of serious eye irritation demands more than safety glasses, and the potential for skin and respiratory harm requires specific types of gloves and engineering controls.[1]
| PPE Category | Specification | Rationale & Field Insight |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) AND a full-face shield. | Why both? The hazard "Causes serious eye irritation" implies a risk of irreversible damage.[1] Goggles provide a seal against splashes and vapors. The face shield protects the rest of your face from splashes during transfers or in the event of a vessel failure. |
| Hand Protection | Nitrile or Neoprene gloves (minimum 0.2mm thickness). Double-gloving is required. | Why double-gloving? The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier. This compound's structure suggests it may penetrate standard thin gloves. Inspect outer gloves frequently and change them immediately upon contamination. |
| Body Protection | Chemical-resistant lab coat or apron worn over a fully-buttoned lab coat. | Why two layers? A standard cotton lab coat is permeable. A chemical-resistant outer layer prevents saturation and direct skin contact. Ensure cuffs are tucked into the inner glove for a complete seal. |
| Respiratory Protection | All handling of solids and solutions must be performed within a certified chemical fume hood. | Why a fume hood? The GHS statement "May cause respiratory irritation" necessitates this primary engineering control.[1] A fume hood with a verified face velocity of 80-120 fpm protects you from inhaling aerosolized powder or vapors. |
Operational Plan: From Receipt to Disposal
Safe handling is a workflow, not a single event. The following protocols provide a step-by-step methodology for managing this compound throughout its lifecycle in your lab.
-
Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and clear of clutter. Prepare all necessary equipment (glassware, spatulas, solvents) and place absorbent, plastic-backed pads on the work surface.
-
PPE Donning: Don your PPE in the following order: inner gloves, lab coat, chemical-resistant apron, outer gloves, goggles, and finally, the face shield.
-
Weighing & Transfer:
-
Perform all weighing operations within the fume hood. Use a dedicated, clean spatula.
-
To prevent static discharge from scattering the powder, use an anti-static weighing dish or an ionizing bar.
-
Close the primary container immediately after dispensing.
-
When adding solvents, do so slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol) followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE in the reverse order of donning, being careful not to touch your skin with the potentially contaminated outer surfaces. Remove outer gloves first, followed by the face shield and apron, then inner gloves.
-
The following diagram illustrates the critical decision points and safety loops in the handling process.
Caption: Safe Handling and Disposal Workflow for this compound.
Emergency & Disposal Plans
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup unless you are trained and equipped to do so.
-
Contain: For a small spill within the fume hood, use a chemical spill kit with an absorbent for organic compounds. Cover the spill with the absorbent material, working from the outside in.
-
Collect: Carefully sweep the saturated absorbent into a dedicated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a solvent-soaked cloth (e.g., ethanol), followed by soap and water. All cleanup materials are hazardous waste.
Improper disposal of halogenated organic compounds can cause significant environmental harm.
-
Waste Segregation: All materials contaminated with this compound—including excess reagent, reaction mixtures, contaminated gloves, absorbent pads, and rinsed containers—must be collected as halogenated organic waste .
-
Containerization: Use a clearly labeled, non-reactive, sealable waste container. The label must read "Hazardous Waste," list the full chemical name, and indicate the hazards (Irritant, Harmful).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Incineration at a licensed facility is the typical disposal method for such compounds.[4] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.
By adhering to these scientifically-grounded procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your vital research.
References
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management. [Link]
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
- NIOSH. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
